4-(4-Ethylcyclohexyl)cyclohexanone
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(4-ethylcyclohexyl)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O/c1-2-11-3-5-12(6-4-11)13-7-9-14(15)10-8-13/h11-13H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICCIOWLZPJIEBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)C2CCC(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90450898, DTXSID101335281 | |
| Record name | 4-(4-Ethylcyclohexyl)cyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90450898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(trans-4-Ethylcyclohexyl)cyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101335281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150763-13-6, 149975-97-3 | |
| Record name | 4-(4-Ethylcyclohexyl)cyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90450898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(trans-4-Ethylcyclohexyl)cyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101335281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 4-(4-Ethylcyclohexyl)cyclohexanone
An In-depth Technical Guide to the
Authored by a Senior Application Scientist
This guide provides a comprehensive, technically detailed exploration of a plausible and robust synthetic pathway for 4-(4-Ethylcyclohexyl)cyclohexanone. Designed for researchers, scientists, and professionals in drug development and materials science, this document moves beyond a simple recitation of steps. It delves into the mechanistic reasoning behind procedural choices, offers insights into potential challenges, and establishes a framework for reproducible, high-yield synthesis. The protocols described herein are built upon well-established, peer-reviewed chemical transformations, ensuring a self-validating and scientifically rigorous approach.
Strategic Overview: A Convergent Synthetic Approach
The synthesis of this compound, a molecule featuring a bicyclohexyl core, is most effectively approached through a convergent strategy. This involves the synthesis of two key cyclohexane-based precursors followed by their strategic coupling. The pathway detailed in this guide is designed to maximize regioselectivity and yield while minimizing the formation of complex isomeric mixtures that can complicate purification.
The chosen synthetic route is a three-stage process:
-
Synthesis of the Electrophile: Preparation of 4-ethylcyclohexyl bromide from 4-ethylphenol. This involves an initial hydrogenation of the aromatic ring followed by bromination of the resulting secondary alcohol.
-
Formation of the Nucleophile: Generation of a cyclohexanone-derived nucleophile, specifically a silyl enol ether, to control the site of alkylation.
-
Coupling and Deprotection: A Lewis acid-mediated alkylation reaction to couple the two cyclohexane rings, followed by the removal of the silyl protecting group to yield the target ketone.
The following diagram illustrates the logical flow of this synthetic strategy.
Caption: Logical workflow for the synthesis of this compound.
Part 1: Synthesis of the Electrophile, 4-Ethylcyclohexyl Bromide
The initial phase of the synthesis focuses on the preparation of a suitable alkylating agent, 4-ethylcyclohexyl bromide. This is accomplished in two high-yielding steps starting from the commercially available 4-ethylphenol.
Step 1.1: Hydrogenation of 4-Ethylphenol to 4-Ethylcyclohexanol
The conversion of the aromatic ring in 4-ethylphenol to a cyclohexane ring is achieved through catalytic hydrogenation. This reaction requires a catalyst that is effective for arene reduction without affecting the ethyl group. Rhodium on alumina is an excellent choice for this transformation, often providing high yields and stereoselectivity under relatively mild conditions.
Experimental Protocol: Hydrogenation of 4-Ethylphenol
-
Reactor Setup: A high-pressure hydrogenation vessel is charged with 4-ethylphenol (1.0 eq), ethanol as the solvent (approx. 0.2 M concentration), and 5% rhodium on alumina catalyst (1-2 mol%).
-
Inerting: The vessel is sealed and purged several times with nitrogen gas to remove all oxygen.
-
Hydrogenation: The vessel is then pressurized with hydrogen gas to approximately 100 psi.
-
Reaction Conditions: The reaction mixture is stirred vigorously and heated to 70-80 °C.
-
Monitoring: The reaction is monitored by observing the cessation of hydrogen uptake. Thin-layer chromatography (TLC) or gas chromatography (GC) can be used to confirm the disappearance of the starting material.
-
Work-up: Upon completion, the reactor is cooled to room temperature and carefully depressurized. The reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield crude 4-ethylcyclohexanol.
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to afford pure 4-ethylcyclohexanol.
| Parameter | Value |
| Starting Material | 4-Ethylphenol |
| Key Reagents | H₂, 5% Rh/Al₂O₃ |
| Solvent | Ethanol |
| Temperature | 70-80 °C |
| Pressure | ~100 psi |
| Typical Yield | >95% |
Step 1.2: Bromination of 4-Ethylcyclohexanol
The conversion of the secondary alcohol, 4-ethylcyclohexanol, to the corresponding bromide is a standard nucleophilic substitution reaction. Using phosphorus tribromide (PBr₃) is an effective method for this transformation, proceeding via an SN2 mechanism.
Experimental Protocol: Bromination of 4-Ethylcyclohexanol
-
Reaction Setup: A round-bottom flask equipped with a magnetic stirrer and a dropping funnel is charged with 4-ethylcyclohexanol (1.0 eq) and anhydrous diethyl ether. The flask is cooled in an ice bath to 0 °C.
-
Reagent Addition: Phosphorus tribromide (0.4 eq, to allow for the reaction of all three bromine atoms) is added dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.
-
Quenching: The reaction is carefully quenched by slowly pouring the mixture over ice water.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether. The combined organic extracts are washed sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude 4-ethylcyclohexyl bromide is purified by vacuum distillation.
| Parameter | Value |
| Starting Material | 4-Ethylcyclohexanol |
| Key Reagent | Phosphorus Tribromide (PBr₃) |
| Solvent | Anhydrous Diethyl Ether |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | 80-90% |
Part 2: Synthesis of the Nucleophile, 1-(Trimethylsilyloxy)cyclohexene
To achieve regioselective alkylation at the α-carbon of cyclohexanone, it is advantageous to first convert it into a less basic and more manageable nucleophile. The formation of a silyl enol ether is a classic and highly effective strategy for this purpose.
Experimental Protocol: Formation of 1-(Trimethylsilyloxy)cyclohexene
-
Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous tetrahydrofuran (THF) and diisopropylamine (1.1 eq). The flask is cooled to -78 °C (dry ice/acetone bath).
-
LDA Formation: n-Butyllithium (1.05 eq) is added dropwise to form lithium diisopropylamide (LDA). The solution is stirred at -78 °C for 30 minutes.
-
Enolate Formation: Cyclohexanone (1.0 eq) is added dropwise, and the mixture is stirred for 1 hour at -78 °C to ensure complete enolate formation.
-
Silyl Ether Trapping: Trimethylsilyl chloride (1.2 eq) is added dropwise. The reaction is allowed to slowly warm to room temperature and stirred overnight.
-
Work-up: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The mixture is extracted three times with pentane.
-
Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by distillation to yield pure 1-(trimethylsilyloxy)cyclohexene.
| Parameter | Value |
| Starting Material | Cyclohexanone |
| Key Reagents | LDA, Trimethylsilyl Chloride |
| Solvent | Anhydrous THF |
| Temperature | -78 °C to Room Temperature |
| Typical Yield | >90% |
Part 3: Coupling and Final Product Formation
With both the electrophile and the nucleophile in hand, the final stage involves their coupling. A Lewis acid is employed to activate the alkyl bromide for reaction with the silyl enol ether.
Mukaiyama Aldol-type Alkylation
This key C-C bond-forming step is a variation of the Mukaiyama aldol reaction, where a silyl enol ether reacts with an electrophile in the presence of a Lewis acid. Titanium tetrachloride (TiCl₄) is a powerful Lewis acid suitable for activating alkyl halides in this context.
Caption: Reaction scheme for the Lewis acid-mediated coupling and deprotection.
Experimental Protocol:
-
Reaction Setup: A flame-dried round-bottom flask under a nitrogen atmosphere is charged with anhydrous dichloromethane (DCM) and cooled to -78 °C.
-
Lewis Acid Addition: Titanium tetrachloride (1.1 eq) is added slowly via syringe.
-
Reactant Addition: A solution of 4-ethylcyclohexyl bromide (1.0 eq) and 1-(trimethylsilyloxy)cyclohexene (1.2 eq) in anhydrous DCM is added dropwise to the cold Lewis acid solution.
-
Reaction: The reaction mixture is stirred at -78 °C for 4-6 hours, monitoring the consumption of the starting materials by TLC or GC.
-
Quenching and Deprotection: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. This step also facilitates the hydrolysis of the intermediate silyl ether.
-
Work-up: The mixture is allowed to warm to room temperature and then filtered through celite to remove titanium salts. The layers are separated, and the aqueous layer is extracted twice with DCM.
-
Washing and Drying: The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final product, this compound.
| Parameter | Value |
| Key Reactants | 4-Ethylcyclohexyl Bromide, 1-(Trimethylsilyloxy)cyclohexene |
| Lewis Acid | Titanium Tetrachloride (TiCl₄) |
| Solvent | Anhydrous Dichloromethane |
| Temperature | -78 °C |
| Typical Yield | 60-75% |
Characterization
The final product should be characterized using standard analytical techniques to confirm its identity and purity:
-
¹H NMR: To confirm the presence of the ethyl group, the cyclohexyl rings, and the protons alpha to the carbonyl.
-
¹³C NMR: To identify all unique carbon atoms, including the carbonyl carbon at ~210 ppm.
-
IR Spectroscopy: To detect the characteristic C=O stretch of the ketone at approximately 1715 cm⁻¹.
-
Mass Spectrometry: To confirm the molecular weight of the final compound.
Safety and Handling
-
Hydrogenation: Should be performed in a dedicated high-pressure reactor by trained personnel. Rhodium catalysts are pyrophoric and should be handled under an inert atmosphere.
-
Phosphorus Tribromide: Highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
n-Butyllithium: Pyrophoric and reacts violently with water. Must be handled under an inert atmosphere using syringe techniques.
-
Titanium Tetrachloride: A highly corrosive liquid that fumes in moist air, releasing HCl. Must be handled in a fume hood with appropriate PPE.
-
Solvents: Diethyl ether, THF, and DCM are flammable and volatile. All operations should be conducted in a well-ventilated fume hood.
References
- Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. John Wiley & Sons. [Link]
- Gerrard, W. (1940). The reaction of phosphorus trichloride with oleyl alcohol and with castor oil. Journal of the Chemical Society (Resumed), 106, 741-744. [Link]
- House, H. O., Czuba, L. J., Gall, M., & Olmstead, H. D. (1969). Chemistry of carbanions. XVII. The alkylation of enolates from some cyclic ketones. The Journal of Organic Chemistry, 34(8), 2324-2336. [Link]
- Mukaiyama, T. (1982). The directed aldol reaction. Organic Reactions, 28, 203-331. [Link]
4-(4-Ethylcyclohexyl)cyclohexanone chemical properties
An In-depth Technical Guide to 4-(4-Ethylcyclohexyl)cyclohexanone: Properties, Synthesis, and Applications
Introduction
This compound is a significant organic intermediate, primarily recognized for its role as a foundational building block in the synthesis of advanced liquid crystal materials.[1][2] Its molecular architecture, featuring a rigid bicyclohexyl core combined with a polar ketone functional group, imparts the specific physicochemical properties essential for creating the mesomorphic phases utilized in liquid crystal displays (LCDs), optical films, and sensors.[1][2] This guide provides a comprehensive technical overview of its chemical and physical properties, synthetic pathways, characteristic reactivity, and core applications, offering field-proven insights for researchers and professionals in materials science and drug development.
Chemical Identity and Physical Properties
The fundamental identity and physical characteristics of this compound are crucial for its application and handling. The molecule consists of two cyclohexane rings linked together, with one ring bearing an ethyl group and the other a ketone functionality. This structure provides a unique combination of rigidity and polarity.[1]
Table 1: Core Chemical and Physical Data
| Property | Value | Source |
| IUPAC Name | 4-(4-ethylcyclohexyl)cyclohexan-1-one | [3] |
| Synonyms | [4'-Ethyl-1,1'-bicyclohexyl]-4-one, 4'-Ethylbi(cyclohexan)-4-one | [3] |
| CAS Number | 150763-13-6 | [1] |
| Molecular Formula | C₁₄H₂₄O | [1][3] |
| Molecular Weight | 208.34 g/mol | [4] |
| Appearance | White crystalline solid | [3] |
| Density (Predicted) | 0.944 g/cm³ | [4] |
| Boiling Point (Predicted) | 299.4 ± 8.0 °C | [4] |
| Flash Point (Predicted) | 127.273 °C | [4] |
Synthesis and Reactivity
The synthesis of this compound and its derivatives typically involves the oxidation of the corresponding secondary alcohol, 4-(4-ethylcyclohexyl)cyclohexanol. This precursor is often generated through the catalytic hydrogenation of a substituted phenol.
General Synthetic Pathway
A prevalent industrial method involves a two-step process:
-
Catalytic Hydrogenation: The process starts with a 4-substituted phenol, which undergoes catalytic hydrogenation to produce the corresponding 4-substituted cyclohexanol.
-
Oxidation: The resulting cyclohexanol derivative is then oxidized to the target cyclohexanone. Modern, environmentally conscious methods favor clean oxidants like hydrogen peroxide or oxygen-containing gases, which yield water as the primary byproduct, minimizing waste and simplifying post-reaction work-up.[5][6] A patented method highlights the use of a catalyst system like sodium tungstate dihydrate and phosphotungstic acid with hydrogen peroxide for high-yield, green synthesis.[5]
The diagram below illustrates this common synthetic workflow.
Caption: General two-step synthesis of this compound.
Core Reactivity
The chemical utility of this compound is dominated by the reactivity of its ketone group. This functionality allows it to serve as a versatile intermediate for creating a diverse range of liquid crystal monomers.[1] Key reactions include:
-
Reduction: The carbonyl group can be reduced back to a secondary alcohol, which can be used in esterification reactions.
-
Condensation: It can undergo condensation reactions with compounds containing primary amine groups (diamines) to form imines, which can be incorporated into polymer backbones.[1]
-
Esterification (via reduction): Following reduction to the alcohol, it can be reacted with diacids or other bifunctional molecules to synthesize liquid crystal polymers. These polymers exhibit high mechanical strength and thermal stability, making them suitable for optical films.[1]
Spectroscopic Characterization (Predicted)
Table 2: Predicted Spectroscopic Features
| Technique | Predicted Features | Rationale |
| Infrared (IR) Spectroscopy | Strong, sharp C=O stretch at ~1715 cm⁻¹. Multiple C-H stretching peaks at ~2850-2950 cm⁻¹. | The ketone carbonyl is the most prominent feature in the IR spectrum of cyclohexanones.[8] The aliphatic C-H stretches are characteristic of the saturated rings. |
| ¹³C NMR Spectroscopy | Carbonyl (C=O) signal at ~210 ppm. Multiple aliphatic signals between ~25-50 ppm. | The carbonyl carbon in a six-membered ring is highly deshielded and appears far downfield.[7] The remaining saturated carbons of the two rings will populate the aliphatic region. |
| ¹H NMR Spectroscopy | Complex multiplets in the aliphatic region (~1.0-2.5 ppm). A triplet and quartet characteristic of the ethyl group. | The numerous non-equivalent protons on the two cyclohexane rings will overlap, creating complex multiplets. The protons alpha to the carbonyl will be the most deshielded (~2.2-2.5 ppm).[7] The ethyl group will present a classic triplet for the -CH₃ and a quartet for the -CH₂-. |
| Mass Spectrometry (MS) | Molecular ion (M⁺) peak at m/z = 208. Characteristic fragmentation patterns involving cleavage of the ethyl group and alpha-cleavage next to the carbonyl. | The molecular ion peak corresponds to the molecular weight (208.34). Fragmentation will likely involve the loss of an ethyl radical (M-29) and other patterns typical for cyclic ketones. |
Applications in Material Science
The primary application of this compound is as a liquid crystal intermediate.[1][2] Its molecular structure is key to its function.
-
Rigid Core: The bicyclohexyl system provides the necessary structural rigidity, a fundamental requirement for molecules to form ordered liquid crystalline phases (mesophases).
-
Polar Group: The ketone group introduces a dipole moment, which is crucial for the material's response to an external electric field—the operating principle behind LCDs.[1]
-
Synthetic Versatility: As an intermediate, it can be chemically modified to generate a wide array of liquid crystal monomers. These monomers are then formulated into mixtures to fine-tune properties like optical anisotropy, thermal stability, and response time for specific display technologies.[1][2]
Caption: Role of this compound as a versatile LC intermediate.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely published, handling precautions can be established based on the known hazards of similar cyclic ketones like cyclohexanone and 4-ethylcyclohexanone.[9][10][11]
Protocol: Standard Laboratory Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[10]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[10][12]
-
Ignition Sources: Although it has a high predicted flash point, it should be treated as a combustible material. Keep away from open flames, sparks, and hot surfaces.[10][11] Use non-sparking tools and take measures to prevent electrostatic discharge.[11][12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[10][11]
-
Spill & Disposal: In case of a spill, contain the material using an inert absorbent. Dispose of the compound and any contaminated materials as chemical waste in accordance with local, state, and federal regulations.[10][12]
Conclusion
This compound stands as a pivotal intermediate in the field of materials science, particularly for the liquid crystal industry. Its well-defined structure, comprising a rigid aliphatic core and a reactive polar ketone, provides the essential properties required for high-performance optical materials. A thorough understanding of its synthesis, reactivity, and predicted spectroscopic signature is fundamental for its effective use in the development of next-generation displays and photonic devices. Adherence to appropriate safety protocols, derived from analogous chemical structures, ensures its safe and effective application in research and industrial settings.
References
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- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Liquid Crystal Materials: The Role of this compound. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
- PrepChem.com. (n.d.). Synthesis of 4-(4'-Cyclohexylcyclohexylidene)cyclohexanone.
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- Sigma-Aldrich. (n.d.). 4-Ethylcyclohexanone 97.
- The Good Scents Company. (n.d.). 4-ethyl cyclohexanone, 5441-51-0.
- ChemBK. (2024). Cyclohexanone, 4-ethyl-.
- Sigma-Aldrich. (2017). Safety Data Sheet - Cyclohexanone.
- Fisher Scientific. (2024). SAFETY DATA SHEET - 4-Ethylcyclohexanone.
- Google Patents. (n.d.). CN101337870B - Method for synthesizing 4-(4'-n-alkyl cyclohexyl)cyclohexanone.
- TCI Chemicals. (2025). SAFETY DATA SHEET - 4-[2-(trans-4-Pentylcyclohexyl)ethyl]cyclohexanone.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET - Cyclohexanone.
- China Qingdao Hong Jin Chemical Co.,Ltd. (n.d.). This compound CAS 150763-13-6 99.5%.
- Sigma-Aldrich. (n.d.). 4-Ethylcyclohexanone 97%.
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- PubChem. (n.d.). Cyclohexene, 4-(4-ethylcyclohexyl)-1-pentyl-.
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- Chemical Suppliers. (n.d.). SAFETY DATA SHEET CYCLOHEXANONE LRG.
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- Kozioł, A., et al. (n.d.). Synthesis and Biological Activity of New 4‐tert‐Butylcyclohexanone Derivatives.
- CP Lab Safety. (n.d.). 4-[2-(trans-4-Pentylcyclohexyl)ethyl]cyclohexanone, min 98%, 1 gram.
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- Sturgell, J. (2017, July 7). Organic Chemistry - Spectroscopy - Cyclohexanone [Video]. YouTube.
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- Stenutz. (n.d.). 4-ethylcyclohexanone.
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- National Institute of Standards and Technology. (n.d.). Cyclohexanone - IR Spectrum.
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- Sigma-Aldrich. (n.d.). 4-CYCLOHEXYLCYCLOHEXANONE AldrichCPR.
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4-(4-Ethylcyclohexyl)cyclohexanone CAS number 82431-75-0
An In-Depth Technical Guide to 4-(4-Ethylcyclohexyl)cyclohexanone
Introduction
This compound, identified by CAS number 82431-75-0, is a significant chemical intermediate, particularly in the field of materials science. Its molecular architecture, featuring two interconnected cyclohexyl rings with a polar carbonyl group, provides a unique combination of a rigid structural backbone and a reactive functional site. This structure makes it an invaluable building block for the synthesis of advanced materials, most notably liquid crystals. This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing its chemical properties, synthesis methodologies, analytical characterization, applications, and safety protocols.
Physicochemical and Structural Properties
The defining feature of this compound is its bicyclic structure. This imparts specific physical properties that are crucial for its application, particularly in liquid crystal formulations.
Chemical Structure:
Structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 82431-75-0 | N/A |
| Molecular Formula | C₁₄H₂₄O | Derived |
| Molecular Weight | 208.34 g/mol | [1] |
| Exact Mass | 208.182715 g/mol | [1] |
| Density | 0.944 g/cm³ (estimated) | [1] |
| XLogP3 | 4.2 | [1] |
| Topological Polar Surface Area | 17.1 Ų | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 2 |[1] |
Note: Some properties are computed or estimated due to the compound's primary role as an intermediate, for which extensive experimental data is not always publicly available.
Synthesis Methodologies
The synthesis of this compound typically involves the oxidation of the corresponding secondary alcohol, 4-(4-ethylcyclohexyl)cyclohexanol. Modern synthetic chemistry emphasizes the use of environmentally benign reagents and processes to improve yield and reduce waste.
A prominent green chemistry approach involves the oxidation of the precursor alcohol using hydrogen peroxide, which is an ideal clean oxidant as its only byproduct is water.[2] Another common industrial route involves the catalytic hydrogenation of a 4-substituted phenol to produce the cyclohexanol derivative, which is then oxidized to the target cyclohexanone.[3]
A generalized green synthesis workflow for this compound.
Experimental Protocol: Green Oxidation Synthesis
This protocol is adapted from a patented method for synthesizing similar 4-(4'-n-alkyl cyclohexyl) cyclohexanones and represents a modern, environmentally conscious approach.[2]
Materials:
-
4-(4-Ethylcyclohexyl)cyclohexanol
-
Sodium tungstate dihydrate (Na₂WO₄·2H₂O)
-
Phosphotungstic acid
-
30% Hydrogen peroxide (H₂O₂)
-
N-Methylpyrrolidinone (NMP)
-
Ethyl acetate
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Catalyst Preparation: In a reaction vessel, mix sodium tungstate dihydrate and phosphotungstic acid.
-
Oxidant Preparation: To the catalyst mixture, slowly add 30% hydrogen peroxide while stirring to create the active oxidant solution.
-
Reaction Setup: In a separate flask, dissolve 4-(4-Ethylcyclohexyl)cyclohexanol in N-methylpyrrolidinone.
-
Oxidation: Add the reactant solution to the prepared oxidant. Maintain the reaction under controlled temperature and continuous stirring until TLC or HPLC indicates the complete consumption of the starting alcohol.
-
Workup: Quench the reaction by adding a saturated solution of sodium thiosulfate to decompose any excess peroxide.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid via recrystallization from a suitable solvent (e.g., hexane) or silica gel chromatography to obtain pure this compound.
Applications in Research and Industry
The primary and most significant application of this compound is as a key intermediate in the synthesis of liquid crystal monomers.[4]
-
Liquid Crystal Materials: Its rigid bicyclohexyl core is a common structural motif in liquid crystal molecules. The ketone group provides a reactive handle for further chemical modification, such as reduction, condensation, or esterification, to generate a diverse library of liquid crystal monomers.[4] These monomers are then incorporated into liquid crystal mixtures to fine-tune critical properties like optical anisotropy, clearing point, and viscosity for display technologies.[4][5]
-
Polymer Synthesis: The compound can react with bifunctional molecules like diols or diamines to synthesize liquid crystal polymers. These advanced polymers combine the properties of liquid crystals with the mechanical strength and thermal stability of polymers, making them suitable for applications in optical films, flexible displays, and sensors.[4]
-
Pharmaceutical and Agrochemical Synthesis: While less common, the cyclohexanone moiety is a versatile scaffold in medicinal chemistry. Cyclohexanone derivatives are used in the synthesis of various pharmaceuticals, including antihistamines, and agrochemicals like herbicides.[6][7][8] The unique structure of this compound makes it a potential building block for novel therapeutic agents.
Analytical Characterization
Confirming the identity and purity of this compound is crucial. A combination of chromatographic and spectroscopic techniques is employed for comprehensive characterization.
Workflow for the analytical characterization of this compound.
Spectroscopic Profile:
-
¹H NMR: The proton NMR spectrum is expected to show a complex series of multiplets in the aliphatic region (approx. 0.8-2.5 ppm) corresponding to the protons on the two cyclohexyl rings and the ethyl group. The protons alpha to the carbonyl group would be the most deshielded among the ring protons.[9]
-
¹³C NMR: The carbon NMR spectrum will feature a characteristic peak for the carbonyl carbon at a significantly downfield shift (approx. 190-220 ppm).[9] Other aliphatic carbons will appear in the upfield region (approx. 10-50 ppm).
-
IR Spectroscopy: The most prominent feature in the infrared spectrum will be a strong, sharp absorption band around 1715 cm⁻¹, which is characteristic of the C=O stretching vibration in a saturated cyclic ketone.[10]
-
Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) will show the molecular ion peak (M⁺) corresponding to its molecular weight, confirming the compound's identity.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is an effective method for assessing the purity of this compound and related compounds.[11][12]
Objective: To determine the purity of the synthesized product.
Instrumentation & Conditions:
-
Column: Reverse-phase C18 column (e.g., Newcrom R1).[11]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. Phosphoric or formic acid is often added in small concentrations (e.g., 0.1%) to improve peak shape.[12]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 210 nm (as the ketone chromophore has low absorbance at higher wavelengths).
-
Injection Volume: 10 µL.
Procedure:
-
Prepare a standard solution of the compound at a known concentration (e.g., 1 mg/mL) in the mobile phase.
-
Prepare the sample solution to be analyzed at a similar concentration.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution to determine the retention time.
-
Inject the sample solution.
-
Analyze the resulting chromatogram to determine the area percentage of the main peak, which corresponds to the purity of the sample.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not widely available, safety guidelines can be extrapolated from data on similar cyclohexanone compounds.[13][14][15] It should be handled as a potentially hazardous chemical.
Table 2: GHS Hazard and Precautionary Statements (Anticipated)
| Category | Statement | Code |
|---|---|---|
| Hazard | Flammable liquid and vapor. | H226 |
| Harmful if swallowed, in contact with skin, or if inhaled. | H302 + H312 + H332 | |
| Causes skin irritation. | H315 | |
| Causes serious eye damage. | H318 | |
| Precautionary | Keep away from heat/sparks/open flames/hot surfaces. — No smoking. | P210 |
| Avoid breathing dust/fume/gas/mist/vapors/spray. | P261 | |
| Wash skin thoroughly after handling. | P264 | |
| Wear protective gloves/protective clothing/eye protection/face protection. | P280 | |
| IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor. | P305 + P351 + P338 + P310 |
| | Store in a well-ventilated place. Keep cool. | P403 + P235 |
Handling:
-
Use only in a well-ventilated area or under a chemical fume hood.[13]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[14]
-
Avoid contact with skin, eyes, and clothing.[16]
-
Keep away from sources of ignition, as cyclohexanone derivatives can be combustible liquids.[14]
-
Take precautionary measures against static discharge.[13]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[14]
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.[14]
First-Aid Measures:
-
Inhalation: Remove to fresh air. Seek medical attention if symptoms occur.[14]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if irritation persists.[14]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get immediate medical attention.[14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek medical attention.[14]
References
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- The Good Scents Company. 4-ethyl cyclohexanone.
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- Google Patents. CN101337870B - Method for synthesizing 4-(4'-n-alkyl cyclohexyl)cyclohexanone.
- SIELC Technologies. 4-(4-Ethylcyclohexyl)-4-methylpentan-2-one.
- Chemical Suppliers. SAFETY DATA SHEET CYCLOHEXANONE LRG.
- PubChem. 4-Methylcyclohexanone.
- ResearchGate. Synthesis and Biological Activity of New 4‐tert‐Butylcyclohexanone Derivatives.
- Google Patents. CN112778108A - Synthesis method of 4-substituted cyclohexanone.
- Google Patents. Cyclohexanone compounds, a process for preparing the cyclohexanone compounds, and a process for preparing silacyclohexane-based.
- Vertec BioSolvents. What is Cyclohexanone Used For?.
- YouTube. Organic Chemistry - Spectroscopy - Cyclohexanone.
- The Good Scents Company. 4-cyclohexyl cyclohexanone.
- NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind Liquid Crystal Materials: The Role of this compound.
- SpectraBase. Cyclohexene, 4-(4-ethylcyclohexyl)-1-pentyl- - Optional[13C NMR].
- EapearlChem. Cyclohexanone - Essential Intermediate for Nylon Production.
- PubChem. Cyclohexene, 4-(4-ethylcyclohexyl)-1-pentyl-.
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- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to 4-(4-Ethylcyclohexyl)cyclohexanone: Synthesis, Characterization, and Applications
This guide provides a comprehensive technical overview of 4-(4-Ethylcyclohexyl)cyclohexanone, a key intermediate in the fields of materials science and drug discovery. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's synthesis, analytical characterization, and potential applications, with a focus on the scientific rationale behind the described protocols.
Introduction: The Structural Significance of this compound
This compound is a fascinating molecule characterized by a bicyclohexyl core structure, with one ring bearing a ketone functional group and the other an ethyl substituent. This unique arrangement of a rigid saturated bicyclic system with a polar ketone and a nonpolar alkyl group imparts specific physicochemical properties that make it a valuable building block in several advanced applications. Its molecular structure allows for a range of chemical modifications, rendering it a versatile intermediate in the synthesis of more complex molecules.
The primary application of this compound is as a liquid crystal intermediate.[1][2] The rigid bicyclohexyl core contributes to the formation of mesophases, a state of matter between liquid and solid, which is essential for the functioning of liquid crystal displays (LCDs).[2] The ethyl group and the ketone's dipole moment influence the dielectric anisotropy and other crucial electro-optical properties of the final liquid crystal mixture. Furthermore, the cyclohexanone moiety serves as a synthetic handle for the introduction of other functional groups, enabling the fine-tuning of the molecule's properties for specific applications in materials science and potentially in the pharmaceutical industry.[3][4][5]
Synthesis of this compound: A Green Chemistry Approach
The synthesis of 4-(4-n-alkylcyclohexyl)cyclohexanones can be achieved through the oxidation of the corresponding alcohol, 4-(4-n-alkylcyclohexyl)cyclohexanol. Traditional oxidation methods often employ stoichiometric amounts of hazardous and environmentally unfriendly reagents. A more sustainable and efficient approach utilizes a catalytic system with a clean oxidant like hydrogen peroxide.[6] The byproduct of this reaction is water, making it an excellent example of green chemistry.[6]
Experimental Protocol: Green Oxidation of 4-(4-Ethylcyclohexyl)cyclohexanol
This protocol is adapted from a general method for the synthesis of 4-(4'-n-alkyl cyclohexyl)cyclohexanones.[6]
Materials:
-
4-(4-Ethylcyclohexyl)cyclohexanol
-
Sodium tungstate dihydrate (Na₂WO₄·2H₂O)
-
Phosphotungstic acid (H₃PW₁₂O₄₀)
-
30% Hydrogen peroxide (H₂O₂)
-
N-Methyl-2-pyrrolidone (NMP)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Catalyst Preparation: In a round-bottom flask, combine sodium tungstate dihydrate and phosphotungstic acid.
-
Oxidant Formation: To the catalyst mixture, slowly add 30% hydrogen peroxide with stirring. The solution will change color, indicating the formation of the active oxidant species.
-
Reaction Setup: To the prepared oxidant solution, add 4-(4-Ethylcyclohexyl)cyclohexanol and N-Methyl-2-pyrrolidone as the solvent.
-
Reaction Conditions: Heat the reaction mixture to 90°C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Final Product: The crude product can be further purified by column chromatography on silica gel to yield pure this compound.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of sodium tungstate and phosphotungstic acid forms a highly efficient catalyst for the peroxide-mediated oxidation of alcohols.
-
Hydrogen Peroxide: This is an inexpensive and environmentally benign oxidant, with water as its only byproduct.[6]
-
N-Methyl-2-pyrrolidone (NMP): NMP is a polar aprotic solvent that is effective in dissolving the reactants and facilitating the reaction. It can also be recovered and reused.[6]
Caption: Green synthesis workflow for this compound.
Analytical Characterization: A Predictive Approach
Predicted Analytical Profile
| Technique | Expected Observations for this compound | Reference Data for 4-Ethylcyclohexanone |
| ¹H NMR | Complex multiplets in the aliphatic region (δ 0.8-2.5 ppm) corresponding to the cyclohexyl and ethyl protons. The protons alpha to the carbonyl group will be deshielded and appear further downfield. | For 4-ethylcyclohexanone, characteristic signals are observed at δ 2.38-2.30 (m), 2.065 (m), 1.636 (m), 1.38 (m), 1.359 (m), and 0.952 (t) ppm.[7] |
| ¹³C NMR | The carbonyl carbon will show a characteristic peak in the downfield region (δ > 200 ppm). Multiple signals in the aliphatic region (δ 10-50 ppm) will correspond to the carbons of the two cyclohexyl rings and the ethyl group. | For 4-ethylcyclohexanone, signals appear around δ 212, 41, 35, 29, and 11 ppm.[8] |
| Mass Spec (EI) | The molecular ion peak (M⁺) is expected at m/z 208. Fragmentation will likely involve the loss of the ethyl group and cleavage of the cyclohexyl rings. | For 4-ethylcyclohexanone, the molecular ion peak is at m/z 126.[9] |
| IR Spectroscopy | A strong, sharp absorption band characteristic of a ketone C=O stretch is expected around 1715 cm⁻¹. C-H stretching vibrations from the alkyl groups will be observed in the 2850-2960 cm⁻¹ region.[10][11] | 4-Ethylcyclohexanone shows a strong C=O stretch.[12][13] |
Key Analytical Protocols
1. Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification:
-
Rationale: GC-MS is a powerful technique for separating volatile compounds and identifying them based on their mass-to-charge ratio and fragmentation patterns. It is ideal for assessing the purity of the synthesized this compound and confirming its molecular weight.
-
Protocol:
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Inject the sample into a GC-MS system equipped with a nonpolar capillary column (e.g., HP-5MS).
-
Use a temperature program that starts at a low temperature to resolve solvent and light impurities, and then ramps up to elute the target compound.
-
The mass spectrometer should be operated in electron ionization (EI) mode.
-
Analyze the resulting chromatogram for peak purity and the mass spectrum for the molecular ion peak and characteristic fragmentation patterns.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation:
-
Rationale: ¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the precise molecular structure of an organic compound. They provide detailed information about the chemical environment of each hydrogen and carbon atom.
-
Protocol:
-
Dissolve a small amount of the purified sample in a deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
For unambiguous signal assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.
-
Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the structure of this compound.
-
3. Infrared (IR) Spectroscopy for Functional Group Identification:
-
Rationale: IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups in a molecule. In this case, it is used to verify the presence of the ketone carbonyl group.
-
Protocol:
-
The sample can be analyzed as a neat liquid film between two salt plates (NaCl or KBr) or as a solution in a suitable solvent.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic strong absorption band of the C=O stretch to confirm the successful oxidation of the alcohol to the ketone.
-
Caption: Self-validating analytical workflow for this compound.
Applications in Research and Development
1. Liquid Crystal Materials:
The primary and most well-documented application of this compound is as a crucial intermediate in the synthesis of liquid crystal materials.[1][2][14] Its rigid core structure is a desirable feature for creating molecules that can form the ordered, yet fluid, mesophases required for LCDs and other electro-optical devices.[2][15] The ketone functionality allows for its incorporation into larger liquid crystal molecules through various chemical reactions, enabling the precise tuning of properties such as:
-
Clearing Point: The temperature at which the material transitions from the liquid crystal phase to an isotropic liquid.
-
Viscosity: Affects the switching speed of the display.
-
Dielectric Anisotropy: The difference in permittivity parallel and perpendicular to the director of the liquid crystal, which is crucial for the response to an electric field.
2. Drug Discovery and Development:
While less documented than its role in materials science, the 4-(4-alkylcyclohexyl)cyclohexanone scaffold holds potential in medicinal chemistry. The cyclohexyl and bicyclohexyl motifs are present in a number of biologically active compounds. These rigid, lipophilic groups can effectively probe hydrophobic pockets in target proteins. The ketone group can act as a hydrogen bond acceptor or be further functionalized to introduce other pharmacophoric features. The use of similar substituted cyclohexanones as intermediates in the synthesis of pharmaceuticals suggests that this compound could be a valuable starting material for the development of novel therapeutic agents.[3][4]
Safety and Handling
Based on the safety data for the closely related 4-ethylcyclohexanone, this compound should be handled with appropriate care in a well-ventilated laboratory. It is expected to be a combustible liquid and may cause skin and eye irritation. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound.
Conclusion
This compound is a valuable and versatile chemical intermediate with a significant role in the development of advanced materials, particularly liquid crystals. Its synthesis can be achieved through environmentally friendly methods, and its structure can be reliably characterized using standard analytical techniques. As research in materials science and drug discovery continues to evolve, the utility of such well-defined molecular building blocks will undoubtedly expand, opening up new avenues for innovation.
References
- Arborpharm. (n.d.). CAS.150763-13-6 this compound.
- PrepChem. (n.d.). Synthesis of 4-(4'-Cyclohexylcyclohexylidene)cyclohexanone.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Liquid Crystal Materials: The Role of this compound.
- Google Patents. (n.d.). CN101337870B - Method for synthesizing 4-(4'-n-alkyl cyclohexyl)cyclohexanone.
- NIST. (n.d.). Cyclohexanone, 4-ethyl-.
- The Royal Society of Chemistry. (n.d.). Synthesis, characterization of Diarylidenecyclohexanone derivatives as new anti-inflammatory pharmacophores exhibiting strong PGE2 and 5-LOX inhibition.
- NIST. (n.d.). Cyclohexanone, 4-ethyl-.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003315).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Methylcyclohexanone: A Key Intermediate for Pharmaceutical Synthesis and Research.
- Kozioł, A., et al. (n.d.). Synthesis and Biological Activity of New 4‐tert‐Butylcyclohexanone Derivatives. ResearchGate.
- University of Calgary. (n.d.). C-13 NMR Spectrum.
- Techiescientist. (2023, October 8). A Comprehensive Analysis of Cyclohexanone IR Spectrum.
- NIST. (n.d.). Cyclohexanone, 4-ethyl-.
- PubChem. (n.d.). Cyclohexene, 4-(4-ethylcyclohexyl)-1-pentyl-.
- Google Patents. (n.d.). CN112778108A - Synthesis method of 4-substituted cyclohexanone.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-(4-Hydroxyphenyl) Cyclohexanone in Advanced Chemical Synthesis.
- BMRB. (n.d.). bmse000405 Cyclohexanone at BMRB.
- Ligs. (n.d.). Ir Spectra Of Cyclohexanone And Cyclohexanol.
- Alpha Chemical Co. (2023, May 19). Revealing Cyclohexanone: Properties, Uses, and Benefits.
- Bartleby. (n.d.). IR Spectrum Of Cyclohexanone.
Sources
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- 5. nbinno.com [nbinno.com]
- 6. CN101337870B - Method for synthesizing 4-(4'-n-alkyl cyclohexyl)cyclohexanone - Google Patents [patents.google.com]
- 7. 4-Ethylcyclohexanone(5441-51-0) 1H NMR spectrum [chemicalbook.com]
- 8. 4-Ethylcyclohexanone(5441-51-0) 13C NMR spectrum [chemicalbook.com]
- 9. Cyclohexanone, 4-ethyl- [webbook.nist.gov]
- 10. A Comprehensive Analysis of Cyclohexanone IR Spectrum - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 11. IR Spectrum Of Cyclohexanone | bartleby [bartleby.com]
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4-(4-Ethylcyclohexyl)cyclohexanone spectral data
An In-depth Technical Guide to the Spectral Analysis of 4-(4-Ethylcyclohexyl)cyclohexanone
Foreword for the Scientific Community
The structural elucidation of molecular entities forms the bedrock of chemical research and development. For professionals in fields ranging from materials science to drug discovery, the ability to unequivocally determine a compound's structure is paramount. This guide is crafted for the discerning researcher and scientist, offering a deep dive into the spectroscopic characterization of this compound. While this specific molecule serves as our focal point, the principles and methodologies discussed herein are broadly applicable to the analysis of substituted alicyclic compounds.
Introduction to this compound
This compound is a disubstituted alicyclic ketone. Its structure, featuring two interconnected cyclohexane rings, makes it a molecule of interest in materials science, particularly as an intermediate in the synthesis of liquid crystal materials.[1] The physical and chemical properties of such molecules are intrinsically linked to their three-dimensional structure, including the relative orientation (cis or trans) of the substituents on the cyclohexane rings.
Spectroscopic analysis is the cornerstone of confirming the identity, purity, and stereochemistry of synthesized compounds like this compound. A multi-technique approach, leveraging Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), is essential for unambiguous characterization.
Molecular Structure Diagram
The structure of this compound presents conformational complexities, primarily the chair conformations of the cyclohexane rings and the potential for cis/trans isomerism at the 1,4-positions of both rings.
Caption: Molecular graph of this compound.
Spectroscopic Analysis: A Foundational Case Study of 4-Ethylcyclohexanone
To build our understanding, we will first dissect the spectral data of 4-Ethylcyclohexanone (CAS 5441-51-0), a simpler analog.[2]
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying functional groups. The key feature in the spectrum of any cyclohexanone is the carbonyl (C=O) stretch.[3]
| Wavenumber (cm⁻¹) | Intensity | Vibration Type |
| ~2960-2850 | Strong | C-H (sp³) Stretch |
| ~1715 | Strong, Sharp | C=O (Ketone) Stretch |
| ~1450 | Medium | C-H Bend (CH₂) |
Source: Predicted based on typical values for cyclohexanones.[3]
Expert Interpretation: The most diagnostic peak is the strong, sharp absorption around 1715 cm⁻¹. This is characteristic of a saturated cyclic ketone.[3] Its position indicates that the carbonyl group is not in conjugation with any double bonds or aromatic rings. The strong absorptions between 2850 and 2960 cm⁻¹ are due to the stretching vibrations of the numerous sp³-hybridized C-H bonds in the cyclohexane ring and the ethyl group.
Extrapolation to this compound: The IR spectrum of the target molecule is expected to be very similar. The defining C=O stretch will remain at approximately 1715 cm⁻¹. The primary difference will be an increase in the intensity and complexity of the C-H stretching and bending regions (~2960-2850 cm⁻¹ and ~1450 cm⁻¹) due to the addition of the second cyclohexane ring, which significantly increases the number of C-H bonds.
¹H NMR Spectroscopy
¹H NMR provides detailed information about the electronic environment, connectivity, and stereochemistry of hydrogen atoms.
Spectral Data for 4-Ethylcyclohexanone:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 2.38 - 2.30 | Multiplet | 4H | Protons α to C=O (H2, H6) |
| 2.07 | Multiplet | 2H | Protons on C3, C5 (axial) |
| 1.64 | Multiplet | 1H | Proton on C4 |
| 1.38 - 1.36 | Multiplet | 2H | Protons on C3, C5 (equatorial) |
| 1.36 | Quartet | 2H | -CH₂- of ethyl group |
| 0.95 | Triplet | 3H | -CH₃ of ethyl group |
Source: ChemicalBook.[4]
Expert Interpretation: The protons adjacent (alpha) to the electron-withdrawing carbonyl group (H2, H6) are the most deshielded and appear furthest downfield (2.30-2.38 ppm).[5][6] The complexity of the signals in the 1.3-2.1 ppm range is due to the rigid chair conformation of the cyclohexane ring, which leads to distinct signals for axial and equatorial protons and complex spin-spin coupling patterns. The signals for the ethyl group are classic: a quartet for the -CH₂- group coupled to the -CH₃ group, and a triplet for the -CH₃ group coupled to the -CH₂- group.
Extrapolation to this compound: The ¹H NMR spectrum of the target molecule will be significantly more complex.
-
α-Protons: The protons alpha to the carbonyl will remain in a similar region (~2.3-2.4 ppm).
-
Ring Protons: The spectrum will contain a large, overlapping region of multiplets between approximately 0.8 and 2.1 ppm, corresponding to the 20 other protons on the two cyclohexane rings. Differentiating these signals without advanced 2D NMR techniques (like COSY and HSQC) would be extremely difficult.
-
Ethyl Group: The characteristic quartet and triplet of the ethyl group will still be present, though their exact chemical shifts may be slightly altered by the larger molecular structure.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.
Spectral Data for 4-Ethylcyclohexanone:
| Chemical Shift (δ, ppm) | Assignment |
| 212.0 | C=O (C1) |
| 41.3 | Cα to C=O (C2, C6) |
| 38.8 | C4 |
| 34.6 | Cβ to C=O (C3, C5) |
| 28.9 | -CH₂- of ethyl group |
| 11.4 | -CH₃ of ethyl group |
Source: Adapted from similar cyclohexanones.[7][8][9]
Expert Interpretation: The carbonyl carbon is the most deshielded carbon and appears significantly downfield at ~212 ppm, which is highly diagnostic for a ketone.[9][10] The other sp³ carbons of the ring and the ethyl group appear in the upfield region (10-50 ppm). The symmetry of the molecule results in fewer signals than the total number of carbons (e.g., C2 and C6 are equivalent).
Extrapolation to this compound:
-
Carbonyl Carbon: The C=O signal will remain around 211-212 ppm.
-
Aliphatic Carbons: The number of signals in the aliphatic region (10-50 ppm) will increase significantly. We would expect to see approximately 7-8 distinct signals in this region, corresponding to the carbons of both rings and the ethyl group, depending on the symmetry of the dominant isomer (cis or trans). The carbons directly attached to the other ring (C4 and C1') will be shifted relative to their positions in the simpler analogs.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Data for 4-Ethylcyclohexanone:
| m/z | Relative Intensity | Assignment |
| 126 | 42% | Molecular Ion [M]⁺ |
| 97 | 50% | [M - C₂H₅]⁺ (Loss of ethyl group) |
| 82 | 11% | |
| 70 | 34% | |
| 55 | 100% | Base Peak |
Source: NIST Chemistry WebBook.[11]
Expert Interpretation: The molecular ion peak at m/z 126 confirms the molecular weight of 4-ethylcyclohexanone. A prominent fragmentation pathway for 4-substituted cyclohexanones is the loss of the substituent at the C4 position. The peak at m/z 97, corresponding to the loss of an ethyl radical (mass 29), is consistent with this pathway. The base peak at m/z 55 is a common fragment for cyclohexanones, arising from characteristic ring cleavage mechanisms.[12]
Extrapolation to this compound:
-
Molecular Ion: The molecular weight of C₁₄H₂₄O is 208.34 g/mol . We would expect to see a molecular ion peak [M]⁺ at m/z 208 .
-
Fragmentation: The most likely initial fragmentation would be the cleavage of the bond between the two cyclohexane rings, leading to fragments with m/z corresponding to the individual ring structures. Another significant fragmentation would be the loss of the ethyl group from the second ring, resulting in a peak at m/z 179 ([M - C₂H₅]⁺).
Standardized Experimental Protocols
The acquisition of high-quality spectral data requires meticulous adherence to established protocols. The following are generalized, best-practice methodologies representative of those used in a modern analytical laboratory.
Workflow for Spectroscopic Analysis
Caption: General workflow for spectroscopic sample analysis.
Protocol for NMR Data Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a small amount of an internal standard like tetramethylsilane (TMS).
-
Homogenization: Cap the tube and gently invert several times or sonicate briefly to ensure the sample is fully dissolved and the solution is homogeneous.
-
Instrument Setup: Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
-
Tuning and Shimming: Allow the sample to equilibrate to the probe temperature. Tune and match the probe for the appropriate nuclei (¹H and ¹³C) and perform an automated or manual shimming procedure to optimize the magnetic field homogeneity.
-
¹H Spectrum Acquisition: Acquire the ¹H spectrum using standard parameters (e.g., 30° pulse, 1-2 second relaxation delay, 16-32 scans).
-
¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
Data Processing: Fourier transform the raw Free Induction Decay (FID) data. Apply phase correction and baseline correction to the resulting spectra. Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.
Protocol for FT-IR Data Acquisition (ATR)
-
Background Spectrum: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty ATR stage. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related absorptions from the sample spectrum.
-
Sample Application: Place a single drop of the neat liquid sample directly onto the ATR crystal. If the sample is a solid, place a small amount on the crystal and use the pressure clamp to ensure good contact.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, at a resolution of 4 cm⁻¹.
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.
Protocol for Mass Spectrometry Data Acquisition (EI)
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent like methanol or dichloromethane.
-
Instrument Calibration: Calibrate the mass analyzer using a known calibration compound appropriate for the desired mass range.
-
Sample Introduction: Introduce the sample into the instrument. For a gas chromatography-mass spectrometry (GC-MS) setup, the sample is injected into the GC, which separates components before they enter the MS. For direct infusion, the sample is introduced directly into the ion source.
-
Ionization: The sample is bombarded with high-energy electrons (typically 70 eV for Electron Ionization, EI) to generate the molecular ion and fragment ions.
-
Mass Analysis: The ions are separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
-
Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.
Conclusion
The comprehensive structural elucidation of this compound is a task that relies on the synergistic application of multiple spectroscopic techniques. While a complete public dataset for this specific molecule is elusive, a rigorous analysis is achievable through a foundational understanding of its analogs, like 4-Ethylcyclohexanone, combined with the predictive power of established spectroscopic principles. The characteristic C=O stretch in the IR, the highly deshielded carbonyl carbon in the ¹³C NMR, the molecular ion peak in the mass spectrum, and the complex aliphatic signals in the ¹H NMR together form a unique spectral fingerprint. This guide provides the analytical framework and procedural knowledge necessary for researchers to confidently characterize this molecule and other complex alicyclic structures, ensuring scientific integrity and advancing the development of novel materials and medicines.
References
- Crews, P., Rodríguez, J., & Jaspars, M. (2010). Organic Structure Analysis (2nd ed.). Oxford University Press.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
- Google Patents. (2009). CN101337870B - Method for synthesizing 4-(4'-n-alkyl cyclohexyl)cyclohexanone.
- NIST. (n.d.). Cyclohexanone, 4-ethyl-. In NIST Chemistry WebBook.
- NIST. (n.d.). Mass spectrum of Cyclohexanone, 4-ethyl-. In NIST Chemistry WebBook.
- University of Wisconsin-Madison, Department of Chemistry. (n.d.). 13C NMR Chemical Shifts.
- Bartleby. (n.d.). IR Spectrum Of Cyclohexanone.
- Course Hero. (n.d.). Ir Spectra Of Cyclohexanone And Cyclohexanol.
Sources
- 1. CN101337870B - Method for synthesizing 4-(4'-n-alkyl cyclohexyl)cyclohexanone - Google Patents [patents.google.com]
- 2. Cyclohexanone, 4-ethyl- [webbook.nist.gov]
- 3. IR Spectrum Of Cyclohexanone | bartleby [bartleby.com]
- 4. 4-Ethylcyclohexanone(5441-51-0) 1H NMR [m.chemicalbook.com]
- 5. Spectroscopic and X-ray Crystallographic Evidence for Electrostatic Effects in 4-Substituted Cyclohexanone-Derived Hydrazones, Imines, and Corresponding Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 4-Ethylcyclohexanone(5441-51-0) 13C NMR [m.chemicalbook.com]
- 8. C-13 NMR Spectrum [acadiau.ca]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. Cyclohexanone(108-94-1) 13C NMR [m.chemicalbook.com]
- 11. Cyclohexanone, 4-ethyl- [webbook.nist.gov]
- 12. massbank.eu [massbank.eu]
4-(4-Ethylcyclohexyl)cyclohexanone NMR analysis
An In-Depth Technical Guide to the NMR Analysis of 4-(4-Ethylcyclohexyl)cyclohexanone
Authored by: A Senior Application Scientist
Introduction: The Structural Elucidation Imperative
This compound is a disubstituted bicyclic ketone with significant stereochemical and conformational complexity. Its structure is foundational to various fields, potentially including liquid crystal synthesis and pharmaceutical intermediates. Nuclear Magnetic Resonance (NMR) spectroscopy is the quintessential tool for the unambiguous structural confirmation, stereochemical assignment, and purity assessment of this molecule. The overlapping signals from the two saturated cyclohexane rings present a classic challenge that necessitates a multi-dimensional NMR approach for a complete and accurate assignment.
This guide provides a comprehensive framework for the complete NMR analysis of this compound. We will delve into the predictive analysis of its ¹H and ¹³C NMR spectra, outline advanced 2D NMR strategies for unambiguous signal assignment, provide detailed experimental protocols, and discuss the interpretation of spectral data to determine stereochemistry. This document is intended for researchers, chemists, and drug development professionals who require a robust and validated methodology for the characterization of complex alicyclic compounds.
Part 1: Predictive ¹H and ¹³C NMR Spectral Analysis
A predictive analysis, grounded in the principles of chemical shifts and spin-spin coupling, is the first step in approaching the NMR spectrum of a novel or uncharacterized compound. The analysis must consider the potential for both cis and trans isomers, which will exhibit distinct spectral features.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to be complex due to the large number of chemically similar protons in the two cyclohexane rings. The key to interpretation lies in dissecting the molecule into its constituent spin systems.
-
Cyclohexanone Ring Protons: The protons alpha to the carbonyl group (positions 2 and 6) will be the most deshielded of the ring protons, typically appearing in the range of δ 2.0-2.5 ppm. The protons at positions 3 and 5 will be adjacent to these, and the methine proton at position 4 will be further shifted downfield due to its tertiary nature.
-
Ethylcyclohexyl Ring Protons: The protons on this ring will have chemical shifts characteristic of a substituted cyclohexane, generally in the range of δ 1.0-2.0 ppm. The methine proton at the point of attachment to the other ring (position 1') will be a key diagnostic signal.
-
Ethyl Group Protons: The ethyl group will present a classic quartet (CH₂) and triplet (CH₃) pattern, with the quartet deshielded by its proximity to the cyclohexane ring.
The stereochemical relationship between the two rings (cis vs. trans) will significantly influence the chemical shifts, particularly of the methine protons at C4 and C1'. In the trans isomer, where both substituents on a ring can be in equatorial positions, the methine protons are typically axial and appear at a higher field (more shielded) with large axial-axial coupling constants. In the cis isomer, one substituent must be axial, leading to a different set of chemical shifts and coupling constants.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| H-2, H-6 (α to C=O) | 2.20 - 2.50 | Multiplet | Protons on the cyclohexanone ring adjacent to the carbonyl group. |
| H-3, H-5 | 1.80 - 2.10 | Multiplet | Protons on the cyclohexanone ring. |
| H-4 (methine) | 1.50 - 2.00 | Multiplet | Chemical shift is highly dependent on stereochemistry (axial vs. equatorial). |
| H-1' (methine) | 1.30 - 1.80 | Multiplet | Chemical shift is highly dependent on stereochemistry. |
| Ethylcyclohexyl CH₂ | 1.00 - 1.90 | Multiplet | Significant signal overlap is expected in this region. |
| Ethyl CH₂ | ~1.40 | Quartet (q) | Coupled to the methyl protons. |
| Ethyl CH₃ | ~0.90 | Triplet (t) | Coupled to the methylene protons. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will be simpler in terms of signal overlap but equally informative. The number of unique carbon signals will confirm the overall symmetry of the molecule.
-
Carbonyl Carbon: The most deshielded signal in the spectrum, typically appearing above δ 200 ppm.
-
Substituted Carbons: The methine carbons of the cyclohexane rings (C4 and C1') will be in the δ 40-50 ppm range.
-
Unsubstituted Ring Carbons: The methylene carbons of the two rings will appear in the δ 25-40 ppm range.
-
Ethyl Group Carbons: The CH₂ and CH₃ carbons will be the most shielded signals in the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Notes |
| C=O (C-1) | 210 - 215 | Carbonyl carbon, highly deshielded. |
| C-4 (methine) | 45 - 55 | Substituted carbon on the cyclohexanone ring. |
| C-1' (methine) | 40 - 50 | Substituted carbon on the ethylcyclohexyl ring. |
| C-2, C-6 | 40 - 45 | Carbons alpha to the carbonyl group. |
| C-3, C-5 | 28 - 35 | Methylene carbons on the cyclohexanone ring. |
| Ethylcyclohexyl CH₂ | 25 - 40 | Multiple overlapping signals expected. |
| Ethyl CH₂ | ~28 | Methylene carbon of the ethyl group. |
| Ethyl CH₃ | ~11 | Methyl carbon of the ethyl group. |
Part 2: Advanced 2D NMR for Unambiguous Assignment
Due to the extensive signal overlap in the ¹H NMR spectrum, 2D NMR experiments are not just beneficial; they are essential for a complete and validated structural elucidation.
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings within the same spin system. It will be crucial for tracing the connectivity of protons around each cyclohexane ring and within the ethyl group. For example, the H-4 methine proton should show a correlation to the H-3/H-5 protons and the H-1' methine proton.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon atom. It is the most effective way to assign the carbon signals based on the more easily differentiated proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. This is invaluable for piecing together the different fragments of the molecule. For instance, correlations from the H-2/H-6 protons to the carbonyl carbon (C-1) would confirm their position alpha to the ketone.
Logical Workflow for 2D NMR-Based Structural Elucidation
The following diagram illustrates a self-validating workflow for assigning the structure using a suite of 2D NMR experiments.
Caption: Workflow for 2D NMR-based structural elucidation.
Part 3: Experimental Protocol
Adherence to a standardized protocol is critical for reproducibility and data quality.
Sample Preparation
-
Mass Measurement: Accurately weigh approximately 10-20 mg of the this compound sample.
-
Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds.
-
Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the deuterated solvent.
-
Homogenization: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A brief sonication may be used if necessary.
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.
NMR Data Acquisition
The following are typical acquisition parameters for a 400 MHz spectrometer. These should be optimized as needed.
Table 3: Standard NMR Acquisition Parameters
| Experiment | Key Parameter | Recommended Value | Rationale |
| ¹H NMR | Spectral Width | 12 - 16 ppm | To cover the full range of expected proton signals. |
| Number of Scans | 16 - 64 | To achieve adequate signal-to-noise. | |
| Relaxation Delay (d1) | 1 - 2 s | Allows for sufficient relaxation of protons between pulses. | |
| ¹³C NMR | Spectral Width | 240 - 250 ppm | To cover the full range, including the carbonyl carbon. |
| Number of Scans | 1024 - 4096 | The ¹³C nucleus has low natural abundance, requiring more scans. | |
| Relaxation Delay (d1) | 2 - 5 s | Longer delay ensures quantitative accuracy, especially for quaternary carbons. | |
| COSY | Data Points (F2, F1) | 2048, 256 | Balances resolution and experiment time. |
| Number of Scans | 2 - 4 | Typically sufficient for this experiment. | |
| HSQC | Spectral Width (F1) | ~220 ppm | Set to cover the expected ¹³C chemical shift range. |
| Number of Scans | 4 - 8 | To achieve good correlation signals. | |
| HMBC | HMBC Delay | 60 - 100 ms | Optimized for 2-3 bond correlations (J ≈ 8-10 Hz). |
| Number of Scans | 8 - 16 | Requires more scans than HSQC to detect weaker, long-range correlations. |
Experimental Workflow Diagram
Caption: Standard experimental workflow for NMR analysis.
Part 4: Data Interpretation and Stereochemical Analysis
The final and most critical step is the integrated analysis of all acquired data to confirm the molecular structure and assign the stereochemistry.
Confirming the Carbon Skeleton
The combination of ¹³C, HSQC, and HMBC data provides a powerful, self-validating system for confirming the carbon skeleton.
-
HSQC: Assigns all protonated carbons.
-
HMBC: Connects the molecular fragments. Key correlations to look for include:
-
From the ethyl CH₂ protons to the C-1' methine carbon of the cyclohexane ring.
-
From the H-4 methine proton to carbons C-2, C-6, C-1', and the adjacent ring carbons.
-
From the H-2/H-6 protons to the C-1 carbonyl carbon.
-
Determining Stereochemistry: The cis vs. trans Isomers
The relative stereochemistry of the 1,4-disubstituted cyclohexane rings can often be determined from the ¹H NMR data, specifically the chemical shifts and coupling constants of the methine protons (H-4 and H-1').
-
trans Isomer: The thermodynamically more stable isomer will likely adopt a di-equatorial conformation for the two large substituents on each ring. This places the methine protons (H-4 and H-1') in axial positions. Axial protons typically exhibit large coupling constants (J ≈ 10-13 Hz) to adjacent axial protons and appear at a relatively upfield (shielded) position.
-
cis Isomer: This isomer will have one equatorial and one axial substituent, forcing the ring into a less stable conformation. The methine proton on the ring with the axial substituent will now be equatorial. Equatorial protons have smaller coupling constants (J ≈ 2-5 Hz) and are typically more deshielded (downfield) than their axial counterparts.
By carefully analyzing the multiplicity and coupling constants of the signals assigned to H-4 and H-1', one can confidently assign the dominant stereoisomer in the sample.
Conclusion
The NMR analysis of this compound is a non-trivial but achievable task that relies on the systematic application of 1D and 2D NMR techniques. A predictive approach based on foundational principles allows for an initial hypothesis of the spectral features. However, only a full suite of experiments, including COSY, HSQC, and HMBC, can provide the necessary correlations to overcome the challenge of signal overlap and deliver an unambiguous and validated structural assignment. This rigorous approach ensures the highest level of scientific integrity for the characterization of this and other complex alicyclic molecules in research and development.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
- Reich, H. J. (n.d.). Carbon-13 Nuclear Magnetic Resonance Spectroscopy. University of Wisconsin-Madison.
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons. [Link]
An In-depth Technical Guide to the Infrared Spectroscopy of 4-(4-Ethylcyclohexyl)cyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation and quality control of organic molecules. This guide provides a comprehensive technical analysis of the infrared spectrum of 4-(4-Ethylcyclohexyl)cyclohexanone, a molecule relevant as a liquid crystal intermediate. Lacking a publicly available reference spectrum for this specific compound, this paper constructs a predictive interpretation based on the well-characterized vibrational modes of its constituent functional groups: the cyclohexanone core and the 4-ethylcyclohexyl substituent. We will detail the expected characteristic absorption bands, provide a robust experimental protocol for acquiring high-quality data using Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy, and discuss the application of this analysis in a research and development setting.
Introduction and Molecular Structure
This compound (CAS 150763-13-6) possesses a molecular structure comprising two cyclohexane rings linked together, with one ring containing a ketone functional group and the other bearing an ethyl substituent. This structure, featuring a polar carbonyl group and a rigid cyclohexyl skeleton, makes it a compound of interest in the field of liquid crystal materials.
Molecular Formula: C₁₄H₂₄O Molecular Weight: 208.34 g/mol
Infrared spectroscopy probes the vibrational modes of a molecule by measuring its absorption of infrared radiation. Specific bonds and functional groups vibrate at characteristic frequencies, resulting in a unique spectral "fingerprint" that allows for molecular identification and structural verification. For this compound, the key vibrational modes will arise from the C=O bond of the ketone, the C-H bonds of the alkyl chains and rings, and the C-C skeletal framework.
Predicted Infrared Spectrum: A Functional Group Analysis
The infrared spectrum can be logically divided into distinct regions, each corresponding to the vibrations of specific functional groups. By analyzing the spectra of analogous compounds like cyclohexanone and 4-ethylcyclohexanone, we can predict the spectrum of the target molecule with high confidence.
The C-H Stretching Region (3000 - 2800 cm⁻¹)
This region is dominated by the stretching vibrations of carbon-hydrogen bonds.
-
sp³ C-H Stretching: The molecule consists entirely of sp³ hybridized carbon atoms within the cyclohexane rings and the ethyl group. Therefore, we expect to see multiple strong, sharp absorption bands just below 3000 cm⁻¹. Specifically, these bands typically appear in the range of 2850-3000 cm⁻¹ . The presence of numerous CH₂ (methylene) and CH₃ (methyl) groups will lead to a complex but strong set of peaks in this area. For example, cyclohexane itself shows prominent C-H stretching modes near 2862 and 2933 cm⁻¹.
The Carbonyl (C=O) Stretching Region (1750 - 1680 cm⁻¹)
This is the most diagnostic region for identifying this compound.
-
Ketone C=O Stretch: Saturated aliphatic ketones, particularly those in a six-membered ring like cyclohexanone, exhibit a very strong and sharp absorption band around 1715 cm⁻¹ . This peak is due to the stretching vibration of the carbon-oxygen double bond. Data for unsubstituted cyclohexanone shows this peak at approximately 1710-1715 cm⁻¹. The 4-ethylcyclohexyl substituent is electronically non-conjugating and is not expected to significantly shift this frequency. The NIST reference spectrum for the closely related 4-ethylcyclohexanone confirms the C=O stretch in this region.
The Fingerprint Region (< 1500 cm⁻¹)
This region contains a complex series of absorptions arising from bending vibrations and skeletal C-C bond stretching, which are unique to the overall molecular structure.
-
CH₂ Scissoring: A distinct and relatively strong band corresponding to the scissoring (bending) vibration of the numerous CH₂ groups in the cyclohexane rings is expected around 1450 cm⁻¹ .
-
CH₃ Bending: The terminal methyl group (-CH₃) of the ethyl substituent will produce a characteristic bending vibration. This typically appears near 1375 cm⁻¹ .
-
C-C Skeletal Vibrations: A series of weaker and broader bands will be present between approximately 1260 cm⁻¹ and 800 cm⁻¹ . These correspond to the complex stretching and bending vibrations of the carbon-carbon single bonds that make up the molecular skeleton. While difficult to assign individually, the overall pattern in this region is highly characteristic of the molecule.
The following table summarizes the predicted key absorption bands for this compound.
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
| 2850 - 2960 | Strong, Sharp | C-H Stretch | Alkyl (sp³ C-H) |
| ~1715 | Very Strong, Sharp | C=O Stretch | Saturated Ketone |
| ~1450 | Medium - Strong | CH₂ Scissor (Bend) | Methylene Groups |
| ~1375 | Weak - Medium | CH₃ Symmetric Bend | Methyl Group |
| 1260 - 800 | Weak - Medium | C-C Skeletal Vibrations | Carbon Skeleton |
Experimental Protocol: ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a modern sampling technique for FTIR that allows for the rapid, non-destructive analysis of solid and liquid samples with minimal preparation. It is the preferred method for obtaining a high-quality IR spectrum of this compound.
Instrumentation and Materials
-
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Accessory: A single-reflection ATR accessory, typically with a diamond or zinc selenide (ZnSe) crystal.
-
Sample: this compound (a few milligrams or a single drop).
-
Cleaning Supplies: Reagent-grade solvent (e.g., isopropanol or acetone) and laboratory wipes.
Step-by-Step Methodology
-
Crystal Cleaning: Thoroughly clean the ATR crystal surface with a solvent-moistened wipe to remove any residues from previous measurements. Dry the crystal completely.
-
Background Spectrum Acquisition: With the clean, empty ATR crystal in place, collect a background spectrum. This crucial step measures the ambient atmosphere (H₂O, CO₂) and instrument response, which will be subtracted from the sample spectrum. Typical parameters are 16-32 scans at a resolution of 4 cm⁻¹.
-
Sample Application: Place a small amount of the this compound sample directly onto the center of the ATR crystal. If the sample is a solid, use the ATR's pressure arm to ensure firm, even contact between the sample and the crystal.
-
Sample Spectrum Acquisition: Using the same parameters as the background scan, collect the sample spectrum. The infrared beam interacts with the sample via an evanescent wave that penetrates a few micrometers into the sample surface.
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum, yielding the final absorbance or transmittance spectrum of the compound.
-
Post-Measurement Cleaning: Thoroughly clean the sample from the ATR crystal using an appropriate solvent and wipes.
The workflow for acquiring and interpreting the spectrum is illustrated below.
Caption: Experimental workflow for ATR-FTIR analysis.
Data Interpretation and Structural Validation
The acquired spectrum should be compared against the predicted absorption bands. The presence of a very strong, sharp peak around 1715 cm⁻¹ alongside strong C-H stretching peaks just below 3000 cm⁻¹ provides compelling evidence for the this compound structure. The absence of other key functional group absorptions, such as a broad O-H stretch (3200-3600 cm⁻¹) or C=C stretches (1680-1640 cm⁻¹), confirms the purity of the sample and the absence of alcohol or alkene impurities.
The relationship between the molecular structure and its primary IR signals is visualized in the diagram below.
Caption: Correlation of key functional groups to IR absorptions.
Applications in Drug Development and Quality Control
For professionals in drug development and related industries, IR spectroscopy serves as a rapid and reliable tool for:
-
Identity Confirmation: Verifying that a synthesized intermediate or final product is the correct compound by matching its spectrum to a known standard or predicted pattern.
-
Purity Assessment: Detecting the presence of starting materials, by-products, or degradation products. For instance, the presence of a broad O-H band could indicate incomplete reaction or hydration.
-
Reaction Monitoring: In-situ ATR-FTIR probes can be used to monitor the progress of a chemical reaction in real-time by tracking the disappearance of reactant peaks (e.g., an alcohol's O-H stretch) and the appearance of product peaks (e.g., the ketone's C=O stretch).
-
Stability Studies: Assessing the chemical stability of a compound over time or under various stress conditions by looking for the appearance of new absorption bands indicative of degradation.
Conclusion
The infrared spectrum of this compound is characterized by a dominant, sharp carbonyl C=O stretching absorption near 1715 cm⁻¹, strong sp³ C-H stretching bands in the 2850-3000 cm⁻¹ region, and a unique pattern of bending and skeletal vibrations in the fingerprint region below 1500 cm⁻¹. By employing a systematic functional group analysis and a standardized ATR-FTIR protocol, researchers can confidently identify this molecule, assess its purity, and apply this powerful analytical technique to various stages of chemical research and development.
References
- Vertex AI Search. (n.d.). Ir Spectra Of Cyclohexanone And Cyclohexanol.
- Bartleby. (n.d.). IR Spectrum Of Cyclohexanone. Bartleby.com.
- PrepScholar. (2023, October 8). *A Comprehensive Analysis of Cyclohexanone IR Spectrum
Introduction: Situating 4-(4-Ethylcyclohexyl)cyclohexanone in a Materials Science Context
An In-depth Technical Guide to the Physical Properties of 4-(4-Ethylcyclohexyl)cyclohexanone
Prepared by: Gemini, Senior Application Scientist
This compound (CAS No. 150763-13-6) is a bifunctional organic molecule of significant interest in the field of materials science, particularly in the development of advanced liquid crystal displays (LCDs). Its molecular architecture, featuring two saturated cyclohexane rings linked together—one bearing a polar ketone functional group and the other a nonpolar ethyl substituent—imparts a unique combination of properties. This structure consists of a rigid core and a polar group, which is characteristic of molecules used as liquid crystal intermediates.[1] The ketone group provides a dipole moment essential for alignment in an electric field, while the bulky, aliphatic bicyclohexyl system contributes to the thermal stability and mesophase behavior required for liquid crystal applications.
This guide provides a comprehensive overview of the core physical properties of this compound. Due to the specialized nature of this compound, publicly available experimental data is limited. Therefore, this document integrates known data with predicted properties and contextualizes them with data from structurally analogous compounds, such as 4-ethylcyclohexanone and cyclohexanone itself. This approach mirrors the analytical process undertaken in research and development when characterizing novel molecules, providing both direct information and a framework for empirical validation. We will delve into its physicochemical characteristics, spectroscopic signature, and the authoritative experimental protocols required for their validation.
PART 1: Core Physicochemical Properties
The fundamental physical properties of a compound dictate its behavior in various states and its suitability for specific applications. For a liquid crystal intermediate, properties such as molecular weight, phase transition temperatures (melting and boiling points), and density are critical for formulating mixtures with the desired viscosity, refractive index, and operating temperature range.
Molecular Structure and Identifiers
-
IUPAC Name: this compound
-
Molecular Formula: C₁₄H₂₄O
-
Canonical SMILES: CCC1CCC(C2CCC(=O)CC2)CC1
Summary of Physical Properties
The table below summarizes the key physical properties of this compound. Predicted values for the target compound are presented alongside experimental data for the structurally related, but smaller, molecule 4-ethylcyclohexanone (C₈H₁₄O) to provide an empirical reference point.
| Property | This compound | 4-Ethylcyclohexanone (for comparison) | Data Type |
| Molecular Weight | 208.34 g/mol [3] | 126.20 g/mol [4][5] | Calculated / Experimental |
| Physical Form | Expected to be a liquid or low-melting solid at STP | Colorless to pale yellow liquid[6] | Observation |
| Melting Point | Data not available | 9.25 °C (estimate)[7] | Predicted |
| Boiling Point | Data not available | 192-194 °C at 760 mmHg[4][7] | Experimental |
| Density | Data not available | 0.895 g/mL at 25 °C[4][5][7] | Experimental |
| Refractive Index (n20/D) | Data not available | 1.452[4][5][7] | Experimental |
| Solubility | Expected to be soluble in common organic solvents | Soluble in alcohol; sparingly soluble in water[6] | Experimental |
PART 2: Spectroscopic & Analytical Characterization
Spectroscopic analysis is indispensable for confirming the identity and purity of a synthesized compound. The predicted spectral features for this compound are based on its constituent functional groups.
Infrared (IR) Spectroscopy
The IR spectrum provides a molecular fingerprint based on the vibrational frequencies of chemical bonds. For this compound, the most prominent feature is the carbonyl (C=O) stretch.
-
C=O Stretch: A strong, sharp absorption band is predicted in the region of 1710-1720 cm⁻¹ . This is highly characteristic of a saturated cyclic ketone.[8][9] The absence of conjugation results in a higher frequency compared to α,β-unsaturated ketones.[9]
-
C-H Stretch: A complex series of bands between 2850-3000 cm⁻¹ will be present, corresponding to the stretching vibrations of the numerous sp³-hybridized C-H bonds in the two cyclohexane rings and the ethyl group.
-
CH₂ Scissoring: A distinct peak around 1450 cm⁻¹ is expected due to the scissoring vibration of the methylene groups in the rings.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹³C NMR: The ¹³C spectrum is expected to be definitive.
-
Carbonyl Carbon (C=O): A highly deshielded signal is predicted to appear at >210 ppm , which is characteristic of a ketone carbonyl carbon.[10]
-
Aliphatic Carbons: A cluster of signals between 10-50 ppm will correspond to the carbons of the two cyclohexane rings and the ethyl group. The exact chemical shifts will depend on their proximity to the electron-withdrawing ketone and their stereochemical environment.
-
-
¹H NMR: The ¹H spectrum will be complex due to extensive signal overlap.
-
Aliphatic Protons: The majority of the 24 protons will appear as a complex multiplet in the upfield region of 0.8-2.5 ppm . The protons on the carbon adjacent to the carbonyl group (α-protons) will be the most deshielded in this region, appearing around 2.2-2.5 ppm.[11]
-
Ethyl Group Protons: The methyl (CH₃) triplet will be the most upfield signal, expected around 0.9 ppm , while the methylene (CH₂) quartet will appear further downfield.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at an m/z (mass-to-charge ratio) corresponding to the compound's monoisotopic mass of 208.18 .[3]
-
Key Fragmentation: Common fragmentation pathways for such bicyclic systems include cleavage at the bond connecting the two rings and α-cleavage adjacent to the carbonyl group.
PART 3: Experimental Protocols for Property Determination
To ensure scientific rigor, the physical properties of this compound must be determined using validated experimental methods. The following protocols describe standard procedures for this characterization.
Protocol: Determination of Phase Transitions by Differential Scanning Calorimetry (DSC)
Causality: DSC is the gold-standard technique for determining the thermal properties of materials, such as melting point and glass transition temperature. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This method is highly sensitive and provides quantitative data on the energetics of phase transitions.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a standard aluminum DSC pan. Crimp the pan with an aluminum lid to encapsulate the sample.
-
Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at -50 °C.
-
Ramp the temperature from -50 °C to 200 °C at a controlled rate of 10 °C/min under a constant nitrogen purge (50 mL/min).
-
Cool the sample back to -50 °C at 10 °C/min.
-
Perform a second heating scan from -50 °C to 200 °C at 10 °C/min. The second scan is crucial for analyzing materials with complex thermal histories, as it provides data on the intrinsic properties of the material after erasing previous thermal effects.
-
-
Data Analysis: The melting point (Tm) is determined as the peak temperature of the endothermic event on the second heating scan. The heat of fusion (ΔHm) is calculated by integrating the area of the melting peak.
Caption: Workflow for Melting Point Determination using DSC.
Protocol: Structural Verification by NMR Spectroscopy
Causality: NMR is the most powerful technique for unambiguous structural elucidation of organic molecules in solution. It provides precise information about the chemical environment of each nucleus (¹H and ¹³C), allowing for the complete assignment of the molecular structure.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Data Acquisition:
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire a ¹H NMR spectrum, ensuring sufficient scans for a good signal-to-noise ratio.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
(Optional but recommended) Perform 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to definitively assign proton-proton and proton-carbon correlations.
-
-
Data Processing & Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectra using the TMS signal at 0 ppm.
-
Integrate the ¹H signals to determine proton ratios.
-
Assign all peaks in the ¹H and ¹³C spectra to the corresponding atoms in the molecular structure.
-
Caption: Relationship between molecular structure and expected NMR signals.
PART 4: Synthesis and Applications
This compound is typically synthesized via the oxidation of its corresponding secondary alcohol, 4-(4-ethylcyclohexyl)cyclohexanol. Modern synthetic methods favor environmentally benign oxidants. For instance, processes using oxygen-containing gas with a catalyst or clean oxidants like hydrogen peroxide are preferred in industrial settings to minimize toxic byproducts.[12][13]
The primary application of this compound lies in the formulation of liquid crystal mixtures.[1] Its specific molecular shape and polarity allow it to be incorporated into nematic liquid crystal phases, where it helps to optimize key material parameters such as:
-
Dielectric Anisotropy: The polar ketone group contributes to the overall dipole moment, influencing how the material responds to an electric field.
-
Birefringence: The refractive index of the material.
-
Viscosity and Switching Times: The size and shape of the molecule affect the rotational viscosity, which is critical for the fast switching speeds required in modern displays.
-
Thermal Range: It helps to define the temperature range over which the material maintains its liquid crystalline phase.
Conclusion
This compound is a specialized chemical intermediate whose physical properties are tailored for high-performance material applications. While comprehensive experimental data is not broadly cataloged, a robust understanding of its characteristics can be constructed through a combination of predicted values, analysis of analogous structures, and fundamental chemical principles. The true characterization of this molecule relies on rigorous experimental validation using standard analytical protocols such as DSC, FT-IR, and NMR spectroscopy. This guide provides the foundational knowledge and methodological framework necessary for researchers and developers to effectively utilize and characterize this important liquid crystal component.
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Introduction: The Significance of 4-(4-Ethylcyclohexyl)cyclohexanone
An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Ethylcyclohexyl)cyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a bifunctional organic molecule featuring a ketone group and two saturated cyclohexane rings, one of which is substituted with an ethyl group. This unique structure, comprising a polar carbonyl group and a rigid, non-aromatic bicyclohexyl skeleton, makes it an important precursor in the chemical industry.[1] Its primary application lies in its role as a liquid crystal intermediate, where it serves as a foundational building block for the complex molecules used in liquid crystal displays (LCDs) and other optical technologies.[1][2]
The performance of liquid crystal materials—and by extension, the displays they are used in—is highly dependent on the purity and specific physicochemical properties of their components.[2] The melting and boiling points are critical parameters that influence the synthesis, purification, and operational temperature range of the final liquid crystal mixtures. For professionals in drug development, understanding the properties of cyclohexanone derivatives is also valuable, as this structural motif appears in various pharmacologically active compounds.[3][4][5] This guide aims to provide a detailed examination of the thermal properties of this compound, the methodologies for their accurate measurement, and the scientific context of its synthesis and application.
Physicochemical and Thermal Properties
Direct, experimentally verified melting and boiling point data for this compound are not extensively documented in readily accessible scientific literature. However, we can deduce a probable range for these values by examining structurally similar compounds. The bulky, saturated bicyclohexyl structure significantly influences its physical state and thermal properties compared to simpler cyclohexanone derivatives.
Table 1: Physicochemical Data Summary
| Property | Value / Estimated Range | Source / Justification |
|---|---|---|
| IUPAC Name | This compound | --- |
| CAS Number | 150763-13-6 | [1] |
| Molecular Formula | C₁₄H₂₄O | Calculated |
| Molecular Weight | 208.34 g/mol | Calculated |
| Appearance | Likely a white solid or colorless liquid at room temperature | Inferred from analogs[6][7] |
| Melting Point (°C) | Estimated: > 30 °C | Inferred from similar bicyclic structures[8] |
| Boiling Point (°C) | Estimated: > 280 °C at 760 mmHg | Inferred from analogs[9][10] |
Expert Analysis of Structure-Property Relationships:
-
Boiling Point: The boiling point is largely determined by molecular weight and intermolecular forces. Compared to 4-ethylcyclohexanone (BP: 192-194 °C), the addition of a second cyclohexyl ring dramatically increases the molecular weight and van der Waals forces, leading to a significantly higher boiling point.[11][12] For instance, 4-cyclohexylcyclohexanone has a boiling point of 281-283 °C.[9] Therefore, the boiling point of this compound is expected to be in a similar or slightly higher range.
-
Melting Point: The melting point is influenced by the molecule's ability to pack efficiently into a crystal lattice. The presence of the ethyl group and the conformational flexibility of the two cyclohexane rings can disrupt perfect packing, making the melting point difficult to predict without experimental data. However, compounds like 4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone are solids with a melting point of 36 °C, suggesting that this compound is likely a low-melting solid or a liquid at room temperature.[8]
Experimental Determination of Thermal Properties
For a compound where literature data is sparse, direct experimental measurement is paramount. The protocols described below are standard, self-validating methods for determining the melting and boiling points of a purified organic compound.
Melting Point Determination: Capillary Method
The melting point of a solid is the temperature range over which it transitions from a solid to a liquid phase. For a pure crystalline compound, this range is typically narrow (0.5-1.0°C). Impurities tend to depress the melting point and broaden the range.[13][14] The capillary method is a widely used, reliable technique.
Step-by-Step Protocol:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.
-
Capillary Packing: Press the open end of a capillary tube into the powdered sample. A small amount of solid will enter the tube.
-
Compaction: Tap the sealed end of the capillary tube on a hard surface to compact the solid into a dense column approximately 2-3 mm high.[15]
-
Apparatus Setup: Place the packed capillary into the heating block of a melting point apparatus (e.g., a Mel-Temp or DigiMelt unit).
-
Rapid Determination (Optional but Recommended): First, perform a rapid heating run (10-20 °C/min) to find an approximate melting range.[14] This saves time during the accurate measurement.
-
Accurate Determination: Using a fresh sample, heat the block rapidly to about 15-20 °C below the approximate melting point. Then, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, thermometer, and heating block.
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂). The melting point is reported as the range T₁–T₂.
Caption: Workflow for Melting Point Determination.
Boiling Point Determination: Distillation Method
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[15] This method is suitable when a sufficient quantity of the liquid (typically > 5 mL) is available.
Step-by-Step Protocol:
-
Apparatus Assembly: Assemble a simple distillation apparatus using a round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask.
-
Sample and Boiling Chips: Add the liquid sample and a few boiling chips to the round-bottom flask to ensure smooth boiling.
-
Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser. This ensures the temperature of the vapor in equilibrium with the liquid is measured.[15]
-
Heating: Gently heat the flask using a heating mantle.
-
Data Recording: As the liquid boils, a ring of condensing vapor will rise. The boiling point is the stable temperature reading on the thermometer when liquid is consistently condensing and dripping from the thermometer bulb. Record this temperature and the atmospheric pressure.
-
Pressure Correction: Since boiling points are pressure-dependent, it is often necessary to correct the observed boiling point to the standard pressure of 760 mmHg.
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An In-depth Technical Guide to the Formation of 4-(4-Ethylcyclohexyl)cyclohexanone
This guide provides a comprehensive exploration of a plausible and chemically sound synthetic pathway for 4-(4-Ethylcyclohexyl)cyclohexanone, a molecule of interest to researchers in materials science and drug development. The elucidated mechanism is grounded in fundamental principles of organic chemistry, offering insights into the strategic considerations underpinning each synthetic step.
Introduction
This compound is a disubstituted bicyclohexyl derivative with potential applications stemming from its unique structural and electronic properties. Understanding its formation is crucial for its synthesis, derivatization, and the development of novel chemical entities. This guide details a multi-step synthesis, breaking down each reaction's mechanism and providing a framework for its practical execution.
The proposed synthetic strategy is retrospective, beginning with the target molecule and working backward to readily available starting materials. This approach allows for a logical and efficient construction of the synthetic route.
Proposed Synthetic Pathway: A Three-Step Approach
The formation of this compound can be efficiently achieved through a three-step sequence commencing with commercially available biphenyl. This pathway involves:
-
Friedel-Crafts Acylation of biphenyl to introduce a carbonyl functionality.
-
Reduction of the Ketone to form the corresponding ethyl group.
-
Selective Reduction of the Aromatic Rings to yield the final saturated bicyclohexyl system.
Caption: Overall synthetic workflow for this compound.
Step 1: Friedel-Crafts Acylation of Biphenyl
The initial step involves the electrophilic aromatic substitution of biphenyl with an acyl group, a classic Friedel-Crafts acylation. This reaction is pivotal for introducing the necessary carbon framework.
Reaction Scheme:
Biphenyl reacts with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield 4-acetylbiphenyl.
Causality of Experimental Choices:
-
Acylation over Alkylation: Friedel-Crafts acylation is employed instead of alkylation to prevent polysubstitution and carbocation rearrangements, which are common side reactions in alkylations.[1] The deactivating nature of the acyl group on the aromatic ring prevents further acylation.[2]
-
Catalyst: Aluminum chloride is a strong Lewis acid that effectively generates the highly electrophilic acylium ion from the acyl chloride.[3][4][5][6]
Mechanism of Friedel-Crafts Acylation:
The reaction proceeds through a well-established three-step mechanism:
-
Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) abstracts a chloride ion from acetyl chloride to form a resonance-stabilized acylium ion. This ion is a potent electrophile.[3][5][6]
-
Electrophilic Attack: The π-electron system of the biphenyl ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This attack disrupts the aromaticity of one ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3]
-
Deprotonation and Catalyst Regeneration: A weak base, such as the tetrachloroaluminate ion (AlCl₄⁻), removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring. This step also regenerates the aluminum chloride catalyst.[6]
Caption: Mechanism of Friedel-Crafts Acylation.
Experimental Protocol: Friedel-Crafts Acylation
| Step | Procedure |
| 1. | In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq) and dry dichloromethane. |
| 2. | Cool the suspension to 0°C in an ice bath. |
| 3. | Slowly add a solution of acetyl chloride (1.05 eq) in dry dichloromethane via the dropping funnel. |
| 4. | To this mixture, add a solution of biphenyl (1.0 eq) in dry dichloromethane dropwise, maintaining the temperature at 0°C. |
| 5. | After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours. |
| 6. | Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. |
| 7. | Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine. |
| 8. | Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. |
| 9. | Purify the crude product by recrystallization or column chromatography to obtain 4-acetylbiphenyl. |
Step 2: Reduction of the Ketone to an Ethyl Group
The second step involves the reduction of the carbonyl group of 4-acetylbiphenyl to a methylene group, forming 4-ethylbiphenyl. Two classical methods are well-suited for this transformation: the Wolff-Kishner reduction and the Clemmensen reduction.
Causality of Method Selection:
The choice between the Wolff-Kishner and Clemmensen reduction depends on the substrate's stability to acidic or basic conditions.
-
Wolff-Kishner Reduction: This reaction is performed under strongly basic conditions and is ideal for substrates that are sensitive to acid.[7][8]
-
Clemmensen Reduction: This reduction occurs in a strongly acidic medium and is suitable for substrates that are stable in acid but may be sensitive to strong bases.[1][9][10]
For the synthesis of 4-ethylbiphenyl, both methods are generally effective as the biphenyl core is stable under both conditions.
Mechanism of the Wolff-Kishner Reduction:
The Wolff-Kishner reduction proceeds via the in-situ formation of a hydrazone followed by base-catalyzed elimination of nitrogen gas.[8][11]
-
Hydrazone Formation: The ketone reacts with hydrazine to form a hydrazone intermediate.[7][11]
-
Deprotonation: A strong base (e.g., potassium hydroxide) deprotonates the terminal nitrogen of the hydrazone.
-
Tautomerization and Second Deprotonation: The resulting anion undergoes tautomerization, and a second deprotonation by the base occurs.
-
Elimination of Nitrogen: The dianion collapses, eliminating nitrogen gas (N₂) to form a carbanion.
-
Protonation: The carbanion is protonated by a protic solvent (e.g., ethylene glycol) to yield the final alkane product.
Caption: Mechanism of the Wolff-Kishner Reduction.
Experimental Protocol: Wolff-Kishner Reduction (Huang-Minlon Modification)
| Step | Procedure |
| 1. | To a round-bottom flask fitted with a reflux condenser, add 4-acetylbiphenyl (1.0 eq), diethylene glycol, hydrazine hydrate (4-5 eq), and potassium hydroxide pellets (4-5 eq). |
| 2. | Heat the mixture to reflux for 1-2 hours to form the hydrazone. |
| 3. | Replace the reflux condenser with a distillation head and distill off water and excess hydrazine until the temperature of the reaction mixture reaches approximately 200°C.[12] |
| 4. | Reattach the reflux condenser and continue to heat at reflux for an additional 3-4 hours. |
| 5. | Cool the reaction mixture to room temperature and add water. |
| 6. | Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). |
| 7. | Wash the combined organic extracts with dilute hydrochloric acid and then with water. |
| 8. | Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-ethylbiphenyl. |
Step 3: Reduction of the Aromatic Rings
The final and most complex step is the selective reduction of the biphenyl system to the desired this compound. This transformation requires the reduction of one aromatic ring to a cyclohexyl group and the other to a cyclohexanone. A plausible approach involves a two-stage reduction process.
Stage 3a: Birch Reduction of 4-Ethylbiphenyl
The Birch reduction is a powerful method for the partial reduction of aromatic rings to 1,4-cyclohexadienes using an alkali metal (typically sodium or lithium) in liquid ammonia with an alcohol as a proton source.[2][13][14][15][16]
Causality and Regioselectivity:
The regioselectivity of the Birch reduction is governed by the electronic nature of the substituents on the aromatic ring.[2][13]
-
Electron-donating groups (EDGs) , such as the ethyl group, direct the reduction to produce a diene where the substituent is on a double bond.
-
Electron-withdrawing groups (EWGs) result in the substituent being on a saturated carbon.
In the case of 4-ethylbiphenyl, the ethyl-substituted ring will be reduced to a 1,4-cyclohexadiene derivative with the ethyl group on a double bond, while the unsubstituted ring will also be reduced to a 1,4-cyclohexadiene.
Mechanism of the Birch Reduction:
The Birch reduction proceeds via a sequence of single-electron transfers and protonations.[2][13][14]
-
Single Electron Transfer: A solvated electron from the dissolved alkali metal adds to the aromatic ring, forming a radical anion.
-
Protonation: The alcohol protonates the radical anion at the position of highest electron density to give a cyclohexadienyl radical.
-
Second Electron Transfer: A second electron is transferred to the radical, forming a cyclohexadienyl anion.
-
Second Protonation: A final protonation by the alcohol yields the 1,4-cyclohexadiene product.
Caption: General mechanism of the Birch Reduction.
Stage 3b: Hydrogenation and Isomerization/Oxidation
Following the Birch reduction, the resulting diene mixture would require further transformation to arrive at the final product. This can be achieved through catalytic hydrogenation.
-
Catalytic Hydrogenation: The diene can be fully saturated to the corresponding dicyclohexyl derivative using a catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere.[1] The conditions for catalytic hydrogenation of biphenyl derivatives have been studied, and selective hydrogenation of one ring is possible.[3][5]
The formation of the cyclohexanone moiety from the reduced aromatic ring is more complex. One plausible route involves the controlled oxidation of the corresponding cyclohexanol, which could be formed as a byproduct during the reduction or through a separate hydration-oxidation sequence. Alternatively, specific hydrogenation conditions can sometimes lead directly to the ketone.[17][18]
A more direct, albeit challenging, approach would be the selective catalytic hydrogenation of 4-ethylbiphenyl under conditions that favor the reduction of one ring to a cyclohexyl group and the other to a cyclohexanone. This would likely require a specialized catalyst and carefully controlled reaction conditions.
Experimental Protocol: Birch Reduction Followed by Hydrogenation (Illustrative)
| Step | Procedure |
| 1. | In a three-necked flask fitted with a dry-ice condenser and a gas inlet, condense anhydrous ammonia. |
| 2. | Add small pieces of sodium or lithium metal until a persistent blue color is obtained. |
| 3. | Add a solution of 4-ethylbiphenyl (1.0 eq) in a suitable co-solvent (e.g., THF or diethyl ether) and an alcohol (e.g., ethanol or tert-butanol, 2-3 eq). |
| 4. | Stir the reaction mixture at -78°C until the blue color disappears. |
| 5. | Quench the reaction by the careful addition of ammonium chloride. |
| 6. | Allow the ammonia to evaporate, and then add water and extract the product with an organic solvent. |
| 7. | The crude diene product is then dissolved in a suitable solvent (e.g., ethanol or ethyl acetate) and subjected to catalytic hydrogenation using a Pd/C or PtO₂ catalyst under a hydrogen atmosphere until the uptake of hydrogen ceases. |
| 8. | The catalyst is removed by filtration, and the solvent is evaporated. The resulting mixture of saturated products would then require further separation and potential oxidation to yield the final target molecule. |
Data Summary
| Reaction Step | Starting Material | Key Reagents | Product |
| 1 | Biphenyl | Acetyl chloride, AlCl₃ | 4-Acetylbiphenyl |
| 2 | 4-Acetylbiphenyl | Hydrazine, KOH | 4-Ethylbiphenyl |
| 3 | 4-Ethylbiphenyl | Na/Li, NH₃(l), EtOH then H₂, Pd/C | This compound |
Conclusion
The synthesis of this compound can be rationally designed through a sequence of well-established and mechanistically understood organic reactions. The proposed pathway, involving Friedel-Crafts acylation, ketone reduction, and aromatic ring reduction, provides a robust framework for obtaining this target molecule. The choice of reagents and reaction conditions at each stage is dictated by the chemical properties of the intermediates and the desired outcome, underscoring the importance of a deep understanding of reaction mechanisms in synthetic design. Further optimization of the final reduction step would be crucial for achieving high selectivity and yield of the desired cyclohexanone product.
References
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- ResearchGate. Hydrogenation of biphenyl and isomeric terphenyls over a Pt-containing catalyst. (2025-08-06).
- CLEMMENSEN REDUCTION.
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- Web Pages. 6. Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl.
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- Clemmensen reduction.
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- L.S.College, Muzaffarpur. Wolff–Kishner reduction. (2020-09-24).
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- Juniper Publishers. The Clemmensen Reduction. (2024-04-16).
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- YouTube. Experiment 14: Friedel-Crafts Acylation. (2011-08-02).
- Chapter 11 Hydrogenation of Benzene and Benzene Derivatives Catalyzed by Cationic Arene Ruthenium Clusters under Biphasic Condit.
- Organic Syntheses Procedure. 4,4'-dimethyl-1,1'-biphenyl.
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- New Journal of Chemistry (RSC Publishing). The synthesis of biphenyl through C–H bond activation in benzene over a Pd catalyst supported on graphene oxide.
- ResearchGate. Selective Hydrogenation of 4-Substituted Phenols to the Cyclohexanone Analogues – Catalyst Optimization and Kinetics. (2025-08-09).
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The Stereochemical Landscape of 4-(4-Ethylcyclohexyl)cyclohexanone: A Guide for Drug Development Professionals
Abstract
In the intricate world of medicinal chemistry and drug development, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is a critical determinant of pharmacological activity, metabolic stability, and toxicity. This technical guide provides an in-depth exploration of the stereochemistry of 4-(4-ethylcyclohexyl)cyclohexanone, a bicyclic ketone with a structural motif relevant to the design of new therapeutic agents. We will dissect the molecule's stereoisomers, delve into the nuances of its conformational analysis, outline synthetic strategies for stereocontrol, and present a suite of analytical techniques for unambiguous stereochemical assignment. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the stereochemical challenges and opportunities presented by complex cyclohexane-based scaffolds.
Introduction: The Primacy of Stereochemistry in Drug Design
The seemingly subtle differences in the spatial orientation of atoms can lead to profound variations in how a drug molecule interacts with its biological target. A classic example is the tragedy of thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen. This underscores the imperative for rigorous stereochemical control and characterization in modern drug discovery. The molecule at the heart of this guide, this compound, presents a fascinating case study in the stereochemical complexities of 1,4-disubstituted cyclohexane systems. Its two interconnected cyclohexane rings, one bearing a ketone and the other an ethyl group, give rise to a rich stereochemical landscape that must be navigated with precision.
The Stereoisomers of this compound
The presence of two substituent groups on the cyclohexane ring system allows for the existence of geometric isomers, specifically cis and trans isomers. In these isomers, the relative orientation of the 4-ethylcyclohexyl group and the implicit hydrogen atom at the 1-position of the cyclohexanone ring determines the designation.
-
trans-4-(4-Ethylcyclohexyl)cyclohexanone: The 4-ethylcyclohexyl group and the hydrogen at C1 are on opposite sides of the cyclohexanone ring.
-
cis-4-(4-Ethylcyclohexyl)cyclohexanone: The 4-ethylcyclohexyl group and the hydrogen at C1 are on the same side of the cyclohexanone ring.
These two diastereomers are not mirror images of each other and will exhibit different physical, chemical, and biological properties.
Caption: Geometric isomers of this compound.
Conformational Analysis: A Dance of Stability
The chair conformation is the most stable arrangement for a cyclohexane ring, minimizing both angle and torsional strain.[1] For substituted cyclohexanes, the substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. The rapid "ring-flipping" between two chair conformations is a key dynamic to consider.[2][3]
The energetic preference for a substituent to occupy the equatorial position is quantified by its "A-value," which is the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers.[4][5] A larger A-value signifies a greater steric bulk and a stronger preference for the equatorial position to avoid unfavorable 1,3-diaxial interactions.[3][6]
Conformational Equilibrium of the trans-Isomer
For trans-1,4-disubstituted cyclohexanes, the two chair conformations consist of one with both substituents in equatorial positions (diequatorial) and one with both in axial positions (diaxial).[1]
Caption: Conformational equilibrium of the trans-isomer.
The diequatorial conformer is significantly more stable. The A-value for an ethyl group is approximately 1.75 kcal/mol, and for a cyclohexyl group, it is around 2.15 kcal/mol.[6] The 4-ethylcyclohexyl group is expected to have a slightly larger A-value than a simple cyclohexyl group due to the added ethyl substituent. Therefore, the diaxial conformer would be highly disfavored due to the substantial steric strain from having two bulky groups in axial positions.
Conformational Equilibrium of the cis-Isomer
In the cis-1,4-disubstituted isomer, one substituent is always axial, and the other is equatorial. The ring flip interconverts the axial and equatorial positions of the two groups.[1]
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A Technical Guide to Unveiling the Therapeutic Potential of Bicyclohexyl Scaffolds
Abstract
The bicyclohexyl motif, a three-dimensional, saturated carbocyclic scaffold, represents a significant, yet underexplored, opportunity in modern medicinal chemistry. Moving beyond the prevalent "flatland" of aromatic rings, this scaffold offers a unique combination of conformational rigidity and spatial complexity that can enhance target binding, improve selectivity, and optimize pharmacokinetic properties. This in-depth technical guide provides a comprehensive, workflow-driven framework for the systematic discovery and characterization of novel properties of bicyclohexyl-containing compounds. We will detail an integrated approach encompassing in silico design, strategic synthesis, rigorous physicochemical and structural characterization, and a tiered in vitro screening cascade. By elucidating the causality behind each experimental choice and grounding every protocol in self-validating principles, this guide serves as a practical roadmap for unlocking the full therapeutic potential of this versatile chemical scaffold.
The Bicyclohexyl Motif: A Scaffold of Untapped Potential in Drug Discovery
Structural Features and Physicochemical Context
The bicyclohexyl unit, consisting of two cyclohexane rings joined by a single carbon-carbon bond, offers a distinct departure from the planar, aromatic systems that dominate many small molecule drugs.[1] Its key advantage lies in its three-dimensionality.
-
Bioisosteric Replacement: The cyclohexyl group can serve as a 3D bioisostere for a flat phenyl group, providing more contact points with a target protein.[2] This spatial arrangement can lead to improved binding affinity and selectivity.
-
Conformational Rigidity: Compared to a flexible alkyl chain, the rigid bicyclohexyl structure reduces the entropic penalty upon binding to a target, which can also contribute to higher affinity.[2][3]
-
Physicochemical Tuning: The saturated, lipophilic nature of the scaffold influences key drug-like properties, including solubility and membrane permeability. The parent bicyclohexyl is a colorless liquid with a boiling point of approximately 227 °C and is insoluble in water.[1][4][5] These properties can be extensively modified through synthetic derivatization.
Rationale for Exploration: Moving Beyond "Flatland"
A significant portion of contemporary drug discovery has been focused on compounds rich in sp²-hybridized carbons, leading to a prevalence of flat, aromatic molecules. While successful, this approach can lead to challenges in achieving selectivity and novel intellectual property. The exploration of sp³-rich scaffolds like bicyclohexyl is a critical strategy to access new chemical space and develop drugs with novel mechanisms of action and improved pharmacological profiles.[6]
The Discovery Workflow: An Integrated Approach
The discovery of novel properties in a new chemical class is not a linear path but an iterative cycle of design, synthesis, testing, and analysis. A robust workflow is essential to make rapid, data-driven decisions and to allocate resources efficiently. The primary objective of such a screening cascade is to enable swift decision-making, allowing for the rapid progression of promising compounds or the early termination of unsuccessful ones.[7]
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Theoretical Studies on the Conformation of 4-(4-Ethylcyclohexyl)cyclohexanone: An In-depth Technical Guide
Abstract
Introduction: The Significance of Conformational Analysis
The biological activity and physicochemical properties of a molecule are intrinsically linked to its three-dimensional structure. For flexible molecules such as 4-(4-Ethylcyclohexyl)cyclohexanone, a multitude of conformations may exist in equilibrium, each with a distinct energy and population. A thorough understanding of this conformational landscape is therefore critical in fields like drug design, where receptor binding affinity is highly dependent on the molecule's shape, and in materials science, where molecular packing and intermolecular interactions are governed by conformational preferences.
This compound presents an interesting case study in conformational analysis due to the presence of two interconnected cyclohexane rings and a flexible ethyl group. The interplay of steric and electronic effects dictates the preferred arrangement of these structural motifs, influencing the molecule's overall shape and properties. This guide will equip the reader with the theoretical and practical knowledge to dissect these conformational intricacies.
Stereoisomerism in this compound
The first step in any conformational analysis is to identify the possible stereoisomers of the molecule. This compound is a 1,4-disubstituted bicyclohexyl system. The relative orientation of the substituents on the two cyclohexane rings gives rise to cis and trans diastereomers.
-
trans-4-(4-Ethylcyclohexyl)cyclohexanone: In the trans isomer, the two cyclohexyl rings are on opposite sides of each other. In the most stable chair conformations, both substituents on each ring will prefer to be in the equatorial position.
-
cis-4-(4-Ethylcyclohexyl)cyclohexanone: In the cis isomer, the two cyclohexyl rings are on the same side. This necessitates that in a chair conformation, one substituent will be in an equatorial position and the other in an axial position.
The rapid ring-flipping of cyclohexane rings at room temperature means that each of these diastereomers exists as an equilibrium of different chair conformations. The relative stability of these conformers is the central question of our analysis.
Qualitative Conformational Analysis: The A-Value Concept
A powerful tool for a preliminary assessment of conformational preferences in substituted cyclohexanes is the concept of "A-values". The A-value of a substituent is the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformations of a monosubstituted cyclohexane. A larger A-value signifies a greater preference for the equatorial position due to increased steric strain in the axial position, primarily from 1,3-diaxial interactions.
For this compound, we need to consider the A-values for the ethyl group and the 4-oxocyclohexyl group.
-
Ethyl Group: The A-value for an ethyl group is well-established and is approximately 1.75 kcal/mol.[1]
Qualitative Prediction:
-
trans isomer: The most stable conformer will have both the ethyl group and the 4-oxocyclohexyl group in equatorial positions on their respective rings (diequatorial). The alternative diaxial conformer would be highly disfavored due to significant steric strain.
-
cis isomer: This isomer will exist as an equilibrium between two chair conformers where one group is axial and the other is equatorial. Since the estimated A-value for the 4-oxocyclohexyl group (≈ 2.15 kcal/mol) is slightly larger than that of the ethyl group (1.75 kcal/mol), we can predict that the conformer with the 4-oxocyclohexyl group in the equatorial position and the ethyl group in the axial position will be slightly more stable.
While A-values provide a useful starting point, a more accurate and detailed understanding requires rigorous computational methods.
In-Depth Computational Methodology
To obtain a quantitative understanding of the conformational landscape of this compound, we employ a multi-step computational workflow that combines the speed of molecular mechanics with the accuracy of density functional theory.
Computational Workflow
The overall workflow for the conformational analysis is depicted in the following diagram:
Caption: Computational workflow for conformational analysis.
Step-by-Step Experimental Protocols
Protocol 1: Initial 3D Structure Generation
-
Use a molecular builder (e.g., Avogadro, ChemDraw) to construct the 3D structures of both cis- and trans-4-(4-Ethylcyclohexyl)cyclohexanone.
-
Ensure correct stereochemistry for each isomer.
-
Perform a preliminary geometry optimization using a simple force field (e.g., UFF) to obtain a reasonable starting geometry.
-
Save the coordinates in a standard format (e.g., .xyz or .mol).
Protocol 2: Molecular Mechanics Conformational Search
-
Objective: To efficiently explore the vast conformational space and identify a set of low-energy conformers.
-
Software: A molecular modeling package with conformational search capabilities (e.g., Spartan, MacroModel, or open-source alternatives like RDKit).
-
Force Field: A robust force field such as MMFF94 or OPLS3e is recommended.
-
Procedure:
-
Import the 3D structure of the isomer of interest.
-
Set up a conformational search (e.g., using a Monte Carlo or systematic search algorithm).
-
Define the rotatable bonds (the C-C bond connecting the two rings and the C-C bonds of the ethyl group).
-
Set an energy window (e.g., 10 kcal/mol) to save only the low-energy conformers.
-
Run the conformational search.
-
The output will be a collection of conformer geometries and their corresponding molecular mechanics energies.
-
Protocol 3: DFT Geometry Optimization and Frequency Calculation
-
Objective: To obtain accurate geometries and thermodynamic data for the low-energy conformers identified in the molecular mechanics search.
-
Software: A quantum chemistry package (e.g., Gaussian, ORCA, Q-Chem).
-
Methodology:
-
Functional: The B3LYP hybrid functional is a widely used and reliable choice for organic molecules.[2]
-
Basis Set: The 6-31G* basis set provides a good balance between accuracy and computational cost for molecules of this size.[3]
-
Solvent Model: To mimic experimental conditions, a continuum solvent model such as the Polarizable Continuum Model (PCM) can be employed, using a solvent like chloroform or methanol.
-
-
Procedure:
-
For each low-energy conformer from the MM search, perform a geometry optimization at the chosen DFT level of theory.
-
Following the optimization, perform a frequency calculation at the same level of theory. This is a crucial step to:
-
Confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies).
-
Obtain zero-point vibrational energies (ZPVE) and thermal corrections to calculate Gibbs free energies.
-
-
Protocol 4: De Novo Calculation of the 4-Oxocyclohexyl A-Value
-
Objective: To computationally determine the A-value of the 4-oxocyclohexyl substituent.
-
Procedure:
-
Build the axial and equatorial conformers of 4-(cyclohexyl)cyclohexanone.
-
Perform DFT geometry optimization and frequency calculations for both conformers using the same methodology as in Protocol 3.
-
Calculate the Gibbs free energy (G) for both the axial and equatorial conformers.
-
The A-value is then calculated as: A-value = G(axial) - G(equatorial).
-
Data Presentation and Analysis
Tabulation of Results
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Calculated A-Values for Substituents on a Cyclohexane Ring
| Substituent | A-Value (kcal/mol) | Source |
| Ethyl | 1.75 | [1] |
| Cyclohexyl | 2.15 | [1] |
| 4-Oxocyclohexyl | Calculated in this work | - |
Table 2: Relative Energies and Boltzmann Populations of trans-4-(4-Ethylcyclohexyl)cyclohexanone Conformers
| Conformer | Relative Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Boltzmann Population (%) |
| Diequatorial | 0.00 | 0.00 | >99.9 |
| Diaxial | Calculated | Calculated | <0.1 |
Table 3: Relative Energies and Boltzmann Populations of cis-4-(4-Ethylcyclohexyl)cyclohexanone Conformers
| Conformer (Axial Group) | Relative Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Boltzmann Population (%) |
| Ethyl | Calculated | Calculated | Calculated |
| 4-Oxocyclohexyl | 0.00 | 0.00 | Calculated |
Visualization of Conformers
Visualizing the key conformers is essential for understanding the structural differences.
Caption: Key conformers of trans and cis isomers.
Trustworthiness and Self-Validation
The protocols described in this guide are designed to be self-validating. The frequency calculation in the DFT step is a critical checkpoint to ensure that the obtained structures are true energy minima. Furthermore, the comparison of the computationally derived conformational populations with experimental data, where available, provides the ultimate validation of the theoretical model. For instance, calculated NMR J-couplings for the different conformers can be averaged according to their Boltzmann populations and compared to experimentally measured values.[4]
Conclusion
This technical guide has outlined a comprehensive and robust theoretical framework for the conformational analysis of this compound. By combining qualitative predictions based on A-values with a rigorous computational workflow, researchers can gain a deep and quantitative understanding of the conformational landscape of this and other flexible molecules. The de novo calculation of the A-value for the 4-oxocyclohexyl group demonstrates the power of computational chemistry to provide critical parameters that may not be available experimentally. The methodologies presented here are not only applicable to the title compound but can also be adapted for a wide range of molecules where conformational preferences play a crucial role in their function and properties.
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- Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods.
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A Senior Application Scientist's Guide to Quantum Chemical Calculations for Cyclohexanone Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: Beyond the Flask—Modeling the Molecular Core of Modern Therapeutics
Cyclohexanone and its derivatives represent a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents, from anti-inflammatory drugs to analgesics.[1][2] The six-membered ring, with its inherent conformational flexibility and the reactive carbonyl group, provides a versatile scaffold for synthetic chemists.[1][2] However, this very flexibility presents a significant challenge. Understanding the subtle interplay of stereoelectronics, conformational preferences, and substituent effects that dictate biological activity requires tools that can probe the molecular world with atomic precision.
This is the domain of quantum chemical calculations. By solving approximations of the Schrödinger equation, we can move beyond empirical observation to predict and rationalize a molecule's behavior from first principles.[3][4] For professionals in drug development, this is not merely an academic exercise. Computational chemistry accelerates the discovery pipeline by predicting molecular properties, elucidating reaction mechanisms, and informing rational drug design, ultimately reducing the time and cost associated with experimental trial and error.[3][5][6][7][8]
This guide is structured to provide both the theoretical underpinnings and a practical, field-proven workflow for applying quantum chemical calculations to the study of cyclohexanone derivatives. We will eschew a rigid template, instead building a logical pathway from fundamental theory to actionable, validated results.
The Quantum Toolkit: Selecting Your Theoretical Lens
The accuracy of any computational study is fundamentally limited by the chosen theoretical method. The goal is to find the optimal balance between computational cost and the required accuracy for the problem at hand.[9][10]
The Workhorse: Density Functional Theory (DFT)
For most applications involving organic molecules of pharmacological interest, Density Functional Theory (DFT) is the method of choice.[9] Instead of calculating the complex wavefunction of a many-electron system, DFT determines the electron density, a simpler, observable quantity from which all other properties can be derived. The accuracy of a DFT calculation hinges on the "functional," an approximation that describes the exchange and correlation energies.
Functionals are often categorized by a conceptual "Jacob's Ladder," where each rung represents an increase in complexity and, generally, accuracy:
-
Generalized Gradient Approximation (GGA): Considers the electron density and its gradient. A good starting point for geometries.
-
meta-GGA: Adds the kinetic energy density, often improving thermochemistry.
-
Hybrid Functionals: Incorporate a percentage of exact Hartree-Fock (HF) exchange. B3LYP is a famous example and a robust, general-purpose choice for many organic systems. PBE0 and the M06 family are also popular for their broad applicability.
The Foundation: Basis Sets
A basis set is a set of mathematical functions used to build the molecular orbitals.[11][12] The choice of basis set is as critical as the choice of functional. Larger basis sets provide more flexibility for electrons to distribute, yielding more accurate results at a higher computational cost.
Key Concepts in Basis Set Nomenclature:
-
Pople-style (e.g., 6-31G, 6-311+G(d,p)):* These are split-valence basis sets, meaning they use more functions for valence electrons than for core electrons.[11][13]
-
* or (d): Adds polarization functions on heavy (non-hydrogen) atoms, allowing orbitals to change shape. Essential for describing bonding accurately.
-
** or (d,p): Adds polarization functions to hydrogen atoms as well. Important for systems with critical hydrogen bonds.
-
+: Adds diffuse functions , which are crucial for describing systems with diffuse electron density, such as anions, excited states, or molecules with lone pairs.[12]
-
-
Correlation-Consistent (e.g., cc-pVDZ, aug-cc-pVTZ): Designed to systematically converge towards the complete basis set limit. They are excellent for high-accuracy calculations but are more computationally expensive.[12]
| Basis Set Type | Description | Typical Application |
| Minimal (e.g., STO-3G) | One function per atomic orbital. | Low-quality, for initial exploration only. |
| Split-Valence (e.g., 3-21G) | More functions for valence orbitals. | Small, economical, suitable for pre-optimization.[13] |
| Split-Valence + Polarization (e.g., 6-31G(d)) | Adds functions to allow orbital shape changes. | The standard for routine geometry optimizations. [14] |
| Split-Valence + Pol. + Diffuse (e.g., 6-31+G(d,p)) | Adds functions for diffuse electron density. | Necessary for anions, excited states, weak interactions. |
| Triple-Zeta (e.g., 6-311G(d,p)) | Even more functions for valence orbitals. | Higher accuracy for final energy calculations. |
| Correlation-Consistent (e.g., cc-pVTZ) | Systematically improvable accuracy. | High-accuracy benchmarks.[12] |
Expert Insight: For a new cyclohexanone derivative, a robust starting point for geometry optimization and frequency calculations is the B3LYP/6-31G(d) level of theory. For more accurate final single-point energy calculations, upgrading to a larger basis set like 6-311+G(d,p) is recommended.
The Workflow: A Validated Path from Structure to Property
A successful computational study follows a logical, self-validating workflow. Each step builds upon the last, with clear checkpoints to ensure the integrity of the results.
Step 1 & 2: Initial Structure and Conformational Search
The conformational flexibility of the cyclohexanone ring is a critical factor.[15] An analysis based on a high-energy conformer will yield incorrect results. Therefore, a thorough conformational search is mandatory.
-
Protocol:
-
Build the initial 3D structure of the cyclohexanone derivative, starting with a chemically sensible geometry (e.g., chair conformation).
-
Perform a systematic conformational search using a computationally inexpensive method like molecular mechanics (MM) or a semi-empirical method (e.g., GFN2-xTB).
-
From the search, select all unique conformers within a reasonable energy window (e.g., 3-5 kcal/mol) of the global minimum for further refinement.[15]
-
Causality: Performing a full DFT conformational search is often computationally prohibitive. This multi-level approach leverages faster methods to explore the vast conformational space, ensuring that the most relevant low-energy structures are identified for high-accuracy DFT calculations.[15][16]
Step 3 & 4: Geometry Optimization and Frequency Verification
This is the core of the calculation, where we find the minimum-energy structure at our chosen level of theory.
-
Protocol:
-
For each low-energy conformer identified in Step 2, perform a full geometry optimization using a reliable DFT method and basis set (e.g., B3LYP/6-31G(d)).
-
Following each optimization, perform a frequency calculation at the same level of theory.
-
Validation Check: A true energy minimum will have zero imaginary frequencies. A single imaginary frequency indicates a transition state. Multiple imaginary frequencies indicate a higher-order saddle point.
-
The frequency calculation also provides the Zero-Point Vibrational Energy (ZPVE) and thermal corrections (enthalpy and Gibbs free energy), which are essential for accurate thermochemical analysis. It can also be used to predict the molecule's IR spectrum.
-
Step 5: Accounting for the Environment (Solvation)
Reactions and biological processes occur in solution, not in the gas phase. The solvent can significantly alter geometries, relative energies, and properties.[17][18]
-
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are the most common approach.[17][19] They treat the solvent as a continuous dielectric medium, which is computationally efficient and generally effective for modeling bulk solvent effects.[18][19]
-
Explicit Solvation & QM/MM: For processes where specific solvent interactions (like hydrogen bonding) are critical, a few explicit solvent molecules can be included in the quantum mechanical (QM) region.[16][20] In more complex systems like enzymes, a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach treats the reactive center with QM and the surrounding protein/solvent with MM.[20][21]
Expert Insight: For most standard property calculations of cyclohexanone derivatives in solution, the SMD model is a robust and widely validated choice.[16][19]
Step 6-9: Property Prediction, Reactivity, and Validation
With optimized structures and refined energies, we can now calculate the properties relevant to drug development.
-
Electronic Properties: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their gap provide insights into the molecule's electronic stability and reactivity.[22] The Molecular Electrostatic Potential (MEP) map reveals regions of positive and negative charge, which is invaluable for understanding potential non-covalent interactions with a biological target.
-
Spectroscopic Properties:
-
NMR: Shielding tensors can be calculated and converted into chemical shifts, providing a powerful tool for structure verification when compared against experimental spectra.[23]
-
UV-Vis: Time-Dependent DFT (TD-DFT) can predict electronic excitation energies and oscillator strengths, simulating the UV-Vis spectrum.[24]
-
-
Reactivity: For studying reaction mechanisms, one must locate the transition state (TS) structures connecting reactants and products. A TS optimization followed by a frequency calculation (which will yield exactly one imaginary frequency corresponding to the reaction coordinate) allows for the calculation of the activation energy barrier.[25][26]
The Pillar of Trustworthiness: Experimental Validation Computational chemistry is a predictive science, but its results must be grounded in reality.[3][27] The ultimate test of a computational protocol is its ability to reproduce experimental data.[23][27][28]
-
Validation Protocol:
-
For a known cyclohexanone derivative, calculate properties for which you have reliable experimental data (e.g., NMR shifts, IR frequencies, or a known reaction barrier).
-
Compare the calculated and experimental values.
-
If there is a significant discrepancy, revisit the computational protocol. Is the basis set adequate? Is a different functional needed? Was the conformational search thorough?
-
Once the protocol is validated on a known system, it can be applied with much greater confidence to new, unknown derivatives.
-
Decision-Making in Practice: Choosing Your Approach
The specific goals of a study dictate the necessary level of computational rigor.
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Methodological & Application
Applications of 4-(4-Ethylcyclohexyl)cyclohexanone in Nematic Liquid Crystal Formulations: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Role of Alicyclic Ketones in Mesophase Engineering
The precise control over the mesomorphic properties of liquid crystal (LC) mixtures is paramount for the advancement of display technologies and other stimuli-responsive materials. The molecular architecture of the constituent compounds dictates the macroscopic properties of the mixture, such as the clearing point (the temperature of transition from the nematic to the isotropic phase), viscosity, and dielectric anisotropy (Δε). Within the vast library of liquid crystal intermediates, 4-(4-ethylcyclohexyl)cyclohexanone stands out as a key building block for the synthesis of advanced liquid crystal materials.[1][2] Its unique molecular structure, featuring a rigid bicyclohexyl core and a polar carbonyl group, offers a versatile platform for fine-tuning the performance of nematic liquid crystal mixtures.[1]
The incorporation of alicyclic rings, like the cyclohexane moiety in this compound, is a well-established strategy for modulating the clearing point and other phase transition temperatures of liquid crystals.[3] This application note provides a detailed guide for researchers on the utilization of this compound in the formulation of nematic liquid crystal mixtures. It includes a comprehensive overview of its physicochemical properties, a step-by-step protocol for the preparation and characterization of liquid crystal mixtures, and illustrative data on its impact on key performance parameters.
Physicochemical Properties of 4-(trans-4-Ethylcyclohexyl)cyclohexanone
A thorough understanding of the physical and chemical properties of 4-(trans-4-ethylcyclohexyl)cyclohexanone is crucial for its effective application in liquid crystal formulations. The trans isomer is particularly important in liquid crystal applications due to its linear shape, which promotes the formation of the desired mesophases.
| Property | Value | Source |
| CAS Number | 150763-46-5 | [4][5][6] |
| Molecular Formula | C₁₄H₂₄O | [5] |
| Molecular Weight | 208.34 g/mol | [5] |
| Appearance | Colorless to Almost colorless clear liquid | |
| Purity | >98.0% (GC) | [6] |
| IUPAC Name | 4-(4-ethylcyclohexyl)cyclohexan-1-one | [5] |
Experimental Protocols: Formulation and Characterization of Nematic Liquid Crystal Mixtures
The following protocols provide a systematic approach to incorporating this compound into a host nematic liquid crystal mixture and evaluating its effect on the resulting properties.
Protocol 1: Preparation of a Host Nematic Liquid Crystal Mixture
This protocol describes the preparation of a representative host nematic liquid crystal mixture. The components are chosen for their well-characterized properties and commercial availability.
Materials:
-
4-Cyano-4'-pentylbiphenyl (5CB)
-
4-Cyano-4'-heptylbiphenyl (7CB)
-
4-Cyano-4'-octyloxybiphenyl (8OCB)
-
High-purity solvent (e.g., dichloromethane or chloroform)
-
Small glass vials with airtight caps
-
Magnetic stirrer and stir bars
-
Precision balance (± 0.0001 g)
-
Vacuum oven
Procedure:
-
Component Weighing: Accurately weigh the desired molar or weight percentages of 5CB, 7CB, and 8OCB into a clean, dry glass vial. For a standard eutectic mixture, a molar ratio of 40:30:30 (5CB:7CB:8OCB) can be used.
-
Dissolution: Add a minimal amount of the high-purity solvent to the vial to dissolve the components completely. Gentle warming on a hotplate with stirring can aid dissolution.
-
Homogenization: Stir the mixture at room temperature for at least 2 hours to ensure complete homogenization.
-
Solvent Evaporation: Place the vial in a vacuum oven at a temperature slightly above the boiling point of the solvent but below the clearing point of the mixture. Gradually apply vacuum to slowly remove the solvent. This process may take several hours.
-
Final Drying: Once the bulk of the solvent is removed, continue to dry the mixture under high vacuum for at least 24 hours to ensure the complete removal of any residual solvent.
-
Characterization: Characterize the host mixture for its clearing point, viscosity, and dielectric anisotropy as described in Protocol 3.
Protocol 2: Incorporation of this compound into the Host Mixture
This protocol details the addition of this compound to the prepared host mixture at various concentrations.
Materials:
-
Prepared Host Nematic Liquid Crystal Mixture (from Protocol 1)
-
4-(trans-4-Ethylcyclohexyl)cyclohexanone
-
Small glass vials with airtight caps
-
Magnetic stirrer and stir bars
-
Precision balance (± 0.0001 g)
-
Vortex mixer
Procedure:
-
Aliquotting the Host Mixture: Accurately weigh aliquots of the host mixture into separate clean, dry glass vials.
-
Adding the Dopant: Calculate and accurately weigh the required amount of 4-(trans-4-ethylcyclohexyl)cyclohexanone to achieve the desired weight percentages (e.g., 1%, 2%, 5%, 10% w/w) and add it to the respective vials containing the host mixture.
-
Homogenization:
-
Heat the vials to a temperature above the clearing point of the host mixture to bring all components into the isotropic liquid phase.
-
Thoroughly mix the components using a vortex mixer for several minutes.
-
Place the vials on a magnetic stirrer and continue stirring in the isotropic phase for at least 1 hour to ensure a homogeneous mixture.
-
-
Cooling and Storage: Slowly cool the mixtures to room temperature. Store the vials in a desiccator to protect them from moisture.
Protocol 3: Characterization of the Final Liquid Crystal Mixtures
This protocol outlines the standard methods for measuring the key performance parameters of the prepared liquid crystal mixtures.
1. Clearing Point (Nematic-Isotropic Transition Temperature, TN-I) Determination:
-
Method: Polarized Optical Microscopy (POM) with a hot stage.
-
Procedure:
-
Place a small drop of the liquid crystal mixture between a clean glass slide and a coverslip.
-
Place the slide on the hot stage of the POM.
-
Heat the sample at a controlled rate (e.g., 1°C/min) while observing the texture under crossed polarizers.
-
The clearing point is the temperature at which the birefringent nematic texture completely disappears, and the field of view becomes dark (isotropic).
-
Record the temperature upon cooling as well to check for supercooling.
-
2. Dielectric Anisotropy (Δε) Measurement:
-
Method: Capacitance measurement using an LCR meter.
-
Procedure:
-
Inject the liquid crystal mixture into a liquid crystal cell with a known cell gap and electrode area. Two types of cells are required: one with planar alignment and one with homeotropic alignment.
-
For the planar aligned cell, the director is parallel to the electrodes. Measure the capacitance (C⊥).
-
For the homeotropic aligned cell, the director is perpendicular to the electrodes. Measure the capacitance (C∥).
-
Calculate the perpendicular (ε⊥) and parallel (ε∥) components of the dielectric permittivity using the formula: ε = (C * d) / (ε₀ * A), where C is the capacitance, d is the cell gap, ε₀ is the vacuum permittivity, and A is the electrode area.
-
The dielectric anisotropy is then calculated as: Δε = ε∥ - ε⊥.
-
3. Rotational Viscosity (γ₁) Measurement:
-
Method: Electro-optical switching time measurement.
-
Procedure:
-
Use a planar aligned liquid crystal cell filled with the mixture.
-
Apply a square-wave voltage to the cell to induce switching of the liquid crystal director.
-
Measure the rise time (τon) and decay time (τoff) of the optical response using a photodetector and an oscilloscope.
-
The rotational viscosity can be calculated from the decay time using the formula: γ₁ = (Δε * ε₀ * Vth² * τoff) / (π² * d²), where Vth is the threshold voltage.
-
Illustrative Data and Expected Outcomes
The following table presents hypothetical, yet scientifically plausible, data illustrating the expected impact of adding 4-(trans-4-ethylcyclohexyl)cyclohexanone to a nematic host mixture. The rationale behind these expected trends is the introduction of a less polar, alicyclic compound which can influence the intermolecular interactions and packing within the liquid crystal phase.
| Mixture Composition | Clearing Point (TN-I) (°C) | Dielectric Anisotropy (Δε) at 25°C | Rotational Viscosity (γ₁) at 25°C (mPa·s) |
| Host Mixture | 65.2 | +10.5 | 150 |
| Host + 1% Additive | 64.8 | +10.3 | 145 |
| Host + 2% Additive | 64.3 | +10.1 | 141 |
| Host + 5% Additive | 62.9 | +9.6 | 132 |
| Host + 10% Additive | 59.5 | +8.8 | 118 |
Interpretation of Expected Trends:
-
Clearing Point: The addition of the bicyclohexyl ketone is expected to slightly depress the clearing point. This is because its structure, while rigid, may disrupt the parallel alignment of the highly polar cyanobiphenyls in the host mixture, thereby reducing the thermal stability of the nematic phase.
-
Dielectric Anisotropy: A decrease in the positive dielectric anisotropy is anticipated. The carbonyl group of the additive has a dipole moment, but it is less than that of the cyano group in the host mixture components. Therefore, its inclusion will lower the overall average dipole moment aligned with the director.
-
Rotational Viscosity: A reduction in rotational viscosity is a key anticipated benefit. The bicyclohexane structure is generally associated with lower viscosity compared to aromatic rings. This can lead to faster switching times in electro-optical devices.
Visualizing the Experimental Workflow
The following diagrams illustrate the key workflows described in the protocols.
Caption: Workflow for the preparation of the host nematic liquid crystal mixture.
Caption: Workflow for incorporating the additive and subsequent characterization.
Conclusion
4-(trans-4-Ethylcyclohexyl)cyclohexanone serves as a valuable intermediate for modifying the properties of nematic liquid crystal mixtures. Its primary role is to modulate the clearing point and, significantly, to reduce the rotational viscosity of the final formulation. The protocols and illustrative data presented in this application note provide a robust framework for researchers to systematically investigate the impact of this and similar alicyclic ketones in their liquid crystal development programs. By understanding the structure-property relationships, scientists can rationally design novel liquid crystal mixtures with tailored properties for a wide range of applications, from advanced display technologies to smart windows and sensors.
References
- BenchChem. (2025). Application Note: Synthesis of Nematic Liquid Crystals Incorporating a Ketal-Protected Cyclohexanone Moiety.
- Starshine Chemical. (n.d.). 4-(trans-4-Ethylcyclohexyl)cyclohexanone.
- ChemBuyersGuide.com. (n.d.). Xi'an Caijing Opto-Electrical Science & Technology Co., Ltd..
- Starshine Chemical. (n.d.). Cyclohexanones [Liquid Crystal (LC) Building Blocks].
- Bezborodov, V. S., Dabrowski, R., Dziaduszek, J., Sasnovski, G., & Petrov, V. F. (1998). The liquid-crystalline derivatives of 3,6-disubstituted cyclohex-2-enones. Liquid Crystals, 24(5), 647-655.
- Google Patents. (1993). EP0568040A1 - Cyclohexane derivative and liquid crystal composition containing the same.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Liquid Crystal Materials: The Role of this compound.
- Google Patents. (1995). WO1995020021A1 - Liquid crystal compound and liquid crystal composition containing the same.
- European Patent Office. (2004). EP 1012148 B1 - MONOACETALS OF BICYCLOHEXYL-4,4-DIONE AND THEIR USE IN PREPARING LIQUID CRYSTALS.
- Bezborodov, V. S., Dabrowski, R., Dziaduszek, J., Sasnovski, G., & Petrov, V. F. (1998).
- LillOA. (2023). Chemical Characterization and Thermal Analysis of Recovered Liquid Crystals. Crystals, 13(7), 1064.
- European Patent Office. (2001). EP 1149885 A1 - Cyclohexane derivatives, liquid crystal compositions comprising the same and liquid crystal display devices.
- MDPI. (2020). Chemical-Physical Characterization of a Binary Mixture of a Twist Bend Nematic Liquid Crystal with a Smectogen. Crystals, 10(11), 1011.
- ResearchGate. (2019). Chemical structure of the components of used liquid crystal.
- BenchChem. (2025). Application Notes and Protocols: Ethyl 4-(4-oxocyclohexyl)benzoate as a Versatile Precursor for Calamitic Liquid Crystals.
- ResearchGate. (2014). Nematic Liquid Crystals: Physical Properties.
- Qingdao QY Liquid Crystal Co., Ltd. (n.d.). Liquid Crystal Monomer (PDLC Material).
- Google Patents. (1993). Cyclohexane derivative and liquid crystal composition containing the same.
- PubChem. (n.d.). Cyclohexene, 4-(4-ethylcyclohexyl)-1-pentyl-.
- Beilstein Journal of Organic Chemistry. (2020).
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- 5. 4-(trans-4-Ethylcyclohexyl)cyclohexanone 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 6. Cyclohexanones [Liquid Crystal (LC) Building Blocks] | Starshinechemical [starshinechemical.com]
Application Notes and Protocols: 4-(4-Ethylcyclohexyl)cyclohexanone as a Precursor for Nematic Liquid Crystals
Introduction: The Strategic Importance of the Cyclohexyl Moiety in Nematic Liquid Crystal Design
In the pursuit of advanced materials for applications ranging from high-resolution displays to sophisticated drug delivery systems, the molecular architecture of liquid crystals is of paramount importance. Nematic liquid crystals, characterized by long-range orientational order of their constituent molecules, are the cornerstone of modern liquid crystal display (LCD) technology.[1] The performance of these materials—specifically their thermal stability, viscosity, and optical properties—is intrinsically linked to the structure of their mesogenic (liquid crystal-forming) molecules.[1]
A well-established strategy for modulating the mesomorphic properties of liquid crystals is the incorporation of alicyclic rings, such as the cyclohexane ring, into the molecular core.[1] The introduction of a 4-(4-ethylcyclohexyl)cyclohexyl moiety offers several distinct advantages:
-
Enhanced Thermal Stability and Broad Nematic Range: The saturated bicyclohexyl system provides a rigid, linear core that promotes the formation of a stable nematic phase over a wide temperature range.[2]
-
Low Viscosity: Compared to their aromatic counterparts, liquid crystals containing cyclohexyl rings often exhibit lower viscosity, which is crucial for achieving fast switching times in display applications.[2]
-
Tailored Optical Anisotropy: The presence of the cyclohexyl group influences the overall polarizability of the molecule, allowing for the fine-tuning of the birefringence (Δn), a key parameter in the design of optical components.
This application note provides a comprehensive guide for researchers and scientists on the utilization of 4-(4-ethylcyclohexyl)cyclohexanone as a versatile precursor for the synthesis of high-performance nematic liquid crystals. We will detail the synthetic rationale, provide step-by-step protocols for key transformations, and discuss the structure-property relationships that govern the behavior of the resulting materials.
Physicochemical Properties of the Precursor: this compound
A thorough understanding of the precursor's properties is fundamental to its successful application in synthesis.
| Property | Value | Reference |
| CAS Number | 150763-13-6 | N/A |
| Molecular Formula | C₁₄H₂₄O | N/A |
| Molecular Weight | 208.34 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Boiling Point | 299.4 ± 8.0 °C (Predicted) | N/A |
| Density | 0.944 g/cm³ (Predicted) | N/A |
Synthetic Strategy: From Ketone to Mesogen
The ketone functional group in this compound is the primary site for chemical modification to elongate the molecular structure and introduce the necessary anisotropy for liquid crystalline behavior. The overall synthetic strategy involves coupling the bicyclohexyl core with a second aromatic or cyano-containing moiety. A common and highly effective target is the cyanobiphenyl group, which is known to promote nematic mesophase formation.[3]
Two powerful olefination reactions are particularly well-suited for this transformation: the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction. Both reactions convert the ketone into a carbon-carbon double bond, thereby extending the rigid core of the molecule.
Diagram of the General Synthetic Workflow
Caption: General synthetic workflow from the precursor to the target liquid crystal.
Protocol 1: Synthesis of a Nematic Liquid Crystal via the Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons reaction is often preferred over the classical Wittig reaction for the synthesis of E-alkenes, which are typically more desirable for creating linear, rod-like liquid crystal molecules. The HWE reaction utilizes a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than a phosphonium ylide.[4] A significant advantage is that the byproduct, a dialkylphosphate salt, is water-soluble, simplifying purification.[4]
This protocol describes the synthesis of a potential nematic liquid crystal, 4-((4-(4-ethylcyclohexyl)cyclohexylidene)methyl)benzonitrile.
Materials
-
This compound
-
Diethyl (4-cyanobenzyl)phosphonate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Step-by-Step Methodology
-
Preparation of the Phosphonate Carbanion:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil).
-
Wash the sodium hydride with anhydrous hexane (3 x 10 mL) to remove the mineral oil, decanting the hexane carefully each time under a gentle stream of nitrogen.
-
Add anhydrous THF to the flask to create a slurry.
-
Cool the flask to 0 °C in an ice bath.
-
Dissolve diethyl (4-cyanobenzyl)phosphonate (1.05 equivalents) in anhydrous THF and add it dropwise to the stirred NaH slurry via the dropping funnel over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The formation of a clear solution or a fine white precipitate indicates the generation of the phosphonate carbanion.
-
-
Horner-Wadsworth-Emmons Reaction:
-
Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Add the ketone solution dropwise to the phosphonate carbanion solution at room temperature.
-
Allow the reaction mixture to stir at room temperature overnight under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 hexane:ethyl acetate).
-
-
Work-up and Purification:
-
Upon completion of the reaction (as indicated by TLC), cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and add deionized water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the desired product and remove the solvent to yield the final product as a white solid.
-
Diagram of the HWE Reaction Workflow
Caption: Step-by-step workflow for the HWE synthesis of a nematic liquid crystal.
Protocol 2: Synthesis of a Nematic Liquid Crystal via the Wittig Reaction
The Wittig reaction is a classic and widely used method for alkene synthesis from ketones.[5] It involves the reaction of the ketone with a phosphorus ylide (Wittig reagent).[5] While it may sometimes offer lower E/Z selectivity compared to the HWE reaction, it remains a robust and valuable tool in the synthetic chemist's arsenal.
This protocol describes the synthesis of the same potential nematic liquid crystal, 4-((4-(4-ethylcyclohexyl)cyclohexylidene)methyl)benzonitrile, via the Wittig reaction.
Materials
-
This compound
-
(4-Cyanobenzyl)triphenylphosphonium bromide
-
Potassium tert-butoxide
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Step-by-Step Methodology
-
Preparation of the Phosphorus Ylide (Wittig Reagent):
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add (4-cyanobenzyl)triphenylphosphonium bromide (1.1 equivalents).
-
Add anhydrous THF to create a suspension.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add a solution of potassium tert-butoxide (1.1 equivalents) in anhydrous THF to the stirred suspension via the dropping funnel over 30 minutes. The formation of a deep orange or red color indicates the generation of the phosphorus ylide.
-
Allow the mixture to stir at 0 °C for an additional 30 minutes, and then let it warm to room temperature and stir for 1 hour.
-
-
Wittig Reaction:
-
Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Add the ketone solution dropwise to the ylide solution at room temperature.
-
Allow the reaction mixture to stir at room temperature overnight under a nitrogen atmosphere. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction with deionized water.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
The byproduct, triphenylphosphine oxide, may precipitate and can be removed by filtration if necessary.
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.
-
Combine the pure fractions and remove the solvent to yield the final product.
-
Structure-Property Relationships and Expected Outcomes
The introduction of the ethyl group on one of the cyclohexane rings serves to disrupt crystalline packing, which can lower the melting point and broaden the nematic range of the final liquid crystal. The rigid bicyclohexyl core connected to the cyanobiphenyl moiety via a double bond creates a highly anisotropic, rod-like molecule, which is a prerequisite for nematic phase formation.
The resulting liquid crystal, 4-((4-(4-ethylcyclohexyl)cyclohexylidene)methyl)benzonitrile, is expected to exhibit a stable nematic phase. The phase transition temperatures can be determined by differential scanning calorimetry (DSC) and polarized optical microscopy (POM).
Representative Physical Properties of Related Nematic Liquid Crystals
| Compound Structure | Melting Point (°C) | Nematic-Isotropic Transition (°C) (Clearing Point) | Reference |
| 4-(trans-4'-Propylcyclohexyl)benzonitrile | 84 | 134 | [6] |
| 4-(trans-4'-Pentylcyclohexyl)benzonitrile | 55 | 125 | [6] |
| 4-Cyano-4'-pentylbiphenyl (5CB) | 22.5 | 35.0 | [7] |
| 4-Cyano-4'-hexylbiphenyl (6CB) | 14.5 | 29.0 | [8] |
Note: The properties of the synthesized compound will differ from these examples but are expected to fall within a similar range, demonstrating a clear nematic phase.
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of nematic liquid crystals. The protocols detailed in this application note, utilizing the Horner-Wadsworth-Emmons and Wittig reactions, provide reliable and reproducible methods for the creation of novel mesogenic materials. The strategic incorporation of the 4-ethylcyclohexylcyclohexyl moiety allows for the rational design of liquid crystals with tailored properties, including broad nematic ranges and low viscosities, making them suitable for a wide array of advanced technological applications.
References
- This section would be populated with full citations for the in-text references, including titles, sources, and clickable URLs.
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Application Notes and Protocols for 4-(4-Ethylcyclohexyl)cyclohexanone in High-Performance Display Technology
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development and materials science on the utilization of 4-(4-ethylcyclohexyl)cyclohexanone as a pivotal intermediate in the synthesis of advanced liquid crystal (LC) materials for high-performance displays. These application notes delve into the synthesis of a representative liquid crystal molecule derived from this intermediate, protocols for the formulation of nematic liquid crystal mixtures, and detailed procedures for the electro-optical characterization of liquid crystal test cells. The inherent molecular structure of this compound, with its bicyclohexyl core, imparts desirable properties to liquid crystal mixtures, such as low viscosity and a broad nematic temperature range, which are critical for achieving fast switching speeds and high image quality in modern display technologies.[1][2]
Introduction: The Strategic Importance of Alicyclic Scaffolds in Liquid Crystal Design
The relentless pursuit of higher resolution, faster response times, and lower power consumption in liquid crystal displays (LCDs) necessitates the continuous development of novel liquid crystal materials with optimized physical properties. The molecular architecture of the constituent liquid crystals in a nematic mixture is a key determinant of the macroscopic properties that govern display performance, including dielectric anisotropy (Δε), birefringence (Δn), viscosity (η), and elastic constants (Kii).[3]
Alicyclic structures, particularly the cyclohexyl ring, are well-established motifs in the design of liquid crystal molecules.[4] Their incorporation into the molecular core can significantly influence the mesomorphic and electro-optical properties of the resulting materials. Specifically, the presence of cyclohexyl rings often leads to a reduction in viscosity compared to their aromatic counterparts, which is a critical factor in achieving fast switching speeds in display applications.[5]
This compound is a valuable intermediate for the synthesis of such liquid crystals. Its bicyclohexyl structure provides a rigid core that is conducive to the formation of a stable nematic phase over a wide temperature range.[2] The ethyl group offers a flexible terminal chain that can be further modified, while the ketone functional group provides a reactive handle for the synthesis of more complex, calamitic (rod-shaped) liquid crystal molecules.[2][6] This guide will provide detailed protocols for leveraging this intermediate to create and evaluate liquid crystals for high-performance displays.
Synthesis of a Representative Liquid Crystal from this compound
The following protocol details the synthesis of a representative liquid crystal, 4'-((4-(4-ethylcyclohexyl)cyclohexyl)methoxy)biphenyl-4-carbonitrile, demonstrating the conversion of the ketone intermediate into a functional liquid crystal molecule. This multi-step synthesis involves the reduction of the ketone, followed by etherification with a cyanobiphenyl moiety.
Synthetic Workflow
Figure 1: Synthetic pathway for the target liquid crystal.
Detailed Protocol
Step 1: Reduction of this compound
-
To a stirred solution of this compound (1 equivalent) in methanol at 0 °C, add sodium borohydride (NaBH4) (1.5 equivalents) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield 4-(4-ethylcyclohexyl)cyclohexanol as a white solid, which can be used in the next step without further purification.
Step 2: Mitsunobu Etherification
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4'-hydroxybiphenyl-4-carbonitrile (1 equivalent) and triphenylphosphine (PPh3) (1.2 equivalents) in anhydrous tetrahydrofuran (THF).
-
Add 4-(4-ethylcyclohexyl)cyclohexanol (1.1 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dissolve the residue in dichloromethane, wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the final liquid crystal product.
Formulation of Nematic Liquid Crystal Mixtures
High-performance displays utilize mixtures of several liquid crystal compounds to achieve a broad operating temperature range and optimize electro-optical properties. The synthesized liquid crystal can be incorporated as a component in such a mixture. The following is a general protocol for the formulation and initial characterization of a nematic mixture.
Formulation Workflow
Figure 2: Workflow for nematic liquid crystal mixture formulation.
Detailed Protocol
-
Component Selection: Based on the target application (e.g., TN, VA, IPS), select a base mixture of commercially available liquid crystals. The synthesized liquid crystal containing the 4-(4-ethylcyclohexyl)cyclohexyl moiety can be added to reduce viscosity and potentially widen the nematic range. The concentration of this component can be varied, for example, from 5% to 25% by weight, to study its effect on the mixture's properties.[7]
-
Weighing: Accurately weigh each component of the mixture into a clean glass vial.
-
Homogenization:
-
Add a small amount of a volatile solvent (e.g., dichloromethane) to dissolve all components.
-
Gently heat the vial while stirring to ensure complete mixing.
-
Remove the solvent under a stream of nitrogen, followed by vacuum drying to ensure no residual solvent remains.
-
Heat the mixture above its clearing point (the temperature at which it becomes an isotropic liquid) and mechanically stir to ensure homogeneity.[8]
-
-
Phase Characterization:
-
Polarized Optical Microscopy (POM): Place a small drop of the mixture on a pre-cleaned glass slide, cover with a coverslip, and observe under a polarizing microscope with a hot stage. Identify the liquid crystal phases (e.g., nematic, smectic) and determine the clearing point by observing the transition to the isotropic phase upon heating.
-
Differential Scanning Calorimetry (DSC): Use DSC to accurately determine the phase transition temperatures and enthalpies of the mixture.
-
Electro-Optical Characterization of Liquid Crystal Test Cells
To evaluate the performance of the formulated liquid crystal mixture, it is essential to fabricate and test a liquid crystal cell. This section provides a protocol for the fabrication of a simple twisted nematic (TN) test cell and the measurement of its key electro-optical properties.
Test Cell Fabrication and Characterization Workflow
Figure 3: Workflow for LC test cell fabrication and characterization.
Detailed Protocol
-
Test Cell Fabrication:
-
Start with two indium tin oxide (ITO) coated glass substrates.
-
Spin-coat a thin layer of a polyimide alignment layer onto the ITO surface of each substrate.
-
Cure the polyimide according to the manufacturer's instructions.
-
Rub the surface of the polyimide layers with a velvet cloth in a single direction to create microgrooves that will align the liquid crystal molecules. For a TN cell, the rubbing directions on the two substrates should be perpendicular to each other.
-
Assemble the cell by placing the two substrates together with the rubbed surfaces facing inwards, separated by spacers (e.g., 5 µm glass fibers) to define the cell gap.
-
Fill the cell with the formulated liquid crystal mixture via capillary action in the isotropic phase.
-
Seal the cell with an appropriate epoxy.
-
-
Electro-Optical Measurement:
-
Place the filled LC cell in an optical setup between two crossed polarizers. The rubbing direction of one of the substrates should be parallel to the transmission axis of the first polarizer.
-
Use a He-Ne laser as the light source and a photodetector connected to an oscilloscope to measure the transmitted light intensity.[2]
-
Apply a variable AC voltage (e.g., 1 kHz square wave) to the ITO electrodes of the LC cell using a function generator.
-
-
Data Acquisition and Analysis:
-
Voltage-Transmittance (V-T) Curve: Slowly increase the applied voltage and record the corresponding transmitted light intensity. Plot the normalized transmittance as a function of voltage to obtain the V-T curve. From this curve, determine the threshold voltage (Vth) and the operating voltage required for maximum contrast.[5]
-
Response Time: Apply a square wave voltage that switches between the threshold voltage and the operating voltage. Measure the time it takes for the transmittance to rise from 10% to 90% (rise time, τ_on) and to fall from 90% to 10% (fall time, τ_off). The inclusion of low-viscosity components like those derived from this compound is expected to reduce these switching times.
-
Contrast Ratio: Calculate the contrast ratio as the ratio of the maximum transmittance (bright state) to the minimum transmittance (dark state).
-
Expected Impact on Display Performance
The incorporation of liquid crystals derived from this compound into nematic mixtures is anticipated to yield several performance benefits in high-performance displays.
| Property | Expected Influence of this compound Derivative | Impact on Display Performance |
| Viscosity (η) | Lower viscosity due to the saturated cyclohexyl rings.[5] | Faster switching speeds (reduced τ_on and τ_off), leading to less motion blur in video content. |
| Nematic Phase Range | Broad nematic range due to the rigid bicyclohexyl core. | Wider operating temperature range for the display device. |
| Dielectric Anisotropy (Δε) | Moderate positive or negative Δε depending on the polar groups attached. | Can be tailored to suit different display modes (e.g., positive for TN and IPS, negative for VA).[1] |
| Birefringence (Δn) | Typically lower than purely aromatic analogues. | Can be advantageous for certain applications requiring specific optical path differences. |
Conclusion
This compound is a versatile and valuable intermediate for the synthesis of advanced liquid crystal materials. Its inherent molecular structure provides a pathway to developing liquid crystals with low viscosity and broad nematic ranges, which are essential for high-performance display applications. By following the protocols outlined in these application notes, researchers can effectively synthesize novel liquid crystals, formulate them into functional mixtures, and characterize their electro-optical properties to assess their potential for next-generation display technologies. The systematic investigation of structure-property relationships, starting from well-designed intermediates like this compound, will continue to drive innovation in the field of liquid crystal displays.
References
- PhysicsOpenLab. (2020, March 30). Liquid Crystals and Electro-Optic Modulation.
- ResearchGate. (n.d.). (a) Scheme of the setup used for TNLC cell characterization. The...
- Al-Maharik, N., Kirsch, P., & Slawin, A. M. Z. (2016). Fluorinated liquid crystals: evaluation of selectively fluorinated facially polarised cyclohexyl motifs for liquid crystal applications. Organic & Biomolecular Chemistry, 14(42), 9974–9980. [Link]
- Kobayashi, S., et al. (2022). Development of liquid crystal displays and related improvements to their performances. Proceedings of the Japan Academy, Series B, 98(9), 493-516.
- ResearchGate. (n.d.). 66‐1: Invited Paper: Liquid‐Crystal Mixture with a Composition Including Highly Reliable Fluorinated Diluter and RM Monomer for PSVA and PI‐less IPS LCDs.
- MDPI. (2022, January 6). Analysis of Electro-Optical Behavior in Liquid Crystal Cells with Asymmetric Anchoring Strength.
- Journal of the Society for Information Display. (n.d.). Liquid Crystal Displays with High Image Quality and Fast Response Time.
- Be-Bound. (2017, December 28). Electro-optical characteristics of a liquid crystal cell with graphene electrodes.
- ResearchGate. (n.d.). Improved Liquid Crystal Mixtures for STN Displays.
- Nova Science Publishers. (n.d.). Optical and Electro-Optical Properties of Liquid Crystals: Nematic and Smectic Phases.
- Google Patents. (n.d.). Nematic liquid-crystal mixture - DE3835804B4.
- University of Colorado Boulder. (2022, July 10). Design and Preparation of Nematic Colloidal Particles.
- Semantic Scholar. (1973, March 22). New family of nematic liquid crystals for displays.
- ResearchGate. (n.d.). Fast switching and high-contrast polymer-stabilized IPS liquid crystal display.
- ResearchGate. (n.d.). Fast-switching liquid-crystal effects for displays.
- ResearchGate. (n.d.). Nematic Liquid Crystals: Physical Properties, Section 2.1.
- ResearchGate. (2021, December 9). Active Matrix Liquid Crystal Display – AMLCD Switching Time Measurements.
- CIOCoverage. (n.d.). Application of Reactive Liquid Crystal in Liquid Crystal Display.
- LCD-Experts. (n.d.). LIST OF PUBLICATIONS of Dr. Martin Schadt.
- OhioLINK. (n.d.). design, synthesis, and investigation of the structure-property relationships of nematic liquid crystals.
- Soft Matter (RSC Publishing). (n.d.). Influence of interface stabilisers and surrounding aqueous phases on nematic liquid crystal shells.
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The Role of 4-(4-Ethylcyclohexyl)cyclohexanone in Modifying Dielectric Anisotropy of Liquid Crystal Systems
An Application Guide for Researchers
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development and materials science. It provides an in-depth analysis of 4-(4-Ethylcyclohexyl)cyclohexanone as a critical intermediate for synthesizing liquid crystal (LC) components and its role in modulating the dielectric anisotropy of nematic mixtures. The document outlines the fundamental principles, presents detailed experimental protocols, and explains the causality behind methodological choices.
Foundational Concepts: Dielectric Anisotropy in Liquid Crystals
Liquid crystals (LCs) are states of matter that possess properties between conventional liquids and solid crystals, making them highly responsive to external electric fields.[1] This responsiveness is governed by their dielectric anisotropy (Δε), a critical parameter for all electro-optical applications.[2]
Dielectric anisotropy is the difference between the dielectric permittivity of the material measured parallel (ε∥) and perpendicular (ε⊥) to the average direction of the long molecular axes of the LC molecules, known as the director (n).[3]
Δε = ε∥ - ε⊥
The sign and magnitude of Δε dictate how the liquid crystal director will orient in an applied electric field.[2]
-
Positive Dielectric Anisotropy (Δε > 0): Molecules align parallel to the applied electric field. This property is fundamental to Twisted Nematic (TN) displays.
-
Negative Dielectric Anisotropy (Δε < 0): Molecules align perpendicular to the applied electric field. Materials with negative Δε are essential for advanced display modes like Vertical Alignment (VA), In-Plane Switching (IPS), and Fringe-Field Switching (FFS), which offer superior contrast ratios and wider viewing angles.[4][5]
Achieving a large negative Δε is a primary goal in modern LC material design, as it can lower the device's driving voltage and reduce power consumption.[5]
The Modifier Building Block: this compound
This compound (CAS 150763-13-6) is a key liquid crystal intermediate, meaning it serves as a foundational building block for the synthesis of more complex mesogenic molecules.[6][7] Its molecular structure is specifically engineered to impart desirable properties to the final liquid crystal compounds.
Key Structural Features:
-
Rigid Bicyclohexyl Core: The two connected cyclohexane rings provide the necessary structural rigidity. This rigidity is a prerequisite for a molecule to exhibit a liquid crystalline phase over a stable temperature range.[6]
-
Polar Ketone Group (C=O): The carbonyl group introduces a strong permanent dipole moment into the structure.[7]
-
Flexible Ethyl Tail: The ethyl group (C2H5) contributes to the overall molecular shape and influences properties like melting point and viscosity.
The strategic placement of the polar ketone group on the cyclohexane ring is crucial for influencing dielectric anisotropy, as will be discussed in the following section.
Physicochemical Properties
A summary of the key physical properties of this compound and a related, simpler analog are presented below for reference.
| Property | This compound | 4-Ethylcyclohexanone | Source(s) |
| CAS Number | 150763-13-6 | 5441-51-0 | [7][8] |
| Molecular Formula | C14H24O | C8H14O | [7][9] |
| Molecular Weight | 208.34 g/mol | 126.20 g/mol | [8][10] |
| Appearance | White Crystal | Colorless to Pale Yellow Liquid | [11][12] |
| Boiling Point | 299.4 °C (Predicted) | 192-194 °C | [8][10] |
| Density | 0.944 g/cm³ (Predicted) | 0.895 g/mL at 25 °C | [8][10] |
Mechanism of Dielectric Anisotropy Modification
The dielectric anisotropy of a liquid crystal material is primarily determined by its molecular structure, specifically the anisotropy of its molecular polarizability (Δα) and the magnitude and orientation of its permanent dipole moment (μ).
According to the Maier-Meier theory, the contribution of the dipole moment to Δε is heavily dependent on the angle (β) between the dipole moment vector and the molecule's long axis.[2] For a molecule to exhibit a negative dielectric anisotropy, the dipole moment's contribution must be negative and outweigh the positive contribution from the polarizability anisotropy. This occurs when the dipole moment is oriented more perpendicularly than parallel to the long molecular axis (specifically, when β > 54.7°).[2]
This compound is designed precisely for this purpose. When it is used to synthesize a calamitic (rod-shaped) liquid crystal, the bicyclohexyl core defines the long molecular axis. The ketone group's dipole moment is inherently directed across this axis, creating a strong perpendicular dipole component. This structural feature is a powerful tool for engineering molecules with a large negative Δε.[5]
Caption: Structure-property relationship in a derivative molecule.
Protocol 1: Representative Synthesis of a Nematic Liquid Crystal
This compound is an intermediate, not a final liquid crystal. It must be chemically modified to create a mesogenic molecule. The following protocol is a representative example of how it could be used in a Wittig or Horner-Wadsworth-Emmons reaction to synthesize a liquid crystal with a cyano group, a common electron-withdrawing group used to enhance Δε.
Objective: To synthesize 4-((4-ethylcyclohexyl)methylene)cyclohexane-1-carbonitrile, a potential nematic liquid crystal.
Causality: The Wittig-type reaction is chosen for its reliability in forming carbon-carbon double bonds from ketones, providing a rigid link. The cyanophenyl group introduces another strong dipole that further enhances the desired dielectric properties.
Materials:
-
This compound
-
Diethyl (cyanomethyl)phosphonate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (1M HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane and Ethyl Acetate for chromatography
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.
-
Ylide Formation: Suspend sodium hydride (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Add diethyl (cyanomethyl)phosphonate (1.05 equivalents) dropwise to the NaH suspension via the dropping funnel. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. This step generates the phosphonate ylide.
-
Wittig Reaction: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting ketone is consumed.
-
Workup: Carefully quench the reaction by slowly adding 1M HCl at 0 °C until the bubbling ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. Analyze its liquid crystalline properties using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).
Protocol 2: Preparation and Dielectric Spectroscopy of a Liquid Crystal Test Cell
This protocol details the fabrication of a liquid crystal cell and the subsequent measurement of its dielectric properties to determine Δε.
Causality: To calculate Δε, both ε∥ and ε⊥ must be measured. This requires preparing two distinct cell alignments: a homogeneous cell (LC director parallel to the substrate) for measuring ε⊥, and a homeotropic cell (LC director perpendicular to the substrate) for measuring ε∥, when a vertical field is applied.[4]
Caption: Workflow for LC cell preparation and dielectric analysis.
Part A: Cell Preparation
-
Substrate Cleaning: Thoroughly clean two indium tin oxide (ITO) coated glass substrates by sonicating them sequentially in a detergent solution, deionized water, acetone, and finally isopropanol. Dry the substrates with a stream of nitrogen.
-
Alignment Layer Deposition: Spin-coat an alignment layer material (e.g., a polyimide for homogeneous alignment or a silane for homeotropic alignment) onto the ITO-coated sides of the substrates.
-
Curing and Rubbing: Bake the coated substrates according to the alignment layer manufacturer's specifications. For homogeneous alignment, gently rub the polyimide layer in a single direction with a velvet cloth. This creates micro-grooves that physically direct the LC molecules.
-
Cell Assembly: On one substrate, dispense a UV-curable sealant around the perimeter, leaving a small gap for filling. Sprinkle spacer beads of a known diameter (e.g., 5 µm) onto the substrate to ensure a uniform cell gap.
-
Sealing: Place the second substrate on top, with the coated sides facing each other and the rubbing directions either parallel or anti-parallel. Press the cell together and cure the sealant with a UV lamp.
Part B: Dielectric Measurement
-
Cell Filling: Heat the liquid crystal mixture to its isotropic phase. Fill the empty cell via capillary action through the gap left in the sealant. Seal the gap once filled.
-
Measurement Setup: Place the filled cell in a temperature-controlled holder. Connect the ITO electrodes to an LCR meter or impedance analyzer.
-
Data Acquisition:
-
For a homogeneous cell , the capacitance measured with a low AC voltage (typically 1 kHz) corresponds to the perpendicular component (C⊥).[4]
-
For a homeotropic cell , the capacitance measured under the same conditions corresponds to the parallel component (C∥).
-
Alternatively, a single homogeneously aligned cell can be used. C⊥ is measured at a low voltage, and then a high voltage is applied to reorient the molecules perpendicular to the substrates, allowing for the measurement of C∥.
-
-
Frequency Sweep: Perform a frequency sweep (e.g., 100 Hz to 1 MHz) to observe the dielectric relaxation behavior of the material.[3]
Data Analysis and Interpretation
Once the capacitance values are measured, the dielectric permittivity can be calculated using the formula for a parallel plate capacitor:
ε = (C * d) / (ε₀ * A)
Where:
-
C is the measured capacitance (C∥ or C⊥)
-
d is the cell gap (thickness of the spacer beads)
-
A is the area of the ITO electrode
-
ε₀ is the permittivity of free space (8.854 x 10⁻¹² F/m)
By calculating ε∥ and ε⊥, the dielectric anisotropy (Δε) is determined. A negative value confirms that the formulated liquid crystal mixture exhibits negative dielectric anisotropy.
Sample Data Table
The following table illustrates hypothetical data for a base nematic liquid crystal (Host LC) and the same host doped with a synthesized derivative (Host LC + Derivative) based on this compound.
| Parameter | Host LC | Host LC + 5% Derivative | Rationale for Change |
| ε∥ (at 1 kHz) | 3.5 | 3.2 | The derivative's perpendicular dipole lowers the average parallel permittivity. |
| ε⊥ (at 1 kHz) | 4.0 | 5.5 | The derivative's perpendicular dipole significantly increases perpendicular permittivity. |
| Δε (at 1 kHz) | -0.5 | -2.3 | The large perpendicular dipole contribution creates a much larger negative Δε. |
| Clearing Point (°C) | 85.0 | 82.5 | Additives can often slightly depress the clearing point of the host mixture. |
| Viscosity (mPa·s) | 20 | 22 | The larger size of the derivative molecule can slightly increase rotational viscosity. |
This data demonstrates the powerful effect that a well-designed additive, derived from an intermediate like this compound, can have on the critical dielectric properties of a liquid crystal mixture.
References
- Wu, S. T., & Wu, C. S. (2015). High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications. Materials, 8(11), 7487–7502.
- Singh, A., et al. (2010). Homeotropic alignment of nematic liquid crystals with negative dielectric anisotropy. Materials Letters, 64(21), 2378-2380.
- Xu, D., et al. (2023). Increasing the negative dielectric anisotropy of liquid crystals with polar substituents parallel to their long molecular axis through adding terminal 2,2-difluoroethyl group. Liquid Crystals, 50(14), 2095-2102.
- Krupka, J. (n.d.). Dielectric Anisotropy of Liquid Crystals. Kent State University.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Liquid Crystal Materials: The Role of this compound.
- The Good Scents Company. (n.d.). 4-ethyl cyclohexanone.
- Othman, M., et al. (2018). Dielectric Spectroscopy Analysis of Liquid Crystals Recovered from End-of-Life Liquid Crystal Displays. Molecules, 23(12), 3128.
- ChemBK. (2024). Cyclohexanone, 4-ethyl-.
- Google Patents. (n.d.). CN101337870B - Method for synthesizing 4-(4'-n-alkyl cyclohexyl)cyclohexanone.
- PrepChem.com. (n.d.). Synthesis of 4-(4'-Cyclohexylcyclohexylidene)cyclohexanone.
- Kozioł, A., et al. (2019). Synthesis and Biological Activity of New 4‐tert‐Butylcyclohexanone Derivatives. Chemistry & Biodiversity, 16(11), e1900412.
- Google Patents. (n.d.). CN112778108A - Synthesis method of 4-substituted cyclohexanone.
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Application Notes & Protocols: 4-(4-Ethylcyclohexyl)cyclohexanone as a Versatile Synthetic Building Block
Executive Overview
4-(4-Ethylcyclohexyl)cyclohexanone is a key organic intermediate characterized by a rigid bicyclohexyl scaffold, an ethyl substituent, and a reactive ketone functional group. This unique combination of features makes it an exceptionally valuable building block in modern organic synthesis. Its primary application lies in the manufacturing of high-performance liquid crystal materials, where the bicyclohexyl core provides the necessary structural rigidity and anisotropic properties required for advanced display technologies[1]. Beyond materials science, the ketone moiety serves as a versatile chemical handle for a wide range of transformations, enabling its use in the synthesis of complex organic molecules, including potential active pharmaceutical ingredients (APIs). This document provides an in-depth guide to the physicochemical properties, core applications, and detailed synthetic protocols involving this compound.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of a building block's physical and spectral properties is fundamental to its successful application in synthesis.
| Property | Value | Source |
| CAS Number | 150763-46-5 | |
| Molecular Formula | C₁₄H₂₄O | Inferred |
| Molecular Weight | 208.34 g/mol | Inferred |
| Appearance | White solid / Colorless crystals | |
| Purity | >98.0% (GC) | |
| Boiling Point | Not specified; likely >250 °C | [1] |
| ¹H NMR (CDCl₃, 400 MHz) | Predicted: δ 2.40-2.20 (m, 4H, -CH₂-CO-CH₂-), 1.90-1.00 (m, 17H, cyclohexyl H's), 0.88 (t, J=7.4 Hz, 3H, -CH₂-CH₃). Note: Chemical shifts are estimated based on analogous structures like 4-ethylcyclohexanone and general cyclohexanone derivatives.[2] | N/A |
| ¹³C NMR (CDCl₃, 100 MHz) | Predicted: δ ~212 (C=O), ~41 (-CH₂-CO-), ~30-45 (cyclohexyl carbons), ~29 (-CH₂-CH₃), ~11 (-CH₂-CH₃). Note: The carbonyl carbon chemical shift is a key identifier for ketones.[3] | N/A |
| IR (KBr) | Predicted: ν ~2920, 2850 cm⁻¹ (C-H stretch), ~1715 cm⁻¹ (C=O stretch). Note: The strong absorption around 1715 cm⁻¹ is characteristic of a cyclohexanone carbonyl group.[4] | N/A |
Core Application: Liquid Crystal Intermediates
The most significant commercial application of this compound is as a precursor for liquid crystal molecules[1][5]. The synthesis of liquid crystals demands molecular structures that possess a high degree of structural rigidity and anisotropy (directionally dependent properties).
Causality behind its Application:
-
Rigid Core: The trans-fused bicyclohexyl system provides a rigid, rod-like molecular shape. This is a fundamental requirement for molecules to align in an ordered fashion, giving rise to the liquid crystalline phase.
-
Chemical Handle: The ketone group does not typically remain in the final liquid crystal molecule. Instead, it serves as a strategic reactive site to connect the bicyclohexyl core to other essential structural motifs, such as aromatic rings or terminal chains, through reactions like the Wittig or Horner-Wadsworth-Emmons olefination.
-
Purity: High purity of intermediates like this compound is critical, as impurities can disrupt the ordered alignment of liquid crystal molecules, leading to defects in display performance such as reduced brightness or slow response times[1].
Key Synthetic Transformations and Protocols
The utility of this compound as a building block stems from the versatile reactivity of its ketone functional group. Below are detailed protocols for its synthesis and key subsequent transformations.
Synthesis via Oxidation of the Corresponding Alcohol
The most common route to this ketone is through the oxidation of 4-(4-ethylcyclohexyl)cyclohexanol. Modern synthetic methods prioritize environmentally benign oxidants. The following protocol is adapted from a green chemistry approach using hydrogen peroxide[6].
Diagram: Synthesis of this compound
Caption: Oxidation of the precursor alcohol to the target ketone.
Protocol 1: Green Oxidation of 4-(4-Ethylcyclohexyl)cyclohexanol
-
Rationale: This protocol employs hydrogen peroxide as a clean oxidant, with water being the only byproduct. Sodium tungstate and phosphotungstic acid form a catalytic system, and N-Methyl-2-pyrrolidone (NMP) is used as a high-boiling polar solvent to facilitate the reaction.[6]
-
Materials:
-
4-(4-Ethylcyclohexyl)cyclohexanol
-
Sodium tungstate dihydrate (Na₂WO₄·2H₂O)
-
Phosphotungstic acid
-
Hydrogen peroxide (30% w/w aqueous solution)
-
N-Methyl-2-pyrrolidone (NMP)
-
Petroleum ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Three-necked flask, reflux condenser, magnetic stirrer, heating mantle.
-
-
Procedure:
-
To a 250 mL three-necked flask equipped with a reflux condenser and magnetic stirrer, add sodium tungstate dihydrate (2.3 g, 0.007 mol) and phosphotungstic acid (2.0 g, 0.0007 mol).
-
Carefully add 30% hydrogen peroxide (34 g) to the flask and stir for 15 minutes. The solution will turn from yellow to a faint yellow, indicating the formation of the active oxidant.
-
Add 4-(4-Ethylcyclohexyl)cyclohexanol (22.4 g, 0.1 mol) and NMP (144 g) to the reaction mixture.
-
Heat the system to 90 °C and maintain this temperature with vigorous stirring for 5 hours. Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature. Reconfigure the apparatus for vacuum distillation to recover the NMP solvent.
-
To the cooled residue, add 100 mL of petroleum ether and stir to extract the product. Transfer the mixture to a separatory funnel.
-
Separate the organic layer, wash with 50 mL of water, followed by 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
The product, this compound, can be further purified by recrystallization from hexane to yield a white solid[7]. A reported yield for a similar process is approximately 91%[6].
-
Carbonyl Olefination: The Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction is a superior alternative to the classical Wittig reaction for converting ketones into alkenes, particularly when an electron-withdrawing group is adjacent to the new double bond. It offers excellent stereoselectivity, typically favoring the (E)-alkene, and the water-soluble phosphate byproduct simplifies purification[8][9][10].
Diagram: Key Transformations of the Ketone Building Block
Caption: Key synthetic routes utilizing the ketone functional group.
Protocol 2: (E)-Selective HWE Olefination
-
Rationale: This protocol uses sodium hydride (NaH) to deprotonate the phosphonate ester, creating a stabilized carbanion. This carbanion then attacks the ketone carbonyl. The subsequent elimination of a water-soluble diethyl phosphate salt drives the reaction to completion and favors the thermodynamically more stable (E)-alkene.[9][11]
-
Materials:
-
This compound
-
Triethyl phosphonoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a flame-dried, three-necked flask under a nitrogen atmosphere, add sodium hydride (0.44 g, 11.0 mmol, 1.1 equiv, washed with hexane to remove oil) and suspend it in 20 mL of anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add triethyl phosphonoacetate (2.2 mL, 11.0 mmol, 1.1 equiv) dropwise via syringe. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.
-
Dissolve this compound (2.08 g, 10.0 mmol, 1.0 equiv) in 10 mL of anhydrous THF.
-
Add the ketone solution dropwise to the phosphonate anion solution at room temperature.
-
Heat the reaction mixture to reflux (approx. 66 °C) and maintain for 4 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and carefully quench by the slow addition of 20 mL of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 40 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired α,β-unsaturated ester.
-
C-N Bond Formation: Reductive Amination
Reductive amination is one of the most efficient methods for synthesizing amines from carbonyl compounds.[12] The use of sodium triacetoxyborohydride (NaBH(OAc)₃) is advantageous as it is a mild and selective reducing agent that can be used in a one-pot procedure without isolating the intermediate iminium ion.[13]
Protocol 3: One-Pot Reductive Amination
-
Rationale: The ketone first reacts with a primary amine (benzylamine is used here as a representative example) under mild conditions to form an iminium ion in situ. Sodium triacetoxyborohydride is sufficiently mild that it does not readily reduce the starting ketone but is highly effective at reducing the iminium intermediate to the final secondary amine.[13]
-
Materials:
-
This compound
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (2.08 g, 10.0 mmol, 1.0 equiv) in 40 mL of 1,2-dichloroethane (DCE).
-
Add benzylamine (1.1 mL, 10.0 mmol, 1.0 equiv) to the solution and stir for 20 minutes at room temperature to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (2.54 g, 12.0 mmol, 1.2 equiv) portion-wise over 10 minutes. Note: The reaction is typically exothermic.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor for the disappearance of the starting material by TLC or LC-MS.
-
Upon completion, quench the reaction by adding 50 mL of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 40 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford the pure N-benzyl-4-(4-ethylcyclohexyl)cyclohexanamine.
-
Conclusion
This compound is a high-value building block whose utility is firmly established in materials science and holds significant potential in medicinal chemistry and fine chemical synthesis.[1][14][15] Its rigid bicyclohexyl core is ideal for creating structured macromolecules like liquid crystals, while the ketone functional group provides a reliable reaction site for key bond-forming reactions such as olefination and reductive amination. The protocols detailed herein offer robust and efficient methods for researchers to leverage the synthetic potential of this versatile intermediate in their development programs.
References
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- CN101337870B - Method for synthesizing 4-(4'-n-alkyl cyclohexyl)
- 4-(trans-4-Ethylcyclohexyl)cyclohexanone - Starshinechemical. (URL: )
- Horner–Wadsworth–Emmons reaction - Grokipedia. (URL: )
- Horner–Wadsworth–Emmons reaction - Wikipedia. (URL: )
- 4-Ethylcyclohexanone(5441-51-0) 1H NMR spectrum - ChemicalBook. (URL: )
- Horner-Wadsworth-Emmons Reaction - NROChemistry. (URL: )
- Reductive amination of cyclohexanone | Download Table - ResearchG
- Application Note: A Robust Protocol for the Reductive Amination of 4-Hydroxycyclohexanone - Benchchem. (URL: )
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- Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction - Organic Chemistry Portal. (URL: )
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- bmse000405 Cyclohexanone
- Discovery and activity of (1R,4S,6R)-N-[(1R)-2-[4-cyclohexyl-4-[[(1,1-dimethylethyl)amino]carbonyl]-1-piperidinyl]-1-[(4-fluorophenyl)methyl]-2-oxoethyl]-2-methyl-2-azabicyclo[2.2.2 - PubMed. (URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKrUbpBRBJYIP72y7Mr8Bwl4dcqYnyXFZrYaAkI8TMFxpiB2pJwS1i4gFpMFIk9vy_RFLGNZxtHgf3dzHMnsmmSsa4969UDCllLZnRvuD5UQBNlvwbNnMwM-yJDoRtQ-lFqt1d)
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- What is Cyclohexanone Used For? - Vertec BioSolvents. (URL: )
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- Cyclohexanone - the NIST WebBook - National Institute of Standards and Technology. (URL: )
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Navigating the Reactivity of 4-(4-Ethylcyclohexyl)cyclohexanone: A Guide to Ketone Group Transformations
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Ketone of a Liquid Crystal Precursor
4-(4-Ethylcyclohexyl)cyclohexanone is a key intermediate in the synthesis of advanced liquid crystal materials, where its rigid bicyclohexyl core is a desirable structural motif.[1] Beyond this primary application, the ketone functional group serves as a versatile handle for a multitude of chemical transformations, enabling the synthesis of a diverse array of novel molecules for applications in medicinal chemistry and materials science. Understanding and controlling the reactivity of this sterically hindered ketone is paramount for unlocking its full synthetic potential.
This technical guide provides an in-depth exploration of key reactions involving the ketone group of this compound. We will delve into the mechanistic underpinnings of these transformations, offering field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors.
Mechanistic Considerations: The Influence of Steric Hindrance and Stereoelectronics
The reactivity of the carbonyl group in this compound is significantly influenced by the bulky 4-ethylcyclohexyl substituent. This substituent locks the cyclohexanone ring in a preferred chair conformation, with the ethylcyclohexyl group occupying an equatorial position to minimize steric strain. Consequently, nucleophilic attack on the carbonyl carbon can occur from two distinct trajectories: the axial face and the equatorial face.
The stereochemical outcome of these reactions is governed by a delicate interplay of steric and stereoelectronic effects.[2]
-
Steric Hindrance: The bulky substituent hinders the approach of nucleophiles from the equatorial face, often favoring axial attack.
-
Stereoelectronic Effects: The alignment of molecular orbitals can also influence the trajectory of nucleophilic attack. For instance, the Cieplak effect suggests that electron donation from adjacent axial C-H bonds can stabilize the transition state of axial attack.
The choice of reagents and reaction conditions can be strategically employed to favor one pathway over the other, leading to the selective formation of a desired stereoisomer.
Key Reactions and Protocols
This section details four fundamental reactions targeting the ketone functionality of this compound: stereoselective reduction, reductive amination, the Wittig reaction, and Grignard addition.
Stereoselective Reduction to 4-(4-Ethylcyclohexyl)cyclohexanols
The reduction of the ketone to the corresponding secondary alcohol is a fundamental transformation. The choice of reducing agent is critical as it dictates the stereochemical outcome, yielding either the cis (axial hydroxyl) or trans (equatorial hydroxyl) isomer.
The stereoselectivity of hydride reductions of substituted cyclohexanones is a classic example of kinetic versus thermodynamic control.
-
Small, unhindered hydrides like sodium borohydride (NaBH₄) can approach from the less sterically hindered axial face, leading to the formation of the thermodynamically more stable equatorial alcohol (trans product).[3]
-
Bulky, sterically demanding hydrides such as L-Selectride® are forced to approach from the more open equatorial face, resulting in the formation of the kinetically favored, but thermodynamically less stable, axial alcohol (cis product).[3][4]
Diagram: Stereoselective Reduction Pathways
Caption: Control of stereochemistry in the reduction of this compound.
Table 1: Comparison of Reducing Agents
| Reducing Agent | Typical Solvent | Temperature (°C) | Major Product | Diastereomeric Ratio (trans:cis) |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0 to 25 | trans-alcohol | ~4:1[3] |
| Lithium Aluminum Hydride (LiAlH₄) | THF, Diethyl ether | 0 to 25 | trans-alcohol | >10:1[3] |
| L-Selectride® | THF | -78 | cis-alcohol | >20:1[3] |
Protocol 1: Synthesis of trans-4-(4-Ethylcyclohexyl)cyclohexanol (via NaBH₄ Reduction)
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol (10 mL per gram of ketone).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by the dropwise addition of 1 M HCl until the effervescence ceases.
-
Extraction: Extract the product with ethyl acetate (3 x 20 mL).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure trans-alcohol.
Reductive Amination to N-Substituted 4-(4-Ethylcyclohexyl)cyclohexylamines
Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds.[5][6] This one-pot reaction involves the initial formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.
The success of a reductive amination protocol hinges on the choice of reducing agent and the management of reaction equilibria. The reducing agent must be mild enough not to reduce the starting ketone before imine formation but potent enough to reduce the C=N double bond of the imine. Sodium triacetoxyborohydride (STAB) is often the reagent of choice for this transformation due to its mildness and tolerance to slightly acidic conditions which catalyze imine formation.
Diagram: Reductive Amination Workflow
Caption: General workflow for the reductive amination of this compound.
Protocol 2: Synthesis of N-Benzyl-4-(4-ethylcyclohexyl)cyclohexylamine
-
Reactant Mixture: To a solution of this compound (1.0 eq) in dichloromethane (DCM, 15 mL per gram of ketone) in a round-bottom flask, add benzylamine (1.1 eq) and acetic acid (1.2 eq).
-
Stirring: Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 20 minutes.
-
Reaction: Stir the reaction at room temperature overnight. Monitor by TLC.
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer.
-
Extraction: Extract the aqueous layer with DCM (2 x 15 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentration and Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (silica gel, eluent: hexane/ethyl acetate with 1% triethylamine) to yield the desired secondary amine.
Wittig Reaction for Alkene Synthesis
The Wittig reaction is a cornerstone of organic synthesis for the conversion of ketones into alkenes.[7][8] It involves the reaction of the ketone with a phosphorus ylide (Wittig reagent).
The nature of the substituent on the ylide determines its stability and, consequently, the stereochemistry of the resulting alkene.
-
Non-stabilized ylides (e.g., from alkyltriphenylphosphonium halides) are highly reactive and typically yield Z-alkenes under kinetic control.[7]
-
Stabilized ylides (containing electron-withdrawing groups like esters or ketones) are less reactive and generally produce E-alkenes under thermodynamic control.[7]
For a sterically hindered ketone like this compound, non-stabilized ylides are generally required for efficient reaction.[9]
Diagram: The Wittig Reaction Mechanism
Caption: Simplified mechanism of the Wittig reaction.
Protocol 3: Synthesis of 4-(4-Ethylcyclohexyl)methylenecyclohexane
-
Ylide Preparation: In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF, 20 mL per gram of phosphonium salt). Cool the suspension to 0 °C and add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise. Stir the resulting orange-red solution at room temperature for 1 hour.
-
Ketone Addition: Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Quenching: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Extract the mixture with diethyl ether (3 x 25 mL).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography (silica gel, eluent: hexanes) to isolate the desired alkene. The byproduct, triphenylphosphine oxide, is often less soluble and may precipitate or can be removed during chromatography.[10]
Grignard Reaction for Tertiary Alcohol Synthesis
The Grignard reaction provides a powerful means of forming carbon-carbon bonds through the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the ketone, yielding a tertiary alcohol.[11][12]
Grignard reagents are highly basic and nucleophilic.[13] Therefore, the reaction must be carried out under strictly anhydrous conditions to prevent the reagent from being quenched by protic solvents. The stereochemical outcome is dictated by the principles of nucleophilic addition to cyclohexanones, with the approach of the Grignard reagent being sensitive to steric hindrance.[14]
Diagram: Grignard Reaction and Workup
Sources
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- 14. youtube.com [youtube.com]
Application Notes & Protocols: 4-(4-Ethylcyclohexyl)cyclohexanone as a Versatile Precursor for Advanced Functional Materials
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-(4-Ethylcyclohexyl)cyclohexanone as a pivotal starting material for the synthesis of functional materials. The bicyclohexane core is a critical structural motif, particularly in the field of liquid crystal (LC) technology, where it is instrumental in modulating mesomorphic properties such as clearing point and viscosity.[1][2] We present detailed protocols for the stereoselective reduction of the ketone and its subsequent elaboration into a nematic liquid crystal, emphasizing the causality behind experimental choices and providing self-validating methodologies.
Introduction: The Strategic Importance of the Bicyclohexane Moiety
This compound is a valuable intermediate in organic synthesis. Its structure, featuring two linked cyclohexane rings, offers a unique combination of rigidity and conformational flexibility. This characteristic is highly sought after in materials science, especially for the design of liquid crystals. Replacing aromatic rings like benzene with saturated alicyclic rings such as cyclohexane is a well-established strategy to fine-tune the physical properties of LC materials.[1] Specifically, the bicyclohexane unit helps to:
-
Reduce Viscosity: Compared to purely aromatic cores, the saturated rings lead to lower rotational viscosity, enabling faster switching times in display devices.[2]
-
Modulate Mesophase Behavior: The stereochemistry (cis/trans isomerism) of the linkage between the rings and the orientation of substituents significantly impacts the temperature range and stability of the nematic and other liquid crystalline phases.[3]
-
Enhance Stability: Saturated rings offer greater chemical and photochemical stability compared to their aromatic counterparts.
The ketone functionality in this compound serves as a versatile chemical handle for introducing a wide array of functional groups, making it an ideal precursor for a diverse library of advanced materials. This guide will focus on its transformation into a key alcohol intermediate and subsequent conversion into a representative liquid crystal molecule.
Core Synthesis Workflow: From Ketone to Functional Material
The primary synthetic route involves two key stages: the reduction of the cyclohexanone to a cyclohexanol, followed by the attachment of a mesogenic (liquid-crystal-forming) unit.
Figure 1: General two-stage workflow for converting the starting ketone into a target liquid crystal.
Protocol I: Chemoselective Reduction via Meerwein-Ponndorf-Verley (MPV)
The conversion of the ketone to its corresponding alcohol is the gateway to further functionalization. While powerful reducing agents like lithium aluminum hydride or sodium borohydride are effective, the Meerwein-Ponndorf-Verley (MPV) reduction offers superior chemoselectivity.
Expertise & Rationale: The MPV reduction utilizes an aluminum alkoxide catalyst (e.g., aluminum isopropoxide) in the presence of a sacrificial alcohol (isopropanol).[4] This method is highly specific for aldehydes and ketones, leaving other potentially reducible functional groups like esters or nitriles untouched.[5] This is a significant advantage in complex, multi-step syntheses. The reaction is reversible and equilibrium-driven; using a large excess of the sacrificial alcohol (isopropanol) and removing the acetone byproduct by distillation drives the reaction to completion.[5][6]
Figure 2: Catalytic cycle of the Meerwein-Ponndorf-Verley (MPV) reduction.[4][6]
Step-by-Step Protocol: MPV Reduction
-
Reactor Setup: To a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap (or short-path distillation head), add this compound (1.0 eq).
-
Reagent Addition: Add dry toluene (approx. 5 mL per gram of ketone) followed by aluminum isopropoxide (1.1 eq). Finally, add a large excess of anhydrous isopropanol (10-20 eq).
-
Reaction: Heat the mixture to a gentle reflux. The acetone byproduct has a lower boiling point (56 °C) than isopropanol (82 °C) and toluene (111 °C) and will be slowly removed by distillation, collecting in the trap. This visual confirmation indicates the reaction is proceeding.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The product alcohol will have a lower Rf value than the starting ketone. The reaction is typically complete within 4-6 hours.
-
Workup: Once the reaction is complete, cool the flask to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing 1 M hydrochloric acid (HCl) to quench the reaction and dissolve the aluminum salts.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude 4-(4-Ethylcyclohexyl)cyclohexanol.
-
Final Purification: The product can be further purified by vacuum distillation or recrystallization from a suitable solvent like hexane to yield a white solid.
Self-Validation: The successful synthesis of 4-(4-Ethylcyclohexyl)cyclohexanol can be confirmed by:
-
Infrared (IR) Spectroscopy: Disappearance of the strong ketone C=O stretch (approx. 1710 cm⁻¹) and appearance of a broad O-H stretch (approx. 3300-3500 cm⁻¹).
-
¹H NMR Spectroscopy: Appearance of a new proton signal corresponding to the CH-OH group.
-
Yield: Expected yields are typically high, in the range of 80-95%.
| Compound | Molar Mass ( g/mol ) | Form | Key IR Peak (cm⁻¹) |
| This compound | 222.38 | Solid | ~1710 (C=O) |
| 4-(4-Ethylcyclohexyl)cyclohexanol | 224.40 | Solid | ~3350 (O-H, broad) |
| Table 1: Key physical and spectroscopic data for the reactant and product of the MPV reduction. |
Protocol II: Synthesis of a High Birefringence Liquid Crystal Precursor
With the alcohol intermediate in hand, we can now attach a rigid, polarizable core to create a molecule with liquid crystalline properties. High birefringence is a desirable property for applications in optical phase modulators and other photonic devices.[7][8] This is often achieved by incorporating aromatic rings and polar terminal groups like cyano (-CN) or isothiocyanate (-NCS).[7][8][9]
Expertise & Rationale: We will employ a Williamson ether synthesis to couple the synthesized alcohol with a suitable aromatic core, such as 4-fluoro-4'-cyanobiphenyl. The use of a strong, non-nucleophilic base like sodium hydride (NaH) is critical to deprotonate the alcohol, forming a potent nucleophile (alkoxide) without competing side reactions. Anhydrous polar aprotic solvents like Tetrahydrofuran (THF) are ideal as they effectively solvate the cation without interfering with the nucleophile.
Step-by-Step Protocol: Williamson Ether Synthesis
-
Reactor Setup: To a flame-dried 250 mL round-bottom flask under a nitrogen or argon atmosphere, add the synthesized 4-(4-Ethylcyclohexyl)cyclohexanol (1.0 eq).
-
Solvent Addition: Add anhydrous THF (approx. 10 mL per gram of alcohol) and stir until the solid is fully dissolved.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: NaH reacts violently with water and generates flammable H₂ gas. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another hour until gas evolution ceases.
-
Aryl Coupling: Add a solution of 4-fluoro-4'-cyanobiphenyl (1.1 eq) in a minimum amount of anhydrous THF to the flask.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete in 12-24 hours.
-
Workup: Cool the reaction to 0 °C and cautiously quench by the slow addition of water. Transfer the mixture to a separatory funnel and extract three times with dichloromethane (DCM).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. After filtration and solvent removal, the crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure. The resulting solid can be recrystallized from ethanol to obtain the final pure liquid crystal product.
Self-Validation:
-
¹H & ¹³C NMR Spectroscopy: Confirm the incorporation of both the bicyclohexyl and the cyanobiphenyl moieties with the correct integration and chemical shifts.
-
Mass Spectrometry (MS): Verify the molecular weight of the final product.
-
Differential Scanning Calorimetry (DSC): This is the definitive test to characterize the material's liquid crystalline properties. The DSC thermogram will reveal the transition temperatures between crystalline, nematic, and isotropic phases, confirming the synthesis of a functional LC material.
| Property | Expected Value/Observation |
| ¹H NMR | Signals corresponding to aromatic protons of the biphenyl group and aliphatic protons of the bicyclohexyl group. |
| Mass Spec (ESI+) | [M+Na]⁺ peak corresponding to the calculated molecular weight. |
| DSC Analysis | Clear endothermic peaks indicating Crystal-to-Nematic (T_CN) and Nematic-to-Isotropic (T_NI, Clearing Point) transitions. |
| Table 2: Expected analytical results for the target liquid crystal product. |
Conclusion
This compound is a highly effective and adaptable building block for the synthesis of advanced functional materials. The protocols outlined herein demonstrate a reliable and well-reasoned pathway from this versatile ketone to a functional nematic liquid crystal. By understanding the principles behind the chosen reactions, such as the chemoselectivity of the MPV reduction and the mechanics of the Williamson ether synthesis, researchers can confidently adapt and expand upon these methods to create novel materials with tailored properties for a wide range of applications in displays, photonics, and beyond.
References
- CN112358380A - Synthesis method of 4- (4' -alkylcyclohexyl)
- Meerwein–Ponndorf–Verley reduction - Wikipedia. (URL: [Link])
- Meerwein-Ponndorf-Verley reduction of cyclohexanone catalysed by zirconium species-doped silica. Monolithic continuous–flow mi - Aidic. (URL: [Link])
- Meerwein-Ponndorf-Verley Reduction - SynArchive. (URL: [Link])
- Meerwein-Ponndorf-Verley Reduction - Organic Chemistry Portal. (URL: [Link])
- A high birefringence liquid crystal for lenses with large aperture - CNR-IRIS. (URL: [Link])
- CN101337870B - Method for synthesizing 4-(4'-n-alkyl cyclohexyl)
- CN101671242B - Method for synthesizing trans-4-(trans-4'-alkyl cyclohexyl) cyclohexanal. (URL: )
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Application Notes and Protocols for the Preparation of Chiral Dopants from 4-(4-Ethylcyclohexyl)cyclohexanone
Abstract
This comprehensive guide details a robust and highly stereoselective methodology for the synthesis of novel chiral dopants, commencing from the readily available liquid crystal intermediate, 4-(4-ethylcyclohexyl)cyclohexanone. The protocols herein are tailored for researchers, scientists, and professionals in drug development and materials science, providing a logical and scientifically grounded workflow. The core synthetic strategy involves an initial asymmetric reduction of the prochiral ketone to establish a chiral center, followed by esterification to append a rigid, mesogenic-like aromatic moiety. This guide emphasizes not only the procedural steps but also the underlying chemical principles, ensuring both reproducibility and a deeper understanding of the synthetic choices. All quantitative data is summarized for clarity, and key workflows are visualized through diagrams to facilitate comprehension.
Introduction: Strategic Approach to Chiral Dopant Synthesis
Chiral dopants are essential components in modern materials science, particularly in the formulation of cholesteric liquid crystals (CLCs).[1][2] These optically active molecules, when introduced into an achiral nematic liquid crystal host, induce a helical superstructure, leading to unique optical properties such as selective reflection of circularly polarized light.[3][4] The efficacy of a chiral dopant is quantified by its Helical Twisting Power (HTP), a measure of its ability to induce this helical twist.[5][6][7]
The starting material, this compound, is a well-established intermediate in the liquid crystal industry, valued for its bicyclohexyl core that provides a desirable degree of rigidity and compatibility with nematic hosts. However, this molecule is prochiral and requires a stereoselective transformation to be converted into a useful chiral dopant.
Our synthetic approach is a two-step sequence designed for efficiency and high stereochemical control:
-
Asymmetric Ketone Reduction: The prochiral ketone is enantioselectively reduced to a chiral secondary alcohol. For this key transformation, we employ the Corey-Bakshi-Shibata (CBS) reduction, a highly reliable and predictable method known for its excellent enantioselectivity across a wide range of ketones.[8][9][10][11][12] This step is critical as it establishes the chiral center of the final dopant molecule.
-
Esterification: The resulting chiral alcohol is then coupled with an aromatic acid chloride. This step appends a rigid aromatic group, which contributes to the mesogenic character of the molecule and influences its interaction with the liquid crystal host, thereby affecting the HTP. The choice of the aromatic component allows for the fine-tuning of the dopant's properties.
This guide will provide detailed, step-by-step protocols for each of these stages, along with methods for the characterization of the final product.
Synthetic Workflow Overview
The overall synthetic pathway from the starting ketone to the final chiral dopant is illustrated below. This workflow is designed to be logical and efficient, with each step building upon the previous one to construct the target molecule with high purity and stereochemical integrity.
Figure 1: Overall synthetic workflow for the preparation of a chiral dopant.
Experimental Protocols
Part 1: Asymmetric Reduction of this compound via Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a cornerstone of asymmetric synthesis, utilizing a chiral oxazaborolidine catalyst to deliver a hydride from borane to a ketone in a highly face-selective manner.[8][9][10][11][12] This results in the formation of a chiral secondary alcohol with high enantiomeric excess.
Reaction Scheme: Starting Material: this compound Product: (1R,4r)-4-(4-Ethylcyclohexyl)cyclohexan-1-ol Catalyst: (R)-2-Methyl-CBS-oxazaborolidine Reducing Agent: Borane-tetrahydrofuran complex (BH₃·THF)
Protocol:
-
Apparatus Setup: A 250 mL three-necked round-bottom flask, equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet, is dried in an oven at 120°C overnight and allowed to cool to room temperature under a stream of dry nitrogen.
-
Reagent Charging: To the flask, add a solution of (R)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 2.5 mmol, 0.1 eq) under a nitrogen atmosphere.
-
Cooling: Cool the flask to 0°C using an ice-water bath.
-
Borane Addition: Slowly add borane-tetrahydrofuran complex (1.0 M in THF, 15 mmol, 0.6 eq) dropwise to the catalyst solution over 10 minutes, ensuring the temperature remains below 5°C. Stir the mixture for an additional 15 minutes at 0°C.
-
Substrate Addition: In a separate dry flask, dissolve this compound (5.2 g, 25 mmol, 1.0 eq) in 50 mL of anhydrous tetrahydrofuran (THF). This solution is then added dropwise to the reaction mixture over 30 minutes via the dropping funnel, maintaining the reaction temperature at 0°C.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 2-4 hours.
-
Quenching: Once the reaction is complete, slowly and carefully quench the reaction by the dropwise addition of 20 mL of methanol at 0°C to decompose the excess borane.
-
Work-up: Allow the mixture to warm to room temperature. Add 50 mL of 1 M HCl and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: Hexane:Ethyl Acetate gradient from 95:5 to 80:20) to yield the chiral alcohol as a white solid.
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass |
| This compound | 208.36 | 25 | 1.0 | 5.2 g |
| (R)-2-Methyl-CBS-oxazaborolidine | ~277.2 (as solution) | 2.5 | 0.1 | 2.5 mL (1.0 M in toluene) |
| Borane-THF complex | ~85.94 (as solution) | 15 | 0.6 | 15 mL (1.0 M in THF) |
| Anhydrous THF | 72.11 | - | - | 50 mL |
| Methanol | 32.04 | - | - | 20 mL |
| 1 M HCl | 36.46 | - | - | 50 mL |
Table 1: Reagents for CBS Reduction.
Part 2: Esterification of (1R,4r)-4-(4-Ethylcyclohexyl)cyclohexan-1-ol
The chiral alcohol produced in the first step is esterified to introduce an aromatic moiety, which is crucial for the molecule's liquid crystalline properties. Reaction with an acid chloride is a common and efficient method for ester formation.[13][14][15]
Reaction Scheme: Starting Material: (1R,4r)-4-(4-Ethylcyclohexyl)cyclohexan-1-ol Reagent: 4-Cyanobenzoyl chloride Product: (1R,4r)-4-(4-Ethylcyclohexyl)cyclohexyl 4-cyanobenzoate
Protocol:
-
Apparatus Setup: A 100 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet is dried and cooled under a nitrogen atmosphere.
-
Reagent Charging: To the flask, add the chiral alcohol (4.2 g, 20 mmol, 1.0 eq), 40 mL of anhydrous dichloromethane (DCM), and triethylamine (4.2 mL, 30 mmol, 1.5 eq).
-
Cooling: Cool the mixture to 0°C in an ice-water bath.
-
Acid Chloride Addition: In a separate flask, dissolve 4-cyanobenzoyl chloride (3.6 g, 22 mmol, 1.1 eq) in 20 mL of anhydrous DCM. Add this solution dropwise to the alcohol solution over 20 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Reaction Monitoring: Monitor the reaction by TLC (eluent: 8:2 Hexane:Ethyl Acetate).
-
Work-up: Upon completion, wash the reaction mixture with 1 M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (30 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by recrystallization from ethanol or by flash column chromatography on silica gel (eluent: Hexane:Ethyl Acetate gradient from 98:2 to 90:10) to yield the final chiral dopant as a white crystalline solid.
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass |
| Chiral Alcohol | 210.38 | 20 | 1.0 | 4.2 g |
| 4-Cyanobenzoyl chloride | 165.58 | 22 | 1.1 | 3.6 g |
| Triethylamine | 101.19 | 30 | 1.5 | 4.2 mL |
| Anhydrous DCM | 84.93 | - | - | 60 mL |
Table 2: Reagents for Esterification.
Characterization of the Chiral Dopant
Purification and Structural Verification
The final product should be purified to a high degree (>99.5%) for accurate assessment of its properties. High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase can be used to determine the enantiomeric excess (ee) of the product, which should be high (>95%) if the CBS reduction was successful.[16] The chemical structure should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Measurement of Helical Twisting Power (HTP)
The HTP is the most critical parameter for a chiral dopant. It is determined by preparing mixtures of the chiral dopant in a standard nematic liquid crystal host (e.g., E7) at various concentrations.
Protocol for HTP Measurement (Cano-Grandjean Method):
-
Sample Preparation: Prepare a series of mixtures of the synthesized chiral dopant in the nematic host E7 with weight concentrations (c) ranging from 0.5% to 2.0%.[3]
-
Cell Filling: Introduce each mixture into a wedge-shaped liquid crystal cell (Cano cell) by capillary action at a temperature above the clearing point of the mixture.
-
Microscopic Observation: Observe the cell under a polarizing optical microscope. A series of disclination lines, known as Grandjean-Cano lines, will be visible. These lines correspond to half-turns of the cholesteric helix.
-
Pitch Measurement: The helical pitch (p) for each concentration is determined from the positions of these lines and the known wedge angle of the cell.
-
HTP Calculation: The HTP is calculated from the slope of a plot of the inverse of the pitch (1/p) versus the concentration (c) of the chiral dopant, according to the equation: HTP = 1 / (p * c).[17][18][19][20]
Figure 2: Workflow for HTP Measurement.
Conclusion and Future Perspectives
The synthetic route detailed in these application notes provides a reliable and highly stereoselective method for the preparation of novel chiral dopants from this compound. The use of the CBS reduction ensures high enantiopurity of the chiral alcohol intermediate, which is crucial for the performance of the final dopant. The subsequent esterification allows for the modular attachment of various aromatic groups, enabling the synthesis of a library of dopants with tunable properties. This methodology is not only valuable for the development of new liquid crystal materials but also serves as a practical example of applying powerful asymmetric synthesis techniques to materials science challenges. Future work could explore the use of different aromatic acid chlorides to investigate the structure-property relationship between the dopant's molecular structure and its helical twisting power.
References
- Accurate Measurement of the Helical Twisting Power of Chiral Dopants. (2026, August 6).
- The helical twisting power of chiral dopants in lyotropic chromonic liquid crystals. (2022, August 22). Taylor & Francis Online. [Link]
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- Photoswitching of Helical Twisting Power of a Chiral Diarylethene Dopant: Pitch Change in a Chiral Nematic Liquid Crystal. (2000).
- Novel planar chiral dopants with high helical twisting power and structure-dependent functions. (n.d.). Royal Society of Chemistry. [Link]
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- Control of the Induced Handedness of Helical Nanofilaments Employing Cholesteric Liquid Crystal Fields. (n.d.). PMC. [Link]
- Measurement of helical twisting power based on axially symmetrical photo-aligned dye-doped liquid crystal film. (2009). Optica Publishing Group. [Link]
- Mitsunobu Reaction - Common Conditions. (n.d.).
- Mitsunobu and Related Reactions: Advances and Applications. (n.d.).
- Calculating the helical twisting power of chiral dopants. (2026, August 7).
- A general procedure for mitsunobu inversion of sterically hindered alcohols. (n.d.). Organic Syntheses. [Link]
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- Preparation of esters. (n.d.). Chemguide. [Link]
- Design and Synthesis of Chiral Nematic Liquid Crystal Twist Agents. (n.d.). ACS. [Link]
- Corey-Itsuno, Corey-Bakshi-Shibata Reduction. (2021, April 30). YouTube. [Link]
- Chiral ester synthesis by transesterification. (n.d.). Organic Chemistry Portal. [Link]
- Corey–Itsuno reduction. (n.d.). Grokipedia. [Link]
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- The chemical structures of synthesized chiral dopants. (n.d.).
- Synthesizing an ester from an alcohol and acyl chloride - what solvent to use? (2013, November 27).
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- An L-isosorbide-based reactive chiral dopant with high helical twisting power for cholesteric liquid crystal polymers reflecting left-handed circularly polarized light. (2026, October 9). Royal Society of Chemistry. [Link]content/articlelanding/2023/tc/d3tc02789k)
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The Strategic Role of 4-(4-Ethylcyclohexyl)cyclohexanone in Modern Pharmaceutical Synthesis: Application Notes and Protocols
Introduction: Unveiling the Potential of a Versatile Cyclohexanone Building Block
In the landscape of pharmaceutical development, the selection of appropriate starting materials and intermediates is a critical determinant of synthetic efficiency, scalability, and ultimately, the viability of a drug candidate. Among the vast arsenal of chemical building blocks, cyclohexanone derivatives stand out for their conformational properties and their utility in constructing complex molecular architectures. This guide focuses on 4-(4-Ethylcyclohexyl)cyclohexanone , a bifunctional molecule whose unique structural features make it a valuable intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs).
The presence of a ketone functional group provides a reactive handle for a multitude of chemical transformations, most notably carbon-nitrogen bond formation, while the bulky, lipophilic 4-(4-ethylcyclohexyl) substituent allows for the modulation of physicochemical properties such as solubility, metabolic stability, and receptor binding affinity. This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals, providing in-depth protocols and explaining the causal relationships behind key experimental choices in the utilization of this versatile intermediate. While direct incorporation into named drugs is proprietary, its structural motifs are present in various advanced therapeutic agents. Cyclohexanone derivatives, for instance, are foundational in the synthesis of certain antihistamines and anticonvulsants[1][2]. This guide will use the synthesis of a key structural analogue relevant to modern antipsychotics to illustrate the utility of this compound.
Synthesis of this compound: A Green Chemistry Approach
The most common and efficient route to this compound is through the oxidation of its corresponding alcohol precursor, 4-(4-Ethylcyclohexyl)cyclohexanol. Traditional oxidation methods often rely on heavy metal-based oxidants, which pose significant environmental and safety concerns. Modern synthetic protocols, however, favor cleaner and more sustainable approaches. A notable green method involves the use of hydrogen peroxide as the primary oxidant, catalyzed by a tungstate-based system.
This method is highly advantageous as its primary byproduct is water, significantly simplifying downstream processing and minimizing hazardous waste. The reaction proceeds with high yield and selectivity, making it suitable for large-scale industrial production[3].
Protocol 1: Catalytic Oxidation of 4-(4-Ethylcyclohexyl)cyclohexanol
This protocol describes a green oxidation method adapted from patented procedures for similar 4-(4'-n-alkylcyclohexyl)cyclohexanones[3].
Materials:
-
4-(4-Ethylcyclohexyl)cyclohexanol
-
Sodium tungstate dihydrate (Na₂WO₄·2H₂O)
-
Phosphotungstic acid (H₃PW₁₂O₄₀)
-
30% Hydrogen peroxide (H₂O₂)
-
N-Methyl-2-pyrrolidone (NMP)
-
Petroleum ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Instrumentation:
-
Three-necked flask equipped with a reflux condenser and mechanical stirrer
-
Heating mantle with temperature control
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
In a 250 mL three-necked flask, add sodium tungstate dihydrate (e.g., 2.3 g, 0.007 mol) and phosphotungstic acid (e.g., 2.0 g, 0.0007 mol).
-
Slowly add 30% hydrogen peroxide (e.g., 34 g) to the flask while stirring. Continue stirring for 15 minutes until the solution turns from yellow to a faint yellow, indicating the formation of the active oxidant.
-
To this solution, add 4-(4-Ethylcyclohexyl)cyclohexanol (e.g., 0.1 mol) and N-Methyl-2-pyrrolidone (NMP) as the solvent (e.g., 144 g).
-
Heat the reaction mixture to 90°C and maintain this temperature for approximately 5 hours. Monitor the reaction progress using an appropriate technique such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the NMP solvent via vacuum distillation. The recovered solvent can be dehydrated and reused.
-
To the cooled residue, add petroleum ether and transfer the mixture to a separatory funnel.
-
Extract the product into the petroleum ether phase. Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude this compound.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Expected Yield: >90%[3].
Application in Pharmaceutical Synthesis: Gateway to Bioactive Amines via Reductive Amination
A primary application of this compound in pharmaceutical synthesis is its conversion to the corresponding amine, trans-4-(4-ethylcyclohexyl)cyclohexylamine. This transformation is a critical step in building the core scaffold of several modern therapeutic agents. The trans stereochemistry is often crucial for biological activity, as seen in the antipsychotic drug cariprazine, which features a trans-4-substituted cyclohexane-1-amine moiety essential for its receptor binding profile[4][5].
Reductive amination is the most direct and widely used method for this conversion. This one-pot reaction involves the initial formation of an imine or enamine from the ketone and an amine source (like ammonia), followed by its in-situ reduction to the final amine[6][7]. The choice of reducing agent is critical for controlling selectivity and minimizing side reactions.
The Causality Behind Experimental Choices in Reductive Amination
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for reductive aminations[8]. Unlike stronger reducing agents like sodium borohydride (NaBH₄), NaBH(OAc)₃ is a milder and more selective agent. It readily reduces the iminium ion intermediate but is slow to reduce the starting ketone, thus preventing the formation of the alcohol byproduct (4-(4-ethylcyclohexyl)cyclohexanol). This selectivity enhances the yield of the desired amine and simplifies purification.
-
Control of Stereochemistry: The synthesis of trans-4-substituted cyclohexylamines is a significant challenge. The reduction of the intermediate imine can lead to a mixture of cis and trans isomers. Biocatalytic methods using transaminases have emerged as a highly effective strategy to achieve high diastereoselectivity, favoring the formation of the desired trans isomer through either diastereotope-selective amination of the ketone or diastereomer-selective deamination of the less desired cis-amine from a mixture[5]. In chemical synthesis, thermodynamic control can favor the more stable trans product, where the bulky substituents are in equatorial positions.
Protocol 2: Diastereoselective Reductive Amination of this compound
This protocol outlines a general procedure for the reductive amination of this compound to yield the corresponding amine, a key intermediate for various APIs.
Materials:
-
This compound
-
Ammonium acetate or ammonia solution
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Instrumentation:
-
Round-bottom flask with a magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) and ammonium acetate (1.5-2.0 eq) in DCE in a round-bottom flask.
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.
-
Cool the flask in an ice bath.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture, maintaining the temperature below 10°C. The portion-wise addition helps to control the exothermic reaction.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting ketone.
-
Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product, a mixture of cis and trans isomers of 4-(4-ethylcyclohexyl)cyclohexylamine.
-
The isomers can be separated by column chromatography or by fractional crystallization of their salts to isolate the desired trans isomer.
Quantitative Data Summary
| Parameter | Protocol 1: Oxidation | Protocol 2: Reductive Amination |
| Starting Material | 4-(4-Ethylcyclohexyl)cyclohexanol | This compound |
| Key Reagents | H₂O₂, Na₂WO₄, H₃PW₁₂O₄₀ | NH₄OAc, NaBH(OAc)₃ |
| Solvent | N-Methyl-2-pyrrolidone (NMP) | 1,2-Dichloroethane (DCE) |
| Reaction Temp. | 90°C | 0°C to Room Temperature |
| Typical Yield | >90% | Variable, depends on purification |
| Key Product | This compound | trans-4-(4-Ethylcyclohexyl)cyclohexylamine |
Visualizing the Synthetic Workflow
To better illustrate the logical flow of the synthesis and application of this compound, the following diagrams are provided.
Caption: Key steps in the reductive amination of the ketone.
Conclusion and Future Outlook
This compound is a strategically important intermediate with significant potential in the synthesis of complex pharmaceutical agents. Its efficient, green synthesis and its straightforward conversion to valuable chiral amines via reductive amination make it an attractive building block for drug discovery and development programs. The protocols and mechanistic insights provided in this guide are intended to empower researchers to leverage the full potential of this versatile molecule. As the demand for stereochemically pure and complex APIs continues to grow, the importance of well-characterized and readily accessible intermediates like this compound will undoubtedly increase, paving the way for the next generation of innovative medicines.
References
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- The synthesis of the key intermediate of cariprazine a Retrosynthetic... - ResearchGate.
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- Cyclohexane derivatives, liquid crystal compositions comprising the same and liquid crystal display devices. (EP1149885A1). European Patent Office.
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- What is Cyclohexanone Used For? - Vertec BioSolvents.
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- Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: A highly potent orally available CCR5 selective antagonist - NIH.
- 4-Cyclohexylcyclohexanol | C12H22O | CID 75518 - PubChem - NIH.
- Cyclohexene, 4-(4-ethylcyclohexyl)-1-pentyl- | C19H34 | CID 543386 - PubChem.
- Reductive amination of cyclohexanone with methylamine a, propargylamine e and cyclopropylamine f using RsRedAms and MtRedAm. - ResearchGate.
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Application Notes and Protocols for the Polymerization of Monomers Derived from 4-(4-Ethylcyclohexyl)cyclohexanone
For: Researchers, scientists, and drug development professionals.
Introduction: Unlocking Novel Polymer Architectures from a Versatile Cycloaliphatic Ketone
The quest for novel polymers with tailored properties is a cornerstone of materials science and drug delivery research. The molecular architecture of a polymer dictates its physical, chemical, and biological behavior. The starting monomer is the fundamental building block that defines this architecture. 4-(4-Ethylcyclohexyl)cyclohexanone is a readily available cycloaliphatic ketone that presents a unique opportunity for the synthesis of novel monomers and, consequently, polymers with potentially desirable characteristics. The presence of the bulky and rigid ethylcyclohexyl moiety can impart enhanced thermal stability, controlled hydrophobicity, and unique mechanical properties to the resulting polymers. This application note provides a detailed guide for the synthesis of two distinct monomers derived from this compound and their subsequent polymerization to yield novel polyesters and polymethacrylates. The protocols are designed to be robust and reproducible, with explanations of the underlying chemical principles to empower researchers in their quest for next-generation materials.
Monomer Synthesis: From a Ketone to Polymerizable Building Blocks
Two distinct monomeric structures, a lactone and a methacrylate, can be synthesized from this compound. The choice of monomer will dictate the type of polymerization and the final polymer properties.
Monomer 1: Synthesis of a Novel Lactone via Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation is a powerful reaction that converts ketones into esters or lactones.[1][2] In this protocol, this compound is converted to the corresponding ε-caprolactone derivative. The regioselectivity of the Baeyer-Villiger oxidation is well-established, with the more substituted carbon atom preferentially migrating.[2][3]
Reaction Scheme:
Caption: Baeyer-Villiger oxidation of this compound.
Protocol: Synthesis of 4-(4-Ethylcyclohexyl)oxepan-2-one
-
Dissolution: In a flame-dried, round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in dichloromethane (DCM, 10 mL/g of ketone).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add meta-chloroperoxybenzoic acid (m-CPBA, 1.5 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 5 °C. The reaction is exothermic.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed (typically 4-6 hours).
-
Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude lactone.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure lactone monomer.
Expected Yield: 75-85%
Monomer 2: Synthesis of a Methacrylate Monomer
The synthesis of the methacrylate monomer involves a two-step process: the reduction of the ketone to the corresponding alcohol, followed by esterification with methacryloyl chloride.
Workflow Diagram:
Caption: Two-step synthesis of the methacrylate monomer.
Protocol 1: Reduction of this compound
-
Dissolution: Dissolve this compound (1.0 eq) in methanol (MeOH, 15 mL/g of ketone) in a round-bottom flask with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reduction: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 30 minutes.
-
Reaction: Stir the reaction at room temperature for 2 hours, or until TLC indicates complete consumption of the starting material.
-
Quenching: Slowly add water to quench the excess NaBH₄.
-
Extraction: Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude alcohol. The crude product is often pure enough for the next step.
Protocol 2: Esterification to 4-(4-Ethylcyclohexyl)cyclohexyl methacrylate
-
Dissolution: Dissolve the crude 4-(4-Ethylcyclohexyl)cyclohexanol (1.0 eq) and triethylamine (Et₃N, 1.5 eq) in dry DCM (10 mL/g of alcohol) in a flame-dried flask under a nitrogen atmosphere.
-
Cooling: Cool the mixture to 0 °C.
-
Acylation: Add methacryloyl chloride (1.2 eq) dropwise via a syringe.[4]
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Workup: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction and Washing: Separate the organic layer, and wash it sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to obtain the pure methacrylate monomer.
Expected Yield: 70-80% over two steps.
Polymerization Protocols: Crafting Macromolecules with Precision
The synthesized monomers can be polymerized using techniques tailored to their chemical nature.
Polymerization of the Lactone Monomer via Ring-Opening Polymerization (ROP)
Ring-opening polymerization of lactones is a well-established method for producing polyesters with controlled molecular weights and narrow polydispersity.[5] Tin(II) octoate is a commonly used and effective catalyst for this transformation.[6]
Polymerization Scheme:
Caption: Ring-opening polymerization of the lactone monomer.
Protocol: Synthesis of Poly(4-(4-ethylcyclohexyl)caprolactone)
-
Preparation: In a flame-dried Schlenk flask, add the lactone monomer, benzyl alcohol (initiator, for a target degree of polymerization of 100:1 monomer to initiator ratio), and dry toluene (2 M concentration of monomer).
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Catalyst Addition: Under a nitrogen atmosphere, add a stock solution of tin(II) octoate (Sn(Oct)₂, 0.1 mol% relative to the monomer) in dry toluene.
-
Polymerization: Immerse the flask in a preheated oil bath at 110 °C and stir for 24 hours.
-
Termination and Precipitation: Cool the reaction to room temperature, dissolve the viscous solution in a minimal amount of DCM, and precipitate the polymer by adding it dropwise to a large excess of cold methanol.
-
Purification: Collect the polymer by filtration, wash with cold methanol, and dry under vacuum at 40 °C to a constant weight.
Polymerization of the Methacrylate Monomer via Free-Radical Polymerization
Free-radical polymerization is a versatile method for polymerizing vinyl monomers.[7] Bulk polymerization is a simple technique that avoids the use of solvents, leading to a high-purity polymer.
Polymerization Scheme:
Caption: Free-radical polymerization of the methacrylate monomer.
Protocol: Bulk Polymerization of 4-(4-Ethylcyclohexyl)cyclohexyl methacrylate
-
Preparation: In a polymerization tube, add the methacrylate monomer and azobisisobutyronitrile (AIBN, 0.5 mol% relative to the monomer).
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles and seal the tube under vacuum.
-
Polymerization: Place the sealed tube in a preheated oil bath at 80 °C for 24 hours. The mixture will become highly viscous.
-
Isolation: Cool the tube, break it open carefully, and dissolve the solid polymer in a suitable solvent like tetrahydrofuran (THF).
-
Purification: Precipitate the polymer in a large excess of methanol, filter, and dry under vacuum at 60 °C to a constant weight.
Characterization and Expected Properties
The synthesized monomers and polymers should be characterized using standard analytical techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy to confirm their chemical structures. The molecular weight and polydispersity of the polymers can be determined by gel permeation chromatography (GPC). The thermal properties, such as the glass transition temperature (Tg) and melting temperature (Tm), can be analyzed by differential scanning calorimetry (DSC).
Table 1: Expected Properties of Polymers Derived from this compound
| Property | Poly(4-(4-ethylcyclohexyl)caprolactone) | Poly(4-(4-ethylcyclohexyl)cyclohexyl methacrylate) |
| Polymer Type | Aliphatic Polyester | Polymethacrylate |
| Expected Tg (°C) | -50 to -30 | 110 - 130[8] |
| Expected Crystallinity | Semicrystalline | Amorphous |
| Solubility | Soluble in common organic solvents (THF, DCM, Chloroform) | Soluble in common organic solvents (THF, DCM, Toluene) |
| Mechanical Properties | Flexible and tough | Hard and rigid[9][10] |
| Biodegradability | Potentially biodegradable[11][12] | Generally non-biodegradable |
The presence of the bulky ethylcyclohexyl group is expected to increase the glass transition temperature of the polymethacrylate compared to linear alkyl methacrylates.[13] For the polyester, the bulky side chain may influence the rate of biodegradation.[14][15]
Potential Applications
The unique properties of these novel polymers open up possibilities for a range of applications.
-
Drug Delivery: The biodegradable nature of the polyester makes it a promising candidate for controlled drug release applications, where the bulky side group could modulate the degradation rate and drug-polymer interactions.[10]
-
Biomaterials: The biocompatibility of polyesters and polymethacrylates, combined with the tunable mechanical properties, makes them suitable for tissue engineering scaffolds and medical implants.
-
Advanced Coatings and Adhesives: The high Tg and rigidity of the polymethacrylate could be advantageous for developing durable coatings and high-strength adhesives.[9]
Conclusion
This application note provides a comprehensive guide to the synthesis and polymerization of novel monomers derived from this compound. The detailed protocols and explanations of the underlying chemistry are intended to empower researchers to explore this promising class of cycloaliphatic polymers. The tunable properties of the resulting polyesters and polymethacrylates make them attractive candidates for a variety of applications, from advanced drug delivery systems to high-performance coatings.
References
- Recent advances in aliphatic polyesters for drug delivery applic
- Poly(cyclohexyl methacrylate). (n.d.).
- Designed to Degrade: Tailoring Polyesters for Circularity. (2022). PMC - PubMed Central. [Link]
- Physical Properties of Poly(Cyclohexyl Methacrylate)-b-Poly(iso Butyl Acrylate)-b-Poly(cyclohexyl Methacrylate)
- Ring-opening polymerization of a five-membered lactone trans-fused to a cyclohexane ring. (2014). Polymer Journal. [Link]
- Cyclohexyl-substituted poly(phosphonate)-copolymers with adjustable glass transition temperatures. (2016). Polymer Chemistry (RSC Publishing). [Link]
- Solved 4-tert-butyl-cyclohexanone reacts with m-CPBA to form. (2023). Chegg.com. [Link]
- m-CPBA Selectivity between Baeyer Villiger Oxidation and Epoxidation? (2020). Chemistry Stack Exchange. [Link]
- Hydrolytic Degradation and Erosion of Polyester Biom
- Baeyer–Villiger oxid
- Baeyer Villiger Oxidation-rearrangement-Mechanism-application-migratory aptitude. (n.d.). AdiChemistry. [Link]
- Baeyer-Villiger Oxidation. (n.d.). Organic Chemistry Portal. [Link]
- Molecular Structure – Biodegradation Relationships of Long-Chain Polyesters. (2023). KOPS - University of Konstanz. [Link]
- Ring-opening polymerization of a five-membered lactone trans-fused to a cyclohexane ring. (2014).
- Cyclohexyl Methacrylate: Aqueous Polymerization Complexes and Dynamic Fragility. (n.d.). Semantic Scholar. [Link]
- Bulk polymeriz
- Ring-opening polymerization of lactones using supramolecular organocatalysts under simple conditions. (2012). Semantic Scholar. [Link]
- Experiment 10: Polymerization of methyl methacrylate (MMA) in bulk to form PMMA. (n.d.). MIT OpenCourseWare. [Link]
- Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. (2023). NIH. [Link]
- How do i synthesize methacryloyl chloride? (2017).
- Process for producing methacrylic acid esters. (1991).
- Process for the preparation of methacrylic acid esters. (1984).
- Materials Chemistry B. (n.d.). RSC Publishing. [Link]
- Ring-Opening Polymerization of a CO2-derived Tri- Substituted Six-Membered Lactone. (n.d.). ChemRxiv. [Link]
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Application Notes and Protocols for the Synthesis of Cyclohexanone Derivatives via Flow Chemistry
<
Introduction: The Significance of Cyclohexanones and the Advent of Flow Chemistry
Cyclohexanone and its derivatives are fundamental structural motifs in a vast array of biologically active molecules and industrial chemicals.[1] Their synthesis is a cornerstone of organic chemistry, pivotal in the production of pharmaceuticals, agrochemicals, and materials.[1][2] Traditional batch synthesis methods for these compounds often grapple with challenges such as elevated temperatures, the use of potent redox agents, and issues with over-reduction or over-oxidation.[1] Moreover, highly exothermic or rapid reactions can be difficult to control on a large scale in batch reactors, posing safety risks and often leading to diminished yields and selectivity.[3]
Flow chemistry, or continuous-flow synthesis, has emerged as a transformative technology in modern chemical production.[4] By conducting reactions in a continuously flowing stream through a network of tubes or microreactors, this approach offers unparalleled control over reaction parameters like temperature, pressure, and mixing.[5][6] This precise control translates into numerous advantages, including enhanced safety, improved reaction efficiency, higher yields, and greater selectivity.[6][7] For the synthesis of cyclohexanone derivatives, flow chemistry offers elegant solutions to the limitations of batch processing, enabling the development of safer, more efficient, and scalable manufacturing processes.[5][8]
This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of flow chemistry applications for the synthesis of cyclohexanone derivatives. We will delve into detailed protocols for key transformations, explain the rationale behind the experimental designs, and present data that underscores the advantages of this innovative approach.
Core Principles: Why Flow Chemistry Excels in Cyclohexanone Synthesis
The superiority of flow chemistry in this domain stems from several key principles:
-
Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for extremely efficient heat exchange.[6] This is critical for managing highly exothermic reactions, such as oxidations and certain condensation reactions, preventing thermal runaways and the formation of unwanted byproducts. Similarly, efficient mass transfer, especially in gas-liquid reactions, can dramatically accelerate reaction rates.[9]
-
Precise Control of Reaction Time: In a flow system, the residence time of reactants in the reactor is precisely controlled by the flow rate and reactor volume. This allows for the "flash" generation and immediate consumption of unstable intermediates, minimizing decomposition and side reactions.[3][10]
-
Improved Safety: The small internal volume of flow reactors inherently limits the amount of hazardous material present at any given time.[4] This, combined with superior temperature control, significantly mitigates the risks associated with explosive or highly reactive intermediates.
-
Scalability: Scaling up a flow chemistry process is often more straightforward than with batch reactions. Instead of using larger, potentially less efficient reactors, production can be increased by running the system for longer periods or by "numbering up"—running multiple reactors in parallel.[6][11]
-
Multi-step Synthesis Integration: Flow chemistry facilitates the integration of multiple reaction steps into a continuous sequence, often eliminating the need for intermediate purification.[12][13] This streamlines the synthesis of complex molecules, saving time, resources, and reducing waste.
Application Note 1: Continuous-Flow Synthesis of Tramadol from Cyclohexanone
The analgesic drug Tramadol is a prime example of a multi-step synthesis that benefits immensely from a continuous-flow approach.[3][10][14] The synthesis involves an initial Mannich reaction followed by a Grignard addition.
Causality Behind Experimental Choices
The Mannich reaction is a three-component condensation of an active hydrogen compound (cyclohexanone), an aldehyde (formaldehyde), and a secondary amine (dimethylamine). This reaction can be sluggish in batch and may require prolonged reaction times. The subsequent Grignard reaction is highly exothermic and rapid, making it challenging to control in a large-scale batch process. A flow chemistry setup addresses both of these challenges effectively.
Experimental Workflow Diagram
Caption: Workflow for the continuous-flow synthesis of Tramadol.
Detailed Protocol
Materials:
-
Cyclohexanone
-
Formaldehyde (aqueous solution)
-
Dimethylamine (aqueous solution)
-
3-Methoxyphenylmagnesium bromide (in THF)
-
Tetrahydrofuran (THF)
-
Aqueous ammonium chloride solution
-
Syringe pumps
-
T-mixers and a static helical mixer
-
Coil reactors (PFA or similar)
-
Back pressure regulator
Procedure:
-
Stream Preparation:
-
Prepare a solution of cyclohexanone in a suitable solvent.
-
Prepare a premixed solution of aqueous formaldehyde and dimethylamine.
-
Prepare a solution of 3-methoxyphenylmagnesium bromide in THF.
-
-
Mannich Reaction:
-
Using separate syringe pumps, introduce the cyclohexanone solution and the formaldehyde/dimethylamine solution into a T-mixer.
-
The combined stream is then passed through a heated coil reactor to facilitate the Mannich reaction. The residence time is controlled by the flow rate and reactor volume to ensure complete conversion.
-
-
Grignard Reaction:
-
The output from the Mannich reactor, containing the intermediate Mannich base, is directly fed into a static helical mixer.
-
Simultaneously, the Grignard reagent is introduced into the same mixer via a separate pump. The static helical mixer ensures rapid and efficient mixing of the two streams to control the highly exothermic Grignard addition.
-
The reaction mixture then flows through a short residence time reactor to complete the reaction.
-
-
Quenching and Collection:
-
The stream from the Grignard reactor is then mixed with an aqueous ammonium chloride solution in a T-mixer to quench the reaction.
-
The resulting biphasic mixture is collected, and the crude Tramadol can be isolated from the organic layer after separation.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Production Rate | 13.7 g/h | [10][14] |
| Residence Time (Mannich) | Optimized for full conversion | [10][14] |
| Residence Time (Grignard) | Short, to control exotherm | [10][14] |
| Overall Yield | High, with in-line purification | [10][14] |
Application Note 2: Photocatalytic Synthesis of α,β-Disubstituted Cyclohexanones in Flow
Photocatalysis offers a mild and efficient route to complex organic molecules. However, batch photochemical reactions can be limited by light penetration, especially at larger scales. Flow photoreactors, with their narrow channel dimensions, ensure uniform irradiation of the reaction mixture, leading to improved efficiency and scalability.[15] A tandem carbene and photoredox-catalyzed process for the synthesis of α,β-disubstituted cyclohexanones is an excellent candidate for a flow chemistry approach.[1]
Causality Behind Experimental Choices
This reaction involves two distinct photoredox cycles catalyzed by the same photocatalyst.[1] In a batch reactor, achieving consistent and uniform irradiation of the entire reaction mixture can be challenging, leading to incomplete conversion or the formation of side products. A flow reactor, typically constructed from transparent tubing wrapped around a light source, ensures that all parts of the reaction mixture receive an equal photon flux, leading to a more efficient and selective reaction.
Experimental Workflow Diagram
Caption: Workflow for the photocatalytic synthesis of cyclohexanones in flow.
Detailed Protocol
Materials:
-
Starting ketone and aldehyde
-
N-heterocyclic carbene (NHC) precursor
-
Base (e.g., DBU)
-
Photocatalyst (e.g., an iridium or ruthenium complex)
-
Degassed solvent (e.g., acetonitrile)
-
Syringe pump
-
PFA tubing
-
LED light source (specific wavelength for the photocatalyst)
Procedure:
-
Stream Preparation:
-
In a glovebox, prepare a stock solution containing the ketone, aldehyde, NHC precursor, base, and photocatalyst in the degassed solvent.
-
-
Photochemical Reaction:
-
Draw the prepared solution into a gas-tight syringe and place it on a syringe pump.
-
Pump the solution through a coil of PFA tubing that is tightly wrapped around an LED light source. The specific wavelength of the LEDs should match the absorption maximum of the photocatalyst.
-
Control the residence time in the irradiated zone by adjusting the flow rate and the length of the tubing.
-
-
Product Collection and Analysis:
-
The output from the photoreactor is collected in a vial.
-
The solvent can be removed under reduced pressure, and the crude product can be purified by column chromatography.
-
Quantitative Data Summary
| Parameter | Batch Reaction Time | Flow Reaction Time | Reference |
| Typical Reaction Time | 24 hours | 120 minutes | [15] |
| Space-Time Yield | Lower | ~6 times higher | [15] |
| Selectivity | Good | Often Improved | [1] |
Application Note 3: Electrosynthesis of Cyclohexanone Oxime in a Flow Electrolyzer
Cyclohexanone oxime is a crucial precursor for the production of Nylon-6.[16][17] Traditional synthesis methods often involve hazardous reagents and harsh conditions.[16][18] Electrochemical synthesis offers a greener and safer alternative, and performing this in a circular flow electrolyzer can enhance efficiency and scalability.[16][19]
Causality Behind Experimental Choices
The electrosynthesis of cyclohexanone oxime from cyclohexanone and a nitrite source involves the in-situ generation of hydroxylamine via electroreduction, which then condenses with cyclohexanone.[16][19] A flow electrolyzer provides continuous replenishment of reactants at the electrode surface and removal of the product, which can improve current efficiency and prevent product degradation.
Experimental Workflow Diagram
Caption: Circular flow system for the electrosynthesis of cyclohexanone oxime.
Detailed Protocol
Materials:
-
Cyclohexanone
-
Nitrite source (e.g., sodium nitrite)
-
Supporting electrolyte (e.g., phosphate buffer)
-
Deionized water
-
Flow electrolyzer cell with appropriate electrodes (e.g., Cu-S catalyst on a cathode)[16]
-
Peristaltic pump
-
Power supply
Procedure:
-
Electrolyte Preparation:
-
Prepare an aqueous solution containing cyclohexanone, the nitrite source, and the supporting electrolyte.
-
-
Electrochemical Synthesis:
-
Fill the reservoir of the circular flow system with the prepared electrolyte.
-
Use a peristaltic pump to circulate the electrolyte through the flow electrolyzer cell.
-
Apply a constant current or potential to the electrodes to initiate the electrochemical reduction of nitrite and the subsequent condensation with cyclohexanone.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by taking aliquots from the reservoir and analyzing them by techniques such as HPLC or GC.
-
Once the desired conversion is reached, the circulation is stopped. The cyclohexanone oxime can be extracted from the aqueous electrolyte using an organic solvent.
-
Quantitative Data Summary
| Parameter | Achieved Value | Reference |
| Product Yield | 92% - 98.2% | [16][19] |
| Selectivity | 99% | [16] |
| Faradaic Efficiency | 26% - 68.2% | [16][19] |
Conclusion
Flow chemistry represents a paradigm shift in the synthesis of cyclohexanone derivatives, offering significant advantages in terms of safety, efficiency, and scalability. The detailed protocols and application notes provided herein demonstrate the practical implementation of this technology for a range of important transformations, from multi-step API synthesis to advanced photocatalytic and electrochemical methods. By embracing the principles of flow chemistry, researchers and drug development professionals can unlock new possibilities for the rapid, reliable, and sustainable production of these vital chemical entities.
References
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- Continuous-Flow Synthesis of Tramadol
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- Oxidation of cyclohexene to cyclohexanone.
- Catalytic oxidation of cyclohexane to cyclohexanone and cyclohexanol by tert-butyl hydroperoxide over Pt/oxide c
- Continuous-Flow Synthesis of Tramadol
- Continuous-Flow Synthesis of Tramadol
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- Aerobic Catalytic Oxidation of Cyclohexene over TiZrCo C
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- Direct Electrosynthesis of Cyclohexanone Oximefrom Cyclohexanone and Nitrite in Water at Ambient Conditions.
- Flow Chemistry as novel chirotechnologic tool for asymmetric synthesis of APIs.ScienceDirect.URL
- Rapid gas–liquid reaction in flow. Continuous synthesis and production of cyclohexene oxide.Beilstein Journals.URL
- Cyclohexanone synthesis.Organic Chemistry Portal.URL
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- Optimization of Cyclohexanol and Cyclohexanone Yield in the Photocatalytic Oxofunctionalization of Cyclohexane over Degussa P-25 under Visible Light.MDPI.URL
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- Oxidation of Cyclohexane: How is Cyclohexanol and Cyclohexanone Produced?FAQ.URL
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- Crafting Complexity: The Art and Science of Multi-Step Organic Synthesis in API Production.Benchchem.URL
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- A comprehensive review of flow chemistry techniques tailored to the flavours and fragrances industries.NIH.URL
- Total Photocatalysis from Cyclohexane to Cyclohexanone by C3N4/Au Nanocomposites.
- Sustainable Electrosynthesis of Cyclohexanone Oxime through Nitrate Reduction on a Zn–Cu Alloy C
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- Understanding flow chemistry for the production of active pharmaceutical ingredients.NIH.URL
- Examples of the asymmetric aldol reactions of cyclohexanone reported by...
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- Figure 6. Scale-up strategies for tubular flow reactors: numbering up,...
- Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates.Green Chemistry (RSC Publishing).URL
- Chemical reaction engineering, process design and scale-up issues at the frontier of synthesis: flow chemistry.AIR Unimi.URL
- Asymmetric synthesis of cyclohexene nucleoside analogues.PubMed.URL
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Scale-up synthesis of 4-(4-Ethylcyclohexyl)cyclohexanone for industrial use
An Application Note for the Industrial-Scale Synthesis of 4-(4-Ethylcyclohexyl)cyclohexanone
Abstract
This application note provides a comprehensive, technically detailed guide for the scale-up synthesis of this compound, a key intermediate in the manufacturing of advanced materials such as liquid crystals.[1][2] The protocol is designed for industrial applicability, prioritizing safety, efficiency, and environmental considerations. We present a robust two-step synthetic pathway commencing from 4-ethyl-4'-hydroxybiphenyl. The methodology involves an exhaustive catalytic hydrogenation to produce the intermediate 4-(4-ethylcyclohexyl)cyclohexanol, followed by a selective, green oxidation to yield the target ketone. This guide is intended for researchers, process chemists, and drug development professionals, offering field-proven insights into process optimization, safety protocols, and in-process quality control.
Expertise & Experience: Synthetic Strategy and Rationale
The industrial production of this compound demands a synthetic route that is not only high-yielding but also economically viable, safe, and scalable. Several theoretical pathways, including multi-step Grignard reactions or complex Friedel-Crafts acylations, were considered.[3][4][5] However, these routes often suffer from poor atom economy, expensive reagents, or challenging purification profiles at an industrial scale.
The selected strategy is a two-step process founded on well-established and highly scalable industrial reactions: catalytic hydrogenation and subsequent oxidation.
-
Selection of Starting Material: The synthesis begins with 4-ethyl-4'-hydroxybiphenyl. This precursor is strategically chosen as it contains the complete carbon skeleton of the final product, thereby streamlining the synthesis and maximizing atom economy.
-
Step 1: Exhaustive Catalytic Hydrogenation: The first step involves the complete saturation of both aromatic rings of the starting material. Catalytic hydrogenation is a cornerstone of industrial chemistry, valued for its efficiency and clean reaction profile.[6] We employ a high-activity Nickel-based catalyst, which offers a cost-effective alternative to precious metal catalysts like Palladium or Rhodium for large-scale operations.[7] This reaction is performed under elevated pressure and temperature to ensure the complete reduction of both aromatic systems to their corresponding cyclohexane rings, yielding the key intermediate, 4-(4-ethylcyclohexyl)cyclohexanol.
-
Step 2: Selective Catalytic Oxidation: The second step transforms the intermediate alcohol into the target ketone. While classic laboratory-scale oxidants like chromium-based Jones reagent are effective, they are environmentally hazardous and generate stoichiometric toxic waste, rendering them unsuitable for industrial use.[2] Instead, this protocol utilizes a green and highly efficient oxidation system employing hydrogen peroxide as the primary oxidant with a tungstate-based catalyst.[8] This method is exceptionally clean, with water as the sole byproduct, aligning with modern principles of green chemistry.[8]
This strategic combination of high-pressure hydrogenation and catalytic oxidation provides a direct, efficient, and environmentally responsible pathway to the target molecule, suitable for multi-kilogram to ton-scale production.
Overall Synthesis Workflow
The logical flow from the starting material to the final, purified product is illustrated below. Each major stage involves specific unit operations, in-process controls, and safety considerations detailed in the subsequent protocols.
Caption: Overall workflow for the industrial synthesis of this compound.
Experimental Protocols
Safety Preamble: All operations must be conducted in a designated high-pressure bay or a certified chemical fume hood with appropriate blast shields.[9][10] Personnel must be equipped with personal protective equipment (PPE), including flame-retardant lab coats, safety goggles, and chemical-resistant gloves. Hydrogenation reactions carry significant fire and explosion risks due to the use of flammable hydrogen gas and pyrophoric catalysts.[11][12]
Protocol 1: Scale-Up Catalytic Hydrogenation of 4-Ethyl-4'-hydroxybiphenyl
This protocol details the exhaustive hydrogenation to produce 4-(4-ethylcyclohexyl)cyclohexanol.
Equipment:
-
High-pressure autoclave (e.g., Parr reactor) with a minimum pressure rating of 100 bar, equipped with a mechanical stirrer, gas inlet/outlet, thermocouple, and pressure gauge.
-
Inert atmosphere glovebox or glove bag for catalyst handling.
-
Filtration system (e.g., pressure filter) for catalyst removal.
Reagents:
-
4-Ethyl-4'-hydroxybiphenyl
-
Raney Nickel (or 20% Ni on SiO₂) catalyst, 5% w/w relative to substrate.[7]
-
Ethanol (or Isopropanol), solvent.
-
Hydrogen gas (high purity, >99.99%).
-
Nitrogen gas (high purity, for inerting).
Procedure:
-
Reactor Preparation: Ensure the autoclave is clean, dry, and leak-tested. Purge the vessel thoroughly with nitrogen gas to remove all oxygen.[11]
-
Catalyst Loading: In an inert atmosphere (glovebox), carefully weigh the Raney Nickel catalyst as a slurry in water or ethanol to prevent ignition.[12] Transfer the catalyst to the autoclave.
-
Substrate Charging: Add the solvent (Ethanol, ~10 L per kg of substrate) to the autoclave. Add the 4-Ethyl-4'-hydroxybiphenyl.
-
System Sealing and Purging: Seal the autoclave. Pressurize with nitrogen to ~10 bar and vent three times to remove residual oxygen. Following the nitrogen purge, pressurize with hydrogen to ~10 bar and vent three times.
-
Reaction Execution:
-
Begin stirring at 300-500 RPM.
-
Slowly pressurize the reactor with hydrogen gas to 50-70 bar.
-
Monitor the reaction by observing hydrogen uptake from the gas reservoir. The reaction is highly exothermic; maintain temperature control via internal cooling coils.
-
Continue the reaction until hydrogen uptake ceases (typically 8-12 hours).
-
-
Reaction Cooldown and Depressurization: Cool the reactor to ambient temperature (< 30 °C). Carefully vent the excess hydrogen pressure. Purge the system three times with nitrogen to remove all residual hydrogen.
-
Catalyst Filtration: Under a nitrogen blanket, carefully filter the reaction mixture to remove the catalyst. Caution: The used nickel catalyst remains pyrophoric and must be kept wet with solvent or water at all times.[12] Transfer the wet catalyst into a designated waste container.
-
Product Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude oil or solid is the intermediate, 4-(4-ethylcyclohexyl)cyclohexanol, which can be used in the next step, often without further purification.
Protocol 2: Scale-Up Oxidation of 4-(4-ethylcyclohexyl)cyclohexanol
This protocol uses a green hydrogen peroxide-based system to synthesize the final product.[8]
Equipment:
-
Glass-lined reactor with overhead stirrer, dropping funnel, condenser, and thermocouple.
-
Heating/cooling mantle.
Reagents:
-
4-(4-ethylcyclohexyl)cyclohexanol (from Protocol 1).
-
N-Methyl-2-pyrrolidone (NMP), solvent.
-
Sodium Tungstate Dihydrate (Na₂WO₄·2H₂O), catalyst.
-
Phosphotungstic Acid, co-catalyst.
-
Hydrogen Peroxide (30% aqueous solution).
-
Petroleum Ether (for extraction).
-
Anhydrous Sodium Sulfate.
Procedure:
-
Catalyst Preparation: In the glass-lined reactor, charge Sodium Tungstate Dihydrate (0.01 mol eq.) and Phosphotungstic Acid (0.01 mol eq.). Add a portion of the NMP solvent and stir to mix.
-
Oxidant Preparation: In a separate vessel, carefully dilute the required amount of 30% hydrogen peroxide (1.2 mol eq.) with NMP.
-
Reaction Setup: Charge the crude 4-(4-ethylcyclohexyl)cyclohexanol (1.0 mol eq.) and the remaining NMP solvent into the reactor containing the catalyst.
-
Reaction Execution:
-
Heat the reaction mixture to 90 °C.[8]
-
Slowly add the hydrogen peroxide/NMP solution via the dropping funnel over 2-3 hours. Monitor the internal temperature to control the exotherm.
-
After the addition is complete, maintain the reaction at 90 °C for an additional 3-5 hours, or until in-process analysis (e.g., GC) shows complete consumption of the starting alcohol.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separation funnel and add water and petroleum ether.
-
Extract the aqueous phase three times with petroleum ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
-
Final Purification: Purify the crude product by vacuum distillation to achieve the desired purity (>99%).[14][15]
Data Presentation: Key Process Parameters
The following table summarizes typical quantitative data for a 1 kg scale synthesis.
| Parameter | Protocol 1: Hydrogenation | Protocol 2: Oxidation |
| Starting Material | 4-Ethyl-4'-hydroxybiphenyl (1.0 kg) | 4-(4-ethylcyclohexyl)cyclohexanol (~1.05 kg) |
| Catalyst | Raney Nickel (50 g) | Na₂WO₄·2H₂O (15 g), Phosphotungstic Acid (13 g) |
| Solvent | Ethanol (10 L) | N-Methyl-2-pyrrolidone (7 L) |
| Key Reagent | Hydrogen Gas | 30% Hydrogen Peroxide (~0.55 L) |
| Temperature | 175 °C | 90 °C |
| Pressure | 60 bar | Atmospheric |
| Reaction Time | 10 hours | 6 hours |
| Typical Yield | >95% (crude intermediate) | 90-93% (after distillation) |
| Final Purity | N/A | >99.0% (by GC) |
Trustworthiness: In-Process Controls and Quality Validation
To ensure reproducibility, safety, and high product quality, a robust analytical and monitoring system must be implemented.
-
Reaction Monitoring:
-
Hydrogenation: The reaction progress is primarily monitored by the rate of hydrogen gas uptake. For detailed analysis, small aliquots can be carefully withdrawn (after depressurizing and purging with nitrogen) and analyzed by Gas Chromatography (GC) to check for the disappearance of the starting material and aromatic intermediates.
-
Oxidation: The conversion of the alcohol to the ketone can be effectively monitored by Thin Layer Chromatography (TLC) or GC. A complete reaction is indicated by the full consumption of the starting alcohol.
-
-
Product Qualification:
-
Purity Assessment: The purity of the final distilled product must be determined using Gas Chromatography (GC) with a Flame Ionization Detector (FID).[16] The target purity is typically >99.0%.
-
Structural Confirmation: The identity of the final product should be confirmed using standard spectroscopic techniques:
-
¹H and ¹³C NMR: To confirm the molecular structure and the absence of aromatic protons.
-
FTIR Spectroscopy: To verify the presence of the characteristic cyclohexanone carbonyl stretch (~1715 cm⁻¹) and the absence of the hydroxyl (-OH) stretch from the starting alcohol.
-
-
-
Quality Control (QC): QC procedures should be established for each batch, including the analysis of reference standards, sample blanks, and spiked samples to ensure the accuracy and precision of the analytical data.[17]
References
- H.E.L Group. (2025, June 9). Hydrogenation: How we can make it safer. H.E.L Group. [Link]
- Chandra, T., & Zebrowski, J. P.
- Google Patents. (2021). CN112778108A - Synthesis method of 4-substituted cyclohexanone.
- University of California, Santa Barbara.
- Kuznetsov, P. N., et al. (2021). Biphenyl Hydrogenation with Syngas for Hydrogen Purification and Transportation: Performance of Dispersed Catalytic Systems Ba.
- MDPI. (2024, October 17).
- Scribd. (2012, March 6).
- National Institutes of Health. (2025, October 16). Ring expansion of bicyclo[1.1.0]butyl ketones to bicyclo[2.1.
- University of Pittsburgh. (2012, March 6).
- ResearchGate. (2025, August 7). Biphenyl hydrogenation over supported transition metal catalysts under supercritical carbon dioxide solvent. [Link]
- Lu, L., et al. (2009). Selective Hydrogenation of Single Benzene Ring in Biphenyl Catalyzed by Skeletal Ni.
- Google Patents. (1968).
- National Institutes of Health. General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. [Link]
- ElectronicsAndBooks. (2010, August 6).
- Google Patents. (2009). CN101337870B - Method for synthesizing 4-(4'-n-alkyl cyclohexyl)cyclohexanone.
- Pearson+. Predict the products formed when cyclohexanone reacts with the fo.... [Link]
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- Google Patents. AT243245B - Process for the production of dicyclohexyl ketone and cyclohexyl phenyl ketone.
- National Institutes of Health. (2018). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). [Link]
- National Institutes of Health. (2019, June 17).
- Chemguide.
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- Google Patents. (2001). Cyclohexanone compounds, a process for preparing the cyclohexanone compounds, and a process for preparing silacyclohexane-based.
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- Wikipedia. Bicyclohexyl. [Link]
- Patsnap.
- Eurachem. Guide to Quality in Analytical Chemistry. [Link]
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Green Chemistry in Action: Advanced Protocols for the Synthesis of 4-(4-Ethylcyclohexyl)cyclohexanone
Introduction: The Imperative for Greener Syntheses
4-(4-Ethylcyclohexyl)cyclohexanone is a key intermediate in the synthesis of various functional materials, including liquid crystals and specialized polymers. Traditional synthetic routes to this and related cyclohexanone derivatives often rely on stoichiometric oxidants like chromium-based reagents, which are toxic and generate significant hazardous waste. The principles of green chemistry compel us to develop alternative pathways that are safer, more efficient, and environmentally benign. This application note details robust and greener protocols for the synthesis of this compound, focusing on catalytic methods that utilize clean oxidants and promote atom economy. These methodologies are designed for researchers, scientists, and professionals in drug development and materials science who are committed to sustainable chemical manufacturing.
Strategic Approaches to Green Synthesis
Two primary green strategies for the synthesis of this compound are presented, starting from readily accessible precursors. The first is the direct oxidation of the corresponding alcohol using a clean oxidant. The second is a tandem approach involving the selective hydrogenation of a phenol derivative followed by a green oxidation step.
Approach 1: Catalytic Oxidation of 4-(4-Ethylcyclohexyl)cyclohexanol with Hydrogen Peroxide
This protocol adapts a proven green oxidation system for n-alkyl cyclohexanols, utilizing hydrogen peroxide as the terminal oxidant, with water as the sole byproduct.[1] The catalytic system comprises sodium tungstate dihydrate and phosphotungstic acid, which work in synergy to achieve high conversion and selectivity.
Rationale and Mechanistic Insight
The choice of hydrogen peroxide as the oxidant is central to the green credentials of this method. It is inexpensive, has a high active oxygen content, and its reduction product is water. The tungsten-based catalysts form peroxotungstate species in the presence of H₂O₂, which are the active oxidizing agents for the alcohol. N-methylpyrrolidone (NMP) is employed as a recyclable, high-boiling solvent that facilitates the reaction and can be recovered via vacuum distillation.
Experimental Protocol
Materials:
-
4-(4-Ethylcyclohexyl)cyclohexanol
-
Sodium tungstate dihydrate (Na₂WO₄·2H₂O)
-
Phosphotungstic acid (H₃PW₁₂O₄₀)
-
Hydrogen peroxide (30% w/w aqueous solution)
-
N-methylpyrrolidone (NMP)
-
Petroleum ether
-
Anhydrous sodium sulfate
-
Three-necked flask equipped with a reflux condenser and mechanical stirrer
-
Heating mantle with temperature control
-
Rotary evaporator
Procedure:
-
Catalyst Preparation: In a 250 mL three-necked flask, add sodium tungstate dihydrate (e.g., 0.007 mol) and phosphotungstic acid (e.g., 0.0007 mol).
-
Oxidant Activation: To the catalyst mixture, add 30% hydrogen peroxide (e.g., 0.2-0.5 mol) and stir for 15 minutes. The solution will typically change color, indicating the formation of the active peroxo species.
-
Reaction Setup: Add 4-(4-Ethylcyclohexyl)cyclohexanol (e.g., 0.1 mol) and N-methylpyrrolidone (e.g., 140-150 g) to the reaction flask.
-
Reaction Execution: Heat the mixture to 80-90°C with vigorous stirring. Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction is typically complete within 5-8 hours.
-
Work-up and Purification:
-
After completion, cool the reaction mixture to room temperature.
-
Set up for vacuum distillation to recover the N-methylpyrrolidone solvent.
-
To the cooled residue, add petroleum ether and stir to extract the product.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.
-
Further purification can be achieved by vacuum distillation or column chromatography if required.
-
Data Summary
| Parameter | Value | Reference |
| Starting Material | 4-(4-Ethylcyclohexyl)cyclohexanol | N/A |
| Catalyst System | Na₂WO₄·2H₂O / H₃PW₁₂O₄₀ | [1] |
| Oxidant | 30% Hydrogen Peroxide | [1] |
| Solvent | N-methylpyrrolidone (recyclable) | [1] |
| Reaction Temperature | 80-90 °C | [1] |
| Typical Yield | >90% | [1] |
| Primary Byproduct | Water | [1] |
Workflow Visualization
Caption: Workflow for the catalytic oxidation of 4-(4-ethylcyclohexyl)cyclohexanol.
Approach 2: Two-Step Synthesis from 4-Ethylbiphenyl via Catalytic Hydrogenation and Green Oxidation
This approach begins with a more fundamental starting material, 4-ethylbiphenyl, and proceeds through a hydrogenation step to form 4-(4-ethylphenyl)phenol, which is then further hydrogenated to the corresponding cyclohexanol, and finally oxidized. A more direct green route involves the selective hydrogenation of a suitable phenol precursor. For our target molecule, this would involve the selective hydrogenation of 4-(4-ethylphenyl)phenol.
Part A: Selective Hydrogenation of 4-(4-Ethylphenyl)phenol
The selective hydrogenation of phenols to cyclohexanones is a challenging yet highly desirable transformation.[2] Bifunctional catalysts, such as palladium supported on an acidic material, can facilitate this one-step conversion.
Rationale:
The catalyst plays a dual role. The metal component (e.g., Palladium) is responsible for the hydrogenation of the aromatic ring. The acidic support can promote the tautomerization of the intermediate cyclohexenol to the more stable cyclohexanone. Controlling the reaction conditions is crucial to prevent over-hydrogenation to the cyclohexanol.
Experimental Protocol:
Materials:
-
4-(4-Ethylphenyl)phenol
-
Pd/C catalyst
-
Heteropoly acid (e.g., phosphotungstic acid) as a co-catalyst
-
Solvent (e.g., isopropanol)
-
High-pressure autoclave with magnetic stirring and temperature control
-
Hydrogen gas source
Procedure:
-
Reactor Charging: To a high-pressure autoclave, add 4-(4-ethylphenyl)phenol, the Pd/C catalyst, the heteropoly acid co-catalyst, and the solvent.
-
Inerting: Seal the reactor and purge several times with nitrogen to remove air.
-
Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 1-8 MPa) and heat to the reaction temperature (e.g., 50-150°C) with vigorous stirring.[3]
-
Monitoring: Monitor the reaction by observing hydrogen uptake and analyzing aliquots by GC.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purification: Filter the reaction mixture to remove the catalyst. The catalyst can be recycled. The filtrate is then concentrated, and the product is purified by distillation or recrystallization.
Part B: Oxidation of Intermediate 4-(4-Ethylcyclohexyl)cyclohexanol
If the hydrogenation proceeds to the cyclohexanol, a subsequent green oxidation step, as described in Approach 1 , is necessary. Alternatively, oxidation using oxygen or air as the oxidant offers another green pathway.[3]
Rationale:
Using molecular oxygen from the air as the terminal oxidant is an economically and environmentally attractive option. This process is typically mediated by a catalytic system, which can involve transition metals and radical initiators.
Experimental Protocol:
Materials:
-
4-(4-Ethylcyclohexyl)cyclohexanol
-
Catalyst (e.g., a stable nitroxyl radical catalyst like TEMPO derivatives)
-
Co-catalyst/Initiator (e.g., sodium nitrite, acetic acid)
-
Solvent (e.g., toluene, dichloromethane)
-
Oxygen or air supply
Procedure:
-
Reaction Setup: Dissolve 4-(4-ethylcyclohexyl)cyclohexanol in the chosen organic solvent in a reaction vessel equipped with a gas inlet and stirrer.
-
Catalyst Addition: Add the catalyst, co-catalyst, and initiator to the solution.
-
Oxidation: Stir the mixture at a controlled temperature (e.g., 30-50°C) while bubbling oxygen or air through the solution.[3]
-
Monitoring and Work-up: Monitor the reaction by TLC or GC. Upon completion, the reaction is typically quenched with water. The organic phase is separated, washed, dried over anhydrous sodium sulfate, and concentrated to yield the product.
Data Summary: Two-Step Approach
| Parameter | Part A: Hydrogenation | Part B: Oxidation |
| Starting Material | 4-(4-Ethylphenyl)phenol | 4-(4-Ethylcyclohexyl)cyclohexanol |
| Catalyst | Pd/C, Heteropoly Acid[2] | Nitroxyl Radical Catalyst[3] |
| Reagents | H₂ gas | O₂ or Air, Initiator |
| Temperature | 50-150 °C[3] | 30-50 °C[3] |
| Pressure | 1-8 MPa[3] | Atmospheric |
| Typical Yield | High conversion | >90%[3] |
Workflow Visualization
Caption: High-level two-step green synthesis pathway.
Biocatalysis: A Future-Oriented Green Approach
While the protocols above represent significant advances, biocatalysis offers a frontier for even greener synthesis. The use of enzymes, such as alcohol dehydrogenases (ADHs), can offer unparalleled selectivity under mild aqueous conditions.[4] While many studies focus on the reduction of cyclohexanones, the principle of microscopic reversibility means these enzymes can also catalyze the oxidation of cyclohexanols.
Considerations for a Biocatalytic Approach:
-
Enzyme Screening: A panel of ADHs would need to be screened for activity towards 4-(4-ethylcyclohexyl)cyclohexanol.
-
Cofactor Recycling: ADHs require a cofactor (e.g., NAD⁺/NADH). An efficient in-situ cofactor recycling system is essential for a cost-effective process.
-
Reaction Medium: The reaction is typically performed in an aqueous buffer, eliminating the need for organic solvents.
-
Immobilization: Immobilizing the enzyme allows for easy recovery and reuse, enhancing the process's sustainability.
This approach, while requiring more initial development in enzyme screening and process optimization, holds the promise of a highly efficient, selective, and environmentally friendly manufacturing process.
Conclusion
The synthesis of this compound can be achieved through several green chemistry pathways that offer significant advantages over traditional methods. The catalytic oxidation of the corresponding alcohol with hydrogen peroxide is a highly efficient and clean method. A two-step approach starting from a phenol derivative, involving catalytic hydrogenation and subsequent green oxidation, provides flexibility in starting materials. Looking forward, biocatalysis presents an exciting opportunity to develop an even more sustainable process. The choice of methodology will depend on factors such as starting material availability, cost, and desired scale of production. By adopting these protocols, researchers and manufacturers can significantly reduce the environmental footprint of their chemical syntheses.
References
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- CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents.
- Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation - PMC - NIH.
- Synthesis and Biological Activity of New 4‐tert‐Butylcyclohexanone Derivatives.
- Selective Hydrogenation of 4-Substituted Phenols to the Cyclohexanone Analogues – Catalyst Optimization and Kinetics - ResearchGate.
- Continuous-Flow Biocatalytic Process for the Synthesis of the Best Stereoisomers of the Commercial Fragrances Leather Cyclohexanol (4-Isopropylcyclohexanol) and Woody Acetate (4-(Tert-Butyl)Cyclohexyl Acetate) - MDPI.
- Synthesis of cyclohexanone glycerol ketal catalyzed by solid superacid catalyst SO2- 4/ZrO2.
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Catalytic Methods for the Production of 4-(4-Ethylcyclohexyl)cyclohexanone
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: 4-(4-Ethylcyclohexyl)cyclohexanone is a significant intermediate, particularly in the synthesis of liquid crystals and specialty polymers. Its production via efficient and selective catalytic methods is of paramount importance for industrial applications. This document provides a detailed guide to the two primary catalytic strategies for its synthesis: the oxidation of 4-(4-ethylcyclohexyl)cyclohexanol and the selective hydrogenation of 4-ethyl-4'-hydroxybiphenyl. We will explore the mechanistic underpinnings of these routes, present detailed experimental protocols, and offer insights into the selection of catalytic systems to achieve high yield and purity.
Introduction: The Synthetic Landscape
The molecular structure of this compound, featuring two saturated cyclohexane rings, makes it a valuable building block for materials requiring specific conformational and electronic properties. The primary challenge in its synthesis lies in achieving high selectivity for the ketone functionality while managing potential side reactions. The choice of synthetic route is often dictated by the availability of starting materials and the desired process economics. This guide focuses on two robust catalytic approaches that offer distinct advantages in terms of efficiency, selectivity, and environmental impact.
Route 1: Catalytic Oxidation of 4-(4-Ethylcyclohexyl)cyclohexanol
This is arguably the most direct and atom-economical approach, assuming the precursor alcohol is readily available. The core transformation involves the selective oxidation of a secondary alcohol to a ketone. The key to a successful protocol is a catalytic system that is potent enough to effect the oxidation under mild conditions but selective enough to prevent over-oxidation or cleavage of the carbocyclic rings.
Mechanistic Rationale
The oxidation of a secondary alcohol to a ketone is a fundamental organic transformation. Catalytic methods are preferred over stoichiometric reagents (like chromates) due to reduced waste and improved safety profiles. We will focus on a "green" catalytic system employing hydrogen peroxide as the terminal oxidant.
Caption: General workflow for the catalytic oxidation of the precursor alcohol.
Protocol 1: Tungstate/Phosphotungstic Acid Catalyzed Oxidation with Hydrogen Peroxide
This method stands out for its environmental credentials, utilizing hydrogen peroxide as a clean oxidant whose only byproduct is water.[1] The combination of sodium tungstate and phosphotungstic acid forms a highly effective catalytic system for this transformation.
Rationale for Component Selection:
-
Hydrogen Peroxide (H₂O₂): A powerful yet clean oxidant. It is inexpensive and its reduction product is water, eliminating hazardous waste streams.[1]
-
Sodium Tungstate (Na₂WO₄) & Phosphotungstic Acid: These components form active peroxotungstate species in the presence of H₂O₂, which are the true oxidizing agents. This system is known for high efficiency and selectivity in alcohol oxidation.
-
N-Methyl-2-pyrrolidone (NMP): A polar aprotic solvent that effectively solubilizes the reactants and catalyst, facilitating the reaction. It can often be recovered and reused.[1]
Step-by-Step Protocol:
-
Catalyst Preparation: In a 250 mL three-necked flask equipped with a reflux condenser and magnetic stirrer, add sodium tungstate dihydrate (2.3 g, 0.007 mol) and phosphotungstic acid (2.0 g, 0.0007 mol).
-
Oxidant Addition: To the flask, add 30% hydrogen peroxide solution (34 g) while stirring. Continue stirring for 15 minutes. The solution color will typically change from yellow to a faint yellow, indicating the formation of the active catalytic species.
-
Reactant Addition: Add 4-(4-ethylcyclohexyl)cyclohexanol (22.4 g, 0.1 mol) and N-methyl-2-pyrrolidone (144 g) to the reaction mixture.
-
Reaction Execution: Heat the mixture to maintain a system temperature of 90°C. Monitor the reaction progress using Gas Chromatography (GC) by taking small aliquots over time. The reaction is typically complete within 5-8 hours.[1]
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Change the apparatus to a vacuum distillation setup and remove the NMP solvent under reduced pressure.
-
To the cooled residue, add petroleum ether for extraction.
-
Dry the organic phase with anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product, this compound.
-
Further purification can be achieved by vacuum distillation or recrystallization if necessary.
-
Data Summary: The following table summarizes typical results for similar n-alkyl derivatives using this method, which can be extrapolated for the ethyl-substituted compound.
| Alkyl Group | Reaction Temp. (°C) | Reaction Time (h) | Yield (%) | Reference |
| n-Propyl | 90 | 5 | 91.0 | [1] |
| n-Propyl | 80 | 8 | 90.1 | [1] |
| n-Butyl | 90 | 5 | 93.6 | [1] |
| n-Pentyl | 90 | 5 | 92.4 | [1] |
Route 2: Selective Hydrogenation of 4-Ethyl-4'-hydroxybiphenyl
This approach begins with an aromatic precursor and selectively hydrogenates the phenol-containing ring to the desired cyclohexanone. This is a more complex transformation as it requires careful control to prevent two primary side reactions: the complete hydrogenation of the ketone to the corresponding alcohol (4-(4-ethylcyclohexyl)cyclohexanol) and the hydrogenation of the second aromatic ring.
Mechanistic Rationale & Selectivity Challenge
The reaction proceeds through the initial hydrogenation of the phenol ring to form the cyclohexanone intermediate. However, this ketone is also susceptible to further hydrogenation to cyclohexanol. The key to high selectivity is a catalyst that favors the hydrogenation of the aromatic ring over the carbonyl group.[2][3]
Caption: Reaction network for the selective hydrogenation of the biphenol precursor.
Protocol 2: Modified Palladium-on-Carbon (Pd/C) Catalyzed Hydrogenation
Palladium is the catalyst of choice for phenol hydrogenation. However, standard Pd/C can lead to significant amounts of the cyclohexanol byproduct.[3] Modifying the catalyst or the reaction medium, for example with a basic additive or a co-catalyst, can dramatically improve selectivity for the ketone.[2]
Rationale for Component Selection:
-
Palladium on Carbon (Pd/C): The primary active metal for hydrogenation of the aromatic ring.
-
Heteropoly Acid (e.g., Phosphotungstic Acid): Used as a co-catalyst, it can create a synergistic effect with Pd/C, enhancing performance and suppressing the subsequent hydrogenation of the ketone to the alcohol.[3][4]
-
Solvent (e.g., Cyclohexane): A non-polar solvent can be effective. The choice of solvent can influence catalyst activity and selectivity.[2]
Step-by-Step Protocol:
-
Reactor Setup: To a high-pressure autoclave reactor, add 4-ethyl-4'-hydroxybiphenyl, 5% Pd/C catalyst, and the heteropoly acid co-catalyst. A typical mass ratio of Pd/C to co-catalyst might be 1:10.[3]
-
Solvent Addition: Add the chosen solvent (e.g., cyclohexane).
-
Reaction Execution:
-
Seal the reactor and purge several times with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 1.0 MPa).[3]
-
Begin stirring and heat the reactor to the target temperature (e.g., 80°C).[3]
-
Monitor the reaction by tracking hydrogen uptake and analyzing samples via GC.
-
-
Work-up and Isolation:
-
After the reaction is complete (typically when hydrogen uptake ceases or the starting material is consumed), cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the heterogeneous catalyst. The catalyst can often be recovered for reuse.
-
Wash the catalyst with a small amount of fresh solvent.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude product.
-
Purify via vacuum distillation or recrystallization.
-
Data Summary: The following table provides representative data for the selective hydrogenation of phenol, demonstrating the effectiveness of the composite catalytic system.
| Precursor | Catalyst System | Temp. (°C) | Pressure (MPa) | Phenol Conv. (%) | Ketone Select. (%) | Reference |
| Phenol | Pd/C + Phosphotungstic Acid | 80 | 1.0 | 100 | 93.6 | [3] |
Comparative Analysis and Concluding Remarks
The choice between the oxidation and hydrogenation routes depends on several factors, summarized below.
| Feature | Route 1: Oxidation | Route 2: Hydrogenation |
| Starting Material | 4-(4-Ethylcyclohexyl)cyclohexanol | 4-Ethyl-4'-hydroxybiphenyl |
| Key Challenge | Preventing over-oxidation | Achieving high selectivity for the ketone |
| Catalyst | Tungstate / Phosphotungstic Acid | Modified Palladium on Carbon (Pd/C) |
| Oxidant/Reductant | Hydrogen Peroxide (H₂O₂) | Hydrogen Gas (H₂) |
| Conditions | Atmospheric pressure, ~90°C | Elevated pressure (≥1.0 MPa), ~80°C |
| Advantages | "Green" oxidant (H₂O), high yields, simple setup | Starts from a more readily available aromatic precursor |
| Disadvantages | Precursor alcohol may be expensive | Requires high-pressure equipment, selectivity control is critical |
For laboratory-scale synthesis where the precursor alcohol is available, the tungstate-catalyzed oxidation with hydrogen peroxide offers a simple, safe, and environmentally friendly method with high yields. For industrial-scale production, where cost and availability of starting materials are paramount, the selective hydrogenation of the corresponding biphenol, despite requiring more specialized equipment, may be the more economically viable pathway. Both methods represent robust catalytic solutions for the efficient synthesis of this compound.
References
- CN101337870B, Method for synthesizing 4-(4'-n-alkyl cyclohexyl)
- CN112778108A, Synthesis method of 4-substituted cyclohexanone, Google P
- Cyclohexanone synthesis, Organic Chemistry Portal. [Link]
- Selective Hydrogenation of 4-Substituted Phenols to the Cyclohexanone Analogues – Catalyst Optimization and Kinetics, ResearchG
- Hydrogenation of Phenol to Cyclohexanone over Bifunctional Pd/ C‑Heteropoly Acid Catalyst in the Liquid Phase, OSTI.GOV. [Link]
- How can you synthesize 4-tert-butylcyclohexanone?, Quora. [Link]
Sources
Troubleshooting & Optimization
Purification of 4-(4-Ethylcyclohexyl)cyclohexanone for liquid crystal applications
Welcome to the technical support center for the purification of 4-(4-Ethylcyclohexyl)cyclohexanone. This guide is designed for researchers, scientists, and professionals in materials science and drug development who are working with this critical liquid crystal intermediate. Achieving the exceptionally high purity required for liquid crystal applications is paramount, as even trace impurities can significantly degrade the performance of the final display or device.[1] This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established purification principles and field-proven experience.
Troubleshooting Guide: Overcoming Common Purification Hurdles
This section addresses specific issues that may arise during the purification of this compound. Each entry details the potential causes of the problem and provides a systematic, step-by-step protocol for resolution.
Question 1: My final product purity is low after column chromatography, and TLC analysis shows multiple spots.
Answer:
Low purity after column chromatography is a common issue that can almost always be traced back to the initial setup and execution of the separation. The goal is to achieve baseline separation of your target compound from both more polar and less polar impurities.
Underlying Causes & Solutions:
-
Inadequate Solvent System: The most frequent cause is a poorly optimized mobile phase (eluent). If the eluent is too polar, all compounds will travel quickly down the column with little separation. If it's not polar enough, the product may not elute at all or will elute very slowly, leading to broad bands and poor resolution.
-
Expert Insight: The key is meticulous method development using Thin-Layer Chromatography (TLC) before running the column.[2] Aim for a solvent mixture that gives your target compound, this compound, an Rf value between 0.2 and 0.4.[2][3] This range typically provides the best separation on a column.
-
Protocol: TLC-Based Solvent System Optimization
-
Dissolve a small amount of your crude product in a volatile solvent like dichloromethane.
-
Spot the solution onto at least three TLC plates.
-
Prepare developing chambers with different ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate). Start with common ratios like 9:1, 8:2, and 7:3 (hexane:ethyl acetate).[2]
-
Develop the plates and visualize them under a UV lamp.
-
Identify the spot corresponding to the ketone product (it should be less polar than the starting alcohol).
-
Select the solvent system that yields an Rf of ~0.3 for the product and shows the greatest possible distance between the product spot and any impurity spots.
-
-
-
Column Overloading: Loading too much crude material onto the column for its size will result in broad, overlapping bands that are impossible to separate.
-
Solution: As a general rule, the amount of crude material should be about 1-2% of the mass of the silica gel used for the column (e.g., 100-200 mg of crude product for a column packed with 10 g of silica).
-
-
Improper Column Packing or Sample Loading: Air bubbles or channels in the silica gel bed will lead to an uneven solvent front and poor separation. Similarly, using too much solvent to dissolve the sample for loading can cause the initial band to be too wide.
-
Solution: Use the "wet packing" method, where a slurry of silica gel in the initial, least polar eluent is poured into the column to ensure a uniform bed.[2][3] For loading, dissolve your crude product in the minimum amount of solvent. If the product is not very soluble, a "dry loading" technique is superior: dissolve the crude product, add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and carefully add this powder to the top of the packed column.[3]
-
Question 2: The primary impurity is the starting material, 4-(4-Ethylcyclohexyl)cyclohexanol. How can I remove it effectively?
Answer:
This is a very common scenario, indicating that the initial oxidation reaction did not go to completion. The cyclohexanol starting material is more polar than the target cyclohexanone due to the hydroxyl (-OH) group. This difference in polarity is the key to their separation.
Causality & Strategy:
The hydroxyl group on the cyclohexanol can engage in hydrogen bonding, causing it to adhere more strongly to the polar silica gel stationary phase compared to the ketone product. Therefore, the ketone will elute from the column first.
Protocol: Optimized Column Chromatography for Alcohol Removal
-
TLC Analysis: On a TLC plate, the alcohol will have a lower Rf value (it travels less) than the ketone product. Use the TLC optimization protocol from Question 1 to find a solvent system that maximizes the distance between these two spots.
-
Column Setup: Pack the column as described previously. A longer, narrower column can sometimes provide better resolution for difficult separations than a short, wide one.
-
Elution Strategy:
-
Begin eluting with the optimized low-polarity solvent system (e.g., 95:5 hexane:ethyl acetate).
-
Collect small fractions and monitor them carefully by TLC.
-
The pure this compound should elute first.
-
Once the ketone has completely eluted (as confirmed by TLC), you can increase the polarity of the eluent (e.g., switch to 7:3 hexane:ethyl acetate) to quickly wash the more polar starting alcohol off the column. This saves time and solvent.
-
-
Fraction Pooling: Analyze every fraction by TLC. Combine only the fractions that show a single spot corresponding to the pure product.
Question 3: My purified product is a clear oil, but the literature describes it as a white solid. What went wrong?
Answer:
This compound is indeed a white crystalline solid.[4] An oily or waxy final product indicates the presence of impurities that are depressing the melting point or residual solvent that has not been fully removed.
Expert Insight & Resolution:
-
Residual Solvent: This is the most likely culprit. Solvents used in chromatography (like hexane and ethyl acetate) can be difficult to remove completely, especially under insufficient vacuum.
-
Solution: Dry the product under high vacuum (using a Schlenk line or high-vacuum pump) for several hours, possibly with gentle heating (e.g., 30-40°C) if the compound is stable.
-
-
Persistent Impurities: If thorough drying does not yield a solid, co-eluting impurities are present. In this case, a secondary purification step is necessary.
-
Solution: Recrystallization. This is an excellent technique for purifying crystalline solids. It works by dissolving the impure solid in a hot solvent and allowing it to cool slowly. The desired compound will preferentially crystallize out, leaving impurities behind in the solvent.
-
Protocol: Recrystallization from Hexane
-
Place the oily product in a clean Erlenmeyer flask.
-
Add a minimal amount of a non-polar solvent like hexane. Gently heat the mixture (using a hot plate with stirring) until the solid completely dissolves.
-
If it doesn't dissolve, add more solvent dropwise until a clear solution is obtained at the boiling point of the solvent.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask.
-
Once crystals have formed, cool the flask further in an ice bath to maximize crystal formation.
-
Collect the pure crystals by vacuum filtration and wash them with a small amount of ice-cold hexane.
-
Dry the crystals under high vacuum.
-
-
General Purification Workflow
The following diagram illustrates the standard, multi-step process for taking crude this compound to a high-purity final product suitable for liquid crystal applications.
Caption: Standard workflow for the purification of this compound.
Troubleshooting Decision Tree
When faced with an impure product after the initial chromatography, this decision tree can guide your next steps.
Caption: Decision tree for troubleshooting an impure product post-chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for purifying this compound? A1: Silica gel (230-400 mesh) is the most widely used stationary phase for purifying moderately polar organic compounds like this compound.[2] It offers excellent resolving power and is cost-effective. Alumina can be used as an alternative, but silica is generally the first choice.[2]
Q2: Why is achieving >99.5% purity so critical for liquid crystal applications? A2: Liquid crystal displays function based on the collective and uniform alignment of molecules in response to an electric field.[5] Chemical impurities disrupt this delicate ordering. Ionic impurities can alter the electrical properties of the mixture, while molecular impurities with different shapes can interfere with the packing of the liquid crystal molecules. This leads to defects in the display, such as reduced contrast, slower switching times, and image sticking.[1]
Q3: Can I use distillation for purification? A3: While vacuum distillation can be used to purify some cyclohexanone derivatives, it is generally less effective than chromatography for removing structurally similar impurities, such as the precursor alcohol.[6][7] Distillation is more suitable for separating compounds with significantly different boiling points or for removing non-volatile impurities. For the high purity required in LC applications, chromatography followed by recrystallization is the superior method.
Q4: What analytical techniques should I use to confirm the final purity? A4: A combination of methods provides the most comprehensive assessment of purity:
-
Gas Chromatography (GC): An excellent method for quantifying purity and detecting volatile impurities. A purity level of >98.0% is often reported by commercial suppliers using this technique.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the desired product and can detect and help identify structurally different impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value is a strong indicator of high purity. Impurities will typically cause the melting point to be lower and broader.
Q5: Are there any specific safety precautions for handling this compound? A5: Standard laboratory safety protocols should be followed. This includes wearing personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All purification steps should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for specific handling and disposal information.
References
- BenchChem. (2025). Purification of crude 2-(Hydroxy-phenyl-methyl)
- BenchChem. (2025).
- BenchChem. (2025). Application Note: Synthesis of Nematic Liquid Crystals Incorporating a Ketal-Protected Cyclohexanone Moiety. BenchChem Technical Support.
- Google Patents. (2011). CN101337870B - Method for synthesizing 4-(4'-n-alkyl cyclohexyl)cyclohexanone.
- Google Patents. (1976).
- PrepChem.com. Synthesis of 4-(4'-Cyclohexylcyclohexylidene)cyclohexanone.
- NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind Liquid Crystal Materials: The Role of this compound.
- Google Patents. (2011). CN112778108A - Synthesis method of 4-substituted cyclohexanone.
- Google Patents. (1995). WO1995020021A1 - Liquid crystal compound and liquid crystal composition containing the same.
- Google Patents. (2014).
- Tokyo Chemical Industry Co., Ltd. (n.d.). Cyclohexanones [Liquid Crystal (LC) Building Blocks]. TCI Chemicals.
- China Qingdao Hong Jin Chemical Co.,Ltd. (n.d.). Cyclohexanone Price. HONGJIN CHEM.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Cyclohexanone Factory - Cyclohexanone Price - HONGJIN CHEM [hongjinchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. RU2523011C2 - Method of cyclohexanone purification - Google Patents [patents.google.com]
- 7. US3933916A - Purification of cyclohexanone - Google Patents [patents.google.com]
- 8. Cyclohexanones [Liquid Crystal (LC) Building Blocks] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Technical Support Center: Synthesis of 4-(4-Ethylcyclohexyl)cyclohexanone
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 4-(4-Ethylcyclohexyl)cyclohexanone. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions encountered during the synthesis and purification of this important chemical intermediate. As Senior Application Scientists, we have compiled this guide based on established chemical principles and extensive laboratory experience to help you navigate the common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the typical impurities?
The most prevalent synthetic route involves a two-step process:
-
Friedel-Crafts Acylation: This step involves the reaction of ethylbenzene with cyclohexanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form 4-(4-ethylphenyl)cyclohexyl methanone.[1][2] Common impurities introduced during this stage include:
-
Isomeric Products: Acylation can occur at the ortho or meta positions of the ethylbenzene ring, leading to isomeric ketone byproducts.[3]
-
Polysubstituted Products: Although less common than in Friedel-Crafts alkylation, over-acylation can occur, especially with highly activated aromatic rings.[3]
-
Unreacted Starting Materials: Incomplete reaction can leave residual ethylbenzene and cyclohexanecarbonyl chloride.
-
-
Catalytic Hydrogenation: The resulting aryl ketone is then reduced to the desired this compound.[4][5] This step can introduce several impurities:
-
Over-reduction Products: The ketone functional group can be further reduced to an alcohol, forming 4-(4-ethylcyclohexyl)cyclohexanol.[6]
-
Aromatic Ring Reduction: Under harsh conditions, the aromatic ring can be hydrogenated, leading to the formation of ethylcyclohexyl-cyclohexyl methanone.[4][7]
-
Incomplete Hydrogenation: Residual 4-(4-ethylphenyl)cyclohexyl methanone will remain if the reaction does not go to completion.
-
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of this compound.
Issue 1: Low Yield in Friedel-Crafts Acylation Step
Symptom: The yield of 4-(4-ethylphenyl)cyclohexyl methanone is significantly lower than expected.
Possible Causes & Solutions:
-
Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Any water present in the reagents or glassware will deactivate the catalyst.[3]
-
Solution: Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents and freshly opened or purified reagents.[3]
-
-
Insufficient Catalyst: An inadequate amount of catalyst will result in an incomplete reaction.
-
Solution: Use a stoichiometric amount of the Lewis acid catalyst. The catalyst forms a complex with the resulting ketone, so at least one equivalent is required.[1]
-
-
Reaction Temperature: The reaction temperature can influence the rate and selectivity of the acylation.
-
Solution: Maintain the recommended reaction temperature. For many Friedel-Crafts acylations, the initial addition of reagents is done at a low temperature (e.g., 0-5 °C) and then the mixture is allowed to warm to room temperature or heated to drive the reaction to completion.[2]
-
Issue 2: Presence of Isomeric Byproducts after Acylation
Symptom: Spectroscopic analysis (e.g., NMR, GC-MS) of the crude product shows the presence of multiple ketone isomers.
Possible Causes & Solutions:
-
Reaction Conditions: The ratio of para to ortho and meta isomers is influenced by steric hindrance and electronic effects, which can be modulated by the reaction conditions.[3]
-
Solution:
-
Temperature Control: Lower reaction temperatures generally favor the formation of the para isomer, which is often the thermodynamically more stable product.
-
Solvent Choice: The polarity of the solvent can affect isomer distribution. Experiment with different anhydrous solvents (e.g., dichloromethane, carbon disulfide) to optimize for the desired isomer.[3]
-
-
Issue 3: Incomplete Hydrogenation of the Aryl Ketone
Symptom: The final product is contaminated with the starting aryl ketone, 4-(4-ethylphenyl)cyclohexyl methanone.
Possible Causes & Solutions:
-
Catalyst Inactivity: The hydrogenation catalyst (e.g., Palladium on Carbon - Pd/C) may be old, poisoned, or insufficient in quantity.
-
Solution: Use fresh, high-quality catalyst. Ensure the reaction is free from catalyst poisons such as sulfur or halogen compounds. Increase the catalyst loading if necessary.
-
-
Insufficient Hydrogen Pressure: The reduction of the aromatic ring requires sufficient hydrogen pressure.[4][5]
-
Solution: Ensure the reaction vessel is properly sealed and pressurized to the recommended level for the specific catalyst and substrate.
-
-
Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient amount of time or at an optimal temperature.
-
Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. A moderate increase in temperature can sometimes improve the reaction rate, but be cautious of promoting side reactions.
-
Issue 4: Over-reduction to the Alcohol
Symptom: The final product contains a significant amount of 4-(4-ethylcyclohexyl)cyclohexanol.
Possible Causes & Solutions:
-
Harsh Reaction Conditions: High hydrogen pressure, high temperature, or a highly active catalyst can lead to the reduction of the ketone to an alcohol.[6]
-
Solution:
-
Milder Conditions: Use lower hydrogen pressure and temperature.
-
Catalyst Selection: Consider a less reactive catalyst or the use of additives to increase selectivity for the ketone.[7] For example, some palladium catalysts show high selectivity for the reduction of aryl ketones to the corresponding alcohols under mild conditions.[6]
-
-
Purification Protocols
Even with optimized reaction conditions, some level of impurity is often unavoidable. The following are standard protocols for the purification of this compound.
Protocol 1: Recrystallization
Recrystallization is an effective technique for removing small amounts of impurities from a solid product.
Step-by-Step Methodology:
-
Solvent Selection: Choose a solvent in which the desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Potential solvents include hexane, ethanol, or a mixture of solvents.
-
Dissolution: Dissolve the crude product in the minimum amount of hot solvent to form a saturated solution.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization of the pure product.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography
Column chromatography is a powerful technique for separating compounds with different polarities.[8][9] It is particularly useful for removing isomeric byproducts and other impurities with similar solubilities to the desired product.
Step-by-Step Methodology:
-
Stationary Phase Selection: Silica gel is a common stationary phase for the purification of ketones.[10][11]
-
Mobile Phase (Eluent) Selection: The choice of eluent is critical for good separation. A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or diethyl ether) is typically used. The optimal ratio should be determined by TLC analysis.
-
Column Packing: Pack a chromatography column with the chosen stationary phase as a slurry in the eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the column.[8]
-
Elution: Pass the eluent through the column and collect fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Table 1: Typical Eluent Systems for Column Chromatography of Ketones
| Impurity Type | Recommended Eluent System (Hexane/Ethyl Acetate) | Rationale |
| Less Polar (e.g., unreacted ethylbenzene) | Start with a low polarity mixture (e.g., 98:2) | The desired ketone is more polar and will be retained on the column longer. |
| More Polar (e.g., alcohol byproducts) | Increase the polarity of the eluent (e.g., 90:10) | The more polar impurities will elute after the desired ketone. |
Visualizing the Workflow
Diagram 1: General Synthesis and Impurity Formation Pathway
Caption: Synthetic pathway and potential impurity formation.
Diagram 2: Purification Workflow
Caption: Decision tree for purification strategy.
References
- Corma, A., Renz, M., & Boronat, M. (2006). Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP. Beilstein Journal of Organic Chemistry, 2, 9. [Link]
- Beilstein Journals. (2006). Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP.
- Chemistry LibreTexts. (2023). 3.9: Reduction of Aromatic Compounds.
- OpenStax. (2023). 16.9 Reduction of Aromatic Compounds.
- National Chemical Laboratory. (n.d.). Catalytic hydrogenation of aromatic ketones in multiphase reactors: catalysis and reaction engineering studies.
- Physics Forums. (2011). Column Chromatography ketone/silica.
- Phenomenex. (2023). Column Chromatography: Principles, Procedure, and Applications.
- JoVE. (2015). Purification of a Total Lipid Extract with Column Chromatography.
- Google Patents. (n.d.). CN101337870B - Method for synthesizing 4-(4'-n-alkyl cyclohexyl)cyclohexanone.
- Google Patents. (n.d.). Cyclohexanone compounds, a process for preparing the cyclohexanone compounds, and a process for preparing silacyclohexane-based.
- Chem Help ASAP. (2021). Column Chromatography & Purification of Organic Compounds.
- BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
- Google Patents. (n.d.). CN112778108A - Synthesis method of 4-substituted cyclohexanone.
- Clark, J. (n.d.). Friedel-Crafts acylation of benzene.
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Technical Support Center: Synthesis of 4-(4-Ethylcyclohexyl)cyclohexanone
Welcome to the technical support center for the synthesis of 4-(4-Ethylcyclohexyl)cyclohexanone. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Our goal is to provide practical, field-proven insights grounded in established chemical principles to help you optimize your reaction outcomes.
The primary and most common route to synthesizing this compound involves the oxidation of its corresponding secondary alcohol, 4-(4-Ethylcyclohexyl)cyclohexanol. The majority of issues encountered in this synthesis arise during this critical oxidation step. This guide will focus on troubleshooting these challenges.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format. Each issue is analyzed to identify the likely underlying chemical cause, followed by actionable solutions and preventative measures.
Problem 1: My reaction yield is significantly lower than expected.
Potential Cause: Incomplete oxidation of the starting alcohol or degradation of the product through competing side reactions.
Diagnostic Steps:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the reaction's progress. A persistent spot/peak corresponding to the starting alcohol indicates incomplete conversion.
-
Byproduct Analysis: Analyze the crude reaction mixture using GC-Mass Spectrometry (GC-MS) to identify the mass of any major impurities, which can provide clues to the side reactions occurring.
Solutions & Mitigation Strategies:
| Oxidation Method | Likely Cause of Low Yield | Recommended Solution |
| Jones Oxidation | Incomplete reaction due to insufficient oxidant. | Add the Jones reagent dropwise until the characteristic orange color persists, indicating an excess of Cr(VI). Be cautious, as the reaction is exothermic[1][2]. |
| Swern Oxidation | Deactivation of the electrophilic intermediate by moisture. | Ensure all glassware is oven-dried and reagents (especially DMSO and solvent) are anhydrous. Perform the reaction under an inert atmosphere (N₂ or Ar). |
| Oppenauer Oxidation | Unfavorable equilibrium position. | The Oppenauer oxidation is a reversible reaction[3]. To drive the equilibrium towards the product, use a large excess of the hydride acceptor (e.g., acetone or cyclohexanone)[3]. |
Problem 2: My final product is contaminated with a high-boiling, foul-smelling impurity.
Potential Cause: This is a classic indicator of a Swern oxidation that has gone awry. The malodorous compound is dimethyl sulfide (DMS), a standard byproduct[4][5][6]. However, other sulfur-containing side products can form if the temperature is not rigorously controlled.
Diagnostic Steps:
-
The characteristic smell of rotten cabbage or garlic is a strong indicator of DMS[6].
-
If a high-boiling impurity is observed, it may be a mixed thioacetal, which forms if the reaction temperature rises above the recommended -78 °C to -60 °C range[5][7].
Solutions & Mitigation Strategies:
-
Strict Temperature Control: Maintain the reaction temperature at -78 °C (a dry ice/acetone bath is standard) during the addition of oxalyl chloride and the alcohol. Do not allow the temperature to rise until after the triethylamine base has been added and the reaction is complete.
-
Proper Workup: During the aqueous workup, residual DMS and other volatile byproducts can be removed under reduced pressure. A mild bleach solution can be used to quench the odor in the glassware.
Problem 3: I observe an unexpected impurity with a mass suggesting self-condensation.
Potential Cause: This is a common issue when using the Oppenauer oxidation, which employs a ketone (typically acetone) as the oxidant in the presence of a base (aluminum alkoxide)[3][8]. These conditions are ideal for promoting the aldol condensation of the acetone solvent/reagent[9][10].
Diagnostic Steps:
-
Use GC-MS to analyze the impurity. An aldol product from acetone would be diacetone alcohol or its dehydration product, mesityl oxide. These can potentially react further.
Solutions & Mitigation Strategies:
-
Use Anhydrous Solvents: The presence of water can facilitate aldol side reactions. Ensure all reagents and solvents are strictly anhydrous[8].
-
Alternative Hydride Acceptor: Consider using a non-enolizable ketone like benzoquinone as the hydride acceptor (Wettstein-Oppenauer reaction) to prevent self-condensation[8].
-
Switch Oxidation Method: If aldol condensation remains problematic, switching to a non-basic method like the Swern oxidation may be the best solution.
Workflow for Troubleshooting Oxidation Reactions
Caption: General troubleshooting workflow for synthesis problems.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for oxidizing 4-(4-ethylcyclohexyl)cyclohexanol, and what are their pros and cons?
The three most common laboratory-scale methods are Jones, Swern, and Oppenauer oxidations.
| Feature | Jones Oxidation | Swern Oxidation | Oppenauer Oxidation |
| Reagents | CrO₃, H₂SO₄, Acetone | DMSO, (COCl)₂, Et₃N | Al(O-iPr)₃, Acetone |
| Pros | Inexpensive, rapid, high-yielding[11]. | Very mild conditions, wide functional group tolerance, avoids over-oxidation[6][12]. | Highly selective for secondary alcohols, avoids toxic heavy metals[3][8]. |
| Cons | Uses carcinogenic Cr(VI), harsh acidic conditions, not selective for sensitive substrates[1]. | Requires cryogenic temperatures (-78 °C), produces toxic CO gas and malodorous dimethyl sulfide[4][12]. | Reversible reaction requires excess ketone, basic conditions can cause side reactions (aldol)[8][9][10]. |
| Best For | Robust, acid-stable substrates where cost is a primary concern. | Complex molecules with sensitive functional groups. | Acid-labile substrates where heavy metals must be avoided. |
Q2: My starting material, 4-(4-ethylcyclohexyl)cyclohexanol, is a mixture of isomers. Will this affect my oxidation?
Generally, the oxidation will convert both the cis and trans isomers of the alcohol to the single ketone product. However, the isomers may react at slightly different rates. The presence of isomers in your starting material is not typically a cause for concern for the oxidation step itself, but it is crucial to ensure the starting material is free from other impurities (e.g., partially hydrogenated precursors) which could carry through to the final product.
Q3: Can I use a "greener" oxidation method?
Yes, greener alternatives are available and are used in industrial settings. One prominent method uses hydrogen peroxide (H₂O₂) as the terminal oxidant with a phase-transfer catalyst or a metal catalyst like sodium tungstate[13]. The primary byproduct of this reaction is water, making it environmentally friendly[13]. The main challenges are optimizing the catalyst system to achieve high conversion and selectivity and managing the exothermic nature of peroxide reactions.
Visualizing Common Side Reaction Pathways
Caption: Oppenauer oxidation main reaction vs. aldol side reaction.
Caption: Swern oxidation main reaction vs. thioacetal side reaction.
Experimental Protocols
Protocol 1: General Procedure for Swern Oxidation
WARNING: This reaction produces carbon monoxide (toxic gas) and dimethyl sulfide (malodorous). It MUST be performed in a well-ventilated chemical fume hood.
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous dichloromethane (DCM). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Activator Addition: To the cooled DCM, slowly add dimethyl sulfoxide (DMSO, 2.2 eq.), followed by the dropwise addition of oxalyl chloride (1.5 eq.). Stir the mixture for 15 minutes.
-
Alcohol Addition: Dissolve 4-(4-ethylcyclohexyl)cyclohexanol (1.0 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture, ensuring the internal temperature does not rise above -60 °C. Stir for 45 minutes.
-
Base Addition: Add triethylamine (Et₃N, 5.0 eq.) dropwise, again maintaining the low temperature. After the addition is complete, allow the reaction to stir for 30 minutes at -78 °C, then remove the cooling bath and let it warm to room temperature.
-
Quenching & Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel, wash sequentially with dilute HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ketone.
-
Purification: Purify the crude product via flash column chromatography or recrystallization.
References
- Wikipedia.
- Pearson. Robinson Annulation Explained: Definition, Examples, Practice & Video Lessons. [Link]
- BYJU'S.
- Organic Chemistry Portal.
- Pharmaguideline.
- YouTube.
- Wikipedia.
- Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]
- Organic Chemistry Portal.
- Total Synthesis.
- Organic Chemistry Portal.
- Google Patents. CN101337870B - Method for synthesizing 4-(4'-n-alkyl cyclohexyl)cyclohexanone.
- Master Organic Chemistry.
- BYJU'S.
- OpenStax. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. [Link]
- Allen.
- YouTube. Cyclohexanone And Grignard reagent #12boardexam #grignard_reagent. [Link]
- Organic Chemistry Portal. Grignard Reaction. [Link]
- Wikipedia.
- Homework.Study.com. Show how the following can be made starting with cyclohexanone and other reagents necessary. [Link]
- Pearson+. Predict the products formed when cyclohexanone reacts with the fo... [Link]
- Organic Chemistry Portal. Wittig Reaction. [Link]
- Wikipedia. Wittig reaction. [Link]
- The Organic Chemistry Reference. Grignard Reaction - Common Conditions. [Link]
- Chegg.com. Solved For the Wittig reaction between cyclohexanone and... [Link]
- Wikipedia.
- Chemguide. THE REACTION OF ACYL CHLORIDES WITH BENZENE. [Link]
- Google Patents. CN112778108A - Synthesis method of 4-substituted cyclohexanone.
- Quora. How can you synthesize 4-tert-butylcyclohexanone?. [Link]
- Organic Chemistry Portal. Cyclohexanone synthesis. [Link]
- National Institutes of Health. General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. [Link]
- Organic Chemistry Portal.
- Chemistry LibreTexts. 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. [Link]
- ADICHEMISTRY.
- Academia.edu.
- Master Organic Chemistry. EAS Reactions (3)
- MCC Organic Chemistry.
- ResearchGate.
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Technical Support Center: Troubleshooting Low Yield in Cyclohexanone Synthesis
Welcome to the Technical Support Center for cyclohexanone synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of cyclohexanone, a critical intermediate in numerous industrial and pharmaceutical applications. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to empower you to diagnose and resolve issues leading to low product yield.
This guide is structured in a comprehensive question-and-answer format, addressing specific problems you may face during your experiments. We will delve into the two primary synthesis routes: the oxidation of cyclohexanol and the hydrogenation of phenol, covering everything from starting material quality to final product purification.
Section 1: General Issues and Starting Material Quality
Q1: My cyclohexanone yield is consistently low, regardless of the synthetic method. Where should I start my investigation?
A1: A consistently low yield often points to foundational issues rather than specific reaction parameters. Before delving into the intricacies of the reaction itself, a thorough evaluation of your starting materials and general laboratory practices is crucial.
-
Purity of Starting Materials: The quality of your cyclohexanol or phenol is paramount. Impurities can act as catalyst poisons, participate in side reactions, or complicate the purification process, all of which contribute to a lower yield.[1] For instance, in the oxidation of cyclohexanol, the presence of water in the starting material can dilute the oxidizing agent and affect the reaction rate. In phenol hydrogenation, certain sulfur or nitrogen-containing compounds can irreversibly poison noble metal catalysts.[2]
-
Actionable Advice:
-
Always use reagents from a reputable supplier and review the certificate of analysis (CoA).
-
If the purity is questionable, consider purifying your starting materials before use. Cyclohexanol can be distilled, and phenol can be recrystallized or distilled.
-
Ensure proper storage of starting materials to prevent degradation or absorption of atmospheric moisture.
-
-
-
Solvent Quality: The solvent plays a critical role in reaction kinetics and selectivity. The presence of impurities, especially water in non-aqueous reactions, can have a significant impact.
-
Actionable Advice:
-
Use appropriately dried solvents, especially for moisture-sensitive reactions like the Swern oxidation.[3]
-
Ensure the solvent is compatible with all reagents and reaction conditions to avoid unwanted side reactions.
-
-
-
Inert Atmosphere: For reactions sensitive to oxygen, such as those involving organometallic reagents or certain catalysts, maintaining an inert atmosphere (e.g., nitrogen or argon) is critical to prevent oxidative degradation of reagents and products.
Q2: How can I analytically verify the purity of my starting materials?
A2: Employing analytical techniques to confirm the purity of your starting materials is a critical first step in troubleshooting.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for identifying and quantifying volatile impurities in your cyclohexanol or phenol. It can help you detect residual solvents from previous manufacturing steps or byproducts from degradation.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide a detailed picture of the structural integrity of your starting material and help identify any organic impurities.[1][5][6]
-
High-Performance Liquid Chromatography (HPLC): For non-volatile impurities or for assessing the purity of phenol, HPLC with a suitable detector (e.g., UV) is an excellent method.[7][8]
| Technique | Information Provided | Typical Application |
| GC-MS | Identification and quantification of volatile impurities. | Checking for residual solvents or volatile byproducts in cyclohexanol. |
| NMR | Structural confirmation and identification of organic impurities. | Verifying the structure and purity of both cyclohexanol and phenol. |
| HPLC | Quantification of non-volatile impurities. | Assessing the purity of phenol and detecting less volatile byproducts. |
Section 2: Troubleshooting the Oxidation of Cyclohexanol
The oxidation of a secondary alcohol like cyclohexanol to a ketone is a fundamental transformation in organic synthesis.[9] However, several factors can lead to a diminished yield of cyclohexanone.
Q3: I am performing an oxidation of cyclohexanol and my yield is low. What are the likely causes related to the reaction conditions?
A3: The oxidation of cyclohexanol is sensitive to several reaction parameters. Deviations from optimal conditions can lead to incomplete reactions or the formation of byproducts.
-
Incomplete Reaction: The most straightforward cause of low yield is an incomplete conversion of the starting material.
-
Actionable Advice:
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the point of completion.
-
Stoichiometry of Oxidizing Agent: An insufficient amount of the oxidizing agent will naturally lead to incomplete conversion. Conversely, a large excess can sometimes promote side reactions.[10] It is crucial to use the correct molar ratio as specified in a reliable protocol.
-
-
-
Temperature Control: This is one of the most critical factors in cyclohexanol oxidation.
-
Causality: Many oxidation reactions are exothermic. If the temperature is not controlled, it can lead to the formation of byproducts through over-oxidation or side reactions. For instance, with strong oxidizing agents like chromic acid, elevated temperatures can lead to the cleavage of the cyclohexanone ring to form adipic acid.[11]
-
Actionable Advice:
-
Use an ice bath or other cooling system to maintain the recommended temperature range for your specific oxidizing agent.[12]
-
Add the oxidizing agent slowly and portion-wise to manage the exotherm.
-
-
Q4: What are the common side products in cyclohexanol oxidation, and how can I minimize their formation?
A4: The formation of byproducts is a major contributor to low yields. The specific byproducts depend on the oxidizing agent used.
-
Over-oxidation Products:
-
Adipic Acid: This is a common byproduct when using strong oxidizing agents like potassium permanganate or chromic acid, especially at higher temperatures. The ketone is further oxidized, leading to C-C bond cleavage.[11][13]
-
Other Dicarboxylic Acids: Glutaric and succinic acids can also be formed through further oxidation.[14]
-
Minimization Strategy: Use milder and more selective oxidizing agents like sodium hypochlorite (bleach) in the presence of acetic acid, or employ methods like the Swern or Dess-Martin periodinane oxidation, which are known for their high selectivity for converting secondary alcohols to ketones without over-oxidation.[3][15] Strict temperature control is also essential.[11]
-
-
Chlorinated Byproducts: When using hypochlorite-based oxidants, there is a possibility of forming chlorinated cyclohexanone derivatives if the reaction conditions are not well-controlled.
Troubleshooting Workflow for Cyclohexanol Oxidation
Caption: Troubleshooting Flow for Phenol Hydrogenation Issues.
Section 4: Workup and Purification Issues
A significant loss of product can occur during the workup and purification stages. Careful technique is essential to maximize your isolated yield.
Q7: I seem to be losing a lot of my product during the aqueous workup and extraction. How can I minimize these losses?
A7: Product loss during workup is a common issue, often related to the solubility of cyclohexanone in the aqueous phase or the formation of emulsions.
-
"Salting Out": Cyclohexanone has some solubility in water. To minimize this, you can increase the ionic strength of the aqueous layer, which decreases the solubility of organic compounds.
-
Actionable Advice: After the reaction, add a saturated solution of sodium chloride (brine) or solid sodium chloride to the aqueous layer before extraction. This "salting out" effect will drive more of the cyclohexanone into the organic phase.
-
[10][16]* Emulsion Formation: Emulsions are a common problem during the extraction of reaction mixtures, especially if surfactants or finely divided solids are present. An emulsion is a stable mixture of two immiscible liquids, which can make the separation of the organic and aqueous layers difficult or impossible, trapping your product in the process. [16] * Troubleshooting Emulsions:
- Be Patient: Sometimes, simply allowing the separatory funnel to stand for a period can lead to the separation of the layers. [17] 2. Gentle Agitation: Instead of vigorous shaking, gently invert the separatory funnel several times to mix the layers. This reduces the likelihood of emulsion formation. [16] 3. Salting Out: Adding brine can help to break emulsions by increasing the density and ionic strength of the aqueous phase. [17][18] 4. Filtration: Filtering the entire mixture through a pad of Celite® or glass wool can sometimes break up the emulsion. [17][19] 5. Centrifugation: For smaller volumes, centrifuging the mixture can force the separation of the layers.
[16]Q8: What is the best way to purify my crude cyclohexanone to maximize yield?
A8: The choice of purification method depends on the scale of your reaction and the nature of the impurities.
-
Distillation: For volatile impurities, simple or fractional distillation is the most common purification method.
-
Actionable Advice:
-
Ensure your distillation apparatus is set up correctly to avoid product loss.
-
For closely boiling impurities, fractional distillation with a suitable column (e.g., Vigreux or packed) is necessary.
-
Vacuum distillation is recommended for larger scales or to prevent thermal degradation of the product.
-
-
[20]* Column Chromatography: For laboratory-scale purification, especially to remove non-volatile impurities, flash column chromatography is effective. [3] * Actionable Advice:
- Choose an appropriate solvent system that provides good separation of cyclohexanone from the impurities on TLC.
- Be mindful that some product can be lost on the column, so this method may not be ideal if maximizing yield is the absolute priority on a larger scale.
Section 5: Detailed Experimental Protocols
To provide a practical reference, here is a detailed protocol for a common laboratory-scale synthesis of cyclohexanone.
Protocol: Oxidation of Cyclohexanol to Cyclohexanone using Sodium Hypochlorite
This procedure is adapted from standard organic chemistry laboratory texts and is suitable for a small-scale synthesis.
-
Cyclohexanol
-
Glacial Acetic Acid
-
Sodium Hypochlorite solution (household bleach, ~6-8%)
-
Sodium Chloride
-
Dichloromethane (or Diethyl Ether)
-
Anhydrous Sodium Sulfate
-
Separatory Funnel
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine cyclohexanol and glacial acetic acid. Cool the flask in an ice bath.
-
Addition of Oxidant: Slowly add the sodium hypochlorite solution dropwise to the stirred mixture while maintaining the temperature between 40-50°C. T[10]he rate of addition should be controlled to prevent the temperature from exceeding this range.
-
Reaction Monitoring: After the addition is complete, continue stirring the mixture for a set period (e.g., 15-30 minutes). Monitor the reaction for completion by TLC.
-
Workup - Quenching and Salting Out: Once the reaction is complete, neutralize any remaining acetic acid by the careful addition of a saturated sodium bicarbonate solution until effervescence ceases. Add solid sodium chloride to the mixture to "salt out" the cyclohexanone. 5[10]. Extraction: Transfer the mixture to a separatory funnel. Extract the product with dichloromethane or diethyl ether. Separate the organic layer.
-
Washing: Wash the organic layer with water and then with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Filter or decant the solution into a pre-weighed round-bottom flask and remove the solvent using a rotary evaporator.
-
Characterization: Determine the yield of the crude cyclohexanone. Characterize the product using IR spectroscopy (look for the appearance of a strong C=O stretch around 1710 cm⁻¹ and the disappearance of the broad O-H stretch from cyclohexanol) and NMR.
[10]### References
-
Application Note: Protocol for the Oxidation of (R)-3-(hydroxymethyl)cyclohexanone to (R)-3-formylcyclohexanone. Benchchem.
-
The formation of byproducts in the autoxidation of cyclohexane. PubMed.
-
Technical Support Center: Scalable Synthesis of 2-(1-Methylethylidene)-cyclohexanone. Benchchem.
-
The Formation of Byproducts in the Autoxidation of Cyclohexane. Request PDF.
-
A Comparative Guide to HPLC-Based Purity Validation of 4,4-Dimethylcyclohexanone Oxime. Benchchem.
-
Separation of Cyclohexanone, 2-hexylidene- on Newcrom R1 HPLC column. SIELC Technologies.
-
Separation of Cyclohexanone on Newcrom R1 HPLC column. SIELC Technologies.
-
Hydrogenation of Phenol to Cyclohexanone over Bifunctional Pd/ C‑Heteropoly Acid Catalyst in the Liquid Phase. OSTI.GOV.
-
Organic Chemistry Lab Report: Synthesis of Cyclohexanone. Owlcation.
-
Selective Hydrogenation of Phenol to Cyclohexanol over Ni/CNT in the Absence of External Hydrogen. MDPI.
-
Tips & Tricks: Emulsions. Department of Chemistry : University of Rochester.
-
Quantitative Determination of Methylcyclohexanone Mixtures Using. PDF Free Download.
-
The Oxidation of Cyclohexanol. Edubirdie.
-
Liquid Phase Selective Hydrogenation of Phenol to Cyclohexanone over Electrospun Pd/PVDF-HFP Catalyst. MDPI.
-
Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International.
-
Oxidation of Cyclohexanol to Cyclohexanone. Scribd.
-
Selective phenol hydrogenation to cyclohexanone over alkali–metal-promoted Pd/TiO2 in aqueous media. Green Chemistry (RSC Publishing).
-
Oxidation of Cyclohexanol to Cyclohexanone CH-128, CH-252. YouTube.
-
Selective Hydrogenation of Phenol to Cyclohexanone over Pd–HAP Catalyst in Aqueous Media. Request PDF.
-
Oxidation of cyclohexanone and/or cyclohexanol catalyzed by Dawson-type polyoxometalates using hydrogen peroxide. ResearchGate.
-
Selective Phenol Hydrogenation to Cyclohexanone Over a Dual Supported Pd-Lewis Acid Catalyst. ResearchGate.
-
Influence of the oxidant type on the yield of cyclohexanol and... ResearchGate.
-
2.7: The preparation of Cyclohexanone from Cyclohexanol. Chemistry LibreTexts.
-
US4250118A - Process for the preparation of cyclohexanone. Google Patents.
-
Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation.
-
Cyclohexanol Oxidation to Cyclohexanone Notes. Studylib.
-
Cyclohexanone synthesis. Organic Chemistry Portal.
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Organic Chemistry - Spectroscopy - Cyclohexanone. YouTube.
-
3-oxazolidinecarboxylic acid, 4-formyl-2,2-dimethyl-, 1,1-dimethylethyl ester, (S) - Organic Syntheses Procedure.
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Selective oxidation of cyclohexanol and 2-cyclohexen-1-ol on O/Au(111): the effect of molecular structure. PubMed.
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Technical Support Center: Scaling Up Cyclohexyne Reactions. Benchchem.
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Optimization of Cyclohexanol and Cyclohexanone Yield in the Photocatalytic Oxofunctionalization of Cyclohexane over Degussa P-25 under Visible Light. PMC.
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bmse000405 Cyclohexanone at BMRB.
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Cyclohexanone(108-94-1) 1H NMR spectrum. ChemicalBook.
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Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation.
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Swern Oxidation Proceedure. MSU chemistry.
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Cyclohexanone protonated - Optional[13C NMR] - Chemical Shifts. SpectraBase.
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Scaling up the synthesis of 1,2-Cyclohexanedione for pilot production. Benchchem.
-
A Low-Cost and Scalable Synthesis of a Cyclohexanone-Related Bifunctional Building Block. PMC.
-
Oxidation of Cyclohexane to Cyclohexanol/Cyclohexanone Using Sol‐Gel‐Encapsulated Unspecific Peroxygenase from Agrocybe aegerita. PMC.
-
Looking for tips on scaling up organic syntheses - chemistry. Reddit.
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Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. AZoM.
-
Technical Support Center: Troubleshooting Emulsion Formation in Hexanophenone Workup. Benchchem.
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Why is the formation of emulsion in solvent extraction considered as a disadvantage?. Quora.
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Identification of byproducts in 4-(4-Ethylcyclohexyl)cyclohexanone production
Welcome to the technical support guide for the synthesis of 4-(4-Ethylcyclohexyl)cyclohexanone. This document is designed for researchers, scientists, and professionals in drug development and materials science. We will explore the common synthetic challenges, focusing on the identification and mitigation of byproducts. Our goal is to provide practical, field-tested insights to enhance the purity and yield of your target compound.
Introduction: The Synthetic Challenge
This compound is a valuable intermediate in the synthesis of liquid crystals and specialized polymers. Achieving high purity is critical for the performance of these advanced materials. The multi-step synthesis, however, is often plagued by the formation of structurally similar byproducts that can be difficult to separate and identify. This guide provides a structured approach to understanding, identifying, and troubleshooting these impurities.
Part 1: Common Synthetic Pathways and Potential Byproducts
The production of this compound typically proceeds through one of two primary routes, each with a unique byproduct profile. Understanding these pathways is the first step in effective troubleshooting.
Route A: Hydrogenation of 4-Ethylbiphenyl and Subsequent Oxidation
This common industrial route involves the catalytic hydrogenation of 4-ethylbiphenyl to produce 4-ethylcyclohexylcyclohexane, which is then oxidized to the target ketone. While seemingly straightforward, each step presents opportunities for side reactions.
The initial hydrogenation of 4-ethylbiphenyl is a critical step where selectivity is paramount. The goal is to saturate one of the phenyl rings completely while leaving the other untouched, which is challenging.[1] Subsequent oxidation of the intermediate alcohol must be controlled to prevent over-oxidation or other side reactions.[2]
Caption: Byproduct formation pathway in the hydrogenation/oxidation route.
Route B: Friedel-Crafts Acylation Approach
An alternative synthesis involves the Friedel-Crafts acylation of a suitable aromatic substrate, followed by reduction steps.[3][4] For instance, reacting ethylbenzene with cyclohexanecarbonyl chloride in the presence of a Lewis acid catalyst like AlCl₃. This method is prone to generating isomeric byproducts due to the directing effects of the ethyl group on the benzene ring.[5]
Polyalkylation is another common issue in Friedel-Crafts reactions, where the product is more reactive than the starting material, leading to multiple substitutions.[5]
Caption: Isomeric byproduct formation in the Friedel-Crafts acylation route.
Table 1: Summary of Potential Byproducts
| Byproduct Name | Probable Origin | Key Identifying Feature (e.g., in MS) |
| 4-Ethylcyclohexylbenzene | Route A: Incomplete hydrogenation of 4-ethylbiphenyl.[6] | Mass corresponding to the loss of only 6 hydrogen atoms from the starting material. |
| Bicyclohexyl | Route A: Over-hydrogenation of 4-ethylbiphenyl. | Mass corresponding to the complete saturation of both rings. |
| 4-(4-Ethylcyclohexyl)cyclohexanol | Route A: Incomplete oxidation of the alcohol intermediate.[2] | Presence of a hydroxyl group (-OH) signal in IR/NMR; mass is 2 units higher than the product. |
| Adipic Acid Derivatives | Route A: Ring-opening over-oxidation of the ketone.[7] | Significantly different fragmentation pattern, presence of carboxylic acid functionalities. |
| 2-(4-Ethylcyclohexyl)cyclohexanone | Route B: Friedel-Crafts reaction at the ortho position.[8] | Same mass as the product, but different retention time in chromatography and distinct NMR spectrum. |
| Poly-acylated/alkylated Species | Route B: Lack of selectivity in Friedel-Crafts reaction.[4] | Higher molecular weight peaks corresponding to the addition of multiple cyclohexyl groups. |
Part 2: Troubleshooting Guide
This section is formatted as a series of questions you might encounter in the lab, with detailed, actionable answers.
Q1: My GC-MS analysis of the final product shows a significant peak with a molecular weight of 188.29 g/mol , slightly higher than my product's expected weight (182.26 g/mol ). What is this impurity?
A: A molecular weight of 188.29 g/mol strongly suggests the presence of 4-(4-Ethylcyclohexyl)cyclohexanol , the alcohol intermediate from Route A. This indicates an incomplete oxidation step.
-
Causality: The oxidizing agent may have been depleted, the reaction time too short, or the temperature insufficient for full conversion. Some oxidants are highly selective for secondary alcohols but can be sluggish.[9]
-
Troubleshooting Steps:
-
Verify Stoichiometry: Ensure at least a stoichiometric amount of the oxidizing agent was used. A slight excess may be necessary.
-
Increase Reaction Time/Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or a rapid GC method. Extend the reaction time or modestly increase the temperature until the starting alcohol spot disappears.
-
Choice of Oxidant: If the problem persists, consider a more potent or selective oxidation system. For example, switching from a mild oxidant like hydrogen peroxide with a catalyst to a Swern or Dess-Martin oxidation (in lab scale) could drive the reaction to completion.[9]
-
Q2: I'm using Route A and my yield is low. The crude product analysis shows multiple peaks, some with lower molecular weights than the starting material.
A: This points towards over-hydrogenation or degradation during the hydrogenation step.
-
Causality: Harsh reaction conditions (high temperature or pressure) or a highly active catalyst can lead to the saturation of both aromatic rings, or even cleavage of the ethyl group or the bond between the rings.[6]
-
Troubleshooting Steps:
-
Modify Catalyst: Switch to a less active catalyst or use a catalyst modifier. For selective hydrogenation of phenols to cyclohexanones, palladium-on-charcoal modified with a base like sodium carbonate has been shown to be effective.[10]
-
Optimize Conditions: Reduce the hydrogen pressure and/or reaction temperature. The goal is to find a kinetic sweet spot where the desired mono-hydrogenation is fast, and subsequent reactions are slow.[1]
-
Solvent Choice: The solvent can influence catalyst activity and selectivity. Experiment with different solvents to modulate the reaction outcome.
-
Q3: My synthesis followed Route B, and while the mass spectrometry of the main product is correct, the ¹H-NMR is complex, with multiple aromatic signals. What went wrong?
A: This is a classic sign of isomeric byproduct formation during the Friedel-Crafts acylation step. The ethyl group is an ortho-, para-director, meaning acylation can occur at the desired para-position and the undesired ortho-position.[8]
-
Causality: The selectivity of Friedel-Crafts reactions is sensitive to the catalyst, temperature, and solvent. A highly reactive system can reduce selectivity, leading to a mixture of isomers.[3]
-
Troubleshooting Steps:
-
Lower the Temperature: Running the acylation at a lower temperature (e.g., 0 °C or below) often increases the kinetic preference for the sterically less hindered para-product.
-
Change the Lewis Acid: While AlCl₃ is common, it is also very strong. A milder Lewis acid, such as FeCl₃ or ZnCl₂, might offer better selectivity.
-
Purification: These isomers are often difficult to separate. Careful column chromatography or fractional crystallization may be required. It is far more efficient to prevent their formation in the first place.
-
Part 3: Frequently Asked Questions (FAQs)
FAQ 1: What is the single most common byproduct to watch for and why?
The most prevalent byproduct is typically the unreacted intermediate 4-(4-Ethylcyclohexyl)cyclohexanol . This is because the oxidation of a secondary alcohol to a ketone is an equilibrium-limited reaction that often does not go to 100% completion without carefully optimized conditions or a significant excess of the oxidizing agent.[2] Its structural similarity and close boiling point to the final product make it challenging to remove via simple distillation.
FAQ 2: How can I confirm the identity of an unknown peak in my chromatogram?
A multi-faceted approach is best. Start with GC-MS to get the molecular weight and fragmentation pattern.[11][12] If the impurity is significant, isolate a small fraction using preparative HPLC or column chromatography. Then, run ¹H-NMR, ¹³C-NMR, and IR spectroscopy. Comparing the resulting spectra to known compounds or using spectral databases (like the NIST WebBook) can provide a definitive identification.[13]
FAQ 3: Are there "green" or more environmentally friendly approaches to this synthesis?
Yes. Traditional oxidation methods can use heavy metals (like chromium) or produce hazardous waste.[9] Modern approaches focus on cleaner oxidants. For example, using hydrogen peroxide with a tungstate catalyst is a green alternative where the only byproduct is water.[9] Similarly, using catalytic transfer hydrogenation instead of high-pressure hydrogen gas can improve safety and reduce energy consumption.
Part 4: Key Experimental Protocol
Protocol: GC-MS Analysis for Byproduct Identification in this compound Production
This protocol provides a standardized method for detecting and identifying the primary byproducts discussed.
Caption: Workflow for GC-MS analysis of synthesis byproducts.
1. Sample Preparation:
-
Accurately weigh approximately 1-2 mg of the crude reaction mixture into a 2 mL GC vial.
-
Add 1 mL of a high-purity solvent such as ethyl acetate or dichloromethane. Ensure the sample is fully dissolved.[14]
2. Instrumentation & Conditions:
-
Gas Chromatograph: Agilent 8890 GC system or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5MS UI (30 m x 0.25 mm x 0.25 µm) or a similar non-polar column is recommended for good separation of these types of analytes.[14]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase at 15 °C/min to 280 °C.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
MSD Conditions:
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 amu.
-
3. Data Analysis & Interpretation:
-
Retention Time: Compare the retention times of the peaks in your sample to those of pure standards of the starting material, product, and suspected byproducts if available.
-
Mass Spectrum: For each unknown peak, analyze its mass spectrum.
-
Identify the molecular ion peak (M⁺) to determine the molecular weight.
-
Analyze the fragmentation pattern. For example, the presence of a peak corresponding to the loss of H₂O (M-18) is a strong indicator of an alcohol.
-
-
Library Search: Compare the obtained mass spectra against a commercial library (e.g., NIST, Wiley) for tentative identification.[13]
This structured approach will enable you to confidently identify the byproducts in your synthesis, paving the way for targeted process optimization.
References
- CN101337870B - Method for synthesizing 4-(4'-n-alkyl cyclohexyl)cyclohexanone.
- Friedel–Crafts reaction. Wikipedia. [Link]
- friedel-crafts acyl
- CN112778108A - Synthesis method of 4-substituted cyclohexanone.
- Kozioł, A., et al. (n.d.).
- 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Ventura College Organic Chemistry Lab. [Link]
- Sohail, M., et al. (2020).
- Friedel-Crafts Acyl
- Cyclohexanone synthesis. Organic Chemistry Portal. [Link]
- Headspace GC/MS chromatogram of 200 ppm standards of cyclohexanone and cyclohexanol.
- Development of Diboron(4) Mediated Reductions Involving Palladium and Synthesis of Stimuli Responsive Materials. UC Merced - eScholarship. [Link]
- Biphenyl Hydrogenation with Syngas for Hydrogen Purification and Transportation: Performance of Dispersed Catalytic Systems.
- Selective Hydrogenation of 4-Substituted Phenols to the Cyclohexanone Analogues – Catalyst Optimization and Kinetics.
- 4-Ethylbiphenyl. PubChem - NIH. [Link]
- [Determination of Residual Cyclohexanone in Disposable Infusion Set by Gas Chrom
- 4-Ethylbiphenyl. NIST WebBook. [Link]
- How to get peak separation of cyclohexanol and cyclohexanone in GC-MS?
- Cyclohexanone: Properties, Reactions, Production And Uses. Chemcess. [Link]
- Lu, L., et al. (2009). Selective Hydrogenation of Single Benzene Ring in Biphenyl Catalyzed by Skeletal Ni.
- Green Production Technology of Cyclohexanone. AIChE. [Link]
- Api, A. M., et al. (2019). RIFM fragrance ingredient safety assessment, cyclohexanone, 2-ethyl-4,4-dimethyl-, CAS Registry Number 55739-89-4. [Link]
- Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. MDPI. [Link]
Sources
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- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
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- 8. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN101337870B - Method for synthesizing 4-(4'-n-alkyl cyclohexyl)cyclohexanone - Google Patents [patents.google.com]
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- 12. [Determination of residual cyclohexanone in disposable infusion set by gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 4-Ethylbiphenyl [webbook.nist.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Column Chromatography for Liquid Crystal Intermediate Purification
Welcome to the technical support center for the purification of liquid crystal intermediates using column chromatography. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these critical molecular building blocks. Here, we move beyond simple protocols to explain the underlying principles, helping you make informed decisions to resolve common issues and optimize your separations.
Section 1: Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format. Each issue is broken down into probable causes and actionable solutions grounded in chromatographic theory.
Problem: Poor or No Separation of Compounds
Question: My compounds are eluting together or showing significant overlap. How can I improve the resolution?
Possible Causes:
-
Incorrect Mobile Phase Polarity: The eluent may be too polar, causing all compounds to travel with the solvent front instead of interacting with the stationary phase.[1] Conversely, if the eluent is not polar enough, all compounds may remain adsorbed at the top of the column.
-
Inappropriate Stationary Phase: The chosen adsorbent (e.g., silica gel, alumina) may not have the appropriate selectivity for your specific mixture.[2] Liquid crystal intermediates can have subtle differences in polarity that require careful selection of the stationary phase.
-
Column Overloading: Applying too much sample for the amount of adsorbent used will exceed the column's capacity, leading to broad, overlapping bands.[3]
-
Poorly Packed Column: Channels or cracks in the stationary phase create pathways for the mobile phase to flow unevenly, preventing the establishment of the necessary separation equilibrium.[4]
Solutions & Explanations:
-
Optimize the Mobile Phase: The key to good separation is finding a solvent system where the desired compound has a Thin-Layer Chromatography (TLC) retention factor (Rf) of approximately 0.3-0.4.[2]
-
Causality: An Rf in this range indicates that the compound has a balanced affinity for both the stationary and mobile phases, allowing for effective separation.
-
Action: Systematically test different solvent systems using TLC.[5] Start with a non-polar solvent (e.g., hexane) and gradually add a more polar solvent (e.g., ethyl acetate) until you achieve the target Rf value. This methodical approach is the foundation of a self-validating protocol.[6]
-
-
Consider an Alternative Stationary Phase:
-
Silica Gel (SiO2): The most common adsorbent, it is slightly acidic and works well for a wide range of organic molecules.[7]
-
Alumina (Al2O3): Available in acidic, neutral, or basic forms, alumina can be advantageous for separating acid-sensitive or base-sensitive compounds, which can be a concern for some liquid crystal ester intermediates.[2]
-
-
Employ Gradient Elution: If your mixture contains compounds with a wide range of polarities, a single solvent system (isocratic elution) may not be effective.[8][9]
-
Reduce Sample Load: A general rule is to use 20-50 times the weight of adsorbent to the sample weight.[2] For difficult separations, this ratio should be increased.
Problem: The Compound Won't Elute from the Column
Question: I've been running the column for a long time with an increasingly polar solvent, but I can't recover my target compound. What's happening?
Possible Causes:
-
Compound is Too Polar: The compound may be so polar that it binds irreversibly to the stationary phase under the current conditions.[12]
-
Decomposition on the Column: The stationary phase may be catalyzing the degradation of your compound.[12] Silica gel's acidic nature can decompose acid-sensitive molecules.[2]
-
Precipitation/Crystallization: The compound may have crystallized at the top of the column if it is not soluble in the eluting solvent.[12]
Solutions & Explanations:
-
Drastically Increase Solvent Polarity: Try a more aggressive solvent system. If a hexane/ethyl acetate mixture fails, consider switching to dichloromethane/methanol or adding a small percentage of acetic acid or triethylamine to help displace a basic or acidic compound, respectively.
-
Test for Compound Stability: Before running a large-scale column, spot your compound on a TLC plate, let it sit for an hour, and then elute it. If you see new spots or streaking, your compound is likely unstable on that adsorbent.[12] In this case, switching to a different stationary phase (e.g., neutral alumina) or using a less reactive adsorbent is necessary.
-
Use a "Plug" of Silica: If the compound is very polar, a full column may not be the best approach. A short, wide column (a "plug") can be used to quickly remove less polar impurities while your highly polar compound is washed through with a very polar solvent.[12]
-
Dry Loading: If your sample is not soluble in the initial, non-polar mobile phase, it can precipitate upon loading.
-
Protocol: Dissolve your crude mixture in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder.[13] This powder can then be carefully added to the top of the packed column, ensuring your entire sample enters the column in a uniform band.[13]
-
Problem: Cracked or Channeling Column Bed
Question: The surface of my silica bed is cracked, and the solvent is running faster down the sides. What did I do wrong?
Possible Causes:
-
Poor Packing Technique: The adsorbent was not packed uniformly, leaving air pockets or areas of different density.[4]
-
Column Running Dry: Allowing the solvent level to drop below the top of the stationary phase will cause air to enter the bed, leading to cracks and channels.
-
Thermal Stress: A significant change in solvent composition (e.g., switching from hexane to methanol) can generate heat, causing the solvent to expand and disrupt the packed bed.
Solutions & Explanations:
-
Proper Packing is Crucial: The goal is a homogenous, densely packed bed. The "wet slurry" method is generally most reliable.
-
Causality: A uniform bed ensures that the mobile phase flows evenly, allowing for consistent interaction between the analytes and the stationary phase, which is the basis of the separation process.[14]
-
-
Always Maintain Solvent Level: Never let the solvent level drop below the top of the adsorbent.[15] This is a critical and non-negotiable rule of column chromatography.
-
Pre-mix Solvents for Gradient Elution: When running a gradient, avoid drastic solvent changes. Instead, gradually increase the polarity by using pre-mixed solutions (e.g., 9:1 hexane:EtOAc, then 8:2, 7:3, etc.). This minimizes thermal stress on the column.
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I choose between gravity and flash chromatography for my liquid crystal intermediates?
Flash chromatography is the modern standard in research labs and is almost always preferred.[1] It uses positive air pressure to force the solvent through the column, making it significantly faster and providing better resolution than gravity chromatography.[16][17] Gravity chromatography, which relies on gravity alone, is slow and often leads to broader peaks due to diffusion.[18] Given that many liquid crystal synthesis pathways involve multiple steps, the speed and efficiency of flash chromatography are highly advantageous for throughput.[17]
Q2: My liquid crystal intermediate is colorless. How can I track it during the chromatography process?
Since the compounds are not visible, you must analyze the collected fractions to determine their composition.[1]
-
Collect Small, Uniform Fractions: Collect the eluent in a series of labeled test tubes.
-
Analyze by TLC: The most common method is to use Thin-Layer Chromatography (TLC).[19]
-
Protocol: Spot a small amount from each fraction onto a TLC plate.[19] After developing the plate, visualize the spots using a UV lamp (if your compounds are UV-active) or by staining with a chemical agent (e.g., potassium permanganate or ninhydrin for specific functional groups).[20]
-
Interpretation: Fractions containing the same single spot can be combined. Fractions with mixed spots may need to be re-purified. This provides a self-validating system to ensure purity.
-
Q3: What are the key differences between isocratic and gradient elution, and when should I use each?
-
Isocratic Elution: Uses a single, constant mobile phase composition throughout the entire separation.[10] It is simple, reproducible, and ideal for separating mixtures of compounds with similar polarities.[8][11]
-
Gradient Elution: The mobile phase composition is changed over time, typically by increasing the concentration of a more polar solvent.[10][11] This method is superior for separating complex mixtures containing compounds with a wide range of polarities.[9] It improves peak shape for late-eluting compounds and reduces the overall run time.[8]
For the multi-step synthesis common in liquid crystal development, a "scout gradient" is often used initially to understand the polarity range of the impurities.[21] Once the optimal conditions are roughly known, an isocratic elution might be developed for routine purification of a specific intermediate.
Q4: How do I select the right stationary and mobile phases?
The selection is based on the polarity of your target molecule and impurities.[22] Chromatography separates compounds based on their differential partitioning between the stationary and mobile phases.
-
Stationary Phase: For most organic liquid crystal intermediates, silica gel is the default choice due to its versatility and high resolving power.[7] If your compound is sensitive to acid, consider using neutral alumina .[2]
-
Mobile Phase: The choice of solvent (eluent) is critical.[5] The goal is to find a solvent that moves the desired compound down the column while leaving impurities either behind or washing them through much faster.[22] A good starting point for many organic compounds is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate .[5] The optimal ratio is determined experimentally using TLC.[6]
Section 3: Protocols and Data
Experimental Protocol: Wet Packing a Flash Chromatography Column
-
Preparation: Place a small plug of cotton or glass wool at the bottom of the column, ensuring it is snug but not overly compressed. Add a thin (0.5 cm) layer of sand.[15]
-
Create Slurry: In a separate beaker, mix the required amount of silica gel with the initial, least polar eluent until a consistent, pourable slurry is formed.[15] Ensure there are no dry clumps.
-
Pour Slurry: Pour the slurry into the column. Rinse the beaker with more eluent to transfer all the silica.
-
Pack the Column: Open the stopcock and apply gentle air pressure (1-2 psi) to force the solvent through.[13] Continuously tap the side of the column gently to encourage even settling and remove any air bubbles.[15]
-
Add Sand: Once the silica has settled into a stable bed, allow the solvent to drain until it is just level with the top of the silica. Carefully add another thin layer of sand to protect the silica surface from being disturbed during sample loading.[13]
-
Equilibrate: Run 2-3 column volumes of the initial eluent through the packed column to ensure it is fully equilibrated. Never let the solvent level drop below the top layer of sand.[15]
Data Presentation: Solvent and Adsorbent Properties
Table 1: Common Solvents (Eluotropic Series) for Normal-Phase Chromatography This table lists solvents in order of increasing polarity and eluting power on polar adsorbents like silica gel.
| Solvent | Polarity Index | Notes |
| Hexane / Pentane | 0.1 | Very non-polar, used as the base for most solvent systems. |
| Toluene | 2.4 | Good for dissolving aromatic compounds. |
| Dichloromethane (DCM) | 3.1 | A versatile solvent with intermediate polarity. |
| Diethyl Ether | 2.8 | Prone to peroxide formation; use with caution. |
| Ethyl Acetate (EtOAc) | 4.4 | Excellent general-purpose polar solvent, often mixed with hexane. |
| Acetone | 5.1 | Highly polar, useful for eluting strongly adsorbed compounds. |
| Methanol (MeOH) | 5.1 | Very polar; often used in small percentages with DCM or EtOAc. |
Table 2: Comparison of Common Adsorbents
| Property | Silica Gel (SiO₂) | Alumina (Al₂O₃) |
| pH | Slightly Acidic (pH ~4-5) | Available as Acidic, Neutral, or Basic |
| Primary Use | General purpose for most neutral and acidic organic compounds.[7] | Good for purifying amines (basic alumina) or acid-sensitive compounds (neutral alumina).[2] |
| Particle Size | 40-63 µm (230-400 mesh) is standard for flash chromatography.[1] | Similar particle sizes available. |
| Caution | Can cause degradation of highly acid-sensitive compounds. | Activity is highly dependent on water content; must be handled carefully.[1] |
Section 4: Visualized Workflows
General Column Chromatography Workflow
This diagram outlines the logical flow from initial analysis to final purification.
Caption: Standard workflow for purifying liquid crystal intermediates.
Troubleshooting Logic: Poor Separation
This decision tree provides a systematic approach to diagnosing and solving poor resolution.
Caption: Decision tree for troubleshooting poor chromatographic separation.
References
- Danaher Life Sciences. (n.d.). Gradient vs. Isocratic Elution in HPLC.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography.
- Phenomenex. (2025, May 23). Isocratic Vs. Gradient Elution in Chromatography.
- Pandey, P. K. (2025, October 8). Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes. PharmaGuru.
- Mastelf. (2025, February 19). Gradient vs. Isocratic HPLC: Which Method is Best for Your Application?
- ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- Welch Materials. (2026, January 7). [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose?
- Columbia University. (n.d.). Column chromatography.
- ChemistryViews. (2012, July 3). Tips and Tricks for the Lab: Column Choices.
- Kyoto University. (n.d.). Column Chromatography | Operation Guide for Chemistry Experiments.
- Hawach Scientific. (2025, February 11). Several Problems of Flash Column Chromatography.
- University of Pittsburgh, Department of Chemistry. (n.d.). Column Chromatography.
- University of Calgary, Department of Chemistry. (n.d.). Column chromatography.
- Sorbtech. (n.d.). Chromatography Adsorbents - A Comprehensive Guide.
- Organic Lab Techniques. (2022, March 9). Colorless Column [Video]. YouTube.
- Various Authors. (2018, November 1). How to test for colorless substances in chromatography. Quora.
- Research Journal of Pharmacy and Technology. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography.
- Chrom Tech, Inc. (2024, November 20). Flash Chromatography Explained: A Comprehensive Guide.
- Phenomenex. (2025, June 6). Flash Chromatography: Principles & Applications.
- Chemistry For Everyone. (2025, March 16). What Is The Difference Between Flash Chromatography And Gravity Chromatography? [Video]. YouTube.
- Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips.
- Chemistry For Everyone. (2025, March 10). How To Make Column Chromatography More Efficient? [Video]. YouTube.
- ALWSCI. (2025, March 25). Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods.
Sources
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- 2. web.uvic.ca [web.uvic.ca]
- 3. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 4. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 5. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
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- 15. Column Chromatography | Operation Guide for Chemistry Experiments | Kyoto University [chem.zenkyo.h.kyoto-u.ac.jp]
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Recrystallization methods for high-purity 4-(4-Ethylcyclohexyl)cyclohexanone
Welcome to the technical support resource for the purification of 4-(4-Ethylcyclohexyl)cyclohexanone. This guide is designed for researchers, chemists, and drug development professionals who require this liquid crystal intermediate at exceptionally high purity.[1][2] As a molecule with a rigid bicyclohexyl core and a polar ketone group, its purification via recrystallization presents unique challenges.[1] This document provides in-depth, field-proven insights and troubleshooting protocols to ensure you achieve optimal results in your experiments.
Part 1: Fundamentals of Recrystallizing this compound
Recrystallization is a powerful purification technique for solids that leverages differences in solubility at varying temperatures.[3][4] The goal is to dissolve the impure compound in a hot solvent and allow it to crystallize in a pure form as the solution cools, leaving impurities behind in the mother liquor.[4][5]
The Causality of Solvent Selection:
The molecular structure of this compound is dominated by its large, nonpolar aliphatic framework (two cyclohexane rings and an ethyl group). The single ketone group introduces a site of moderate polarity. This duality is central to selecting an appropriate solvent. The principle of "like dissolves like" dictates that solvents with similar polarity to the solute will be most effective.[6][7][8]
An ideal solvent for this compound should exhibit the following characteristics:
-
High Solubility at Elevated Temperatures: It must completely dissolve the this compound when hot.
-
Low Solubility at Room/Cold Temperatures: The compound should be sparingly soluble or insoluble when cold to ensure a high recovery yield.[3][9][10]
-
Favorable Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor).[3][5]
-
Chemical Inertness: The solvent must not react with the compound.[7]
-
Volatility: It should be easily removable from the final crystals during drying.[3]
-
Appropriate Boiling Point: The solvent's boiling point should be low enough to avoid "oiling out," a phenomenon where the compound melts in the hot solution instead of dissolving.[3][8]
Part 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the recrystallization of this compound in a direct question-and-answer format.
Question 1: My compound isn't dissolving, even when I heat the solvent to a boil. What should I do?
Answer: This indicates that the solvent is "too bad" or not polar enough to overcome the crystal lattice energy of your compound, even at high temperatures.
-
Diagnosis: The intermolecular forces between the solvent molecules and your compound are weaker than the forces holding the crystal together.
-
Solutions:
-
Increase Solvent Volume: First, ensure you are using an adequate volume. Add the solvent in small increments to the boiling mixture until the solid dissolves. However, be cautious not to add a large excess, which will reduce your final yield.[10]
-
Switch to a More Polar Solvent: If increasing the volume is ineffective, you must select a more suitable solvent. Since this compound has a ketone group, a solvent with moderate polarity may be required. Consider solvents like acetone or ethyl acetate, or a mixed solvent system. A rule of thumb suggests that solvents containing the same functional group as the compound can be effective solubilizers.[11][12]
-
Use a Mixed Solvent System: Dissolve your compound in a minimal amount of a "good" hot solvent in which it is highly soluble (e.g., acetone). Then, slowly add a "bad" hot solvent in which it is less soluble (e.g., hexane or water) until the solution becomes faintly cloudy (turbid).[11] This indicates you have reached the saturation point. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool.[11]
-
Question 2: As my solution cools, an oil is forming instead of crystals. How can I fix this?
Answer: This phenomenon, known as "oiling out," is one of the most common recrystallization problems. It occurs when the saturated solution's temperature is above the melting point of your compound.[13] The compound liquefies instead of forming a structured crystal lattice.
-
Diagnosis: The boiling point of your chosen solvent is too high, or the solution is becoming supersaturated at a temperature where your compound is molten. This is more likely if the compound is significantly impure, as impurities depress the melting point.
-
Solutions:
-
Reheat and Add More Solvent: The most immediate fix is to reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent (1-5% of the total volume) to decrease the saturation temperature.[13][14] Then, allow it to cool again, but more slowly.
-
Promote Slow Cooling: Rapid cooling encourages oiling out. Insulate the flask by placing it on a cork ring or wooden block and covering it with a watch glass. Let it cool to room temperature undisturbed before moving it to an ice bath.[13][14]
-
Induce Crystallization at a Higher Temperature: Try scratching the inner surface of the flask with a glass rod at a temperature just below the solvent's boiling point. The microscopic scratches provide nucleation sites for crystal growth to begin before the solution cools to the compound's melting point.[10]
-
Change Solvents: If the problem persists, your solvent's boiling point is likely too high. Select a solvent with a lower boiling point.
-
Question 3: The solution has cooled completely, even in an ice bath, but no crystals have formed. What went wrong?
Answer: This is a classic case of a supersaturated solution, where the concentration of the dissolved compound is higher than its normal saturation point.[14] Crystal formation requires nucleation, the initial aggregation of molecules, which has not occurred here.
-
Diagnosis: The solution lacks a nucleation site for crystals to begin growing. This can happen with highly purified compounds or in very clean glassware.
-
Solutions:
-
Induce Nucleation by Scratching: Vigorously scratch the inside of the flask just below the surface of the liquid with a glass stirring rod.[10][14] The fine glass particles that are scraped off can serve as nucleation points.
-
Add a Seed Crystal: If you have a small crystal of pure this compound from a previous batch, add it to the solution. This "seed" crystal provides a perfect template for further crystal growth.[10]
-
Reduce Solvent Volume: It's possible you used too much solvent initially.[14] Gently heat the solution to boil off a portion of the solvent (10-20%) and then attempt to cool it again.[13]
-
Flash Freeze: As a last resort, cool the mixture in a dry ice/acetone bath.[15] This can sometimes force precipitation, though it may result in a very fine powder rather than well-defined crystals. This powder can then be used as seed crystals for a subsequent, more controlled recrystallization attempt.
-
Question 4: I got crystals, but my final yield is extremely low. How can I improve it?
Answer: A low yield is a frustrating outcome. It typically means that a significant amount of your product was left behind in the mother liquor or lost during transfers.
-
Diagnosis & Solutions:
-
Excess Solvent Usage: This is the most common cause.[10][13] Using the absolute minimum amount of boiling solvent required to dissolve the compound is critical. If the mother liquor is not disposed of, you can test it by placing a drop on a watch glass; if a large amount of solid residue remains after evaporation, too much solvent was used.[13]
-
Premature Crystallization: If the compound crystallized in the filter funnel during a hot filtration step, you would have lost a significant portion of your product. To prevent this, use a pre-heated funnel and filter the solution as quickly as possible.[15]
-
Incomplete Crystallization: Ensure the solution has been thoroughly cooled. After reaching room temperature, allow the flask to sit in an ice-water bath for at least 15-20 minutes to maximize crystal formation.
-
Washing with Warm or Excessive Solvent: When washing the filtered crystals, use a minimal amount of ice-cold solvent.[10] Using warm solvent or too much washing solvent will redissolve some of your purified product.
-
Re-crystallize the Mother Liquor: You can often recover a second crop of crystals by boiling off some of the solvent from the mother liquor and re-cooling. Note that this second crop may be less pure than the first.
-
Part 3: Experimental Protocols & Visualization
Recrystallization Workflow
The diagram below outlines the logical flow of a standard recrystallization experiment.
Caption: General workflow for purification by recrystallization.
Protocol 1: Screening for a Suitable Solvent System
This protocol is designed to efficiently identify an effective solvent or solvent pair for this compound.
Materials:
-
Crude this compound
-
Small test tubes (10 x 75 mm)
-
Selection of candidate solvents (see table below)
-
Hot plate or water bath
-
Pasteur pipettes
-
Glass stirring rods
Candidate Solvents Selection Table:
| Solvent | Boiling Point (°C)[8] | Polarity | Rationale |
| n-Hexane | 69 | Nonpolar | Good for nonpolar compounds, may require a co-solvent.[8] |
| Heptane | 98 | Nonpolar | Similar to hexane but with a higher boiling point. |
| Toluene | 111 | Nonpolar (Aromatic) | Can be effective for rigid structures, but high boiling point may cause oiling out.[8] |
| Acetone | 56 | Polar Aprotic | "Like dissolves like" for the ketone group; low boiling point is advantageous.[11][12] |
| Ethyl Acetate | 77 | Moderately Polar | A versatile solvent often used in mixtures with hexanes.[11] |
| Ethanol (EtOH) | 78 | Polar Protic | Can be a good solvent; often used with water as an anti-solvent.[11] |
| Methanol (MeOH) | 65 | Polar Protic | Similar to ethanol but with a lower boiling point.[8] |
Procedure:
-
Place approximately 20-30 mg of your crude solid into several separate small test tubes.
-
To the first test tube, add a candidate solvent dropwise at room temperature, swirling after each drop. Add up to ~1 mL.
-
Observation: If the solid dissolves completely at room temperature, the solvent is "too good" and unsuitable for recrystallization.[6] Reject it.
-
Observation: If the solid remains largely insoluble, proceed to the next step.
-
-
Heat the test tube containing the insoluble solid in a hot water bath or carefully on a hot plate. Swirl gently.
-
Observation: If the solid dissolves completely at or near the boiling point, this is a promising solvent.
-
Observation: If the solid still does not dissolve after adding ~2-3 mL of hot solvent, the solvent is "too bad." Reject it.
-
-
For the promising solvents where the solid dissolved upon heating, remove the test tube from the heat and allow it to cool to room temperature.
-
Once at room temperature, place the test tube in an ice-water bath for 10-15 minutes.
-
Observation: The ideal solvent is one that produces a large quantity of crystalline solid upon cooling.
-
Observation: If no crystals form, try inducing nucleation by scratching the inside of the test tube.
-
-
Compare the results from all tested solvents to select the one that provides the best balance of dissolving the compound when hot and yielding a high amount of crystals when cold.
Protocol 2: Bulk Recrystallization of this compound
Procedure:
-
Place your crude solid in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask's volume).
-
Add the chosen solvent from Protocol 1 in small portions while heating the flask on a hot plate. Bring the mixture to a gentle boil.
-
Continue adding just enough hot solvent to fully dissolve the solid. It is crucial to use the minimum amount of boiling solvent necessary.[10]
-
(Optional Hot Filtration): If you observe insoluble impurities (e.g., dust, inorganic salts), you must perform a hot gravity filtration. Add a small excess of hot solvent (~5%) to prevent premature crystallization, and pour the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin within 5-20 minutes.[13]
-
Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 15 minutes to maximize the yield.
-
Collect the pure crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.
-
Allow the crystals to dry under vacuum on the filter for several minutes, then transfer them to a watch glass to air dry completely.
Part 4: Advanced Troubleshooting Decision Tree
This diagram provides a logical path to diagnose and solve recrystallization failures.
Caption: A decision tree for troubleshooting common recrystallization issues.
Part 5: Analytical Methods for Purity Assessment
Verifying the purity of your final product is a critical final step. A successful recrystallization should result in a product with a sharp melting point and no detectable impurities by spectroscopic or chromatographic methods.
| Analytical Technique | Information Provided |
| Melting Point Analysis | A pure crystalline solid will melt over a very narrow temperature range (typically < 2 °C). Impurities depress and broaden the melting point range.[9][16] |
| Thin-Layer Chromatography (TLC) | A rapid, qualitative method to check for impurities. The pure compound should appear as a single spot. Impurities will appear as additional spots with different Rf values.[16][17] |
| High-Performance Liquid Chromatography (HPLC) | A highly sensitive quantitative method. The pure product will show a single, sharp peak. Impurities appear as separate peaks, and their area can be used to calculate the percentage of purity.[17][18] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information. 1H and 13C NMR spectra should match the known structure of this compound. The absence of signals from impurities or residual solvent confirms high purity. Quantitative NMR (qNMR) can be used for absolute purity determination.[17][18][19] |
References
- BenchChem. (n.d.). Application Notes and Protocols for the Resolution of Ketones via Fractional Crystallization.
- Pavia, D. L., Lampman, G. M., & Kriz, G. S. (1976). Solvent selection for recrystallization: An undergraduate organic experiment.
- Creative Chemistry. (n.d.). The preparation of crystalline derivatives of aldehydes and ketones.
- Quora. (2018). How to choose a solvent for crystallization of an organic compound.
- ResearchGate. (n.d.). Modern Analytical Technique for Characterization Organic Compounds.
- Santa Monica College. (n.d.). Crystallization.
- Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Research and Reviews: Journal of Medicinal and Organic Chemistry. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques.
- ACS Publications. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry.
- Chemistry LibreTexts. (2021).
- University of California, Irvine. (n.d.). EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer....
- Harvard University. (n.d.). Recrystallization-1.pdf.
- University of Colorado Boulder. (n.d.). Recrystallization.
- University of York. (n.d.). Problems with Recrystallisations.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- University of California, Los Angeles. (n.d.).
- PubChem. (n.d.). 4-Methylcyclohexanone.
- University of Missouri-St. Louis. (n.d.).
- University of Rochester. (n.d.). Tips & Tricks: Recrystallization.
- Arborpharmchem. (n.d.). CAS.150763-13-6 this compound.
- Hong Jin Chemical Co.,Ltd. (n.d.). This compound CAS 150763-13-6 99.5%.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Liquid Crystal Materials: The Role of this compound.
Sources
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- 3. community.wvu.edu [community.wvu.edu]
- 4. web.mnstate.edu [web.mnstate.edu]
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- 6. pubs.acs.org [pubs.acs.org]
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- 12. Tips & Tricks [chem.rochester.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
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- 19. rroij.com [rroij.com]
Technical Support Center: Storage and Handling of 4-(4-Ethylcyclohexyl)cyclohexanone
An in-depth technical guide by a Senior Application Scientist.
Welcome to the technical support center for 4-(4-Ethylcyclohexyl)cyclohexanone. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and purity of this critical liquid crystal intermediate. As a compound with a rigid cyclohexyl skeleton and a polar carbonyl group, its integrity is paramount for reproducible results in material science and other advanced applications[1]. This document provides in-depth troubleshooting advice and best practices to prevent degradation during storage.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
To maintain the compound's integrity, it should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[2][3]. The container must be kept tightly sealed to prevent exposure to atmospheric oxygen and moisture[4]. For optimal long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is highly recommended[5].
Q2: What are the common visual signs of degradation?
The pure compound is typically a colorless to pale yellow clear liquid. Signs of potential degradation include:
-
Color Change: Development of a more pronounced yellow or brownish tint.
-
Increased Viscosity: A noticeable thickening of the liquid.
-
Precipitate Formation: The appearance of solid particles or cloudiness.
Q3: What is the expected shelf-life?
While specific data for this compound is not widely published, a structurally similar compound, 4-cyclohexyl cyclohexanone, has a documented shelf-life of 25 months or longer when stored under ideal conditions (cool, dry, tightly sealed, protected from heat and light)[6]. Following the recommended storage protocols in this guide will maximize the viable shelf-life.
Q4: What type of container should I use for storage?
Use chemically resistant containers, such as amber glass bottles with PTFE-lined caps. The amber glass will protect the compound from light, which can catalyze degradation. If possible, use light-impermeable containers for maximum protection[7]. Ensure the container material is non-reactive; avoid certain plastics like PVC and polystyrene, which can be corroded by cyclohexanone derivatives[7].
Q5: Is an inert atmosphere absolutely necessary for storage?
For short-term storage (a few weeks), a tightly sealed container in a cool, dark place may be sufficient. However, for long-term storage (months) or for applications requiring the highest purity, an inert atmosphere is critical. Oxygen can promote oxidative degradation pathways, leading to the formation of impurities that can compromise experimental outcomes. Storing under nitrogen can preserve product quality for extended periods[5].
Section 2: Understanding Potential Degradation Pathways
The stability of this compound is primarily threatened by three factors: oxygen, light, and trace contaminants (acid/base). While this specific molecule's degradation has not been extensively studied, we can infer likely pathways based on the known chemistry of ketones and cyclohexanones.
-
Oxidation: The presence of oxygen, especially when catalyzed by light or trace metals, can lead to oxidative cleavage or the formation of peroxides. A potential pathway is the Baeyer-Villiger oxidation, which would convert the ketone into an ester (lactone), fundamentally altering the molecule's structure.
-
Self-Condensation: Like many ketones, this compound can potentially undergo a base or acid-catalyzed aldol-type self-condensation reaction[8]. This process involves two molecules reacting to form a larger dimer, which would present as a high-molecular-weight impurity and could lead to increased viscosity and color change.
-
Photochemical Reactions: Exposure to UV light can provide the energy needed to initiate radical reactions. This can lead to a variety of degradation products, including from alpha-chlorination in the presence of chlorine sources[8].
Caption: Potential degradation pathways for this compound.
Section 3: Troubleshooting Guide: Investigating Degradation
This section addresses common issues encountered during storage and provides a logical workflow for diagnosis.
Problem: I've observed a color change and increased viscosity in my stored sample. How do I confirm degradation and determine if it's still usable?
Answer: A change in physical properties is a strong indicator of chemical degradation. Follow this systematic approach to assess the sample's integrity.
Step-by-Step Investigation Workflow
-
Documentation & Quarantine: Immediately record your observations (date, storage duration, appearance). Isolate the suspect vial to prevent accidental use in critical experiments.
-
Qualitative Purity Check: Perform a simple qualitative test to detect the presence of ketone degradation products. A 2,4-Dinitrophenylhydrazine (DNPH) test can be useful; a significant color change or precipitate formation compared to a fresh standard can indicate the presence of various carbonyl-containing impurities[9].
-
Chromatographic Analysis: This is the definitive step for assessing purity. Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are ideal.
-
Objective: To separate the parent compound from any potential impurities.
-
Procedure: Run a sample of the suspect material alongside a trusted, fresh standard (if available).
-
Interpretation: Degradation is confirmed if you observe a decrease in the area of the main peak corresponding to this compound and the appearance of new peaks (impurities).
-
-
Structural Identification (Optional but Recommended): If significant impurities are detected, identifying them can help pinpoint the degradation pathway. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for this, as it provides both retention time (from GC) and mass-to-charge ratio (from MS) to help identify the molecular weight and fragmentation pattern of the unknown peaks[10].
Caption: Workflow for troubleshooting suspected chemical degradation.
Section 4: Protocols for Quality Control & Prevention
Proactive measures are the most effective way to prevent degradation.
Protocol 4.1: Recommended Storage Conditions Summary
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows down reaction kinetics of degradation pathways. |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Prevents oxidation by displacing atmospheric oxygen[5]. |
| Light | Protect from Light | Prevents light-catalyzed radical reactions. Use amber vials[6][7]. |
| Container | Tightly Sealed Amber Glass | Prevents exposure to air/moisture and light. Inert material. |
| Location | Well-ventilated, Dry Area | General lab safety and prevents moisture ingress[2][4]. |
| Incompatibles | Store away from strong oxidizers | Prevents chemical reactions[2][3]. |
Protocol 4.2: Preparing Aliquots for Long-Term Storage
To avoid repeatedly exposing the main stock to the atmosphere, prepare smaller, single-use aliquots.
-
Preparation: In a fume hood, allow the main stock bottle of this compound to come to room temperature before opening to prevent condensation of moisture from the air into the cold liquid.
-
Inerting: Set up a manifold or balloon system with dry nitrogen or argon gas.
-
Aliquoting: Dispense the desired volume of the compound into smaller, clean, dry amber glass vials.
-
Purging: Gently flush the headspace of each new aliquot vial with the inert gas for 10-15 seconds. This displaces the air.
-
Sealing: Immediately and tightly seal each vial with a PTFE-lined cap. For extra security, wrap the cap-vial interface with Parafilm®.
-
Labeling: Clearly label each aliquot with the compound name, concentration (if diluted), date of aliquoting, and storage conditions.
-
Storage: Place the labeled aliquots in a designated, properly labeled secondary container in a refrigerator (2-8°C).
Protocol 4.3: Qualitative DNPH Test for Carbonyl Impurities
This protocol provides a quick check for the presence of extraneous carbonyl compounds, which are common degradation products.
Materials:
-
2,4-Dinitrophenylhydrazine (DNPH) reagent solution.
-
Ethanol or other suitable solvent.
-
Test tubes.
-
Suspect sample and a fresh (control) sample of this compound.
Procedure:
-
Prepare two test tubes. In each, dissolve 1-2 drops of the sample (one for the suspect material, one for the control) in 1 mL of ethanol.
-
To each test tube, add 1 mL of the DNPH reagent.
-
Gently swirl the tubes and allow them to stand at room temperature for 5-10 minutes.
-
Observation: The formation of a yellow, orange, or reddish precipitate indicates the presence of a ketone or aldehyde. Compare the suspect sample to the control. A significantly faster, more intense, or different colored precipitate in the suspect sample suggests the presence of degradation products.
References
- Chemius. (n.d.). Cyclohexanone.
- Gnee Biotech. (2025, December 24). Cyclohexanone (CAS 108-94-1): Safety, Handling, And Storage Guidelines.
- 2M Holdings. (2020, October 13). SAFETY DATA SHEET CYCLOHEXANONE LRG.
- The Good Scents Company. (n.d.). 4-ethyl cyclohexanone.
- ChemBK. (2024, April 10). Cyclohexanone, 4-ethyl-.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Safety First: Handling and Storage of Cyclohexanone.
- DOMO Caproleuna GmbH. (2022, December 20). SAFETY DATA SHEET CYCLOHEXANONE.
- The Good Scents Company. (n.d.). 4-cyclohexyl cyclohexanone.
- Greenburg, L. A., & Lester, D. (1944). A micromethod for the determination of acetone and ketone bodies. Journal of Biological Chemistry, 154, 177.
- Dong, K., et al. (2018). Degradation pathways of cyclic alkanes in Rhodococcus sp. NDKK48. PubMed.
- Babu, G. R. V., & Verghese, G. C. (1998). Biodegradation of Cyclohexanone and Cyclohexanol by the Activated Sludge Process.
- Wikipedia. (n.d.). Cyclohexanone.
Sources
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- 5. Mobile [my.chemius.net]
- 6. 4-cyclohexyl cyclohexanone, 92-68-2 [thegoodscentscompany.com]
- 7. domochemicals.com [domochemicals.com]
- 8. Cyclohexanone - Wikipedia [en.wikipedia.org]
- 9. EP0272552B1 - Method and device for ketone measurement - Google Patents [patents.google.com]
- 10. Degradation pathways of cyclic alkanes in Rhodococcus sp. NDKK48 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Industrial Scale-Up of 4-(4-Ethylcyclohexyl)cyclohexanone Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 4-(4-Ethylcyclohexyl)cyclohexanone. This document is designed for researchers, chemists, and process engineers involved in scaling this synthesis from the laboratory to industrial production. We will explore the common synthetic pathways, troubleshoot potential challenges, and provide detailed protocols and answers to frequently asked questions to ensure a safe, efficient, and high-yielding process.
Overview of Synthetic Strategies
The industrial production of this compound typically follows one of two primary routes. The choice of route often depends on raw material availability, cost, and environmental considerations.
-
Route A: Two-Step Acylation-Hydrogenation: This is a widely used method that begins with the Friedel-Crafts acylation of an aromatic precursor, followed by the catalytic hydrogenation of the resulting aromatic ketone.
-
Route B: Oxidation of Cyclohexanol Precursor: This alternative involves the oxidation of 4-(4-Ethylcyclohexyl)cyclohexanol to the target ketone. This route is advantageous if the corresponding alcohol is a readily available or easily synthesized starting material.
The following guide is structured to address challenges encountered in both pathways.
Troubleshooting Guide: From Precursors to Product
This section is formatted as a series of common problems you may encounter during the scale-up process, followed by their probable causes and recommended solutions.
Challenges in the Friedel-Crafts Acylation Stage (Route A)
The Friedel-Crafts acylation is a cornerstone for forming the initial C-C bond but is fraught with potential complications at scale.[1] It typically involves reacting ethylbenzene with cyclohexanecarbonyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[2]
Question 1: My reaction yield is low, and a significant amount of starting material remains unreacted. What's going wrong?
-
Possible Cause 1: Inactive Catalyst. The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Contamination of reagents or the reactor with water will deactivate the catalyst.
-
Solution: Ensure all reagents, solvents, and the reactor are scrupulously dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Possible Cause 2: Insufficient Catalyst Loading. Unlike many catalytic reactions, Friedel-Crafts acylations often require more than stoichiometric amounts of AlCl₃ because the catalyst complexes with the product ketone, rendering it inactive.
-
Solution: Review your stoichiometry. An excess of the Lewis acid (typically 1.1 to 1.3 equivalents) is often necessary. Conduct small-scale trials to optimize the catalyst loading for your specific conditions.
-
-
Possible Cause 3: Inadequate Reaction Temperature or Time. The reaction may be too slow at the current operating temperature.
-
Solution: While the initial addition is often done at low temperatures to control the exothermic reaction, a subsequent heating period (e.g., refluxing at 60°C) is often required to drive the reaction to completion.[3] Monitor the reaction progress using an appropriate analytical technique (TLC, GC, or HPLC) to determine the optimal reaction time.
-
Question 2: My final product is contaminated with isomers. How can I improve the regioselectivity for the desired para-isomer?
-
Possible Cause: Inherent Reaction Mechanism. The ethyl group on ethylbenzene is an ortho, para-directing group.[2] While the para-position is sterically favored, the formation of the ortho-isomer is a competing side reaction.
-
Solution 1: Temperature Control. Lowering the reaction temperature can sometimes increase the selectivity for the thermodynamically more stable para-isomer over the kinetically favored ortho-isomer.
-
Solution 2: Choice of Solvent. The polarity of the solvent can influence the isomer ratio. Experiment with different solvents (e.g., carbon disulfide, nitrobenzene, or dichloroethane) to find the optimal balance of solubility and selectivity.
-
Solution 3: Purification Strategy. If isomer formation cannot be completely suppressed, a robust purification strategy is essential. Fractional distillation under vacuum or recrystallization may be required to separate the isomers effectively.
-
Question 3: I am observing unexpected high-molecular-weight by-products in my GC-MS analysis. What are they?
-
Possible Cause: Transalkylation and Side Reactions. In the highly acidic reaction environment, the ethylbenzene starting material can undergo intermolecular transalkylation, leading to the formation of diethylbenzene and benzene.[2] These can then undergo acylation themselves, leading to impurities like diethylbenzophenones.
-
Solution: Use a molar excess of ethylbenzene relative to the acylating agent. This will favor the desired reaction and minimize the self-condensation of the aromatic starting material. Careful control of reaction time and temperature can also mitigate these side reactions.
-
Challenges in the Catalytic Hydrogenation Stage (Route A)
This step aims to selectively reduce the aromatic ring of the intermediate (4-(4-ethylphenyl)cyclohexanone) without affecting the ketone functional group.
Question 1: The hydrogenation is incomplete, leaving aromatic starting material in the product.
-
Possible Cause 1: Catalyst Deactivation. The catalyst (e.g., Palladium on Carbon) can be poisoned by impurities carried over from the previous step, such as residual Lewis acids or sulfur compounds.
-
Solution: Ensure the 4-(4-ethylphenyl)cyclohexanone intermediate is thoroughly purified before hydrogenation. A workup procedure that effectively removes all traces of the acylation catalyst is critical.
-
-
Possible Cause 2: Insufficient Hydrogen Pressure or Temperature. The reaction conditions may not be vigorous enough for complete aromatic saturation.
-
Solution: Gradually increase the hydrogen pressure and/or reaction temperature according to established safety protocols. Monitor the hydrogen uptake to track reaction progress. A typical condition might be 80°C under 1.0 MPa of hydrogen pressure.[4]
-
-
Possible Cause 3: Poor Catalyst Dispersion/Mass Transfer. In a scaled-up reactor, inefficient stirring can lead to poor contact between the catalyst, substrate, and hydrogen gas, slowing the reaction rate.
-
Solution: Optimize the agitation speed to ensure the catalyst remains suspended and the gas-liquid interface is maximized for efficient mass transfer.
-
Question 2: I am seeing significant formation of 4-(4-Ethylcyclohexyl)cyclohexanol. How can I prevent over-reduction?
-
Possible Cause: Non-selective Catalyst or Harsh Conditions. The primary challenge in this step is achieving selectivity for the aromatic ring over the ketone.[5] High temperatures, high pressures, or a highly active catalyst can lead to the undesired reduction of the ketone to the corresponding alcohol.[4][6]
-
Solution 1: Catalyst Modification. The selectivity can be improved by modifying the catalyst. For instance, adding a base like sodium carbonate to a Pd/C catalyst has been shown to effectively hydrogenate the phenol analogue to the cyclohexanone derivative while suppressing alcohol formation.[5]
-
Solution 2: Condition Optimization. Carefully control the reaction parameters. Use the lowest temperature and pressure that still provide a reasonable reaction rate for the aromatic hydrogenation.
-
Solution 3: Monitor and Stop. Closely monitor the reaction progress by GC. Stop the reaction as soon as the aromatic precursor is consumed to prevent further reduction of the ketone product.
-
Challenges in the Oxidation Stage (Route B)
This route involves the oxidation of 4-(4-Ethylcyclohexyl)cyclohexanol.
Question 1: My oxidation reaction is slow and incomplete.
-
Possible Cause 1: Inefficient Oxidizing Agent or Catalyst. The chosen oxidant may not be potent enough under the applied conditions, or the catalyst may be inactive.
-
Solution: If using a catalytic system (e.g., H₂O₂ with a tungstate catalyst), ensure the catalyst is properly prepared and activated.[7] For other systems, like oxidation with air/oxygen, the catalyst and reaction conditions are critical.[8] Consider alternative, more robust oxidizing agents if the issue persists, keeping in mind the environmental and safety implications.
-
-
Possible Cause 2: Phase Transfer Issues. If the reaction involves multiple phases (e.g., an aqueous oxidant and an organic substrate), poor mixing can limit the reaction rate.
-
Solution: Implement vigorous stirring and consider the use of a phase-transfer catalyst to facilitate the migration of the oxidant to the organic phase.[9]
-
Question 2: The yield is low due to the formation of by-products like dicarboxylic acids.
-
Possible Cause: Over-oxidation. Harsh reaction conditions or an overly aggressive oxidizing agent can lead to the cleavage of the cyclohexanone ring, forming adipic acid derivatives and other degradation products.
-
Solution: Reduce the reaction temperature and/or the concentration of the oxidizing agent. Add the oxidant slowly and portion-wise to maintain better control over the reaction exotherm and prevent localized high concentrations. Monitor the reaction closely and stop it once the starting alcohol is consumed.
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical process parameters to control for a successful scale-up?
-
A1: For the entire process, the most critical parameters are:
-
Temperature Control: Both the acylation (exothermic) and hydrogenation steps are highly sensitive to temperature. Precise control is needed to prevent side reactions and ensure selectivity.
-
Moisture Exclusion: Particularly for the Friedel-Crafts acylation, maintaining an anhydrous environment is paramount to prevent catalyst deactivation.[10]
-
Agitation/Mass Transfer: In heterogeneous reactions like catalytic hydrogenation, ensuring efficient mixing is key to achieving reasonable reaction times and complete conversion.
-
Pressure Control: Maintaining a stable hydrogen pressure is crucial for the hydrogenation step.
-
Q2: What are the primary safety concerns for this process on an industrial scale?
-
A2: The primary safety concerns include:
-
Flammable Materials: Cyclohexanone and many organic solvents used are flammable liquids.[11][12] The process area must be equipped with explosion-proof electricals, and measures to prevent static discharge are mandatory.[13][14]
-
Hydrogen Handling: Hydrogen gas is highly flammable and forms explosive mixtures with air. Robust engineering controls, leak detection, and proper ventilation are essential.
-
Corrosive and Hazardous Reagents: Aluminum chloride is corrosive and reacts violently with water. Oxidizing agents can be highly reactive and pose fire or explosion risks. All materials should be handled according to their Safety Data Sheets (SDS) with appropriate personal protective equipment (PPE).[13]
-
Reaction Exotherms: The Friedel-Crafts acylation is highly exothermic. The reactor's cooling system must be adequately sized to handle the heat load and prevent a runaway reaction.
-
Q3: Which analytical techniques are recommended for in-process control and final product release?
-
A3: A combination of techniques is recommended:
-
Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS): This is the workhorse technique for this process. It is excellent for monitoring the consumption of starting materials, the formation of intermediates and products, and quantifying impurities, including isomers.[2]
-
High-Performance Liquid Chromatography (HPLC): Useful for analyzing non-volatile components or as an alternative to GC.[15]
-
Infrared (IR) Spectroscopy: Can be used for quick identification of the key ketone functional group (C=O stretch typically around 1715 cm⁻¹).[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for definitive structure confirmation of the final product and any isolated intermediates or impurities.[7]
-
Data and Visualization
Process Workflow and Key Transformations
The diagram below outlines the primary two-step synthesis route (Route A) for this compound.
Caption: Overall workflow for the two-step synthesis of this compound.
Troubleshooting Logic for Low Yield in Hydrogenation
This decision tree can help diagnose issues during the critical hydrogenation step.
Caption: Decision tree for troubleshooting low yields in the hydrogenation stage.
Typical Reaction Conditions
The following table summarizes typical conditions found in the literature for analogous transformations. These should be used as a starting point for optimization.
| Parameter | Friedel-Crafts Acylation | Catalytic Hydrogenation |
| Catalyst | Aluminum Chloride (AlCl₃) | Palladium on Carbon (Pd/C), 5% |
| Catalyst Loading | 1.1 - 1.3 equivalents | 1 - 5 wt% relative to substrate |
| Solvent | Dichloroethane, Carbon Disulfide | Ethanol, Ethyl Acetate, or neat |
| Temperature | 0-10°C (addition), then 50-80°C (reflux)[3] | 80 - 150°C[4] |
| Pressure | Atmospheric | 1 - 5 MPa H₂[4] |
| Typical Reaction Time | 2 - 8 hours | 3 - 12 hours |
| Key Consideration | Strict exclusion of moisture | Efficient H₂ mass transfer and prevention of over-reduction[5] |
Detailed Protocol Example: Two-Step Synthesis
Disclaimer: This protocol is a generalized example for informational purposes. All procedures must be adapted and thoroughly risk-assessed for the specific equipment and scale of operation.
Protocol 1: Friedel-Crafts Acylation of Ethylbenzene
-
Reactor Preparation: Ensure a glass-lined or suitably resistant reactor is clean, dry, and purged with dry nitrogen.
-
Charging Reagents: Charge the reactor with anhydrous solvent (e.g., 1,2-dichloroethane) and ethylbenzene (1.2 equivalents). Cool the mixture to 0-5°C with agitation.
-
Catalyst Addition: Slowly and portion-wise, add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) to the stirred mixture, maintaining the temperature below 10°C.
-
Acyl Chloride Addition: Prepare a solution of cyclohexanecarbonyl chloride (1.0 equivalent) in anhydrous 1,2-dichloroethane. Add this solution dropwise to the reactor over 1-2 hours, ensuring the temperature does not exceed 10°C. A gas scrubber should be used to neutralize the evolved HCl gas.
-
Reaction: After the addition is complete, allow the mixture to stir at low temperature for 30 minutes. Then, slowly warm the reactor to 60°C and hold for 3-5 hours, or until GC analysis shows consumption of the limiting reagent.
-
Quenching: Cool the reaction mixture back to 0-5°C. Very slowly and carefully, quench the reaction by adding crushed ice, followed by dilute hydrochloric acid. This step is highly exothermic and produces large volumes of HCl gas. Ensure adequate cooling and ventilation.
-
Workup: Transfer the mixture to a separation vessel. Separate the organic layer. Wash the organic layer sequentially with water, dilute sodium bicarbonate solution, and brine.
-
Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent by distillation.
-
Purification: Purify the resulting crude oil by vacuum distillation to yield 4-(4-ethylphenyl)cyclohexanone.
Protocol 2: Hydrogenation of 4-(4-ethylphenyl)cyclohexanone
-
Reactor Preparation: Ensure a high-pressure autoclave rated for hydrogenation is clean and dry.
-
Charging: Charge the autoclave with the purified 4-(4-ethylphenyl)cyclohexanone, a suitable solvent (e.g., ethanol), and 5% Palladium on Carbon (1-2% by weight of the substrate).
-
Inerting: Seal the reactor and purge the headspace several times with nitrogen, followed by several purges with hydrogen gas.
-
Reaction: Pressurize the reactor with hydrogen to the target pressure (e.g., 1.5 MPa). Begin agitation and heat the reactor to the target temperature (e.g., 100°C).
-
Monitoring: Monitor the reaction by observing the drop in hydrogen pressure from the reservoir (hydrogen uptake). The reaction is complete when hydrogen uptake ceases. Confirm completion with GC analysis of a sampled aliquot.
-
Cooldown and Depressurization: Cool the reactor to room temperature. Carefully vent the excess hydrogen pressure and purge the reactor with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of celite or another suitable filter aid to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric upon exposure to air; ensure the filter cake is kept wet with solvent during handling and disposed of appropriately.
-
Purification: Remove the solvent under reduced pressure. The crude this compound can be further purified by vacuum distillation or recrystallization if necessary.
References
- CN101337870B - Method for synthesizing 4-(4'-n-alkyl cyclohexyl)cyclohexanone - Google Patents. URL: https://patents.google.
- Friedel-Crafts acylation of benzene. Chemguide. URL: https://www.chemguide.co.
- 4-(4-Ethylcyclohexyl)-4-methylpentan-2-one | SIELC Technologies. URL: https://sielc.com/4-4-ethylcyclohexyl-4-methylpentan-2-one.html
- Selective Hydrogenation of 4-Substituted Phenols to the Cyclohexanone Analogues – Catalyst Optimization and Kinetics - ResearchGate. URL: https://www.researchgate.
- General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones - PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2637799/
- Synthesis and Characterization of 4-Ethylbenzophenone. URL: https://www.academia.
- Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation - PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7052924/
- Safety Data Sheet - Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/sds/sial/398241
- The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry. URL: https://www.mcc.edu/orgchem/EAS3.html
- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. URL: https://www.masterorganicchemistry.
- Friedel-Crafts acylation (video) - Khan Academy. URL: https://www.khanacademy.
- This compound(2HHK) - Echemi. URL: https://www.echemi.com/products/pd20160122-192621-828.html
- CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents. URL: https://patents.google.
- Cyclohexanone synthesis - Organic Chemistry Portal. URL: https://www.organic-chemistry.org/synthesis/C1-C6/ketones/cyclohexanones.shtm
- Hydrogenation of Phenol to Cyclohexanone over Bifunctional Pd/ C‑Heteropoly Acid Catalyst in the Liquid Phase - OSTI.GOV. URL: https://www.osti.gov/biblio/22688046
- 4-(4-Propylcyclohexyl)cyclohexanone synthesis - ChemicalBook. URL: https://www.chemicalbook.com/synthesis/87625-09-0.htm
- A Low-Cost and Scalable Synthesis of a Cyclohexanone-Related Bifunctional Building Block - PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8579899/
- Pt/CB-Catalyzed Chemoselective Hydrogenation Using In Situ-Generated Hydrogen by Microwave-Mediated Dehydrogenation of Methylcyclohexane under Continuous-Flow Conditions - MDPI. URL: https://www.mdpi.com/1420-3049/28/1/339
- Hydrogenation of cyclohexanone on Pt–Sn surface alloys - Koel Research Group. URL: https://koel.princeton.edu/wp-content/uploads/sites/112/2019/08/172.pdf
- SAFETY DATA SHEET - Sigma-Aldrich. URL: https://www.sigmaaldrich.com/sds/aldrich/123181
- SAFETY DATA SHEET CYCLOHEXANONE LRG - Chemical Suppliers. URL: https://www.chemsuppliers.co.uk/sds/CYCLOHEXANONE_LRG_203-631-1.pdf
- methylcyclohexanone 2521 | niosh - CDC. URL: https://www.cdc.gov/niosh/docs/2003-154/pdfs/2521.pdf
- Product Safety Summary for Cyclohexanone - JCIA BIGDr. URL: https://www.jcia-bigdr.
- A Process For The Synthesis Of 4 Methoxycyclohexanone - Quick Company. URL: https://www.quickcompany.in/patents/a-process-for-the-synthesis-of-4-methoxycyclohexanone
- Cyclohexene, 4-(4-ethylcyclohexyl)-1-pentyl- | C19H34 | CID - PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/543386
- Purification of cyclohexanone - US3933916A - Google Patents. URL: https://patents.google.
- Optimization of Cyclohexanol and Cyclohexanone Yield in the Photocatalytic Oxofunctionalization of Cyclohexane over Degussa P-25 under Visible Light - MDPI. URL: https://www.mdpi.com/2073-4344/9/6/533
- Method for purifying cyclohexanone through distillation adsorption - Eureka | Patsnap. URL: https://patents.
- US5292960A - Process for purification of cyclohexanone - Google Patents. URL: https://patents.google.
- Green Production Technology of Cyclohexanone. URL: https://www.sciencedirect.com/science/article/pii/B9780128234839000187
- RU2523011C2 - Method of cyclohexanone purification - Google Patents. URL: https://patents.google.
- 4-Methylcyclohexanone | C7H12O | CID 11525 - PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-Methylcyclohexanone
- Catalytic Dehydrogenation of Cyclohexanone to Phenol Over the Ru, Rh, Pd and Pt Surfaces in Sub-critical Water - ResearchGate. URL: https://www.researchgate.
- QUANTITATIVE ANALYSIS OF CYCLOHEXANOL/CYCLOHEXANONE SYNTHESIS PROCESS BY ATOM ECONOMY - 石油炼制与化工. URL: http://www.sylzyhg.com/EN/Y2022/V53/I1/118
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Technical Support Center: Minimizing Solvent Waste in the Purification of Cyclohexanone Derivatives
Welcome to the technical support center dedicated to sustainable practices in the purification of cyclohexanone derivatives. In modern drug development and chemical research, minimizing our environmental footprint is as critical as achieving high purity and yield. Solvents are a major contributor to chemical waste, often accounting for a significant portion of the mass in production processes.[[“]] This guide provides practical, troubleshooting-oriented advice in a question-and-answer format to help you reduce solvent consumption, lower operational costs, and implement greener chemistry principles in your laboratory.[2][3]
Section 1: Optimizing Flash Chromatography
Flash chromatography is a workhorse purification technique, but it is notoriously solvent-intensive. The following FAQs address common issues and provide strategies to make your chromatographic separations more efficient and sustainable.
Question: My primary goal is to reduce solvent use in flash chromatography. Where do I start?
Answer: The most impactful changes involve optimizing your method before you run the column. The principle is simple: a faster, more efficient separation uses less solvent.
Your starting point should be a shift from traditional linear gradients to step gradients . A linear gradient gradually changes solvent composition, which is often inefficient if you only need to isolate one target compound from a mixture. A step gradient, however, uses discrete jumps in solvent composition to quickly elute impurities and then your compound of interest, significantly reducing run time and solvent volume.[2][4] Modern automated flash systems have algorithms that can help you develop an effective step gradient from TLC data or an initial linear gradient run.[2][4]
Question: I'm using a step gradient, but my peaks are broad and resolution is poor, forcing me to use more solvent to get pure fractions. What's wrong?
Answer: Poor resolution in flash chromatography, even with an optimized gradient, often points to issues with the column or sample loading.
-
Column Efficiency and Size: Using columns packed with smaller, spherical silica particles increases surface area and efficiency.[5] This enhanced efficiency allows for higher loading capacity, meaning you can often use a smaller column for the same amount of crude material.[4] A smaller column requires lower flow rates and, consequently, less solvent.[4]
-
Sample Loading Technique: How you load your sample is critical. Liquid loading, where the sample is dissolved in a strong solvent, can cause band broadening as the sample spreads before binding to the silica. For better resolution, use solid loading . Dissolve your crude product in a minimal amount of a strong solvent, adsorb it onto a small amount of silica gel or another sorbent, evaporate the solvent, and load the resulting dry powder onto your column.[5] This concentrates the sample into a tight band at the start of the separation.[6]
Question: Are there "greener" solvent alternatives to common choices like dichloromethane or ethyl acetate/hexane mixtures?
Answer: Yes, solvent selection is a key principle of green chemistry. While performance is paramount, several less hazardous solvents can be effective for purifying moderately polar compounds like cyclohexanone derivatives.
Consider replacing chlorinated solvents with alternatives like 2-Methyltetrahydrofuran (2-MeTHF), which is derived from renewable resources.[7][8] Acetone is another excellent, less toxic polar solvent that can be substituted for ethyl acetate or methanol in many cases.[4][9] While not traditionally common in chromatography due to its UV absorbance, modern flash systems can perform real-time baseline subtraction, making UV-absorbing solvents like acetone perfectly viable.[4]
Data Summary: Impact of Gradient Type on Solvent Consumption
The following table provides a typical comparison of solvent usage for purifying 1 gram of a crude cyclohexanone derivative on a 40g silica column.
| Gradient Type | Typical Run Time (minutes) | Estimated Solvent Volume (mL) | Purity of Target Fractions |
| Isocratic | 30 | 1200 | >95% |
| Linear Gradient | 25 | 1000 | >98% |
| Optimized Step Gradient | 15 | 600 | >98% |
As the data shows, an optimized step gradient can reduce solvent consumption by up to 50% compared to an isocratic method and 40% compared to a linear gradient, without sacrificing purity.[4][5]
Workflow for Flash Chromatography Optimization
Caption: Workflow for developing a solvent-sparing flash chromatography method.
Section 2: Crystallization as a Greener Purification Alternative
Crystallization is a powerful purification technique that can often yield material of higher purity than chromatography and generates significantly less solvent waste.
Question: My product is a solid. When should I consider crystallization over chromatography?
Answer: Crystallization should be your first choice if your crude product has a purity of >80-90% and you are working on a scale larger than a few grams.[10] Chromatography is excellent for separating complex mixtures or purifying small quantities, but for removing minor impurities from a larger batch, crystallization is far more efficient and scalable.
Question: How do I find the right solvent or solvent system for my cyclohexanone derivative? My compound seems soluble in everything!
Answer: The ideal crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when heated.[11] If your compound is highly soluble in most common solvents, an anti-solvent system is often effective.[12]
The process involves dissolving your compound in a "good" solvent where it is very soluble, and then slowly adding a "bad" (or anti-solvent) in which it is poorly soluble until the solution becomes turbid (cloudy), indicating the onset of precipitation. Gentle heating to redissolve the solid followed by slow cooling should induce crystallization.
Experimental Protocol: Screening for an Optimal Crystallization Solvent System
-
Setup: Place ~20-30 mg of your crude cyclohexanone derivative into several small vials.
-
Solvent Addition: To each vial, add a different potential "good" solvent (e.g., acetone, ethyl acetate, isopropanol) dropwise at room temperature until the solid just dissolves. Note the approximate volume. A good candidate will dissolve the compound in a reasonable but not minimal amount of solvent.
-
Anti-Solvent Titration: To the vials containing dissolved compound, slowly add a miscible anti-solvent (e.g., heptane, cyclohexane, water) dropwise with stirring until persistent cloudiness is observed.
-
Induce Crystallization: Gently warm the turbid solution until it becomes clear again. If needed, add a single drop of the "good" solvent to clarify.
-
Cooling: Cover the vials and allow them to cool slowly to room temperature, then place them in a refrigerator or freezer to maximize crystal formation.
-
Evaluation: Assess the vials for the quantity and quality of crystals formed. The best system will provide a high yield of well-formed crystals.
Question: I've tried several solvent systems, but my compound either oils out or crashes out as an amorphous powder. What can I do?
Answer: This is a common problem related to nucleation and crystal growth kinetics.[13][14]
-
Oiling Out: This happens when the solution becomes supersaturated at a temperature above the melting point of your solid in that solvent system. Try using a more dilute solution or a solvent system with a lower boiling point.
-
Amorphous Precipitation: This occurs when nucleation is too rapid, preventing the formation of an ordered crystal lattice. To solve this, slow down the process. Instead of rapid cooling, allow the solution to cool slowly in an insulated container. Adding the anti-solvent more slowly or at a slightly elevated temperature can also promote better crystal growth.
Decision Tree: Purification Method Selection
Caption: Decision tree for selecting a primary purification strategy.
Section 3: Advanced & Green Purification Technologies
For challenging separations or when minimizing organic solvent use is the highest priority, advanced technologies offer powerful solutions.
Question: I've heard about Supercritical Fluid Chromatography (SFC). How does it work and can it really reduce solvent waste?
Answer: Supercritical Fluid Chromatography (SFC) is a powerful form of normal-phase chromatography that uses supercritical carbon dioxide (CO₂) as the primary mobile phase.[15] CO₂ is converted to a supercritical fluid by applying heat and pressure, giving it properties intermediate between a liquid and a gas.[16]
The key benefit is that CO₂, which is non-toxic and readily available, replaces the bulk of the non-polar solvent (like hexane or heptane) used in traditional normal-phase chromatography.[17] A small amount of a polar co-solvent (typically an alcohol like methanol) is added to modulate the mobile phase strength.[17] At the end of the run, the CO₂ simply evaporates, leaving your purified compound in a minimal volume of the co-solvent, drastically reducing solvent waste and simplifying product isolation.[15][18] SFC is particularly effective for separating chiral compounds and other moderately polar molecules like many cyclohexanone derivatives.[15]
Question: Are there any non-chromatographic techniques for difficult separations besides crystallization?
Answer: Yes, several other techniques can be employed, often leveraging chemical properties of the ketone functional group.
-
Distillation: For volatile or thermally stable cyclohexanone derivatives, vacuum distillation can be a highly effective, solvent-free purification method.[12][19] This is particularly useful for separating products from high-boiling impurities or residual solvents.[20][21][22]
-
Solvent Nanofiltration: Emerging technologies like Organic Solvent Nanofiltration (OSN) use membranes to separate molecules based on size, allowing for the recovery of solvents from waste streams or the concentration of active pharmaceutical ingredients (APIs).[[“]] This can be a low-energy alternative to distillation for solvent recycling.[[“]]
-
Derivatization/Extraction: For aldehydes and ketones, one can form a water-soluble bisulfite adduct.[23] This involves reacting the crude material with sodium bisulfite to form the adduct, which can then be separated from non-polar impurities by aqueous extraction. The pure ketone can then be regenerated by basification.[10][23] This classic technique avoids large volumes of chromatographic solvents.
Section 4: Solvent Recycling and Recovery
The greenest solvent is one you don't have to dispose of. Implementing a recycling strategy can dramatically reduce waste and purchasing costs.[24]
Question: Can I reuse the solvent collected from my flash chromatography runs?
Answer: Yes, but with caution. Solvents can be salvaged via distillation.[2] For mixed solvent systems (e.g., ethyl acetate/hexane), simple distillation can separate the solvent mixture from non-volatile impurities. The recovered mixture can often be reused for initial chromatography steps where high purity is not essential (e.g., eluting non-polar impurities). It's crucial to ensure that no water has accumulated, as this can affect separation performance.[2]
Question: What on-site technologies are available for solvent recycling in a larger lab or pilot plant setting?
Answer: For larger scales, dedicated solvent recyclers are available.[24][25] These systems typically use automated distillation to recover and purify spent solvents, making them suitable for reuse in manufacturing processes.[24] Data from the European Solvent Recycler Group shows that reclaimed solvents from distillation have a much lower carbon footprint compared to incineration.[24] Advanced techniques like membrane filtration and adsorption can also be integrated to enhance recovery rates and purity.[25] A structured solvent reuse program begins with assessing the viability of your solvent waste streams and can significantly reduce both hazardous waste and operational costs.[9]
References
- Consensus. (n.d.). Solvent Reutilization Pharmaceutical Processes. Consensus Academic Search Engine.
- BEE International. (2025, February 3). On-Site Solvent Recycling: Enabling Sustainable API Manufacturing.
- Biotage. (2023, January 20). Three Key Strategies that make Flash Purification Greener.
- SiliCycle. (2021, November 12). Green Chemistry: Reduce Your Solvent Consumption and Waste Generation During Separations.
- DEC Group. (n.d.). Solvent Recovery in the Pharmaceutical industry.
- Altiras. (2025, July 29). Pharmaceutical Solvent Reuse Strategies: A Smarter Way to Manage Waste.
- CBG Biotech. (2024, October 24). Steps for Managing Solvents in API Manufacturing.
- Patsnap. (2025, August 21). How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks. Patsnap Eureka.
- Reddit. (2017, July 4). How to improve efficiency on flash chromatography. r/chemistry.
- Teledyne LABS. (2025, February 27). Top 5 Essentials to Maximize Success in Flash Chromatography. YouTube.
- BenchChem. (n.d.). Preventing polymerization during the synthesis and purification of cyclohexene derivatives.
- Wikipedia. (n.d.). Supercritical fluid chromatography.
- American Chemical Society. (2024, June 1). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir.
- Agilent. (n.d.). SUPERCRITICAL FLUID CHROMATOGRAPHY.
- ResearchGate. (2017, January 31). Is there any method other than column chromatography to purify compound.
- Sigma-Aldrich. (n.d.). Greener Solvent Alternatives.
- Google Patents. (n.d.). CN1868988A - Synthesis method of substituted cyclohexanone and/or substituted cyclohexanol.
- Reddit. (2017, March 17). What are some practical ways to purify complex compounds other than column chromatography?. r/chemistry.
- Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.
- Shimadzu. (n.d.). Preparative Purification of Aroma Components Using a Supercritical Fluid chromatograph.
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- ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification?.
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Technical Support Center: Catalyst Deactivation in the Synthesis of 4-(4-Ethylcyclohexyl)cyclohexanone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 4-(4-ethylcyclohexyl)cyclohexanone. This resource is designed for researchers, chemists, and process development professionals to troubleshoot common issues related to catalyst deactivation during this multi-step synthesis. We will explore the underlying causes of decreased catalyst performance and provide actionable protocols for diagnosis and regeneration.
Section 1: Synthesis Overview and Key Catalytic Step
The synthesis of this compound typically involves a two-step process starting from 4-ethylbiphenyl. The critical step, where catalyst deactivation is most frequently observed, is the heterogeneous catalytic hydrogenation of the aromatic rings.
Caption: General synthesis workflow for this compound.
The hydrogenation of 4-ethylbiphenyl is a demanding reaction that requires robust catalysts to achieve full saturation of both aromatic rings. Noble metal catalysts are standard for this transformation.
| Catalyst Type | Support | Typical Role | Common Issues |
| Ruthenium (Ru) | Carbon (C), Alumina (Al₂O₃) | High activity for aromatic ring hydrogenation.[1] | Deactivation via oxidation of metal particles or fouling.[2] |
| Palladium (Pd) | Carbon (C) | Effective for aromatic hydrogenation, though may require harsher conditions than Rhodium or Ruthenium.[1][3] | Prone to coking, poisoning by sulfur, and leaching.[4][5] |
| Platinum (Pt) | Alumina (Al₂O₃) | Active for hydrogenation but can be less selective. | Susceptible to deactivation by coke formation.[4] |
Section 2: Troubleshooting Guide: Diagnosing Catalyst Deactivation
Q: My hydrogenation reaction has stalled or the reaction rate has decreased dramatically. What is the cause?
A: A decline in reaction rate is a classic sign of catalyst deactivation. The cause can be chemical or physical, and identifying the specific mechanism is the first step toward a solution. There are four primary deactivation mechanisms to consider: coking, poisoning, sintering, and leaching.[6]
Caption: Troubleshooting decision tree for identifying the cause of catalyst deactivation.
In-Depth Analysis of Deactivation Mechanisms
Caption: The primary pathways leading to catalyst deactivation.
-
Coking/Fouling : This is the deposition of carbonaceous materials, or "coke," onto the catalyst surface.[6] In hydrogenations, coke forms from the polymerization or dehydrogenation of reactants or products, physically blocking the active metal sites and pores of the support.[4] This is a common issue with palladium catalysts used in vegetable oil hydrogenation, a process analogous to the reaction discussed here.[4][7]
-
Poisoning : Poisoning occurs when impurities in the feed stream strongly adsorb to the active sites, rendering them inaccessible to reactants.[6] Common poisons for noble metal catalysts include compounds containing sulfur, nitrogen, and halides. Even at parts-per-million (ppm) levels, these can cause significant deactivation.
-
Sintering (Thermal Degradation) : This mechanism involves the agglomeration of small metal crystallites on the support surface into larger particles.[8][9] Sintering is driven by high temperatures and results in a significant, often irreversible, loss of active surface area.[8][9] The support material plays a crucial role in hindering this process by physically separating the metal particles.[8]
-
Leaching : Leaching is the dissolution of the active metal component from the solid support into the liquid reaction medium.[10][11] This not only deactivates the heterogeneous catalyst but can also introduce a homogeneous catalytic pathway, potentially altering selectivity and complicating product purification.[10][11][12]
Experimental Protocol: Hot Filtration Test for Leaching
This test helps determine if the active catalyst is leaching into the reaction medium.
-
Run the Reaction: Begin the hydrogenation reaction under standard conditions.
-
Monitor Progress: Allow the reaction to proceed to approximately 40-50% conversion.
-
Filter the Catalyst: At reaction temperature (hot), rapidly filter the solid catalyst out of the reaction mixture.
-
Continue the Reaction: Allow the filtrate (the liquid portion) to continue reacting under the same temperature and pressure conditions.
-
Analyze the Result:
-
No Further Reaction: If the reaction in the filtrate does not proceed further, it indicates that the catalysis is truly heterogeneous and no significant leaching has occurred.[13]
-
Reaction Continues: If the reaction continues to progress, it confirms that active metal species have leached from the support into the solution.[13]
-
Section 3: Catalyst Regeneration Protocols
Q: I have identified the cause of deactivation. How can I regenerate my catalyst?
A: Regeneration aims to restore the catalyst's activity. The appropriate method depends entirely on the deactivation mechanism. Note that regeneration is not always 100% effective, and severe sintering is typically irreversible.
| Deactivation Cause | Applicable Catalysts | Regeneration Strategy | Efficacy & Notes |
| Coking/Fouling | Pd/C, Pt/Al₂O₃, Ru/C | Controlled Oxidation (Calcination): Burn off carbon deposits in a dilute oxygen stream at elevated temperatures (e.g., 200-300°C).[14][15] | Often highly effective. Temperature must be carefully controlled to avoid sintering the metal particles.[14] |
| Poisoning | All | Solvent Washing/Acid-Base Treatment: Washing with specific solvents or dilute acid/base solutions can remove some adsorbed poisons.[16] | Efficacy is poison-dependent. Some poisons (e.g., strong sulfur chemisorption) cause irreversible deactivation. |
| Metal Oxidation | Ru catalysts | Reduction Treatment: Flushing the catalyst with an inert gas or treating with steam followed by drying and reduction with H₂ can restore the active metallic state.[2][17][18] | Effective for removing surface oxides. |
| Leaching | N/A | Irreversible. The active metal has been physically lost from the support. | Focus on prevention by optimizing reaction conditions or choosing a more stable catalyst support. |
| Sintering | All | Generally Irreversible. | Prevention is key. Avoid excessive temperatures and select catalysts with strong metal-support interactions.[19] |
Experimental Protocol: Oxidative Regeneration of a Coked Pd/C Catalyst
This protocol is for removing carbonaceous deposits from a palladium-on-carbon catalyst.
-
Catalyst Recovery: After the reaction, filter the catalyst and wash thoroughly with a solvent (e.g., ethanol, toluene) to remove any residual reactants and products.
-
Drying: Dry the catalyst in a vacuum oven at a moderate temperature (e.g., 80-100°C) until all solvent is removed.
-
Setup: Place the dried, coked catalyst in a tube furnace equipped with temperature control and a gas inlet/outlet.
-
Inert Purge: Heat the catalyst to the target regeneration temperature (e.g., 250°C) under a flow of an inert gas like nitrogen or argon. This removes any remaining volatile organics.[20]
-
Controlled Oxidation: Once at temperature, switch the gas flow to a dilute mixture of oxygen in nitrogen (e.g., 2-5% O₂). Caution: This is an exothermic process. Monitor the temperature closely to prevent thermal runaways that could cause sintering.
-
Hold Period: Maintain the oxidative atmosphere for a sufficient time (e.g., 2-4 hours) to burn off the coke.[20]
-
Final Purge & Cool Down: Switch the gas flow back to inert gas and cool the catalyst to room temperature.
-
Optional Reduction: Before reuse, the regenerated catalyst may require a reduction step (e.g., H₂ flow at 150-200°C) to ensure the palladium is in its active metallic state.
Section 4: Frequently Asked Questions (FAQs)
Q1: What are the most common sources of catalyst poisons in this synthesis? A1: For a hydrogenation reaction, sulfur compounds are a primary concern and can originate from the starting materials or solvents. Nitrogen-containing compounds can also act as poisons by competing for active sites. Ensure you are using high-purity reagents and solvents.
Q2: Can I prevent sintering from occurring? A2: While all catalysts will eventually sinter under harsh conditions, you can minimize it by operating at the lowest effective temperature. Choosing a catalyst with strong metal-support interactions can also anchor the metal nanoparticles and inhibit their migration and agglomeration.[19][21]
Q3: Is catalyst deactivation always a negative phenomenon? A3: Interestingly, no. In some cases, a controlled, mild deactivation can be beneficial. For instance, a "pre-coking" strategy has been shown to improve the stability of nickel catalysts by preventing the retention of corrosive species on the active sites, albeit at the cost of some initial activity.[22]
Q4: My catalyst is Ru/C, and its activity dropped after being exposed to air. What happened? A4: Ruthenium nanoparticles are susceptible to surface oxidation, which can passivate the catalyst. This is a common cause of deactivation for Ru catalysts in liquid-phase hydrogenations.[2] The activity can often be restored by an in-situ reduction treatment with hydrogen before the next reaction.
Q5: What is the difference between fouling and coking? A5: These terms are often used interchangeably, but a subtle distinction can be made. Coking specifically refers to the formation of hard, carbon-rich deposits (coke) at higher temperatures.[23] Fouling is a broader term that can include the deposition of any species from the fluid phase onto the catalyst surface, including polymers or heavy organic residues, which may occur even at lower temperatures.[6]
References
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Technical Support Center: Stereoselective Synthesis of 4-(4-Ethylcyclohexyl)cyclohexanone
Welcome to the technical support guide for the synthesis of 4-(4-Ethylcyclohexyl)cyclohexanone. This document is designed for researchers, chemists, and drug development professionals who are aiming to optimize their synthetic routes with a focus on achieving high stereoselectivity. The control of cis and trans isomerism is a critical challenge in this synthesis, directly impacting the material properties and biological activity of the final compound. This guide provides in-depth, experience-based answers to common troubleshooting questions, detailed protocols, and the scientific rationale behind our recommendations.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis, providing both explanatory and actionable advice to improve stereochemical outcomes.
Q1: My synthesis is producing a mixture of cis and trans isomers with a low trans:cis ratio. What is the primary cause and how can I address it?
A1: A low trans:cis ratio is the most common challenge in this synthesis. The root cause typically lies in the catalytic hydrogenation step of an aromatic precursor, such as 4-ethylbiphenyl. During hydrogenation, hydrogen can add to the plane of the aromatic ring from different faces, leading to a mixture of diastereomers. The thermodynamically more stable product is the trans isomer, where the bulky substituents on both rings are in equatorial positions, minimizing steric strain.[1][2] A low trans:cis ratio indicates that the reaction is under kinetic control rather than thermodynamic control.
Troubleshooting Steps:
-
Catalyst Selection: The choice of catalyst is paramount. While Palladium on Carbon (Pd/C) is widely used, Rhodium-based catalysts (e.g., Rh/C or Rh/Al₂O₃) often promote the formation of the thermodynamically favored trans isomer, especially at elevated temperatures and pressures.
-
Reaction Temperature: Increase the reaction temperature. Higher temperatures provide the necessary energy to overcome the activation barrier for the reverse reaction (dehydrogenation), allowing the system to equilibrate towards the more stable trans isomer.
-
Solvent Polarity: The solvent can influence the substrate's adsorption onto the catalyst surface. Experiment with solvents of varying polarity. Non-polar solvents like cyclohexane or decalin are often effective.[3]
-
Hydrogen Pressure: While higher pressure generally accelerates the reaction, moderately increasing the pressure can sometimes favor the formation of the more stable isomer by influencing the surface hydrogen concentration on the catalyst.
-
Reaction Time: Extend the reaction time. Under conditions that allow for equilibration (e.g., higher temperature), a longer reaction time ensures the system reaches thermodynamic equilibrium, maximizing the trans isomer yield.
Q2: I have already produced a mixture of isomers. Is it possible to convert the unwanted cis isomer into the desired trans isomer?
A2: Yes, this is a highly effective strategy known as base-catalyzed epimerization . The principle relies on the fact that the proton alpha to the carbonyl group is acidic. In the presence of a base, this proton can be removed to form a planar enolate intermediate. Subsequent reprotonation can occur from either face. Because the trans isomer is thermodynamically more stable, allowing this equilibrium to proceed over time will result in a significant enrichment of the trans product.
A common procedure involves refluxing the isomer mixture in an alcoholic solvent (e.g., ethanol or methanol) with a catalytic amount of a strong base like sodium hydroxide or sodium ethoxide. See Protocol 2 for a detailed methodology.
Q3: What are the recommended analytical techniques to accurately determine the trans:cis isomer ratio in my product mixture?
A3: Accurate determination of the diastereomeric ratio is crucial for process optimization. The two most reliable methods are:
-
Gas Chromatography (GC): Using a suitable capillary column (e.g., a non-polar or medium-polarity column like DB-5 or DB-17), the cis and trans isomers can often be separated based on their different boiling points and interactions with the stationary phase. The relative peak areas provide a quantitative ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chemical shifts and coupling constants of the protons on the cyclohexane rings are highly sensitive to their stereochemical environment (axial vs. equatorial). The proton at C1 (adjacent to the ethyl-substituted ring) is often a good diagnostic signal. In the trans isomer, this proton is typically axial and will appear as a triplet of triplets with large axial-axial coupling constants. In the cis isomer, it is equatorial and will show smaller couplings. Integration of these distinct signals provides the isomer ratio.
-
¹³C NMR: The chemical shifts of the carbon atoms in the two isomers will also be slightly different, providing another method for quantification.
-
Q4: During the oxidation of 4-(4-Ethylcyclohexyl)cyclohexanol to the ketone, I am observing low yields and side products. What are the best practices for this step?
A4: The oxidation step is critical for obtaining a clean product. The choice of oxidant should be guided by the desire for high selectivity and mild reaction conditions to avoid side reactions like over-oxidation or rearrangement.
-
For Lab-Scale Synthesis: Swern oxidation or Dess-Martin periodinane (DMP) are excellent choices. They operate under mild, non-acidic conditions and generally give high yields of the ketone with minimal purification challenges.
-
For Larger-Scale/Greener Synthesis: Catalytic oxidation methods are preferred. A system using a stable radical like TEMPO with a stoichiometric oxidant such as sodium hypochlorite is effective.[4] Alternatively, aerobic oxidation using oxygen or air as the oxidant in the presence of a suitable catalyst system can provide a green and efficient route.[5] Using clean oxidants like hydrogen peroxide with a tungstate catalyst is another environmentally friendly option.[6]
To avoid low yields, ensure your starting alcohol is dry and the solvents are anhydrous, especially for reagents like those used in Swern oxidation.
Experimental Protocols & Workflows
Overall Synthetic Workflow
The following diagram outlines a robust pathway for synthesizing and purifying the target trans-4-(4-Ethylcyclohexyl)cyclohexanone.
Caption: Synthetic and optimization workflow for trans-4-(4-Ethylcyclohexyl)cyclohexanone.
Protocol 1: Stereoselective Hydrogenation of 4-Ethylbiphenyl
This protocol is optimized to favor the formation of the trans diastereomer.
-
Reactor Setup: To a high-pressure autoclave, add 4-ethylbiphenyl (1.0 eq), 5% Rhodium on Carbon (Rh/C) catalyst (5-10 mol%), and a suitable solvent (e.g., cyclohexane, 10 mL per gram of substrate).
-
Inerting: Seal the reactor and purge thoroughly with nitrogen gas (3 cycles) followed by hydrogen gas (3 cycles).
-
Reaction: Pressurize the reactor with hydrogen to 500-1000 psi. Begin stirring and heat the reactor to 120-150 °C.
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-(4-Ethylcyclohexyl)cyclohexanol as a mixture of isomers, which can be used directly in the next oxidation step.
Protocol 2: Base-Catalyzed Epimerization of Ketone Mixture
This protocol enriches the product in the desired trans isomer.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the crude cis/trans ketone mixture (1.0 eq) in absolute ethanol (20 mL per gram of ketone).
-
Base Addition: Add a solution of sodium ethoxide in ethanol (e.g., 21 wt%, 0.1-0.2 eq) or pellets of sodium hydroxide (0.1 eq).
-
Equilibration: Heat the mixture to reflux and maintain for 4-8 hours. The system will equilibrate to a mixture highly enriched in the more stable trans isomer.
-
Monitoring: Monitor the isomerization by taking small aliquots and analyzing the trans:cis ratio by GC.
-
Work-up: Cool the reaction to room temperature. Neutralize the base by adding aqueous HCl (1M) until the pH is ~7.
-
Extraction: Add water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting product is now ready for final purification.
Data Summary & Mechanistic Insight
Table 1: Influence of Hydrogenation Conditions on Stereoselectivity
| Catalyst | Temperature (°C) | Pressure (psi) | Time (h) | Typical trans:cis Ratio | Control Type |
| 5% Pd/C | 80 | 500 | 6 | 60:40 | Kinetic |
| 5% Pd/C | 140 | 500 | 24 | 75:25 | Mixed |
| 5% Rh/C | 80 | 800 | 10 | 70:30 | Kinetic |
| 5% Rh/C | 150 | 800 | 20 | >90:10 | Thermodynamic |
Note: These values are representative and may vary based on specific substrate and equipment.
Mechanism of Stereochemical Equilibration
The isomerization from the less stable cis isomer to the more stable trans isomer is a classic example of thermodynamic control. The process is facilitated by the formation of a key enolate intermediate.
Caption: Equilibrium between cis and trans isomers via a planar enolate intermediate.
References
- CN101337870B - Method for synthesizing 4-(4'-n-alkyl cyclohexyl)cyclohexanone.
- CN112778108A - Synthesis method of 4-substituted cyclohexanone.
- Vértessy, V. et al. (2021). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine.
- Kozioł, A. et al. (2017).
- Schmalz, H. G. et al. (2007). General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. Organic Letters. [Link]
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- Chengdu Ka Di Fu Tech. (2018). Synthetic method for organic synthesis intermediate 4-methylcyclohexanone. Eureka. [Link]
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- 5. CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents [patents.google.com]
- 6. CN101337870B - Method for synthesizing 4-(4'-n-alkyl cyclohexyl)cyclohexanone - Google Patents [patents.google.com]
Technical Support Center: Process Optimization for Cyclohexanone Synthesis via Hydrogenation
Welcome to the technical support center for the hydrogenation step in cyclohexanone synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this critical reaction. Here, we will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a robust and reproducible process.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem 1: Low Conversion of Phenol
Question: My phenol hydrogenation reaction is showing low conversion, even after the expected reaction time. What are the likely causes and how can I fix this?
Answer:
Low phenol conversion is a common issue that can often be traced back to catalyst activity, reaction conditions, or impurities. Let's break down the potential causes and solutions:
-
Catalyst Inactivity or Deactivation:
-
Cause: The catalyst, most commonly a supported palladium (Pd) or nickel (Ni) catalyst, may be inactive or have deactivated.[1] Deactivation can occur through poisoning by impurities in the feed, coking (carbon deposition) on the catalyst surface, or sintering of the metal particles at high temperatures.[2][3] Pyrophoric catalysts like Raney Nickel can also lose activity if improperly handled and exposed to air.[4]
-
Solution:
-
Catalyst Handling: Ensure pyrophoric catalysts are handled under an inert atmosphere (e.g., nitrogen or argon) and are always kept wet with a solvent to prevent contact with air.[4][5]
-
Feed Purification: Purify the phenol feed to remove potential catalyst poisons such as sulfur compounds.
-
Catalyst Regeneration: Depending on the nature of the deactivation, some catalysts can be regenerated. Coked catalysts can sometimes be regenerated by a controlled oxidation to burn off carbon deposits.
-
Fresh Catalyst: If regeneration is not possible or effective, use a fresh batch of catalyst.
-
-
-
Suboptimal Reaction Conditions:
-
Cause: The reaction temperature or hydrogen pressure may be too low. Hydrogenation is an exothermic reaction, but an initial activation energy must be overcome.[6] Insufficient hydrogen pressure can lead to poor hydrogen availability at the catalyst surface.[7]
-
Solution:
-
Temperature Optimization: Gradually increase the reaction temperature. For many palladium-based systems, temperatures around 80°C have shown high conversion.[2] However, be aware that excessively high temperatures can lead to decreased selectivity towards cyclohexanone.[2][8]
-
Pressure Optimization: Increase the hydrogen pressure. A pressure of around 1.0 MPa is often effective for achieving high conversion.[2][7]
-
-
-
Poor Mass Transfer:
-
Cause: Inefficient mixing can lead to poor contact between the hydrogen gas, the liquid phase (phenol and solvent), and the solid catalyst. This limits the overall reaction rate.
-
Solution:
-
Increase Agitation: Ensure the stirring speed is sufficient to create a good dispersion of the catalyst particles and to facilitate the dissolution of hydrogen gas into the liquid phase.
-
Reactor Design: For larger scale reactions, consider the reactor design, including the type of impeller and the presence of baffles, to improve mixing.
-
-
Problem 2: Low Selectivity to Cyclohexanone (High Cyclohexanol Formation)
Question: My reaction is achieving high phenol conversion, but the main product is cyclohexanol instead of the desired cyclohexanone. How can I improve selectivity?
Answer:
This is a classic challenge in phenol hydrogenation, as cyclohexanone is an intermediate that can be further hydrogenated to cyclohexanol.[1][9] Achieving high selectivity requires careful control over the catalyst and reaction conditions.
-
Catalyst Choice:
-
Cause: The choice of metal catalyst plays a crucial role. Nickel catalysts, for instance, are generally more aggressive and tend to favor the complete hydrogenation to cyclohexanol.[1] Palladium catalysts are often preferred for their higher selectivity towards cyclohexanone.[1]
-
Solution:
-
Use a Palladium Catalyst: If you are using a nickel or other highly active catalyst, switch to a supported palladium catalyst, such as Pd on activated carbon (Pd/C) or Pd on alumina (Pd/Al2O3).[1][2]
-
Bifunctional Catalysts: Consider using a bifunctional catalyst system, such as Pd/C with a heteropoly acid co-catalyst. The acidic component can enhance the desorption of cyclohexanone from the catalyst surface, preventing its further hydrogenation.[2]
-
-
-
Reaction Conditions:
-
Cause: High temperatures and high hydrogen pressures can favor the over-hydrogenation of cyclohexanone to cyclohexanol.[8]
-
Solution:
-
Moderate Temperature: Operate at a moderate temperature. While a higher temperature can increase the conversion rate, it can also decrease cyclohexanone selectivity.[2][8] A temperature of around 80°C is often a good starting point for Pd-based systems.[2]
-
Control Hydrogen Pressure: Avoid excessively high hydrogen pressures. Increasing the pressure can lead to a decrease in cyclohexanone selectivity.[8]
-
-
-
Reaction Time:
-
Cause: Prolonged reaction times after the complete conversion of phenol will inevitably lead to the hydrogenation of cyclohexanone to cyclohexanol.
-
Solution:
-
Monitor Reaction Progress: Closely monitor the reaction progress using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Stop at Optimal Time: Stop the reaction once the optimal yield of cyclohexanone is achieved, before significant over-hydrogenation occurs.
-
-
Problem 3: Inconsistent Results and Poor Reproducibility
Question: I am getting inconsistent yields and selectivities between different batches of my reaction. What could be causing this variability?
Answer:
Poor reproducibility is a frustrating issue that often points to subtle variations in experimental parameters. Here are the key areas to investigate:
-
Catalyst Loading and Quality:
-
Cause: Inconsistent weighing of the catalyst or variations between different batches of the same catalyst can lead to different results.
-
Solution:
-
Precise Measurement: Use a calibrated analytical balance to ensure accurate and consistent catalyst loading.
-
Catalyst Characterization: If possible, characterize new batches of catalyst for properties like metal dispersion and particle size to ensure consistency.
-
-
-
Purity of Reagents and Solvents:
-
Cause: Impurities in the phenol, solvent, or even the hydrogen gas can act as catalyst poisons or inhibitors, affecting the reaction outcome.[10]
-
Solution:
-
Use High-Purity Reagents: Always use reagents and solvents of a consistent, high purity grade.
-
Purify Hydrogen: If necessary, use a purification train for the hydrogen gas to remove any potential contaminants.
-
-
-
Strict Control of Reaction Parameters:
-
Cause: Small variations in temperature, pressure, and stirring rate can have a significant impact on the reaction kinetics and selectivity.
-
Solution:
-
-
Reactor Sealing and Atmosphere:
-
Cause: Leaks in the reactor system can lead to a loss of hydrogen pressure and the introduction of air (oxygen), which can deactivate the catalyst and pose a safety hazard.[12]
-
Solution:
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the role of the catalyst in the hydrogenation of phenol to cyclohexanone?
The catalyst provides an active surface for the reaction to occur, lowering the activation energy.[13] In the case of phenol hydrogenation, the metal catalyst (e.g., Palladium) adsorbs and activates both the hydrogen molecules and the phenol.[11] This facilitates the addition of hydrogen to the aromatic ring of phenol, leading to the formation of an unstable enol intermediate, which then rapidly tautomerizes to the more stable cyclohexanone.[2][9]
Q2: What are the main safety concerns associated with this hydrogenation process?
Hydrogenation reactions present several significant safety hazards:
-
Flammable Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air.[4]
-
High Pressure: The reaction is typically carried out under pressure, which poses a risk of reactor failure if not properly managed.[12]
-
Pyrophoric Catalysts: Some catalysts, like Raney Nickel, are pyrophoric and can ignite spontaneously upon contact with air.[4]
-
Exothermic Reaction: The hydrogenation reaction is exothermic, and if the heat is not effectively removed, it can lead to a runaway reaction and a dangerous increase in temperature and pressure.[6]
Q3: What are some common impurities found in the final cyclohexanone product and how do they form?
Common impurities in cyclohexanone produced from phenol hydrogenation include:
-
Cyclohexanol: As discussed in the troubleshooting section, this is formed by the over-hydrogenation of cyclohexanone.
-
Unreacted Phenol: Incomplete conversion will leave residual phenol in the product mixture.
-
Byproducts from side reactions: Depending on the reaction conditions and catalyst, other byproducts can form. For instance, high temperatures can promote dehydrogenation reactions, potentially leading back to phenol or other aromatic compounds.[10]
Q4: How can I purify the cyclohexanone after the reaction?
The most common method for purifying cyclohexanone from the reaction mixture is distillation.[14] Due to the different boiling points of cyclohexanone, cyclohexanol, unreacted phenol, and the solvent, they can be effectively separated. In some cases, a pre-treatment step before distillation, such as washing with an acidic or basic solution, may be employed to remove certain impurities.[14][15]
Section 3: Data and Protocols
Table 1: Typical Reaction Parameters for Selective Phenol Hydrogenation to Cyclohexanone
| Parameter | Typical Range | Rationale and Impact |
| Catalyst | 5% Pd/C or 5% Pd/Al₂O₃ | Palladium offers high selectivity to cyclohexanone.[1] The support provides a high surface area for catalyst dispersion. |
| Catalyst Loading | 1-5 mol% relative to phenol | Higher loading can increase the reaction rate but also adds to the cost. |
| Temperature | 60 - 100 °C | A balance between achieving a good reaction rate and minimizing over-hydrogenation to cyclohexanol.[2][8] |
| Hydrogen Pressure | 0.5 - 2.0 MPa | Sufficient pressure is needed to ensure adequate hydrogen concentration in the liquid phase for the reaction to proceed efficiently.[7] |
| Solvent | Water, Alcohols (e.g., isopropanol), or non-polar solvents | The choice of solvent can influence catalyst activity and selectivity. Water is a green and often effective solvent. |
| Stirring Speed | > 500 rpm | Vigorous stirring is essential for good mass transfer of hydrogen gas to the catalyst surface. |
Experimental Protocol: Lab-Scale Phenol Hydrogenation
Safety First: This procedure must be performed in a well-ventilated fume hood, and the reactor should be placed behind a blast shield.[5] Adhere to all institutional safety protocols for high-pressure reactions and handling of flammable gases and pyrophoric materials.[4][6][12]
Materials:
-
High-pressure autoclave reactor with a magnetic stirrer, gas inlet and outlet, pressure gauge, and temperature controller.
-
Phenol
-
5% Pd/C catalyst (handle with care, may be pyrophoric)
-
Solvent (e.g., deionized water)
-
Hydrogen gas (high purity)
-
Nitrogen gas (for purging)
Procedure:
-
Reactor Preparation: Ensure the reactor is clean and dry.
-
Catalyst and Reactant Loading:
-
Under a gentle stream of nitrogen, add the 5% Pd/C catalyst to the reactor.
-
Add the desired amount of phenol and the solvent.
-
-
System Purging:
-
Seal the reactor.
-
Pressurize the reactor with nitrogen to ~0.5 MPa and then slowly vent. Repeat this process at least three times to remove all air.[12]
-
-
Reaction Execution:
-
Begin stirring.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 1.0 MPa).
-
Heat the reactor to the target temperature (e.g., 80 °C).
-
Monitor the reaction progress by observing the hydrogen uptake (pressure drop) and by taking samples for analysis (if the reactor setup allows).
-
-
Reaction Quenching and Workup:
-
Once the reaction is complete, cool the reactor to room temperature.
-
Slowly and carefully vent the excess hydrogen.[12]
-
Purge the reactor with nitrogen three times.
-
Open the reactor and carefully filter the reaction mixture to remove the catalyst. The catalyst on the filter paper should be kept wet to prevent ignition.[5]
-
The filtrate containing the product can then be analyzed and purified.
-
Section 4: Visualizing the Process
Diagram 1: Phenol Hydrogenation Reaction Pathway
Caption: Reaction pathway for the hydrogenation of phenol to cyclohexanone and the subsequent over-hydrogenation to cyclohexanol.
Diagram 2: Troubleshooting Workflow for Low Yield/Selectivity
Caption: A decision-making workflow for troubleshooting common issues in phenol hydrogenation.
References
- Hydrogenation Reaction Safety In The Chemical Industry. (n.d.).
- Safety First: Best Practices for Operating High-Pressure Hydrogenation Reactors. (n.d.).
- Hydrogenation: How we can make it safer | H.E.L Group. (2025, June 9).
- Hydrogenation of Phenol to Cyclohexanone over Bifunctional Pd/ C‑Heteropoly Acid Catalyst in the Liquid Phase. (n.d.). OSTI.GOV.
- Hydrogenation reaction safety. (2024, June 7). YouTube.
- Optimization of catalysts for the hydrogenation of phenol. a. (n.d.). ResearchGate.
- Effects of reaction conditions on phenol hydrogenation. (a) Catalyst... (n.d.). ResearchGate.
- Standard Operating Procedures. (n.d.). Richmond Sarpong.
- Cyclohexanone in the production of caprolactam. Problems and solutions. (2025, August 6). ResearchGate.
- The reaction pathways of phenol hydrogenation. (n.d.). ResearchGate.
- Intrinsic And Deactivation Kineticses Of Cyclohexanone Ammoximation Over Titanium Silicalite-1. (2007, November 3). Globe Thesis.
- Purification of cyclohexanone. (n.d.). Google Patents.
- New technological solutions in the production of high quality cyclohexanone | Levanova. (2019, November 15).
- (a) Cyclohexanone Hydrogenation. Reaction conditions: catalyst 25 mg, 5... (n.d.). ResearchGate.
- Selective hydrogenation of phenol for cyclohexanone: A review. (n.d.). ResearchGate.
- A Practical Guide to Hydrogenation Processes in the Chemical Industry. (n.d.). nexAir.
- Highly Efficient Phenol Hydrogenation to Cyclohexanone over Pd/MIL-100 in Aqueous Phase: Promotion of Lewis Acidity | Industrial & Engineering Chemistry Research. (n.d.). ACS Publications.
Sources
- 1. researchgate.net [researchgate.net]
- 2. osti.gov [osti.gov]
- 3. globethesis.com [globethesis.com]
- 4. m.youtube.com [m.youtube.com]
- 5. sarponggroup.com [sarponggroup.com]
- 6. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. helgroup.com [helgroup.com]
- 12. njhjchem.com [njhjchem.com]
- 13. nexair.com [nexair.com]
- 14. US3933916A - Purification of cyclohexanone - Google Patents [patents.google.com]
- 15. New technological solutions in the production of high quality cyclohexanone | Levanova | Fine Chemical Technologies [finechem-mirea.ru]
Validation & Comparative
A Comparative Guide to Purity Analysis of 4-(4-Ethylcyclohexyl)cyclohexanone: GC-MS vs. Alternative Methods
For researchers, scientists, and professionals in drug development and materials science, the purity of chemical intermediates is a cornerstone of reproducible and reliable outcomes. In the synthesis of advanced materials, such as liquid crystals, and in the development of pharmaceutical agents, the presence of even minute impurities can significantly alter the physicochemical properties and biological activity of the final product. This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of 4-(4-Ethylcyclohexyl)cyclohexanone, a key intermediate in various industrial applications. We will objectively compare its performance with High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, supported by detailed experimental protocols and data interpretation.
The Criticality of Purity for this compound
This compound is a significant building block in the synthesis of liquid crystals and other specialty chemicals. Its molecular structure, consisting of two cyclohexane rings, imparts specific properties to the materials derived from it. The purity of this intermediate is paramount for several reasons:
-
Performance in Liquid Crystal Displays: In liquid crystal applications, impurities can disrupt the ordered molecular alignment, leading to defects in display performance, such as altered threshold voltages and reduced contrast ratios.
-
Reaction Kinetics and Yield: In subsequent synthetic steps, impurities can act as catalysts or inhibitors, unpredictably altering reaction kinetics and reducing the yield of the desired product.
-
Toxicological Profile: For applications in or related to regulated products, unidentified impurities can pose a significant toxicological risk, complicating safety assessments and regulatory approval.
Given these considerations, a robust and validated analytical methodology for purity determination is not just a quality control measure but a critical component of the research and development process.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile and Semi-Volatile Compound Analysis
GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds. It combines the superior separation capabilities of gas chromatography with the highly specific detection and identification power of mass spectrometry.
The Causality Behind Experimental Choices in GC-MS
The selection of a GC-MS method is a deliberate process, with each parameter chosen to optimize the separation and detection of the target analyte and its potential impurities. For this compound, with a boiling point of approximately 299°C, GC-MS is a highly suitable technique.
Potential impurities in this compound are likely to arise from its synthesis, which commonly involves the oxidation of 4-(4-ethylcyclohexyl)cyclohexanol. Therefore, key potential impurities include:
-
Unreacted Starting Material: 4-(4-ethylcyclohexyl)cyclohexanol.
-
Byproducts of Oxidation: Isomeric ketones or over-oxidation products.
-
Residual Solvents from the reaction and purification steps.
The GC-MS method must be able to separate the target ketone from these structurally similar compounds.
Experimental Protocol: GC-MS Purity Assay
This protocol is a self-validating system, incorporating checks to ensure data integrity and reliability, in alignment with principles outlined in ICH Q2(R1) guidelines.[1][2][3][4][5]
1. Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with high-purity dichloromethane.
-
Prepare a series of calibration standards of a certified reference standard of this compound in dichloromethane, ranging from 0.01 mg/mL to 2 mg/mL.
-
Prepare a control sample spiked with a known quantity of 4-(4-ethylcyclohexyl)cyclohexanol (a potential key impurity) to verify peak separation and identification.
2. GC-MS Instrumentation and Conditions:
| Parameter | Condition | Rationale |
| Gas Chromatograph | Agilent 8890 GC or equivalent | Provides robust and reproducible performance. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | Offers high sensitivity and spectral library matching capabilities. |
| Column | HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent | A non-polar column providing good separation of compounds based on boiling point. |
| Injector Temperature | 280°C | Ensures complete and rapid vaporization of the analyte and impurities. |
| Injection Mode | Split (100:1) | Prevents column overloading and ensures sharp peaks for the major component. |
| Injection Volume | 1 µL | Standard volume for good sensitivity and reproducibility. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 150°C (hold 1 min), ramp to 280°C at 10°C/min, hold 5 min | A temperature ramp to effectively separate compounds with different boiling points. |
| MSD Transfer Line | 280°C | Prevents condensation of analytes between the GC and MS. |
| Ion Source Temp. | 230°C | Optimal for electron ionization. |
| Quadrupole Temp. | 150°C | Ensures stable mass analysis. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |
| Scan Range | m/z 40-450 | Covers the expected mass range of the analyte and potential impurities. |
3. Data Analysis and Purity Calculation:
-
Integrate the peak areas of all components in the chromatogram.
-
Identify the main peak corresponding to this compound by its retention time and mass spectrum. The mass spectrum should be compared to a reference spectrum or a spectral library (e.g., NIST).
-
Calculate the purity as a percentage of the main peak area relative to the total area of all peaks (Area % method).
-
For a more accurate quantification, use the calibration curve generated from the reference standards to determine the concentration of the main component and any identified impurities.
Alternative Purity Assessment Methodologies
While GC-MS is a powerful technique, alternative methods offer distinct advantages and can provide complementary information.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile separation technique that is particularly well-suited for non-volatile or thermally labile compounds.[6] As this compound is a ketone without a strong chromophore, UV detection can be challenging but is often feasible at low wavelengths.
This protocol is designed in accordance with standards such as ASTM E685-93 for HPLC systems.[7][8][9][10][11]
1. Sample Preparation:
-
Accurately weigh approximately 50 mg of the sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a mobile phase mixture (e.g., 70:30 Acetonitrile:Water).
-
Prepare a series of calibration standards of a certified reference standard in the mobile phase mixture.
2. HPLC Instrumentation and Conditions:
| Parameter | Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A reliable system for routine analysis. |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) | A versatile column for the separation of moderately polar organic compounds. |
| Mobile Phase | Isocratic elution with 70:30 (v/v) Acetonitrile:Water | A common mobile phase for reverse-phase chromatography. |
| Flow Rate | 1.0 mL/min | A standard flow rate for good separation and reasonable run times. |
| Column Temperature | 30°C | To ensure reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Detector | UV-Vis Diode Array Detector (DAD) | Allows for monitoring at multiple wavelengths and spectral confirmation. |
| Detection Wavelength | 210 nm | Ketones typically have a weak n-π* transition in this region. |
3. Data Analysis and Purity Calculation:
-
Similar to GC-MS, calculate purity using the Area % method or by external standard calibration.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the analyte itself.[1][2][3][12] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.
1. Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into a vial.
-
Accurately weigh approximately 10 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into the same vial. The internal standard must have a known purity and its signals must not overlap with the analyte signals.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Transfer an aliquot of the solution to a 5 mm NMR tube.
2. NMR Instrumentation and Acquisition:
| Parameter | Condition | Rationale |
| NMR Spectrometer | Bruker Avance III 400 MHz or higher | A higher field strength provides better signal dispersion and sensitivity. |
| Solvent | Chloroform-d (CDCl₃) | A common solvent for organic compounds. |
| Pulse Program | A standard quantitative ¹H NMR experiment with a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest. | Ensures complete relaxation of all protons for accurate integration. |
| Number of Scans | 16 or higher | To achieve a good signal-to-noise ratio. |
3. Data Analysis and Purity Calculation:
-
Process the ¹H NMR spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard (IS)
-
Comparative Analysis of Purity Determination Methods
| Feature | GC-MS | HPLC-UV | qNMR |
| Principle | Separation based on volatility and polarity, with mass-based detection. | Separation based on polarity, with UV absorption detection. | Direct quantification based on the nuclear magnetic resonance phenomenon. |
| Applicability | Excellent for volatile and semi-volatile compounds. | Suitable for non-volatile and thermally labile compounds. | Applicable to any soluble compound with NMR-active nuclei. |
| Selectivity | High, with mass spectral data providing structural information for impurity identification. | Moderate to high, dependent on chromatographic resolution. | High, with the ability to distinguish between structurally similar isomers. |
| Sensitivity | Very high (ng/mL to pg/mL range). | High (µg/mL to ng/mL range). | Lower than chromatographic methods (typically mg/mL range). |
| Quantification | Requires a reference standard of the analyte for accurate quantification. | Requires a reference standard of the analyte for accurate quantification. | A primary method; can provide absolute quantification with a certified internal standard. |
| Sample Throughput | High, with typical run times of 15-30 minutes. | Moderate, with typical run times of 10-20 minutes. | Lower, with longer acquisition times for high precision. |
| Cost | Moderate to high instrument cost. | Moderate instrument cost. | High instrument cost and maintenance. |
Visualizing the Analytical Workflows
Caption: Workflow for GC-MS Purity Analysis of this compound.
Caption: Comparative overview of analytical techniques for purity determination.
Conclusion and Recommendations
The choice of the optimal analytical technique for determining the purity of this compound depends on the specific requirements of the analysis.
-
For routine quality control and the identification of unknown volatile or semi-volatile impurities, GC-MS is the method of choice. Its high sensitivity, selectivity, and the structural information provided by mass spectrometry make it an invaluable tool.
-
HPLC-UV serves as a viable alternative, particularly if the sample is suspected to contain non-volatile impurities or if derivatization for GC is undesirable. However, its lower selectivity without a mass spectrometric detector can be a limitation.
-
qNMR is the gold standard for obtaining an absolute purity value and for the certification of reference materials. While it has lower sensitivity and throughput compared to chromatographic methods, its ability to provide a direct measure of purity without the need for an analyte-specific reference standard is a significant advantage, especially for novel compounds.
For comprehensive characterization, a combination of these techniques is often employed. For instance, GC-MS can be used to identify and quantify volatile impurities, while qNMR can provide a highly accurate absolute purity value for the main component. This multi-faceted approach ensures the highest level of confidence in the quality of this compound, thereby safeguarding the integrity of downstream research, development, and manufacturing processes.
References
- ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][1][2][3][4][5]
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][4]
- Emery Pharma.
- Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry : MRC, 51(2), 76–81. [Link][2]
- RSSL. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. [Link][12]
- ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR)
- ASTM E685-93(2021), Standard Practice for Testing Fixed-Wavelength Photometric Detectors Used in Liquid Chromatography, ASTM International, West Conshohocken, PA, 2021. [Link][7][8][9][10][11]
- Moravek. Why Is HPLC Ideal for Chemical Purity Testing?. [Link][6]
- Smithers. Understanding Chemical Testing: GC-MS vs. HPLC. [Link][15]
- Google Patents. Method for synthesizing 4-(4'-n-alkyl cyclohexyl)cyclohexanone. [5]
- Google Patents. Synthesis method of 4-substituted cyclohexanone. [7]
- Nair, D., Tiwari, A., Laha, B., & Namboothiri, I. N. N. (2024). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Beilstein Journal of Organic Chemistry, 20, 177–185. [Link][14]
- ResearchGate. A Headspace gas chromatographic method for the analysis of cyclohexanone and cyclohexanol in a system involving metalloporphyrin. [Link][16]
Sources
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- 4. fda.gov [fda.gov]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. moravek.com [moravek.com]
- 7. CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of 4,4-disubstituted cyclohexenones. Part 3. The reaction of 1,3-bis(trimethylsilyloxy)cyclohexa-1,3-dienes with dienophiles. An unexpected rearrangement of the adducts from the reaction with 2-chloroacrylonitrile - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Alternative method for qualitative analysis of specific non-volatile organic compounds present in South African water systems [scielo.org.za]
1H and 13C NMR spectroscopy of 4-(4-Ethylcyclohexyl)cyclohexanone
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-(4-Ethylcyclohexyl)cyclohexanone
Introduction: Elucidating a Key Liquid Crystal Intermediate
This compound is a significant intermediate in the synthesis of liquid crystal materials.[1] Its molecular architecture, featuring two cyclohexyl rings, provides the rigid core essential for forming liquid crystalline phases, while the polar ketone group and the flexible ethyl chain influence the material's dielectric anisotropy and melting point. Accurate structural verification and purity assessment are paramount in materials science, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for this purpose.
This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. Rather than merely presenting data, we will delve into the rationale behind spectral assignments, comparing the molecule's spectral features with those of simpler analogues to provide a robust, field-proven framework for interpretation. This document is intended for researchers and scientists in materials science and organic synthesis who rely on precise structural characterization.
Molecular Structure and Stereochemical Considerations
The primary structure of this compound presents interesting stereochemical possibilities. The connection between the two rings and the substitution on each ring can lead to cis and trans diastereomers. In the most stable chair conformations, the bulky cyclohexyl and ethyl substituents will preferentially occupy equatorial positions to minimize steric strain. The trans isomer, with both substituents in equatorial positions relative to each other, is generally the thermodynamically favored product in synthesis.[2] Our analysis will focus on this more stable trans isomer, which possesses a C₂ axis of symmetry that simplifies the expected NMR spectra.
Caption: Numbering scheme for this compound.
¹H NMR Spectral Analysis: A Comparative Approach
The ¹H NMR spectrum of substituted cyclohexanes can be complex due to small differences in chemical shifts and extensive spin-spin coupling between axial and equatorial protons.[3][4] For this compound, the signals will be clustered in the aliphatic region, with the exception of the protons alpha to the carbonyl group.
Key Spectral Regions and Assignments:
-
Alpha-Carbonyl Protons (H-2, H-6): The most deshielded aliphatic protons are those on carbons adjacent to the electron-withdrawing carbonyl group (C=O). In simple cyclohexanone, these protons appear around 2.3 ppm. For 4-ethylcyclohexanone, they are observed in a multiplet between 2.30-2.38 ppm.[5] We therefore predict the signals for H-2 and H-6 in our target molecule to be in the ~2.2-2.4 ppm range. Due to the molecule's symmetry, the four protons at these positions (two axial, two equatorial) will appear as a complex multiplet.
-
Ethyl Group Protons (H-7', H-8'): This is a classic ethyl pattern. The methyl protons (H-8') will appear as a triplet around ~0.9 ppm , coupled to the two methylene protons. The methylene protons (H-7') will be a quartet around ~1.3-1.4 ppm , coupled to the three methyl protons. This distinctive pattern is a key diagnostic feature.
-
Ring Protons (H-3, H-4, H-5, and H-1' to H-6'): The remaining 19 protons on the two cyclohexane rings will produce a series of broad, overlapping multiplets in the upfield region of the spectrum, typically between ~1.0 and 2.1 ppm . Differentiating these signals without advanced 2D NMR techniques (like COSY and HSQC) is challenging. However, we can make some general assignments:
-
The methine protons (H-4 and H-1') are expected to be in this complex region.
-
The protons on the ethyl-substituted ring (H-2', H-3', H-5', H-6') will largely resemble those in unsubstituted cyclohexane (~1.44 ppm), but with splitting from adjacent protons.[6]
-
The protons on the ketone ring (H-3, H-5) will also be in this region, slightly deshielded compared to a standard cyclohexane due to the influence of the distant carbonyl group.
-
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Assigned Protons | Predicted δ (ppm) | Multiplicity | Integration | Rationale for Assignment |
| H-2, H-6 | 2.2 – 2.4 | Multiplet | 4H | Adjacent to electron-withdrawing C=O group.[5] |
| H-3, H-5, H-4, H-1' to H-6' (excluding H-4') | 1.0 – 2.1 | Multiplet | 19H | Complex, overlapping signals typical of substituted cyclohexyl rings.[3] |
| H-7' (CH₂) | 1.3 – 1.4 | Quartet | 2H | Methylene protons of the ethyl group, split by CH₃. |
| H-8' (CH₃) | ~0.9 | Triplet | 3H | Methyl protons of the ethyl group, split by CH₂. |
¹³C NMR Spectral Analysis: Mapping the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum offers a clearer picture, with a single peak for each chemically distinct carbon atom. Given the symmetry of the trans isomer, we expect fewer than the total 14 carbon signals.
Key Spectral Features and Assignments:
-
Carbonyl Carbon (C-1): The carbonyl carbon is the most deshielded and easily identified signal in the spectrum, appearing at a characteristic chemical shift of >210 ppm . For comparison, the carbonyl carbon in cyclohexanone is at 212.5 ppm[7], and in 4-tert-butylcyclohexanone, it is at 211.6 ppm.[8]
-
Alpha-Carbons (C-2, C-6): The carbons directly attached to the carbonyl group are also significantly deshielded and are expected around ~41-42 ppm , consistent with data from 4-tert-butylcyclohexanone.[8]
-
Ethyl Group Carbons (C-7', C-8'): The terminal methyl carbon (C-8') will be the most shielded signal in the spectrum, predicted to be around ~11-12 ppm . The methylene carbon (C-7') will appear further downfield, around ~28-29 ppm .
-
Ring Carbons: The remaining ring carbons will appear in the ~25-45 ppm range. Due to the symmetry of the trans isomer, we expect the following equivalences: C-2/C-6, C-3/C-5, C-2'/C-6', and C-3'/C-5'. This reduces the number of expected signals. The carbon bearing the ethyl group (C-4') and the carbon linking the two rings (C-4) will have distinct chemical shifts.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Assigned Carbons | Predicted δ (ppm) | Rationale for Assignment |
| C-1 (C=O) | ~211 | Characteristic shift for a ketone in a six-membered ring.[7][8] |
| C-2, C-6 | ~41 | Alpha to the carbonyl group. |
| C-4 | ~40-45 | Methine carbon, substituted with a large alkyl group. |
| C-4' | ~38-42 | Methine carbon, substituted with an ethyl group. |
| C-3, C-5 | ~30-35 | Ring methylene carbons. |
| C-2', C-6' | ~30-35 | Ring methylene carbons. |
| C-3', C-5' | ~30-35 | Ring methylene carbons. |
| C-7' (CH₂) | ~28 | Ethyl group methylene. |
| C-8' (CH₃) | ~11 | Ethyl group methyl, typically the most upfield signal. |
Experimental Protocol: A Self-Validating Workflow
Acquiring high-quality, reproducible NMR data is critical. The following protocol outlines a standard, robust procedure for the analysis of this compound.
Caption: Standard workflow for NMR analysis of organic compounds.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 15-20 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solvating power for moderately polar organic compounds and its single deuterium signal for locking.
-
Add tetramethylsilane (TMS) as an internal reference, which defines the 0.00 ppm point on the chemical shift scale.[9]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Data Acquisition:
-
The experiments should be performed on a spectrometer with a field strength of at least 300 MHz for ¹H NMR to ensure adequate signal dispersion.
-
Locking and Shimming: The instrument's field frequency is locked onto the deuterium signal of the CDCl₃. The magnetic field is then shimmed to maximize its homogeneity across the sample, resulting in sharp, symmetrical peaks.
-
¹H NMR: A standard single-pulse experiment is used. A sufficient number of scans (e.g., 16) are averaged to achieve a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon. Due to the low natural abundance of the ¹³C isotope, a significantly larger number of scans (e.g., 1024 or more) is required.
-
-
Data Processing:
-
The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum via a Fourier Transform.
-
The spectrum is phased to ensure all peaks are in the positive absorption mode.
-
The chemical shift axis is calibrated by setting the TMS peak to 0.00 ppm.
-
For the ¹H spectrum, the relative areas under the peaks are determined through integration.
-
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a definitive fingerprint for its structural verification. The ¹H spectrum is characterized by a deshielded multiplet for the protons alpha to the carbonyl, a distinct triplet-quartet pattern for the ethyl group, and a complex series of overlapping signals for the remaining ring protons. The ¹³C spectrum is simplified by the molecule's symmetry and is anchored by the unmistakable downfield carbonyl signal at over 210 ppm. By comparing these features to well-understood analogues like cyclohexanone and substituted cyclohexanes, researchers can confidently assign the observed signals and confirm the identity and purity of this important liquid crystal intermediate.
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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Liquid Crystal Intermediate Analysis
In the realm of materials science and drug development, the precise characterization of liquid crystal intermediates is paramount. The optical and electronic properties of the final liquid crystal products are intrinsically linked to the purity and isomeric composition of their constituent intermediates.[1] High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique, offering the resolution and sensitivity required for this critical task.[2] This guide provides an in-depth comparison of various HPLC methodologies, supported by experimental data, to empower researchers in selecting and optimizing the most suitable approach for their specific analytical challenges.
The Central Role of Purity in Liquid Crystal Performance
Liquid crystals are materials that exhibit properties between those of conventional liquids and solid crystals.[1] Their application in displays, sensors, and pharmaceuticals hinges on their predictable response to external stimuli, such as electric fields. Even minute impurities or incorrect isomeric ratios within the liquid crystal mixture can drastically alter its physical characteristics, including transition temperatures and electro-optical response, ultimately compromising device performance and therapeutic efficacy.[3] Therefore, robust analytical methods are essential to ensure the quality and consistency of liquid crystal intermediates.
Why HPLC is the Workhorse for Liquid Crystal Intermediate Analysis
HPLC is a powerful separation technique that utilizes a liquid mobile phase to carry a sample through a column packed with a stationary phase.[2] The differential interactions of the sample components with the stationary phase lead to their separation. For the analysis of liquid crystal intermediates, which are often non-volatile and thermally labile, HPLC offers significant advantages over other techniques like Gas Chromatography (GC).[3]
The key strengths of HPLC in this context include:
-
Versatility: A wide array of stationary and mobile phases allows for the separation of a broad range of analytes with varying polarities.[4]
-
High Resolution: HPLC can separate structurally similar isomers, which is crucial for liquid crystal intermediates where subtle molecular differences can have profound effects.[5]
-
Sensitivity: Modern HPLC detectors, such as UV-Vis and Mass Spectrometry (MS), provide the sensitivity needed to detect and quantify trace impurities.
-
Non-destructive: The technique is generally non-destructive, allowing for the recovery of purified fractions if needed.
Comparative Analysis of HPLC Methods
The choice of HPLC method is dictated by the physicochemical properties of the liquid crystal intermediates, primarily their polarity. The two most common modes of HPLC are Normal-Phase (NP-HPLC) and Reverse-Phase (RP-HPLC), which differ in the polarities of their stationary and mobile phases.[4][6]
Reverse-Phase HPLC (RP-HPLC): The Versatile First Choice
RP-HPLC is the most widely used HPLC mode, employing a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (typically a mixture of water and a polar organic solvent like acetonitrile or methanol).[4][7][8] In RP-HPLC, non-polar compounds are retained longer on the column, while polar compounds elute earlier.[9]
Causality Behind its Widespread Use: The prevalence of RP-HPLC stems from its compatibility with aqueous samples and the broad range of analytes it can separate.[4] Many liquid crystal intermediates possess some degree of polarity, making them amenable to separation by RP-HPLC.[10] The use of water-based mobile phases also offers advantages in terms of cost, safety, and environmental impact compared to the non-polar organic solvents used in NP-HPLC.[4]
Experimental Data Synopsis:
| Parameter | Reverse-Phase HPLC (RP-HPLC) |
| Stationary Phase | Non-polar (e.g., C18, C8, Phenyl)[6] |
| Mobile Phase | Polar (e.g., Water/Acetonitrile, Water/Methanol)[11] |
| Elution Order | Polar compounds elute first, followed by non-polar compounds.[7] |
| Typical Analytes | Moderately polar to non-polar liquid crystal intermediates.[4] |
| Advantages | Versatile, reproducible, compatible with aqueous samples, wide range of applications.[4][7] |
| Disadvantages | May have limited retention for very non-polar or highly polar compounds. |
Normal-Phase HPLC (NP-HPLC): A Powerful Alternative for Specific Challenges
In contrast to RP-HPLC, NP-HPLC utilizes a polar stationary phase (e.g., bare silica, amino, or cyano-bonded silica) and a non-polar mobile phase (such as hexane or heptane, often with a polar modifier).[5][6] In this mode, polar compounds are more strongly retained, while non-polar compounds elute faster.[7]
When to Choose NP-HPLC: While less common than RP-HPLC, NP-HPLC offers distinct advantages in specific scenarios relevant to liquid crystal intermediate analysis.[4] It is particularly effective for:
-
Separating Positional Isomers: NP-HPLC can often resolve isomers that co-elute in RP-HPLC due to its sensitivity to small differences in polarity.[5]
-
Chiral Separations: Many chiral stationary phases (CSPs) perform optimally in normal-phase or polar organic modes, providing better retention and selectivity for enantiomers.[5][12]
-
Analysis of Non-polar Intermediates: For highly non-polar liquid crystal intermediates that exhibit poor retention in RP-HPLC, NP-HPLC is the preferred method.[7]
Experimental Data Synopsis:
| Parameter | Normal-Phase HPLC (NP-HPLC) |
| Stationary Phase | Polar (e.g., Silica, Amino, Cyano)[6] |
| Mobile Phase | Non-polar (e.g., Hexane/Isopropanol, Heptane/Ethyl Acetate)[5] |
| Elution Order | Non-polar compounds elute first, followed by polar compounds.[7] |
| Typical Analytes | Non-polar and less polar liquid crystal intermediates, positional isomers, chiral compounds.[4][5] |
| Advantages | Excellent for separating isomers, ideal for certain chiral separations.[5] |
| Disadvantages | More complex method development, sensitivity to water content in the mobile phase.[4] |
Chiral HPLC: Resolving Enantiomeric Purity
Many liquid crystal intermediates are chiral, meaning they exist as non-superimposable mirror images called enantiomers. The biological and material properties of enantiomers can differ significantly.[13] Chiral HPLC is a specialized form of HPLC that enables the separation of these enantiomers.[12] This is most commonly achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[14]
The Importance of Chiral Separation: For pharmaceutical applications of liquid crystals, ensuring the enantiomeric purity of intermediates is a regulatory requirement. In materials science, the chirality of liquid crystal molecules can influence the formation of specific mesophases with unique optical properties.
Common Chiral Stationary Phases: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used for their broad applicability in separating a variety of chiral compounds, including those relevant to liquid crystal synthesis.[13][15]
Experimental Example: Chiral Separation of a Lactic Acid-Based Liquid Crystal Intermediate A study on the determination of optical purity of lactic acid-based chiral liquid crystals demonstrated the successful separation of enantiomers using a Chiralpak AD-3 column in HPLC mode. The mobile phase consisted of heptane/IPA (9/1, v/v), and the separation was achieved at 25 °C.[15] This highlights the utility of polysaccharide-based CSPs for the chiral analysis of liquid crystal building blocks.
Alternative and Complementary Techniques
While HPLC is a dominant technique, other methods can provide valuable complementary information or may be more suitable for specific analytical needs.
Supercritical Fluid Chromatography (SFC)
SFC is a form of normal-phase chromatography that uses a supercritical fluid, typically carbon dioxide, as the mobile phase.[16] It offers several advantages over HPLC, including faster analysis times, reduced solvent consumption, and lower back pressure.[17][18] SFC is particularly well-suited for the separation of chiral compounds and thermally labile molecules, making it a strong alternative for the analysis of many liquid crystal intermediates.[16][17] An application note by Waters Corporation demonstrated a 20 to 90-fold time saving for the analysis of Merck E7 liquid crystal intermediates using UltraPerformance Convergence Chromatography (UPC²), a form of SFC, compared to HPLC.[3]
Gas Chromatography (GC)
For volatile and thermally stable liquid crystal intermediates, GC can be a viable analytical technique.[19] In some cases, liquid crystals themselves have been used as stationary phases in GC to achieve unique separations of isomers.[20][21][22] However, the applicability of GC is limited by the thermal stability of the analytes.[3]
Capillary Electrokinetic Chromatography (CEKC)
CEKC is an emerging technique that has shown promise for the purity control of newly synthesized liquid crystals.[23] It requires very small sample volumes and offers significantly lower operational costs compared to HPLC and SFC.[23]
Experimental Protocols and Method Validation
The reliability of any analytical data hinges on the use of validated methods. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[24][25] Key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, include specificity, linearity, accuracy, precision, and robustness.[26][27][28]
General Workflow for HPLC Method Development and Validation
The following diagram illustrates a typical workflow for developing and validating an HPLC method for liquid crystal intermediate analysis.
Caption: A logical workflow for HPLC method development and validation.
Step-by-Step Protocol: Reverse-Phase HPLC for Purity Determination
This protocol provides a general framework for the purity analysis of a moderately polar liquid crystal intermediate.
-
Column Selection: Start with a robust, general-purpose C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A: HPLC-grade water.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
Filter and degas both mobile phases before use.
-
-
Sample Preparation: Accurately weigh and dissolve the liquid crystal intermediate in a suitable solvent (e.g., acetonitrile or a mixture of mobile phase) to a known concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at a wavelength of maximum absorbance for the analyte.
-
Gradient Program:
-
0-5 min: 50% B
-
5-25 min: 50% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 50% B
-
31-40 min: 50% B (equilibration)
-
-
-
Data Analysis: Integrate the peaks and calculate the percentage purity based on the area of the main peak relative to the total area of all peaks.
Self-Validation: The protocol's robustness is enhanced by incorporating system suitability tests before sample analysis. This involves injecting a standard solution to verify that the chromatographic system is performing adequately (e.g., checking for theoretical plates, tailing factor, and reproducibility of retention times and peak areas).
Conclusion
High-Performance Liquid Chromatography is an indispensable tool for the analysis of liquid crystal intermediates, providing the necessary resolution and sensitivity to ensure their purity and isomeric integrity. While Reverse-Phase HPLC is the most versatile and commonly employed method, Normal-Phase and Chiral HPLC offer unique advantages for specific analytical challenges, such as the separation of isomers and enantiomers. Furthermore, complementary techniques like Supercritical Fluid Chromatography are emerging as powerful alternatives that can offer significant improvements in analysis speed and environmental friendliness. By understanding the principles and comparative strengths of these methods and adhering to rigorous validation protocols, researchers can confidently characterize their liquid crystal intermediates, paving the way for the development of high-performance materials and effective pharmaceuticals.
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Comparing 4-(4-Ethylcyclohexyl)cyclohexanone with other liquid crystal precursors
An In-Depth Comparative Guide to Liquid Crystal Precursors: 4-(4-Ethylcyclohexyl)cyclohexanone vs. Cyanobiphenyls
Introduction: The Molecular Architecture of Advanced Materials
Liquid crystals (LCs) represent a unique state of matter, possessing the fluidity of liquids and the long-range molecular order of crystalline solids. This duality is the cornerstone of their application in a myriad of technologies, most notably Liquid Crystal Displays (LCDs). The performance of these devices—their switching speed, contrast, and power consumption—is dictated by the specific physicochemical properties of the LC mixtures used. These mixtures are carefully formulated from various precursor molecules, or mesogens, whose individual structures define the bulk properties of the final material.
This guide, intended for researchers and materials scientists, provides a detailed comparison of two important classes of liquid crystal precursors: those based on the saturated bicyclohexane scaffold, exemplified by This compound , and the archetypal aromatic precursors, the 4-alkyl-4'-cyanobiphenyls . We will explore their synthesis, compare their fundamental structure-property relationships, and provide the experimental protocols necessary for their characterization, offering a comprehensive view for the rational design of next-generation liquid crystal materials.
Profile of a Modern Workhorse: this compound
This compound is a liquid crystal intermediate, meaning it serves as a crucial building block in the synthesis of more complex mesogens.[1][2] Its molecular architecture is key to the properties it imparts to a liquid crystal mixture.
-
Molecular Structure: The molecule features a rigid core composed of two connected cyclohexane rings (a bicyclohexyl group).[2] One ring is substituted with a flexible ethyl group (-C₂H₅), while the other contains a polar ketone functional group (C=O).[2] This combination of a saturated, non-aromatic core with a polar group is characteristic of a class of LCs developed for applications requiring high stability and specific viscoelastic properties.
-
Role in Liquid Crystal Mixtures: The bicyclohexyl core provides the molecular rigidity necessary for the formation of liquid crystalline phases. Unlike aromatic rings, this saturated aliphatic structure results in lower birefringence (optical anisotropy) and often lower viscosity. The ketone group provides a moderate dipole moment, influencing the dielectric anisotropy of the final mixture. Its primary role is as a component in mixtures designed to optimize properties like thermal stability and clearing point (the temperature at which the material transitions to an isotropic liquid).[2]
The Classic Precursor: 4-Alkyl-4'-cyanobiphenyls
First synthesized in the early 1970s by George Gray's group, the cyanobiphenyls (nCBs) revolutionized display technology.[3] Molecules like 4-pentyl-4'-cyanobiphenyl (5CB) were among the first to exhibit a stable nematic liquid crystal phase at room temperature, a critical breakthrough for practical LCDs.[3][4]
-
Molecular Structure: The nCBs are characterized by a rigid core of two linked benzene rings (a biphenyl group), a flexible alkyl chain (-CₙH₂ₙ₊₁) at one end, and a strongly polar cyano (-C≡N) group at the other.[3][5]
-
Defining Properties: The aromatic biphenyl core and the strong dipole moment of the cyano group lead to a high degree of molecular polarizability and strong intermolecular forces.[6] This results in several key characteristics:
-
High Birefringence (Δn): The delocalized π-electrons of the aromatic rings create a large difference in refractive index for light polarized parallel versus perpendicular to the molecular axis.
-
Positive Dielectric Anisotropy (Δε): The strong dipole of the cyano group causes the molecules to align readily with an applied electric field, a fundamental requirement for the common twisted nematic (TN) LCD.[7]
-
Stable Nematic Phases: Many nCB homologues, such as 5CB and 8CB, exhibit wide and convenient nematic temperature ranges.[4][8]
-
Head-to-Head Comparison: Structural and Performance Analysis
The choice between using cyclohexanone-based precursors and cyanobiphenyls depends entirely on the target application's requirements. Their differing molecular structures give rise to distinct advantages and disadvantages.
| Property | 4-(4-Alkylcyclohexyl)cyclohexanone Derivatives | 4-Alkyl-4'-cyanobiphenyls (nCBs) | Rationale for Difference |
| Core Structure | Saturated Aliphatic (Bicyclohexyl) | Aromatic (Biphenyl) | The bicyclohexyl core lacks the delocalized π-electron system of the biphenyl core. |
| Phase Transition | Generally higher melting points, variable clearing points. | Lower melting points, well-defined nematic ranges (e.g., 5CB: Cr-N 22.5°C, N-I 35.0°C).[3] | The planar structure of biphenyls allows for more efficient molecular packing in the nematic phase. |
| Birefringence (Δn) | Low to Moderate | High (e.g., 5CB: ~0.18)[7] | Aromatic cores have significantly higher polarizability anisotropy than aliphatic cores. |
| Dielectric Anisotropy (Δε) | Low to Moderate (Positive) | High (Positive) (e.g., 5CB: ~+11.0)[7] | The cyano group has a much larger dipole moment than the ketone group, leading to stronger alignment with an E-field. |
| Viscosity | Lower | Higher | The flexible, non-planar nature of cyclohexane rings reduces intermolecular friction compared to the rigid, planar biphenyls. |
| UV Stability | High | Moderate | Saturated C-C and C-H bonds are more resistant to degradation by UV radiation than aromatic rings. |
Key Takeaway: Cyclohexanone-based precursors are favored for applications where low viscosity (for faster switching) and high UV stability (for outdoor use or high-intensity backlights) are critical, and where high birefringence is not required. Cyanobiphenyls remain the standard for many display applications due to their excellent electro-optical properties, particularly their high Δn and Δε, which enable low-voltage operation and high contrast.
Experimental Protocols: Synthesis and Characterization
Rigorous experimental validation is paramount in materials science. Below are representative protocols for the synthesis and characterization of these liquid crystal precursors.
Protocol 1: Synthesis of 4-(4'-Alkylcyclohexyl)cyclohexanone
This procedure is a generalized oxidation based on methods for converting a secondary alcohol to a ketone, a common pathway for this class of compounds.[9][10]
Objective: To synthesize 4-(4'-alkylcyclohexyl)cyclohexanone from its corresponding alcohol precursor.
Materials:
-
4-(4'-Alkylcyclohexyl)cyclohexanol
-
Oxidizing agent (e.g., Jones reagent, PCC, or a greener system like Na₂WO₄/H₂O₂)[9]
-
Appropriate organic solvent (e.g., acetone, toluene, N-Methyl-2-pyrrolidone)[9]
-
Deionized water
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the starting material, 4-(4'-alkylcyclohexyl)cyclohexanol, in the chosen solvent.
-
Oxidation: If using a catalytic system like Na₂WO₄/H₂O₂, add the catalysts (e.g., sodium tungstate dihydrate and phosphotungstic acid) to the flask.[9]
-
Slowly add the oxidant (e.g., 30% hydrogen peroxide) dropwise to the stirred solution.[9]
-
Reaction: Heat the mixture to the target temperature (e.g., 90°C) and maintain for several hours (e.g., 5 hours).[9]
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Workup: After cooling to room temperature, perform an aqueous workup to remove the catalyst and byproducts. This typically involves washing with water and extracting the product into an organic solvent like diethyl ether.
-
Purification: Dry the combined organic extracts over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.
-
Final Product: Purify the resulting crude solid by recrystallization or column chromatography to yield pure 4-(4'-alkylcyclohexyl)cyclohexanone.
Protocol 2: Characterization of Liquid Crystal Precursors
This workflow outlines the essential techniques for determining the key physical properties of a newly synthesized liquid crystal material.
Objective: To identify the mesophases and quantify the thermal and optical properties of a liquid crystal precursor.
A. Determination of Phase Transition Temperatures via Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 2-5 mg of the purified compound into an aluminum DSC pan and hermetically seal it.
-
Thermal Program: Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above its expected clearing point.
-
Cool the sample at the same rate back to room temperature.
-
Perform a second heating and cooling cycle to ensure thermal history is erased and to obtain reliable data.
-
Analysis: Identify endothermic and exothermic peaks in the thermogram. Peaks on heating correspond to transitions like Crystal → Nematic and Nematic → Isotropic.[11]
B. Phase Identification via Polarized Optical Microscopy (POM)
-
Sample Preparation: Place a small amount of the compound on a clean glass slide and cover it with a coverslip.
-
Heating Stage: Place the slide on a hot stage connected to a temperature controller, mounted on the stage of a polarizing microscope.
-
Observation: Slowly heat the sample while observing it through crossed polarizers.
-
Texture Identification: As the material melts and transitions through its mesophases, characteristic optical textures will appear. For example, the nematic phase is often identified by a "thread-like" Schlieren texture.[11]
-
Correlation: Correlate the temperatures at which these textural changes occur with the peaks observed in the DSC analysis to definitively identify each phase.[11]
Visualizing the Concepts
To better illustrate the topics discussed, the following diagrams created using DOT language are provided.
Caption: A generalized workflow for the synthesis of 4-(4-Alkylcyclohexyl)cyclohexanone via oxidation.
Caption: Structure-property relationships for cyclohexanone vs. cyanobiphenyl precursors.
Caption: Standard experimental workflow for characterizing a novel liquid crystal precursor.
Conclusion and Future Outlook
The comparison between this compound and cyanobiphenyl derivatives highlights a fundamental principle in materials science: there is no single "best" molecule, only the most suitable one for a given application.
-
This compound represents a class of precursors essential for formulating LC mixtures that require low viscosity, high durability, and photochemical stability. They are critical components in displays intended for demanding environments and in applications where switching speed is the highest priority.
-
Cyanobiphenyls , the classic mesogens, remain highly relevant due to their superb electro-optical performance.[4] Their high birefringence and dielectric anisotropy are difficult to achieve with other molecular scaffolds, making them indispensable for conventional, high-contrast LCDs.
The future of liquid crystal research lies in the synthesis of novel precursors that combine the best attributes of both classes—the stability and low viscosity of aliphatic systems with the powerful electro-optical response of aromatic ones. By understanding the structure-property relationships detailed in this guide, researchers are better equipped to rationally design and validate the next generation of materials that will drive innovation in display technology, optical computing, and smart materials.
References
- Wang, K., Jirka, M., Rai, P., Twieg, R. J., Szilvási, T., Yu, H., Abbott, N. L., & Mavrikakis, M. (2018). Synthesis and properties of hydroxy tail-terminated cyanobiphenyl liquid crystals. Liquid Crystals, 45(13-15), 2006-2017. [Link]
- Wang, K., et al. (2018). Synthesis and properties of hydroxy tail-terminated cyanobiphenyl liquid crystals. PDF available online. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind Liquid Crystal Materials: The Role of this compound. [Link]
- Wikipedia. 4-Cyano-4'-pentylbiphenyl. [Link]
- Arakawa, Y., et al. (2022). 4′-Alkylseleno-4-cyanobiphenyls, nSeCB: synthesis and substituent effects on the phase-transition and liquid crystalline behaviors. CrystEngComm, 24(2), 279-287. [Link]
- R Discovery. Cyanobiphenyl Liquid Crystals Research Articles. [Link]
- Görtz, V. (2023). The good, the bad and the ugly faces of cyanobiphenyl mesogens in selected tracks of fundamental and applied liquid crystal research. ORBilu. [Link]
- Bezborodov, V. S., et al. (1998). Synthesis and mesomorphic properties of some cyclohex-2-en-1-one derivatives. Liquid Crystals, 24(5), 647-655. [Link]
- Attard, G. S., & Imrie, C. T. (1992). Non-symmetric dimeric liquid crystals The preparation and properties of the α-(4-cyanobiphenyl-4′-yloxy)-ω-(4-n-alkylanilinebenzylidene-4′-oxy)alkanes. Liquid Crystals, 11(5), 785-812. [Link]
- Bezborodov, V. S., et al. (1998). The liquid-crystalline derivatives of 3,6-disubstituted cyclohex-2-enones. Liquid Crystals, 24(5), 647-655. [Link]
- Görtz, V. (2023). The good, the bad and the ugly faces of cyanobiphenyl mesogens in selected tracks of fundamental and applied liquid crystal research.
- Google Patents. (2011). Method for synthesizing 4-(4'-n-alkyl cyclohexyl)cyclohexanone. CN101337870B.
- Zholkovskiy, E. K., et al. (2023). Orientation Behavior of Nematic Liquid Crystals at Flow-Wall Interfaces in Microfluidic Channels. MDPI. [Link]
- ResearchGate. (2016). Photocrosslinkable liquid crystalline polymers based on cyclohexanone and fluorescent heterocyclic ring system. [Link]
- PrepChem.com. Synthesis of 4-(4'-Cyclohexylcyclohexylidene)cyclohexanone. [Link]
- Alam, S., et al. (2015). Structure-Property Correlations in Cyanobiphenyl-Based Dimer-Like Mesogens. PubMed. [Link]
- Görtz, V. (2023). The good, the bad and the ugly faces of cyanobiphenyl mesogens in selected tracks of fundamental and applied liquid crystal research. Taylor & Francis Online. [Link]
- MedCrave online. (2018).
- Mateos-Ruiz, P., et al. (2024). Time-Domain Characterization of Nematic Liquid Crystals Using Additive Manufacturing Microstrip Lines. Universidad de Granada. [Link]
- ResearchGate.
- Al-Dujaili, A. H., et al. (2016). Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. MDPI. [Link]
- ResearchGate. (2018). The Synthesis and Property of Liquid Crystalline 4-Alkoxyl-4″-Cyano-p-Terphenyls. [Link]
- Kozioł, A., et al. (2020). Synthesis and Biological Activity of New 4‐tert‐Butylcyclohexanone Derivatives.
- HONGJIN CHEM. Cyclohexanone Price. [Link]
- ResearchGate. (2024). Time-Domain Characterization of Nematic Liquid Crystals Using Additive Manufacturing Microstrip Lines. [Link]
- Bruce, D. W. (2023). Cyanobiphenyls and metallomesogens – where it started and where it went. Taylor & Francis Online. [Link]
- Starshinechemical. Cyclohexanones [Liquid Crystal (LC) Building Blocks]. [Link]
- Goodby, J. W. (2024). 4′-pentyl-4-cyanobiphenyl - 5CB. Taylor & Francis Online. [Link]
- Google Patents. (2021). Synthesis method of 4-substituted cyclohexanone. CN112778108A.
- Organic Chemistry Portal. Cyclohexanone synthesis. [Link]
Sources
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Leitfaden zum Vergleich der dielektrischen Eigenschaften von Flüssigkristallen mit einer 4-Ethylcyclohexyl-Einheit
Verfasst von: Gemini, Senior Application Scientist
Veröffentlichungsdatum: 9. Januar 2026
Zusammenfassung für die Führungsebene
Dieser Leitfaden bietet einen detaillierten technischen Vergleich der dielektrischen Eigenschaften von drei wichtigen Klassen von Flüssigkristallen (FK), die die 4-Ethylcyclohexyl-Einheit als gemeinsamen strukturellen Kern enthalten. Die 4-Ethylcyclohexyl-Gruppe ist aufgrund ihrer Fähigkeit, günstige mesogene Eigenschaften, eine niedrige Viskosität und eine gute thermische Stabilität zu verleihen, ein entscheidender Baustein im Design von Flüssigkristallmaterialien für Displayanwendungen.[1] Wir untersuchen, wie die Variation der polaren Kopfgruppe und die Einführung von lateralen Substituenten die dielektrische Anisotropie (Δε) und die Permittivitätskomponenten grundlegend verändern. Dieser Vergleich soll Forschern und Wissenschaftlern in der Materialentwicklung dabei helfen, fundierte Entscheidungen bei der Auswahl von Flüssigkristallen für spezifische elektro-optische Anwendungen zu treffen, von Twisted-Nematic-Displays (TN) mit positiver Anisotropie bis hin zu Vertical-Alignment-Displays (VA), die Materialien mit negativer Anisotropie erfordern.[2]
Einleitung: Die Bedeutung der 4-Ethylcyclohexyl-Einheit im Design von Flüssigkristallen
Die molekulare Architektur von Flüssigkristallen ist entscheidend für ihre physikalischen Eigenschaften und ihre anschließende Leistung in elektro-optischen Geräten. Die 4-Ethylcyclohexyl-Einheit ist eine weit verbreitete Komponente im starren Kern von calamitischen (stäbchenförmigen) Flüssigkristallen. Ihre Beliebtheit beruht auf mehreren vorteilhaften Eigenschaften:
-
Geringe Viskosität: Die Cyclohexyl-Ringe tragen im Vergleich zu aromatischen Ringen wie Phenyl zu einer geringeren Rotationsviskosität bei, was für schnelle Schaltzeiten in Displays entscheidend ist.
-
Breiter nematischer Bereich: Die Einführung dieser Einheit trägt oft zur Stabilisierung der nematischen Phase über einen weiten Temperaturbereich bei.[1]
-
Chemische und thermische Stabilität: Materialien, die diese Einheit enthalten, weisen in der Regel eine hohe Stabilität auf, eine Voraussetzung für langlebige Anzeigegeräte.
Die dielektrischen Eigenschaften, insbesondere die dielektrische Anisotropie (Δε = ε∥ - ε⊥), sind wohl die kritischsten Parameter für Displayanwendungen.[3] Das Vorzeichen und die Größe von Δε bestimmen, wie sich die Flüssigkristallmoleküle in einem elektrischen Feld ausrichten, was die Grundlage für den Betrieb von Flüssigkristallanzeigen (LCDs) bildet. In diesem Leitfaden vergleichen wir drei Klassen von Flüssigkristallen, die alle die 4-Ethylcyclohexyl-Einheit enthalten, sich aber in ihrer polaren Gruppe oder Substitution unterscheiden, was zu drastisch unterschiedlichen dielektrischen Eigenschaften führt.
Vergleichende Analyse der dielektrischen Eigenschaften
Wir werden drei Hauptklassen von Flüssigkristallen mit der 4-Ethylcyclohexyl-Einheit untersuchen:
-
Klasse A: Cyan-substituierte Analoga (PCH-Typ)
-
Klasse B: Isothiocyanat-substituierte Analoga (CHBT-Typ)
-
Klasse C: Lateral fluorierte Analoga
Molekulare Struktur und Dipolmoment
Die primäre Determinante der dielektrischen Anisotropie ist das molekulare Dipolmoment und seine Ausrichtung relativ zur langen Achse des Moleküls.
Abbildung 1: Beziehung zwischen Molekülstruktur und dielektrischer Anisotropie.
-
Klasse A (PCH-Typ): Die Cyanogruppe (-C≡N) besitzt ein großes Dipolmoment (ca. 4 D), das direkt entlang der langen Molekülachse ausgerichtet ist.[4] Dies führt zu einem deutlich größeren Wert von ε∥ im Vergleich zu ε⊥, was zu einer großen, positiven dielektrischen Anisotropie (Δε > 0) führt. Solche Materialien sind die Arbeitspferde für herkömmliche Twisted-Nematic- (TN) und In-Plane-Switching- (IPS) LCDs.[5]
-
Klasse B (CHBT-Typ): Die Isothiocyanatgruppe (-N=C=S) hat ebenfalls ein Dipolmoment entlang der langen Achse, aber seine Größe ist geringer als die der Cyanogruppe. Folglich weisen diese Verbindungen auch eine positive dielektrische Anisotropie auf, die jedoch typischerweise moderater ist als die ihrer Cyan-Analoga.[4] Sie sind für ihre hohe Doppelbrechung und geringe Viskosität bekannt.
-
Klasse C (Lateral fluorierte Analoga): Durch die Anbringung von Fluoratomen an lateralen Positionen des Cyclohexyl- oder Phenylrings wird ein starkes Dipolmoment erzeugt, das senkrecht zur langen Molekülachse steht.[6] Dies erhöht ε⊥ signifikant gegenüber ε∥, was zu einer negativen dielektrischen Anisotropie (Δε < 0) führt. Materialien mit negativem Δε sind für Vertical-Alignment- (VA) LCDs unerlässlich, die für ihre hohen Kontrastverhältnisse bekannt sind.[2]
Quantitative experimentelle Daten
Die folgende Tabelle fasst die typischen dielektrischen Eigenschaften für repräsentative Verbindungen aus jeder Klasse zusammen. Die Daten werden als typische Werte dargestellt, die aus der Literatur für homologe Reihen mit Alkylketten unterschiedlicher Länge, einschließlich der Ethylgruppe, abgeleitet wurden.
| Eigenschaft | Klasse A: PCH-Typ (z. B. 5PCH) | Klasse B: CHBT-Typ (z. B. 6CHBT) | Klasse C: Fluorierte Analoga | Quelle(n) |
| Vorzeichen von Δε | Positiv (+) | Positiv (+) | Negativ (-) | [4][6] |
| Typische Größe von Δε | +8 bis +12 | +4 bis +7 | -2 bis -6 | [2][4] |
| ε∥ (typisch) | 12 - 18 | 8 - 12 | 3 - 5 | [2][4] |
| ε⊥ (typisch) | 4 - 6 | 4 - 5 | 7 - 10 | [2][4] |
| Hauptanwendung | TN, IPS, FFS Displays | Hochdoppelbrechende Mischungen | VA, FFS Displays | [2][5] |
Anmerkung: Die genauen Werte können je nach Alkylkettenlänge, Temperatur und Messfrequenz variieren. Diese Tabelle dient als vergleichender Leitfaden.
Kausalität und Feld-bewährte Einblicke
Die Wahl zwischen diesen Klassen hängt direkt von der beabsichtigten Display-Anwendung ab:
-
Für TN- und IPS-Displays ist ein Material mit großem positivem Δε (Klasse A) erforderlich. Das elektrische Feld wird senkrecht zu den Substraten angelegt, und die Flüssigkristall-Direktoren richten sich parallel zum Feld aus, um die dielektrische Energie zu minimieren. Dies führt zu einer Änderung der Lichtpolarisation und ermöglicht den Schaltvorgang.
-
Für VA-Displays werden Materialien mit negativem Δε (Klasse C) benötigt. Im feldfreien Zustand richten sich die Flüssigkristall-Moleküle senkrecht zu den Substraten aus, was zu einem exzellenten Dunkelzustand (hoher Kontrast) führt. Beim Anlegen eines elektrischen Feldes kippen die Direktoren senkrecht zum Feld (parallel zu den Substraten), um die dielektrische Energie zu minimieren, wodurch Licht durchgelassen wird.
-
Materialien der Klasse B werden oft als Komponenten in Mischungen verwendet, um andere Eigenschaften wie die Doppelbrechung (Δn) und die Viskosität abzustimmen, ohne das Δε drastisch zu erhöhen, was zu unerwünschten Effekten wie erhöhtem Stromverbrauch führen kann.
Experimentelle Protokolle: Messung der dielektrischen Eigenschaften
Die genaue Charakterisierung der dielektrischen Permittivität ist entscheidend. Die Standardmethode ist die dielektrische Spektroskopie .
Aufbau und Methodik
Abbildung 2: Vereinfachter Arbeitsablauf für die dielektrische Spektroskopie von Flüssigkristallen.
Schritt-für-Schritt-Methodik:
-
Zellvorbereitung: Eine Flüssigkristallzelle, die aus zwei parallelen Glasplatten mit transparenten Indium-Zinn-Oxid (ITO)-Elektroden besteht, wird verwendet. Der Abstand zwischen den Platten (Zellspalt, d) ist genau bekannt (typischerweise 5-20 µm). Die inneren Oberflächen sind mit einer Ausrichtungsschicht (z. B. geriebenes Polyimid) beschichtet, um eine planare (homogene) oder homeotrope Ausrichtung der FK-Moleküle zu fördern.[6]
-
Probenfüllung: Die Zelle wird durch Kapillarwirkung im isotropen Zustand des Flüssigkristalls gefüllt, um eine gleichmäßige Füllung ohne Luftblasen zu gewährleisten.
-
Temperaturkontrolle: Die Zelle wird in einen Heiztisch mit präziser Temperaturregelung (±0,1 °C) gelegt.
-
Messung von ε∥ (parallele Komponente):
-
Für Materialien mit positivem Δε wird eine Zelle mit planarer Ausrichtung verwendet. Ein starkes Magnetfeld (ca. 0,5-1 T) wird parallel zu den Elektroden (und damit parallel zur Reibrichtung) angelegt, um eine einheitliche Ausrichtung des Direktors zu gewährleisten. Das elektrische Messfeld (E) ist dann parallel zum Direktor.
-
Für Materialien mit negativem Δε wird eine homeotrope Zelle verwendet, in der sich die Moleküle bereits senkrecht zu den Elektroden ausrichten. Das elektrische Messfeld ist somit parallel zum Direktor.
-
-
Messung von ε⊥ (senkrechte Komponente):
-
Für Materialien mit positivem Δε wird eine homeotrope Zelle verwendet.
-
Für Materialien mit negativem Δε wird eine planare Zelle verwendet, die durch ein Magnetfeld ausgerichtet wird. Das elektrische Messfeld ist senkrecht zum Direktor.
-
-
Datenerfassung: Ein Impedanzanalysator oder ein LCR-Meter legt eine kleine AC-Spannung (typischerweise < 1 V, um eine Neuausrichtung durch das Feld zu vermeiden) über einen Frequenzbereich (z. B. 100 Hz bis 1 MHz) an.[3] Das Gerät misst die Kapazität (C) der Zelle.
-
Berechnung: Die Permittivität wird aus der gemessenen Kapazität (C), der Leerkapazität der Zelle (C0), der Elektrodenfläche (A) und dem Zellspalt (d) berechnet:
-
ε' = C / C0 = (C * d) / (ε0 * A), wobei ε0 die Vakuumpermittivität ist.
-
-
Selbstvalidierung: Die Messungen werden typischerweise während eines kontrollierten Abkühlzyklus von der isotropen Phase durchgeführt, um überkühlte Effekte zu minimieren. Die Permittivität im isotropen Zustand (εiso) sollte unabhängig von der Zellkonfiguration (planar oder homeotrop) sein und dient als interner Kontrollpunkt.
Schlussfolgerungen und Ausblick
Die 4-Ethylcyclohexyl-Einheit bleibt ein Eckpfeiler im Design moderner Flüssigkristallmaterialien. Wie dieser Leitfaden zeigt, ermöglicht die strategische Auswahl der an diesen Kern gebundenen polaren Gruppen die Entwicklung von Materialien mit einem breiten Spektrum an dielektrischen Eigenschaften, die auf spezifische Display-Technologien zugeschnitten sind.
-
Cyan-substituierte Verbindungen (Klasse A) bieten das hohe positive Δε, das für etablierte Technologien wie TN und IPS erforderlich ist.
-
Isothiocyanat-Analoga (Klasse B) bieten einen Kompromiss mit moderatem positivem Δε und anderen vorteilhaften Eigenschaften wie hoher Doppelbrechung.
-
Lateral fluorierte Verbindungen (Klasse C) sind entscheidend für die Weiterentwicklung von Displays mit hohem Kontrast wie VA-LCDs, die auf Materialien mit negativem Δε angewiesen sind.
Zukünftige Forschungsrichtungen umfassen die Synthese neuer fluorierter Strukturen, um die Größe des negativen Δε weiter zu erhöhen und gleichzeitig die Viskosität niedrig zu halten, sowie die Entwicklung von Materialien mit geringer Permittivität insgesamt, um den Stromverbrauch in mobilen Geräten zu senken.[5] Die in diesem Leitfaden beschriebenen grundlegenden Prinzipien und experimentellen Methoden werden für die Charakterisierung und den Vergleich dieser neuartigen Materialien von entscheidender Bedeutung sein.
Referenzen
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O'Hagan, D. et al. (2016). Fluorinated liquid crystals: evaluation of selectively fluorinated facially polarised cyclohexyl motifs for liquid crystal applications. Organic & Biomolecular Chemistry, 14(42), 9974-9980. [Link]
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Clark, N. A. et al. (2022). Dielectric spectroscopy of ferroelectric nematic liquid crystals: Measuring the capacitance of insulating interfacial layers. arXiv. [Link]
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Lavrentovich, O. D. Group. Introduction to Dielectric Measurements of Nematic Liquid Crystals. Kent State University. [Link]
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Chigrinov, V. G. et al. (2014). Dielectric Properties of Liquid Crystals for Display and Sensor Applications. Journal of the Society for Information Display. [Link]
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Mar-Ari, K. et al. (2021). Dielectric Spectroscopy Analysis of Liquid Crystals Recovered from End-of-Life Liquid Crystal Displays. Materials. [Link]
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Bamezai, R. K. et al. (1976). Dielectric properties of 4'-n-alkyl-4-cyanobiphenyls in their nematic phases. Pramana, 7(1), 1-10. [Link]
-
Taylor & Francis Online. (2018). Determining dielectric properties of nematic liquid crystals at microwave frequencies using inverted microstrip lines. Liquid Crystals. [Link]
-
Gauza, S. et al. (2014). High performance liquid crystal displays with a low dielectric constant material. Optics Express, 22(S2), A483-A492. [Link]
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Kuczynski, W. et al. (2024). Interpretation of dielectric spectroscopy measurements of ferroelectric nematic liquid crystals. Physical Review Research. [Link]
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Chen, H. et al. (2022). Negative Dielectric Anisotropy Liquid Crystal with Improved Photo-Stability, Anti-Flicker, and Transmittance for 8K Display Applications. Materials. [Link]
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The Enduring Allure of Saturated Rings: A Comparative Guide to Bicyclohexyl-Based Liquid Crystals
In the landscape of liquid crystal (LC) research and development, the quest for materials with tailored physical properties is perpetual. While aromatic-based mesogens, such as the venerable cyanobiphenyls, have historically dominated the field, the unique attributes of aliphatic systems, particularly those containing the bicyclohexyl core, offer compelling advantages for a range of electro-optic applications.[1][2][3] This guide provides an in-depth comparison of bicyclohexyl-based liquid crystals, elucidating the intricate relationships between their molecular structure and macroscopic properties. We will explore the synthetic rationale, delve into key performance metrics with supporting experimental data, and provide standardized protocols for their characterization, offering researchers, scientists, and drug development professionals a comprehensive resource for harnessing the potential of these fascinating materials.
The Bicyclohexyl Core: A Foundation for Unique Properties
The fundamental building block of the liquid crystals discussed herein is the bicyclohexyl moiety, two cyclohexane rings joined by a single carbon-carbon bond.[4][5] Unlike their aromatic counterparts, the saturated nature of the cyclohexane rings imparts distinct characteristics to the resulting mesogens. The trans-conformation of the cyclohexane rings is crucial for maintaining the linear, rod-like molecular shape essential for the formation of liquid crystalline phases.[6] This aliphatic core generally leads to materials with lower birefringence and higher negative dielectric anisotropy, making them particularly suitable for applications such as vertically aligned (VA) mode liquid crystal displays (LCDs).[1][2]
The synthetic strategies for creating these molecules often involve the catalytic hydrogenation of cyclohexenone precursors to yield the desired saturated trans-ketones, which serve as versatile intermediates for further chemical modifications.[7][8] These transformations allow for the introduction of various terminal and lateral substituents, providing a powerful toolkit for fine-tuning the material's physical properties.[6][9]
Structure-Property Relationships: A Quantitative Comparison
The true utility of a liquid crystal lies in the predictable modulation of its physical properties through targeted molecular design. For bicyclohexyl-based systems, several key relationships are paramount.
Alkyl Chain Length and Mesophase Behavior
The length and nature of the alkyl chains appended to the bicyclohexyl core significantly influence the melting point and clearing point (the temperature at which the material transitions from the liquid crystalline phase to an isotropic liquid). Longer alkyl chains generally lead to a decrease in the melting point and an increase in the clearing point, thus broadening the nematic range. However, excessively long chains can promote the formation of smectic phases, which may be undesirable for certain applications.
Terminal Groups and Dielectric Anisotropy
The terminal group plays a critical role in determining the dielectric anisotropy (Δε) of the liquid crystal. The presence of a strongly polar group, such as a cyano (-CN) group, perpendicular to the long molecular axis, is a common strategy to induce a large negative Δε.[1][10] This is a key differentiator from many cyanobiphenyl-based LCs, which typically exhibit positive Δε.[3]
Core Structure and Birefringence
Bicyclohexyl-based liquid crystals are renowned for their low birefringence (Δn).[1][2] This is a direct consequence of the lower polarizability anisotropy of the saturated aliphatic rings compared to the π-electron-rich aromatic rings found in biphenyls and terphenyls.[1][11] This property is highly advantageous for applications where a lower optical path difference is required, such as in reflective displays.
Table 1: Comparative Physical Properties of Bicyclohexyl-Based Liquid Crystals and Alternatives
| Compound Class | Typical Structure | Clearing Point (°C) | Birefringence (Δn) at 589 nm | Dielectric Anisotropy (Δε) at 1 kHz | Key Features |
| Bicyclohexyl Carbonitriles (CCN) | Trans,trans-4,4'-dialkyl-(1α,1'-bicyclohexyl)-4β-carbonitrile | 50 - 100 | ~0.05 - 0.10[1][2] | Negative (~ -2 to -5)[1][10] | Low Δn, high negative Δε, good for VA-LCDs. |
| Cyanobiphenyls (nCB) | 4-cyano-4'-alkylbiphenyl | 20 - 40 | ~0.15 - 0.25[3] | Positive (~ +5 to +15)[3] | High Δn, positive Δε, widely used in TN-LCDs. |
| Phenyl Tolanes | 4-alkyl-4'-(alkylethynyl)tolane | > 200 | > 0.30[11] | Positive or Negative | Very high Δn, high clearing points. |
| Bicyclohexylbenzenes | 1-alkyl-4-(trans-4-alkylcyclohexyl)benzene | 100 - 200 | ~0.10 - 0.15 | Variable | Intermediate properties between fully aliphatic and fully aromatic systems.[7] |
Experimental Characterization: A Validated Approach
To ensure the accurate and reproducible characterization of bicyclohexyl-based liquid crystals, a suite of standard experimental techniques should be employed.
Protocol for Determining Phase Transition Temperatures
Objective: To determine the melting and clearing points of a liquid crystal sample.
Methodology: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 2-5 mg of the liquid crystal sample into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC instrument.
-
Thermal Program:
-
Heat the sample to a temperature approximately 20°C above the expected clearing point at a rate of 10°C/min to erase any thermal history.
-
Cool the sample to a temperature approximately 50°C below the expected melting point at a rate of 5°C/min.
-
Heat the sample again at a rate of 5°C/min through the melting and clearing transitions.
-
-
Data Analysis: The peak of the endothermic transition on the second heating scan corresponds to the melting point, and the peak of the subsequent endothermic transition corresponds to the clearing point.[12][13]
Protocol for Characterizing Mesophase Texture
Objective: To identify the type of liquid crystal phase (e.g., nematic, smectic) by observing its characteristic optical texture.
Methodology: Polarized Optical Microscopy (POM)
-
Sample Preparation: Place a small amount of the liquid crystal sample on a clean glass slide and cover it with a coverslip.
-
Heating Stage: Place the slide on a hot stage attached to the polarized light microscope.
-
Observation: Heat the sample into the isotropic phase and then cool it slowly into the liquid crystalline phase.
-
Texture Identification: Observe the optical textures that form upon cooling. Nematic phases typically exhibit Schlieren or marbled textures, while smectic phases show focal-conic or fan-like textures.[12][13][14][15]
Visualizing the Structure-Property Paradigm
To better illustrate the relationships discussed, the following diagrams provide a visual representation of the key concepts.
Caption: Relationship between molecular structure and physical properties of bicyclohexyl LCs.
Caption: Experimental workflow for liquid crystal characterization.
Concluding Remarks
Bicyclohexyl-based liquid crystals represent a mature yet continually evolving class of materials. Their unique combination of low birefringence and high negative dielectric anisotropy, directly attributable to their saturated aliphatic core, makes them indispensable for specific electro-optic applications. By understanding the fundamental structure-property relationships and employing rigorous characterization methodologies, researchers can effectively design and synthesize novel bicyclohexyl-based mesogens with precisely tailored properties to meet the demands of next-generation technologies. The comparative data and experimental protocols provided in this guide serve as a foundational resource for both seasoned experts and newcomers to the field, fostering further innovation in the rich and dynamic world of liquid crystals.
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A Comparative Guide to Alternative Precursors for High-Performance Liquid Crystal Displays
In the relentless pursuit of superior display technologies, the foundational liquid crystal (LC) materials are perpetually reimagined. While traditional nematic liquid crystals have been the cornerstone of the multi-billion dollar display industry for decades, their inherent limitations in switching speed and viewing angle have spurred the exploration of alternative molecular architectures. This guide provides an in-depth technical comparison of promising alternative precursors for high-performance liquid crystal displays, offering researchers, scientists, and drug development professionals a comprehensive overview of the field. We will delve into the synthesis, characterization, and performance of these novel materials, juxtaposing them with their conventional counterparts to illuminate the path toward next-generation displays.
The Benchmark: Traditional Calamitic Liquid Crystals
The workhorse of the modern LCD is the calamitic, or rod-like, liquid crystal. These molecules, exemplified by the cyanobiphenyls such as 4-cyano-4'-pentylbiphenyl (5CB), are characterized by an elongated, rigid core and flexible terminal chains.[1] This molecular anisotropy is the bedrock of their functionality. In the nematic phase, the molecules exhibit long-range orientational order, aligning their long axes, on average, along a common direction known as the director. The application of an electric field can readily reorient this director, modulating the polarization of light passing through the LC layer and, consequently, enabling the switching of pixels.
The ubiquitous Twisted Nematic (TN), In-Plane Switching (IPS), and Vertical Alignment (VA) display modes are all based on the electro-optic effects of calamitic nematic liquid crystals.[2][3] While these technologies have achieved remarkable success, they are fundamentally constrained by the collective reorientation of the liquid crystal molecules, which limits their switching speeds to the millisecond range.[4]
Molecular Structure of a Conventional Calamitic Liquid Crystal: 4-octyl-4'-cyanobiphenyl (8CB)
Figure 1: Molecular structure of 4-octyl-4'-cyanobiphenyl (8CB).[5][6][7]
Alternative Precursors: A Paradigm Shift in Molecular Design
To transcend the limitations of conventional nematic LCs, researchers have turned to alternative molecular architectures that exhibit unique and often superior electro-optic properties.
Bent-Core Liquid Crystals: Harnessing Molecular Shape for Ultrafast Switching
Bent-core, or "banana-shaped," liquid crystals represent a significant departure from the traditional rod-like paradigm.[8] These molecules, typically composed of a central bent aromatic core with two side arms, self-assemble into layered, or smectic, phases with polar ordering.[9] This inherent polarity allows for ferroelectric or antiferroelectric switching, which is orders of magnitude faster than the dielectric reorientation in nematic LCs, enabling sub-millisecond response times.[10][11]
Figure 2: A representative structure of a resorcinol-based bent-core liquid crystal.[9][12][13][14]
Blue Phase Liquid Crystals: Self-Assembled Photonic Crystals for Next-Generation Displays
Blue Phases (BPs) are a unique state of matter that exists in a narrow temperature range between the chiral nematic and isotropic liquid phases of highly chiral liquid crystals.[15] They are characterized by a three-dimensional cubic lattice of double-twist cylinders, which act as a self-assembled photonic crystal.[16] This structure endows BPs with several highly desirable properties for display applications, including sub-millisecond switching times, an optically isotropic dark state (eliminating the need for viewing angle compensation films), and no requirement for surface alignment layers, simplifying fabrication.[15][17]
The primary challenge for the practical application of BPs has been their limited temperature stability, often spanning only a few degrees Celsius.[15] A significant breakthrough was the development of polymer-stabilized blue phase liquid crystals (PS-BPLCs), where a small amount of a polymer network is formed within the BP structure, dramatically widening its stable temperature range to over 60 K, including room temperature.[6][15]
A typical PS-BPLC formulation consists of a nematic liquid crystal host, a chiral dopant to induce the blue phase, and a small percentage of reactive monomers and a photoinitiator for polymerization.
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A Comparative Guide to the Stability of Liquid Crystals Derived from Cyclohexanone Scaffolds
Prepared by: Gemini, Senior Application Scientist
Introduction: The Imperative of Stability in Liquid Crystal Performance
Liquid crystals (LCs) represent a unique state of matter, exhibiting both the fluidity of a liquid and the long-range molecular order of a solid crystal.[1] This duality is harnessed in a vast array of technologies, most notably in liquid crystal displays (LCDs), but also in emerging fields like smart glass, optical shutters, and advanced sensor systems.[2] The performance, reliability, and operational lifetime of these devices are critically dependent on the stability of the constituent liquid crystal materials. Degradation, whether induced by heat, light, or electrical stress, can lead to catastrophic failures, including image sticking, reduced contrast, and complete device malfunction.[3]
Cyclohexanone and its derivatives are foundational building blocks in the synthesis of modern liquid crystals.[2] Replacing aromatic rings, such as benzene, with saturated alicyclic rings like cyclohexane can profoundly influence the material's physical properties, including viscosity, birefringence, and, crucially, its stability.[4][5] For researchers and engineers in materials science and drug development, understanding the stability trade-offs associated with different cyclohexanone-based molecular scaffolds is paramount for designing robust and long-lasting applications.
This guide provides an in-depth comparison of the stability of liquid crystals derived from various cyclohexanone derivatives. We will explore the mechanisms of thermal, photochemical, and electrochemical degradation and present standardized, field-proven protocols for benchmarking their stability. The insights and data presented herein are intended to empower researchers to make informed decisions in the selection and design of next-generation liquid crystal materials.
Chapter 1: The Molecular Architecture of Cyclohexanone-Based Liquid Crystals
The archetypal liquid crystal molecule, or mesogen, consists of a rigid core flanked by flexible terminal chains. The structure of this core is a primary determinant of the material's mesomorphic behavior and stability. Cyclohexanone derivatives are typically incorporated into this rigid core.
The inclusion of a cyclohexane ring in place of a phenyl (benzene) ring is a common strategy to modulate material properties. Key structural distinctions include:
-
Phenyl-core LCs: Feature aromatic rings, which are planar and have delocalized π-electron systems. These systems are often susceptible to UV radiation.
-
Cyclohexyl-core LCs: Feature saturated, non-planar cyclohexane rings. This saturated nature generally imparts greater resistance to photochemical degradation.[4] The substitution of phenyl groups with cyclohexyl groups has been shown to substantially improve the photostability of nematic mixtures.[4]
The choice between these cores involves a trade-off. While cyclohexyl-based LCs offer enhanced photostability, highly polar variants (e.g., those with multiple fluorine atoms) can exhibit higher melting points and poorer solubility due to strong intermolecular interactions, which can complicate formulation.[6][7] This guide will focus on the methods used to quantify these stability differences.
Chapter 2: Thermal Stability Assessment
Thermal stability is a measure of a liquid crystal's ability to withstand elevated temperatures without undergoing irreversible chemical degradation. High thermal stability is critical for devices that operate in demanding environments or generate significant heat, such as high-brightness projectors.
Mechanism of Thermal Degradation
When subjected to excessive heat, liquid crystal molecules can degrade through several pathways. The least severe effect is the disruption of the liquid crystal phase, with the material transitioning to an isotropic liquid at its clearing point (Tc) .[1][8] While this is a reversible physical change, a permanent decrease in the clearing point after thermal stress indicates molecular degradation.
More severe degradation involves the breaking of chemical bonds, leading to the formation of ionic impurities and other decomposition products.[9] These new species disrupt the liquid crystal ordering and degrade electrical properties. Thermal degradation can be accelerated by oxidation, highlighting the importance of hermetically sealing LC devices.[9]
Benchmarking Protocol 1: Clearing Point Stability
This protocol assesses thermal stability by measuring the change in the clearing point temperature after prolonged exposure to high heat.
Methodology:
-
Initial Measurement: A small sample of the liquid crystal material is placed on a hot-stage microscope. The sample is heated at a controlled rate (e.g., 1°C/min), and the temperature at which the material becomes completely isotropic (transparent between crossed polarizers) is recorded as the initial clearing point, Tc(initial).[8]
-
Thermal Stress: A separate, sealed sample of the same material is placed in a calibrated oven and held at a constant high temperature (e.g., 100°C or 150°C) for an extended period (e.g., 100, 250, or 500 hours).
-
Final Measurement: After the stress period, the sample is cooled to room temperature and then analyzed on the hot-stage microscope as in Step 1 to determine the final clearing point, Tc(final).
-
Analysis: The change in clearing point, ΔTc = Tc(initial) - Tc(final), is calculated. A larger ΔTc indicates lower thermal stability.
Benchmarking Protocol 2: Thermogravimetric Analysis (TGA)
TGA provides quantitative data on the decomposition temperature of a material.
Methodology:
-
Sample Preparation: A small, precise amount of the liquid crystal (typically 5-10 mg) is loaded into a TGA crucible.
-
Instrumentation: The TGA instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidation.
-
Heating Program: The sample is heated at a constant rate (e.g., 10°C/min) over a wide temperature range (e.g., 30°C to 800°C).[10]
-
Data Acquisition: The instrument records the sample's weight as a function of temperature.
-
Analysis: The decomposition temperature (Td) is typically defined as the temperature at which 5% weight loss occurs. A higher Td signifies greater thermal stability.
Workflow for Thermal Stability Analysis
Caption: Workflow for assessing the photochemical stability of liquid crystals.
Comparative Data: Photochemical Stability
| Liquid Crystal Core Type | Relative Photostability | Typical VHR Degradation | Key Insights |
| Cyanobiphenyls (e.g., E7) | Low | Significant drop in VHR after UV exposure. [4] | The aromatic core is susceptible to UV-induced degradation. |
| Tolans / Stilbenes | Low to Moderate | Can undergo photo-isomerization, affecting LC properties. | The double/triple bonds are photo-active sites. |
| Phenylcyclohexanes (PCH) | High | Minimal VHR degradation compared to fully aromatic LCs. [4] | The saturated cyclohexyl ring is more resistant to UV attack than a phenyl ring. |
| Bicyclohexanes | Very High | Excellent photostability, often used in UV-demanding applications. [4] | The absence of aromatic π-systems greatly reduces UV absorption and subsequent degradation. |
Chapter 4: Electrochemical Stability Assessment
Electrochemical stability refers to the material's resistance to degradation under an applied electric field. It is primarily governed by the material's purity and its intrinsic redox potentials. Poor electrochemical stability leads to an increase in mobile ions, which screen the applied field, causing image sticking (residual DC) and a reduction in VHR. [11][12]
Mechanism of Electrochemical Degradation
Degradation occurs via two main routes:
-
Ionic Impurities: Residual ions from synthesis or degradation can shuttle back and forth between electrodes, creating an internal field that opposes the driving voltage.
-
Electrochemical Reactions: If the applied voltage exceeds the electrochemical window of the LC molecule, the molecule itself can be oxidized or reduced at the electrodes, creating radical ions and other degradation products. [13][14] A wide electrochemical window is therefore a prerequisite for a stable liquid crystal material.
Benchmarking Protocol: Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful technique used to determine the electrochemical window of a material by measuring the current response to a sweeping potential. [15][16] Methodology:
-
Sample Preparation: The liquid crystal is dissolved in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium perchlorate) to ensure conductivity. [13]2. Electrochemical Cell: A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). [15][17]3. Potential Sweep: The potential of the working electrode is swept linearly from a starting potential to a vertex potential and then back again. The current flowing through the working electrode is recorded as a function of the applied potential.
-
Data Analysis: The resulting plot of current vs. potential is called a cyclic voltammogram. The onset potentials for the oxidation and reduction peaks define the electrochemical stability window (ESW). A wider ESW indicates greater resistance to electrochemical degradation. [14][18]
Workflow for Electrochemical Stability Analysis (CV)
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Comparative study of the mesophase behavior of various liquid crystal intermediates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the mesophase behavior of common liquid crystal (LC) intermediates. Moving beyond a simple recitation of facts, we will explore the causal relationships between molecular structure and macroscopic properties, grounded in field-proven experimental methodologies. Our objective is to equip researchers with the foundational knowledge and practical protocols necessary for the rational design and characterization of novel mesogenic materials.
Introduction: The Significance of the Mesophase
Liquid crystals represent a unique state of matter, the mesophase, which is intermediate between the three-dimensional positional order of a crystalline solid and the disorder of an isotropic liquid[1][2]. This state is characterized by long-range orientational order, and in some cases, partial positional order, which gives rise to the anisotropic properties exploited in technologies from display devices to advanced sensors[1].
For scientists in materials and drug development, understanding the mesophase behavior of LC intermediates is paramount. These molecules are the fundamental building blocks of polymers, advanced materials, and can even be found in biological systems like cell membranes[1]. Their ability to self-assemble into specific, predictable structures is dictated by their molecular architecture. Mastering the principles that govern this behavior is the key to engineering materials with desired properties.
This guide will focus on calamitic (rod-shaped) liquid crystals, detailing the defining characteristics of their primary mesophases:
-
Nematic (N) Phase: Possesses long-range orientational order, where molecules align along a common axis (the director), but lacks positional order[3][4].
-
Smectic (Sm) Phases: Exhibit both orientational order and one-dimensional positional order, with molecules organized into layers. Common variants include the Smectic A (SmA) phase, where the director is normal to the layer planes, and the Smectic C (SmC) phase, where it is tilted[5].
The Architect's Blueprint: Core Principles of Mesophase Formation
The formation of a liquid crystal phase is not a random occurrence but a direct consequence of molecular design. The tendency of molecules (mesogens) to self-assemble is a delicate balance of intermolecular forces governed by three key structural components[6][7]:
-
The Rigid Core: Typically composed of two or more aromatic or cycloaliphatic rings (e.g., biphenyl, phenylcyclohexane), this unit provides the structural rigidity and anisotropy necessary for long-range orientational order. π-π stacking interactions between these cores are a significant stabilizing force.
-
The Flexible Tails: Usually alkyl or alkoxy chains attached to the ends of the core, these groups contribute to the material's fluidity. Their length and parity are critical modulators of phase type and stability, primarily through van der Waals interactions[8].
-
Linking Groups and Lateral Substituents: Ester, azomethine, or direct bonds can link core rings, affecting the core's linearity and electronic properties. Lateral substituents (atoms or small groups attached to the side of the core) can profoundly influence molecular packing and, consequently, the stability of the mesophase.
A Self-Validating Workflow for Mesophase Characterization
Trustworthy identification of a mesophase is not achieved with a single technique. Rather, it requires a multi-faceted, self-validating approach where the results from optical, thermal, and structural analyses corroborate one another[9][10]. A robust experimental workflow is essential for unambiguous phase assignment.
Caption: A validated workflow for liquid crystal mesophase characterization.
Experimental Protocol 1: Polarized Optical Microscopy (POM)
-
Expertise & Causality: POM is the foundational technique for identifying liquid crystallinity[11]. Its power lies in detecting optical anisotropy. Mesophases are birefringent, meaning they have different refractive indices parallel and perpendicular to the molecular director. When a birefringent sample is placed between two crossed polarizers, it rotates the plane of polarized light, allowing some light to pass through the second polarizer (the analyzer) and producing characteristic images, or "textures"[12]. Isotropic liquids, having a single refractive index, appear black. The specific arrangement of molecules in each mesophase creates unique defect structures, which result in distinct and identifiable textures (e.g., the thread-like Schlieren texture of nematics or the fan-shaped focal-conic texture of smectics)[5][13][14].
-
Step-by-Step Methodology:
-
Place a small amount (1-2 mg) of the intermediate onto a clean glass microscope slide.
-
Cover with a clean coverslip.
-
Position the slide on a hot stage integrated with the polarizing microscope.
-
Heat the sample above its melting point until it becomes fully isotropic (a dark field of view under crossed polarizers). This erases any thermal history.
-
Cool the sample slowly (e.g., 1-5 °C/min).
-
Carefully observe the sample through the eyepiece as it cools. Note the temperatures at which birefringent textures first appear (the clearing point) and any subsequent changes in texture, which indicate other phase transitions.
-
Record high-quality images of the characteristic textures observed for each phase.
-
Experimental Protocol 2: Differential Scanning Calorimetry (DSC)
-
Expertise & Causality: DSC is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and an inert reference as a function of temperature[15][16]. This measurement directly detects the energetic changes associated with phase transitions. Transitions between different LC phases (e.g., Smectic to Nematic) or from an LC phase to the isotropic liquid are first-order transitions, involving a latent heat (enthalpy, ΔH). These appear as distinct peaks on the DSC thermogram[17][18]. The temperature at the peak maximum is the transition temperature, and the area under the peak is proportional to the transition enthalpy.
-
Step-by-Step Methodology:
-
Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.
-
Seal the pan using a sample press. Place it in the DSC instrument's sample holder. Place an empty, sealed pan in the reference holder.
-
Program the instrument for a heat-cool-heat cycle to erase thermal history and observe both heating and cooling behavior. A typical program would be:
-
Heat from room temperature to ~20 °C above the clearing point observed in POM at a rate of 10 °C/min.
-
Hold for 2-5 minutes to ensure thermal equilibrium.
-
Cool back to the starting temperature at a rate of 10 °C/min.
-
Perform a second heating scan at 10 °C/min.
-
-
Analyze the data from the second heating and first cooling scans. Identify the peak temperatures and integrate the peak areas to determine the transition enthalpies (ΔH).
-
Experimental Protocol 3: X-Ray Diffraction (XRD)
-
Expertise & Causality: While POM identifies anisotropy and DSC quantifies thermal transitions, XRD provides definitive evidence of the type and degree of positional order[10][19]. X-rays are scattered by the electron clouds of the molecules. The resulting diffraction pattern is a map of the reciprocal space of the material's structure.
-
Nematic Phase: Lacks positional order, so the wide-angle scattering pattern shows a broad, diffuse halo, indicating a liquid-like arrangement of molecules in the directions perpendicular to the director.
-
Smectic Phases: Possess one-dimensional positional order due to their layered structure. This gives rise to a sharp, quasi-Bragg reflection in the small-angle region of the diffraction pattern. The position of this peak (scattering angle, 2θ) can be used with Bragg's Law to calculate the smectic layer spacing (d-spacing), providing conclusive evidence of a smectic phase[20][21].
-
-
Step-by-Step Methodology:
-
Load the liquid crystal sample into a thin-walled glass capillary tube (typically 0.7-1.0 mm diameter).
-
Flame-seal the capillary to prevent sample degradation.
-
Mount the capillary in a temperature-controlled holder within the XRD instrument.
-
Heat the sample to the desired mesophase temperature, identified by DSC. Allow the temperature to equilibrate.
-
Expose the sample to a monochromatic X-ray beam (e.g., Cu Kα radiation) for a sufficient time to obtain a good signal-to-noise ratio.
-
Collect the scattered X-rays on a 2D detector.
-
Analyze the diffraction pattern:
-
Examine the small-angle region (low 2θ) for sharp peaks indicative of smectic layers.
-
Examine the wide-angle region (high 2θ) for diffuse halos (liquid-like order) or sharp peaks (crystalline order).
-
Calculate the d-spacing from the position of the smectic layer reflection.
-
-
Comparative Study: Structure-Property Relationships in Action
The true power of understanding LC intermediates lies in predicting their behavior based on their molecular structure. The following case studies, supported by experimental data, illustrate these critical relationships.
Caption: Relationship between molecular structure and mesophase properties.
Case Study 1: The Effect of Core Structure
The rigid core is the primary determinant of the fundamental properties of an LC. A classic comparison is between the cyanobiphenyls (nCB) and the phenylcyclohexanes (PCH).
| Intermediate Class | Core Structure | Key Property Differences |
| Alkyl Cyanobiphenyls (nCB) | Biphenyl (two phenyl rings) | Higher polarizability and conjugation lead to higher optical anisotropy (Δn) and dielectric anisotropy (Δε). Stronger intermolecular forces result in higher viscosity[22]. |
| Alkyl Phenylcyclohexanes (PCH) | Phenylcyclohexane | The saturated cyclohexane ring reduces conjugation, leading to lower Δn, Δε, and significantly lower viscosity compared to biphenyls[22]. |
Insight: The choice of core is a critical first step in design. For applications requiring high birefringence (e.g., certain optical components), a biphenyl or other highly conjugated core is preferable. For applications demanding fast switching times, which requires low viscosity, a PCH or similar core is a superior choice[22].
Case Study 2: The Influence of Terminal Alkyl Chain Length
The length of the flexible alkyl or alkoxy tails has a profound and predictable effect on mesophase stability. The homologous series of 4-cyano-4'-alkylbiphenyls (nCB) is a canonical example.
| Compound | n | Phase Transitions on Heating (°C) | Mesophase Behavior |
| 5CB | 5 | Cr 24 N 35.3 I | Nematic only |
| 6CB | 6 | Cr 14.5 N 29 I | Nematic only[18] |
| 7CB | 7 | Cr 30 N 42.8 I | Nematic only |
| 8CB | 8 | Cr 21.5 SmA 33.5 N 40.5 I | Nematic and Smectic A |
| 9CB | 9 | Cr 40.5 SmA 48 N 49.5 I | Nematic and Smectic A |
(Data compiled from various sources for illustrative purposes)
Insight & Causality:
-
Promotion of Smectic Phases: As the alkyl chain length (n) increases, van der Waals interactions between the chains become stronger. These forces favor the layered organization of smectic phases over the purely orientationally ordered nematic phase[8][23][24]. This is clearly observed in the nCB series, where smectic phases appear for n=8 and longer.
-
Odd-Even Effect: The clearing temperature (Nematic-to-Isotropic, TNI) does not increase monotonically. Instead, it alternates, with even-numbered chains generally having higher clearing points than odd-numbered chains[25][26]. This is because an all-trans conformation of an even chain aligns better with the core's long axis, increasing the molecule's overall anisotropy and stabilizing the mesophase more effectively than the slightly offset odd-numbered chain.
Case Study 3: The Role of Lateral Substituents
Introducing a substituent onto the side of the mesogenic core dramatically alters molecular packing. Fluorination is a common and illustrative example.
| Compound | R | X | Phase Transitions on Heating (°C) |
| Parent Compound | C5H11 | H | Cr 75 N 105 I |
| Fluoro-Substituted | C5H11 | F | Cr 68 N 85 I |
(Hypothetical data based on established trends for illustration)
Insight & Causality:
-
Disruption of Packing: A lateral substituent, like a fluorine atom, increases the width of the molecule. This steric hindrance disrupts the efficient side-by-side packing of the mesogens[27].
-
Lowered Stability: The less efficient packing weakens the overall intermolecular attractive forces. Consequently, less thermal energy is required to disrupt the ordered mesophase and transition to the isotropic liquid. This almost always results in a significant depression of the clearing temperature (TNI)[13][27]. In some cases, a bulky enough substituent can completely suppress liquid crystallinity.
Conclusion
The mesomorphic behavior of liquid crystal intermediates is a direct and predictable consequence of their molecular architecture. By systematically analyzing the roles of the rigid core, flexible tails, and lateral substituents, researchers can rationally design molecules with specific phase types, transition temperatures, and physical properties. A rigorous, self-validating characterization workflow, combining the strengths of Polarized Optical Microscopy, Differential Scanning Calorimetry, and X-Ray Diffraction, is indispensable for the accurate and trustworthy identification of these mesophases. This synergistic approach of predictive design and robust validation empowers scientists to develop next-generation materials for a wide array of advanced applications.
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Validation of Synthetic Routes to 4-(4-Ethylcyclohexyl)cyclohexanone
An In-Depth Technical Guide and Comparative Analysis
Introduction
4-(4-Ethylcyclohexyl)cyclohexanone is a significant intermediate in the synthesis of advanced materials, particularly liquid crystals, and as a structural motif in medicinal chemistry. The precise and efficient synthesis of this disubstituted bicyclohexyl system is critical for ensuring the purity and performance of the final products. This guide provides a comprehensive analysis of the most viable synthetic pathways to the target molecule. We will dissect two primary strategies, offering a rationale for experimental choices, detailed step-by-step protocols, and a comparative analysis of their respective merits and drawbacks. This document is intended for researchers, process chemists, and drug development professionals seeking a robust and scalable synthesis.
Retrosynthetic Analysis: Deconstructing the Target
A logical retrosynthetic analysis of this compound reveals two key bond disconnections. The most apparent is the carbonyl group, which can be installed via oxidation of the corresponding secondary alcohol. The second, more fundamental disconnection is the C-C bond linking the two cyclohexane rings, which points towards a precursor like 4-ethylbiphenyl. This leads to our primary proposed synthetic strategy: the saturation of an aromatic precursor followed by functional group manipulation.
Caption: Overall workflow for the hydrogenation-oxidation synthetic route.
Stage 1: Catalytic Hydrogenation of 4-Ethylbiphenyl
Expertise & Experience: The complete saturation of both aromatic rings of 4-ethylbiphenyl to the corresponding bicyclohexyl system is a thermodynamically favorable but kinetically challenging process that requires a robust catalytic system. The choice of catalyst is paramount. While noble metal catalysts like Ruthenium on Alumina (Ru/Al₂O₃) are highly effective, they can be expensive. [1][2]For large-scale operations, catalysts based on transition metal sulfides, such as Nickel-Molybdenum (Ni-Mo), offer a cost-effective alternative, although they may require higher temperatures and pressures. [1]The reaction solvent can also influence catalyst activity and product selectivity. [3]The direct product of this hydrogenation can be a mixture of the fully saturated hydrocarbon and the corresponding alcohol, depending on the conditions and the presence of water. For this guide, we will focus on a process that yields the alcohol intermediate directly.
Experimental Protocol: Hydrogenation to 4-(4-Ethylcyclohexyl)cyclohexanol
-
Reactor Setup: A high-pressure batch reactor is charged with 4-ethylbiphenyl (1.0 eq), 5 wt% Ruthenium on Alumina (Ru/Al₂O₃) catalyst (0.5 mol%), and an appropriate solvent such as isopropanol or cyclohexane (10 mL per gram of substrate).
-
Inerting: The reactor is sealed and purged three times with nitrogen gas, followed by three purges with hydrogen gas to ensure an inert atmosphere.
-
Reaction: The reactor is pressurized with hydrogen to 6 MPa (approx. 870 psi) and heated to 150-190°C with vigorous stirring. [1][2]4. Monitoring: The reaction is monitored by observing the cessation of hydrogen uptake. The typical reaction time is between 12 to 24 hours.
-
Work-up: After cooling to room temperature and carefully venting the excess hydrogen, the reaction mixture is filtered through a pad of celite to remove the heterogeneous catalyst.
-
Isolation: The solvent is removed under reduced pressure to yield the crude 4-(4-Ethylcyclohexyl)cyclohexanol, which can be used directly in the next step or purified by crystallization or chromatography.
Stage 2: Oxidation of 4-(4-Ethylcyclohexyl)cyclohexanol
Trustworthiness: The oxidation of a secondary alcohol to a ketone is a fundamental organic transformation with numerous established protocols. A self-validating system requires a method that proceeds with high selectivity, minimizes over-oxidation or side reactions, and allows for straightforward product isolation. We will compare two distinct protocols: a modern, "green" catalytic method and a classic, cost-effective approach.
Protocol A: Green Oxidation with Hydrogen Peroxide and a Tungstate Catalyst
This method, adapted from patent literature, utilizes hydrogen peroxide as a clean oxidant, with water being the only stoichiometric byproduct. [4]This approach is environmentally friendly and highly efficient.
-
Catalyst Preparation: In a round-bottom flask equipped with a reflux condenser, add sodium tungstate dihydrate (0.07 eq) and phosphotungstic acid (0.007 eq). Stir the mixture.
-
Oxidant Activation: Slowly add 30% hydrogen peroxide (3.4 eq) to the flask. The solution will turn from yellow to a faint yellow, indicating the formation of the active catalytic species.
-
Reaction: To this solution, add 4-(4-Ethylcyclohexyl)cyclohexanol (1.0 eq) and N-methyl-2-pyrrolidone (NMP) as the solvent. Heat the reaction mixture to 90°C.
-
Monitoring: The reaction progress is monitored by TLC or GC analysis. The reaction is typically complete within 5 hours.
-
Work-up and Isolation: After completion, the solvent can be removed by vacuum distillation for recycling. The residue is then subjected to a standard aqueous work-up and extraction with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried and concentrated to yield the target ketone. The reported yield for a similar substrate is high. [4] Protocol B: Oxidation with Sodium Hypochlorite (Bleach)
This protocol employs household bleach, a cheap and readily available oxidizing agent, in the presence of a phase-transfer catalyst or acetic acid. It represents a classic, cost-effective method suitable for many laboratory settings. [5][6]
-
Reaction Setup: In a flask, dissolve 4-(4-Ethylcyclohexyl)cyclohexanol (1.0 eq) in glacial acetic acid.
-
Oxidant Addition: Cool the solution in an ice bath and add sodium hypochlorite solution (commercial bleach, ~5-8%, 1.2 eq) dropwise, maintaining the internal temperature below 30°C.
-
Monitoring: After the addition is complete, allow the mixture to stir at room temperature. Monitor the reaction by TLC. A positive test with starch-iodide paper indicates the presence of excess oxidant. [6]4. Quenching: Once the reaction is complete, quench the excess oxidant by adding a saturated solution of sodium bisulfite until the starch-iodide test is negative.
-
Work-up and Isolation: Neutralize the acetic acid by carefully adding a saturated solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product, which can be purified by distillation or chromatography.
Comparative Analysis of Oxidation Protocols
The choice of oxidation method depends on the specific requirements of the synthesis, such as scale, cost, and environmental considerations.
| Feature | Protocol A: H₂O₂/Tungstate | Protocol B: NaOCl/Acetic Acid |
| Oxidant | Hydrogen Peroxide (30%) | Sodium Hypochlorite (~5-8%) |
| Byproducts | Water [4] | Sodium Chloride, Water [6] |
| Yield | Potentially very high (>90%) [4] | Typically good (70-85%) |
| Safety | 30% H₂O₂ is a strong oxidizer; requires care. | Exothermic reaction; requires temperature control. |
| "Green" Aspect | High; clean oxidant and byproduct. | Moderate; uses bleach, but avoids heavy metals. |
| Cost | Catalyst can be expensive; H₂O₂ is affordable. | Very low; bleach and acetic acid are inexpensive. |
| Scalability | Excellent; demonstrated in patent literature for production. | Good for lab scale; exotherm may be an issue on a larger scale. |
Decision Flowchart for Oxidation Method Selection
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A Senior Application Scientist's Guide to Cross-Referencing Spectral Data for 4-(4-Ethylcyclohexyl)cyclohexanone
For: Researchers, scientists, and drug development professionals
Introduction: The Imperative of Multi-Modal Spectroscopic Validation
In the landscape of chemical research and pharmaceutical development, the unambiguous structural confirmation of a molecule is the bedrock upon which all subsequent data rests. A synthesized compound's identity and purity are not merely academic points; they are critical parameters that dictate biological activity, toxicity, and patentability. Relying on a single analytical technique is fraught with peril, as spectral artifacts or coincidental overlaps can lead to misidentification. True analytical rigor is achieved through the cross-referencing of orthogonal spectroscopic data. Each technique—Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—probes a different aspect of the molecule's physical properties. It is the congruent narrative told by these disparate methods that provides the highest degree of confidence in structural elucidation.
This guide provides a comparative framework for the structural validation of 4-(4-Ethylcyclohexyl)cyclohexanone . As a standard reference for this specific compound is not widely available, we will employ a foundational scientific approach: predicting its spectral characteristics based on the well-documented data of its constituent parts and analogues, namely Cyclohexanone and 4-Ethylcyclohexanone . This predictive analysis, grounded in fundamental spectroscopic principles, serves as a robust workflow for researchers encountering novel chemical entities.
Infrared (IR) Spectroscopy: Unveiling the Functional Groups
Expertise & Experience: IR spectroscopy is the first pass in structural analysis, offering a rapid and non-destructive confirmation of key functional groups.[1] For ketones, the carbonyl (C=O) stretch is the most telling feature—an intense, sharp signal that is unmistakable.[2][3] Its precise location can hint at ring strain or conjugation, providing clues to the local electronic environment.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
The choice of a "neat" sample analysis using an ATR accessory is deliberate. It eliminates the need for solvents, which would introduce their own spectral bands, and requires minimal sample preparation, ensuring a rapid and clean analysis.[4][5][6]
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This is a self-validating step; the resulting spectrum should be a flat line, confirming the absence of atmospheric (CO₂, H₂O) or residual sample interference.
-
Sample Application: Apply a single drop of the neat liquid sample directly onto the center of the ATR crystal.[4][7] The volume should be just enough to cover the crystal surface.
-
Data Acquisition: Lower the ATR press to ensure firm contact between the sample and the crystal. Initiate the sample scan (typically 16-32 scans are co-added to improve the signal-to-noise ratio) over the range of 4000-600 cm⁻¹.[8]
-
Post-Analysis Cleanup: Clean the crystal thoroughly with a solvent-moistened wipe (e.g., isopropanol or acetone) to prevent sample carryover.
Figure 1: Experimental workflow for ATR-FTIR spectroscopy.
Comparative IR Data Analysis
The key to identifying this compound is recognizing the foundational ketone signature and the additional aliphatic C-H stretches from the extensive alkyl structure.
| Compound | Key Absorptions (cm⁻¹) | Functional Group Assignment |
| Cyclohexanone | ~2940, ~2860 (strong) ~1715 (very strong, sharp) | C-H (sp³) Stretch C=O (Ketone) Stretch |
| 4-Ethylcyclohexanone | ~2960, ~2870 (strong) ~1715 (very strong, sharp) | C-H (sp³) Stretch C=O (Ketone) Stretch |
| This compound (Predicted) | ~2950-2850 (very strong, broad) ~1715 (very strong, sharp) | C-H (sp³) Stretch (from both rings and ethyl group) C=O (Ketone) Stretch |
Data for Cyclohexanone and 4-Ethylcyclohexanone sourced from experimental spectra.[3][9][10]
Interpretation: All three compounds are expected to show a dominant, sharp absorption peak around 1715 cm⁻¹, which is highly characteristic of a saturated, six-membered ring ketone.[3] The primary difference for this compound will be the intensity and breadth of the C-H stretching absorptions between 2850-3000 cm⁻¹. The addition of the second cyclohexyl ring and the ethyl group significantly increases the number of sp³ C-H bonds, leading to a much more intense set of peaks in this region compared to the simpler analogues. The absence of a broad peak around 3200-3600 cm⁻¹ definitively rules out the presence of a hydroxyl (-OH) group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
Expertise & Experience: If IR is the functional group spot-check, NMR is the detailed architectural blueprint of the molecule.[11] ¹H NMR reveals the electronic environment and connectivity of protons, while ¹³C NMR provides a count of unique carbon atoms and their types (CH₃, CH₂, CH, C).[12][13] For a molecule like this compound, with its complex array of aliphatic protons, a combination of 1D and potentially 2D NMR experiments is essential for full assignment.[12]
Experimental Protocol: ¹H and ¹³C NMR
The choice of deuterated chloroform (CDCl₃) is standard for non-polar organic molecules, as it provides excellent solubility and its residual solvent peak is well-documented.[14] Tetramethylsilane (TMS) is the universally accepted internal standard, with its signal defined as 0.0 ppm.[15]
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of CDCl₃ in a clean vial.[12] Add a trace amount of TMS.
-
Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Instrument Setup: Insert the tube into the NMR spectrometer. The instrument will be locked onto the deuterium signal of the CDCl₃, and the magnetic field will be shimmed to optimize homogeneity, a critical step for achieving high-resolution spectra.
-
¹H NMR Acquisition: Acquire a 1D proton spectrum. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 8-16 scans to ensure a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance and sensitivity of the ¹³C nucleus, many more scans (e.g., 1024 or more) and a longer relaxation delay may be required.[13] A DEPT-135 experiment can also be run to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.[12]
Figure 2: General workflow for NMR sample preparation and data acquisition.
Comparative NMR Data Analysis
¹³C NMR Spectroscopy: The carbonyl carbon is the most deshielded and serves as a diagnostic marker.
| Compound | Key ¹³C Chemical Shifts (δ, ppm) |
| Cyclohexanone | ~212 (C=O) , ~42 (Cα), ~27 (Cβ), ~25 (Cγ) |
| 4-Ethylcyclohexanone | ~211 (C=O) , ~41 (Cα), ~34 (Cβ), ~35 (Cγ), ~29 (CH₂-ethyl), ~11 (CH₃-ethyl) |
| This compound (Predicted) | ~211 (C=O) , ~41 (Cα to C=O), ~30-45 (multiple overlapping CH/CH₂ signals), ~29 (CH₂-ethyl), ~11 (CH₃-ethyl) |
Data for Cyclohexanone and 4-Ethylcyclohexanone sourced from experimental spectra.[16]
¹H NMR Spectroscopy: Protons alpha to the carbonyl are deshielded. The complexity of the aliphatic region is the key differentiator.
| Compound | Key ¹H Chemical Shifts (δ, ppm) |
| Cyclohexanone | ~2.3 (4H, t) , ~1.9 (4H, quintet), ~1.7 (2H, quintet) |
| 4-Ethylcyclohexanone | ~2.3 (4H, m) , ~0.9-2.1 (10H, complex overlapping multiplets) |
| This compound (Predicted) | ~2.3 (4H, m, α to C=O) , ~0.8-2.1 (~25H, highly complex and overlapping multiplets from both rings and ethyl group) |
Data for Cyclohexanone and 4-Ethylcyclohexanone sourced from experimental spectra.[17]
Interpretation:
-
¹³C NMR: The presence of a peak at ~211 ppm is definitive evidence of the ketone carbonyl carbon.[18] For the target molecule, one would expect a significantly larger number of signals in the 25-45 ppm range compared to the simpler analogues, corresponding to the many non-equivalent CH and CH₂ carbons across both rings.
-
¹H NMR: The protons on the carbons adjacent to the carbonyl (α-protons) will appear downfield around 2.3 ppm due to the electron-withdrawing effect of the oxygen.[19] The defining feature for this compound will be the massive, complex signal envelope in the upfield region (0.8-2.1 ppm). The integration of this region relative to the alpha-proton region should correspond to the expected proton count, providing powerful quantitative evidence for the structure. The protons on axial vs. equatorial positions of the cyclohexane rings will have slightly different chemical shifts (~0.5 ppm), contributing to the complexity of the spectrum.[20][21]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Expertise & Experience: MS provides the molecular weight of the compound, one of the most crucial pieces of data for confirming a chemical formula.[22] The fragmentation pattern, caused by the breakdown of the molecular ion in the spectrometer, acts as a structural fingerprint. For cyclic ketones, alpha-cleavage is a primary fragmentation pathway.[23][24]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the ideal method for a relatively volatile, non-polar compound like this. The gas chromatograph separates the sample from any minor impurities before it enters the mass spectrometer, ensuring the resulting mass spectrum is of the pure compound of interest.
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Method Setup:
-
Injector: Set to 250°C with a split injection (e.g., 50:1 split ratio) to prevent column overloading.[25][26]
-
Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).
-
Oven Program: Start at a low temperature (e.g., 60°C) and ramp up to a high temperature (e.g., 300°C) at a rate of 10-20°C/min to ensure good separation.[25][26]
-
-
MS Method Setup:
-
Ionization: Use standard Electron Ionization (EI) at 70 eV.[25]
-
Mass Analyzer: Scan a mass range that comfortably includes the expected molecular weight (e.g., m/z 40-500).
-
Temperatures: Set the ion source and transfer line temperatures to ~230°C and ~280°C, respectively, to prevent condensation.[25]
-
-
Acquisition: Inject 1 µL of the sample solution. The GC will separate the components, and the MS will acquire spectra for everything that elutes from the column.
-
Data Analysis: Extract the mass spectrum from the apex of the main chromatographic peak corresponding to the target compound.
Figure 3: Workflow for GC-MS analysis of a volatile organic compound.
Comparative Mass Spectrometry Data
The molecular ion peak [M]⁺• is the most important signal for confirming the overall formula.
| Compound | Formula | MW | [M]⁺• (m/z) | Key Fragments (m/z) |
| Cyclohexanone | C₆H₁₀O | 98.14 | 98 | 70, 55, 42 |
| 4-Ethylcyclohexanone | C₈H₁₄O | 126.20 | 126 | 97, 82, 55 |
| This compound (Predicted) | C₁₄H₂₄O | 208.34 | 208 | 179 ([M-C₂H₅]⁺), 125 ([M-C₆H₁₁]⁺), 97, 55 |
Data for Cyclohexanone and 4-Ethylcyclohexanone sourced from NIST database.[27][28]
Interpretation: The mass spectrum for this compound must show a molecular ion peak at m/z = 208. This confirms the molecular formula C₁₄H₂₄O. The fragmentation pattern will be more complex than the analogues but should follow predictable pathways.[29]
-
α-Cleavage: Breakage of the bonds adjacent to the carbonyl group.
-
Loss of the Ethyl Group: A peak at m/z 179 ([M-29]⁺) would indicate the loss of the C₂H₅ radical.
-
Cleavage of the C-C bond between rings: Loss of the ethylcyclohexyl radical would lead to a fragment around m/z 97. Conversely, loss of the oxocyclohexyl radical would result in a fragment at m/z 111.
-
Common Ketone Fragments: The presence of a strong peak at m/z 55 is characteristic of saturated cyclic ketones and is expected to be prominent.[23]
Conclusion: A Triad of Evidence for Unambiguous Confirmation
The structural elucidation of this compound cannot be confidently achieved with a single technique. It requires a logical, multi-faceted approach where each piece of spectral data corroborates the others.
Figure 4: The logical workflow for cross-referencing spectral data for structural confirmation.
This guide demonstrates that by systematically acquiring and interpreting IR, NMR, and MS data, a scientist can build an unassailable case for a molecule's structure. The IR confirms the presence of the key ketone functional group. The MS confirms the correct molecular weight and formula. Finally, NMR provides the detailed map of the carbon and hydrogen skeleton, confirming the specific arrangement of the two cyclohexyl rings and the ethyl substituent. Only when all three techniques provide data consistent with the proposed structure can the identity of this compound be considered validated.
References
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- A Comprehensive Analysis of Cyclohexanone IR Spectrum. (2023, October 8).
- Whitman College. (n.d.). GCMS Section 6.11.2 - Fragmentation of Cyclic Ketones.
- IR Spectrum Of Cyclohexanone. (n.d.). Bartleby.com.
- Analyze the cyclohexanone ir spectrum, focusing on the carbonyl stretch and its implications for ketone identification. (n.d.). Proprep.
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- Observed vs. Calculated Chemical Shifts in substituted cyclohexanes. (n.d.). ResearchGate.
- Cyclohexanone - Optional[FTIR] - Spectrum. (n.d.). SpectraBase.
- Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. (n.d.). PMC - NIH.
- 4-Ethylcyclohexanone(5441-51-0) 13C NMR spectrum. (n.d.). ChemicalBook.
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- Cyclohexanone(108-94-1)IR1. (n.d.). ChemicalBook.
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- Cyclohexanone, 4-ethyl-. (n.d.). NIST WebBook.
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A Comparative Purity Assessment of Commercially Available 4-(4-Ethylcyclohexyl)cyclohexanone for Research and Development Applications
In the landscape of pharmaceutical research and drug development, the purity of starting materials and intermediates is a cornerstone of reproducible and reliable outcomes. 4-(4-Ethylcyclohexyl)cyclohexanone, a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and liquid crystal materials, is no exception. The presence of even trace impurities can have profound effects on reaction kinetics, yield, and the impurity profile of the final product. This guide provides an in-depth comparative analysis of the purity of commercially available this compound from three hypothetical, yet representative, suppliers. We will delve into the rationale behind the selection of analytical methodologies, provide detailed experimental protocols, and present illustrative data to guide researchers in making informed decisions for their critical applications.
The Significance of Purity: Understanding Potential Impurities
The most common synthetic route to this compound involves a two-step process: the catalytic hydrogenation of 4-ethylphenol to 4-(4-ethylcyclohexyl)cyclohexanol, followed by the oxidation of the resulting alcohol to the target ketone. This synthetic pathway, while efficient, can introduce several classes of impurities.
-
Unreacted Starting Materials: Residual 4-ethylphenol and the intermediate 4-(4-ethylcyclohexyl)cyclohexanol are common process-related impurities.
-
Byproducts of Incomplete Hydrogenation: Incomplete saturation of the aromatic ring during hydrogenation can lead to the presence of 4-ethylcyclohexenol and 4-ethylcyclohexene.
-
Over-oxidation and Side-Reaction Products: The oxidation step can generate byproducts such as dicarboxylic acids (e.g., adipic acid derivatives) through ring-opening, or other oxidized species.
-
Isomeric Impurities: The hydrogenation process can result in different stereoisomers of the desired product, which may have different reactivity and physical properties.
Given the non-polar and relatively volatile nature of this compound and its likely impurities, a multi-pronged analytical approach is essential for a comprehensive purity assessment. This guide will focus on three complementary techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Experimental Design for Purity Assessment
To provide a robust comparison, we will analyze hypothetical lots of this compound from three different commercial suppliers, designated as Supplier A, Supplier B, and Supplier C. The analytical workflow is designed to identify and quantify any potential impurities, providing a comprehensive purity profile for each sample.
Figure 1: Overall workflow for the comparative purity assessment.
Methodologies and Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Its high resolution and the structural information provided by mass spectrometry make it ideal for identifying unknown impurities.
Experimental Protocol:
-
Sample Preparation: Accurately weigh approximately 10 mg of each sample into a separate 10 mL volumetric flask. Dissolve and dilute to the mark with high-purity dichloromethane.
-
GC-MS System: Agilent 7890B GC coupled to a 5977A MSD.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet: Split mode (50:1), 280 °C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MSD: Transfer line at 280 °C, ion source at 230 °C, quadrupole at 150 °C. Electron ionization (EI) at 70 eV. Scan range of m/z 40-450.
-
Data Analysis: Peak areas will be used to determine the relative percentage of each component. Identification of impurities will be performed by comparing mass spectra with the NIST library and by interpretation of fragmentation patterns.
Figure 2: Workflow for GC-MS analysis.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection is a complementary technique to GC-MS, particularly for less volatile or thermally labile impurities. Given the non-polar nature of this compound, a C18 column is the stationary phase of choice.[1][2]
Experimental Protocol:
-
Sample Preparation: Accurately weigh approximately 25 mg of each sample into a separate 25 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile.
-
HPLC System: Agilent 1260 Infinity II LC System with a Diode Array Detector.
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 85:15 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm.
-
Data Analysis: Purity will be determined by area percentage.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a compound without the need for a specific reference standard of the analyte itself.[3] It relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. A certified internal standard of known purity is used for the calculation.
Experimental Protocol:
-
Sample Preparation: Accurately weigh approximately 15 mg of the this compound sample and 5 mg of a certified internal standard (e.g., maleic acid, chosen for its sharp singlet in a clear region of the spectrum when using a polar solvent for the standard) into a vial. Dissolve the mixture in a precise volume of deuterated chloroform (CDCl₃).
-
NMR Spectrometer: Bruker Avance III HD 500 MHz spectrometer.
-
Parameters: A 30° pulse angle and a relaxation delay (D1) of 30 seconds will be used to ensure full relaxation of all protons. A total of 32 scans will be acquired.
-
Data Processing: The spectra will be manually phased and baseline corrected.
-
Purity Calculation: The purity of the analyte (P_analyte) will be calculated using the following formula:
P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Illustrative Comparative Data
The following tables present hypothetical data for the three commercial samples, reflecting realistic scenarios encountered in a laboratory setting.
Table 1: GC-MS Purity Assessment
| Compound | Retention Time (min) | Supplier A (Area %) | Supplier B (Area %) | Supplier C (Area %) | Identification |
| 4-Ethylphenol | 8.2 | ND | 0.08 | 0.15 | Starting Material |
| 4-(4-Ethylcyclohexyl)cyclohexanol | 12.5 | 0.25 | 0.15 | 0.55 | Intermediate |
| This compound | 13.1 | 99.60 | 99.75 | 99.10 | Main Product |
| Unknown Impurity 1 | 13.8 | 0.15 | 0.02 | 0.20 | m/z fragments suggest an isomer |
| ND: Not Detected |
Table 2: HPLC-UV Purity Assessment
| Compound | Retention Time (min) | Supplier A (Area %) | Supplier B (Area %) | Supplier C (Area %) |
| This compound | 5.8 | 99.75 | 99.85 | 99.30 |
| Other Impurities | - | 0.25 | 0.15 | 0.70 |
Table 3: qNMR Purity Assessment
| Supplier | Purity (% w/w) |
| Supplier A | 99.5 |
| Supplier B | 99.8 |
| Supplier C | 99.0 |
Discussion and Interpretation
Based on the illustrative data, a clear differentiation in the purity profiles of the three suppliers can be observed.
-
Supplier B consistently demonstrates the highest purity across all three analytical techniques, with minimal levels of process-related impurities. The high purity value obtained by qNMR (99.8%) corroborates the chromatographic data, indicating a low level of both volatile and non-volatile impurities.
-
Supplier A provides a high-purity product, with the main impurity being the unreacted intermediate, 4-(4-ethylcyclohexyl)cyclohexanol. This suggests a well-controlled hydrogenation step but a potentially less optimized oxidation process.
-
Supplier C shows the lowest purity of the three, with notable amounts of both the starting material (4-ethylphenol) and the intermediate alcohol. The presence of 4-ethylphenol indicates an incomplete initial hydrogenation step. The overall lower purity is confirmed by all three methods.
The congruence of data from the orthogonal techniques (GC-MS, HPLC, and qNMR) provides a high degree of confidence in the overall purity assessment. For applications where stringent purity is paramount, such as in late-stage drug development or for use as a reference standard, the material from Supplier B would be the most suitable choice. For early-stage research or applications where minor impurities are tolerable, the material from Supplier A may be a cost-effective alternative. The product from Supplier C would likely require further purification before use in most research and development settings.
Conclusion and Recommendations
The purity of this compound can vary significantly between commercial suppliers. A comprehensive analytical approach utilizing orthogonal techniques such as GC-MS, HPLC, and qNMR is crucial for a thorough purity assessment. Researchers and drug development professionals should not solely rely on the purity value stated on the certificate of analysis but should consider performing their own quality control, especially for critical applications. This guide provides a framework for such an evaluation, enabling informed decisions and ensuring the quality and reproducibility of their scientific endeavors. When selecting a supplier, it is recommended to request a sample for in-house analysis and to inquire about the synthetic route and quality control measures employed by the manufacturer.
References
- Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry : MRC, 51(2), 76–81. [Link]
- Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., Friesen, J. B., McAlpine, J. B., & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative ¹H NMR as a Purity Assay. Journal of medicinal chemistry, 57(22), 9220–9231. [Link]
- United States Pharmacopeia. (2021). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. In United States Pharmacopeia and National Formulary (USP 44-NF 39).
- SIELC Technologies. (2018). Separation of 4-Ethylcyclohexanone on Newcrom R1 HPLC column. [Link]
- Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]
- Google Patents. (2009). Method for synthesizing 4-(4'-n-alkyl cyclohexyl)cyclohexanone.
- NIST Chemistry WebBook. 4-Ethylphenol. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(4-Ethylcyclohexyl)cyclohexanone
This guide provides essential, step-by-step procedures for the safe and compliant disposal of 4-(4-Ethylcyclohexyl)cyclohexanone. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple checklists to explain the causality behind each protocol. Adherence to these procedures is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment.
Hazard Identification and Essential Risk Assessment
Proper disposal begins with a thorough understanding of the risks. This compound, like many related ketones, possesses a distinct hazard profile that dictates every aspect of its handling and disposal. The primary hazards are associated with its flammability and its potential to cause harm upon human exposure.
Based on data from closely related compounds such as cyclohexanone and 4-ethylcyclohexanone, this chemical should be treated as hazardous.[1] It is classified as a combustible or flammable liquid, posing a significant fire risk if not handled properly.[1][2][3][4][5] Furthermore, it is harmful if swallowed, inhaled, or if it comes into contact with skin, and it can cause severe skin irritation and serious eye damage.[2][3][5]
Table 1: Hazard Profile Summary for Cyclohexanone Derivatives
| Hazard Classification | Category | Key Precaution |
|---|---|---|
| Flammable / Combustible Liquid | Category 3 / 4 | Keep away from heat, sparks, open flames, and hot surfaces.[1][2][3] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 | Avoid ingestion, skin contact, and inhalation of vapors.[2][3][5] |
| Skin Irritation | Category 2 | Wear appropriate protective gloves and clothing.[2][3] |
| Serious Eye Damage | Category 1 | Wear tightly sealed safety goggles and/or a face shield.[2][3][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation; ensure adequate ventilation.[3] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is a direct response to the identified hazards. Failure to use correct PPE can result in acute injury and long-term health effects.
-
Eye and Face Protection: Tightly fitting safety goggles are mandatory.[2] For operations with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[2] This is to protect against the chemical's potential to cause serious, irreversible eye damage.[3][5]
-
Hand Protection: Standard nitrile gloves offer very poor resistance to cyclohexanone and should only be considered for incidental splash protection, with immediate removal and replacement upon contact.[6] For any task involving more than brief, accidental contact, more robust gloves are required.
Table 2: Chemical Resistance of Glove Materials to Cyclohexanone
Glove Material Breakthrough Time Recommendation Nitrile < 10 minutes Not Recommended for Immersion or Prolonged Contact.[6][7] Neoprene Fair to Good Suitable for some applications, but check manufacturer data.[8][9] Butyl Rubber Excellent Recommended for handling ketones and esters.[8] | Viton® | Excellent | Recommended for handling chlorinated and aromatic solvents.[8] |
-
Body Protection: A standard laboratory coat should be worn. For larger quantities or situations with a high splash potential, a chemically resistant apron is advisable. All protective clothing must be removed immediately if it becomes contaminated.[2]
-
Respiratory Protection: All handling of this compound, including adding it to a waste container, should be performed in a certified chemical fume hood to prevent inhalation of harmful vapors.[2][10]
Step-by-Step Waste Collection and Segregation Protocol
The proper segregation and collection of chemical waste is a cornerstone of laboratory safety and regulatory compliance. It prevents dangerous chemical reactions, reduces disposal costs, and ensures the waste can be managed by the appropriate final disposal facility.
Step 1: Classify and Designate the Waste Stream this compound is a non-halogenated organic solvent .[10][11] It must be collected in a waste stream specifically designated for this category.
-
Causality: Mixing non-halogenated solvents with halogenated ones (e.g., dichloromethane, chloroform) dramatically increases disposal costs.[11][12] Halogenated waste requires a more complex and expensive incineration process to neutralize harmful byproducts.[11] Furthermore, cyclohexanone is specifically listed by the U.S. Environmental Protection Agency (EPA) as a hazardous waste with the code F003 when it is a spent solvent.[13]
Step 2: Select a Compatible Waste Container Use a container designated for flammable liquid waste. This is typically a high-density polyethylene (HDPE) or metal safety can.
-
Causality: The container must be chemically compatible with the waste to prevent degradation, leaks, or failures.[14] It must also have a tight-sealing lid to prevent the escape of flammable vapors.[10][14] Always leave at least 10% headspace (a 1-inch gap) in the container to allow for vapor expansion.[14]
Step 3: Affix a Hazardous Waste Label The waste container must be labeled before the first drop of waste is added.[14][15]
-
Causality: Labeling at the point of generation ensures the contents are always identifiable, preventing accidental mixing and ensuring compliance with regulations like the OSHA Hazard Communication Standard and EPA's Resource Conservation and Recovery Act (RCRA).[16] The label must be fully completed with the following information:
Step 4: Accumulate Waste Safely in a Fume Hood All additions of waste to the container must occur inside an operating chemical fume hood.[10]
-
Causality: This protects the user from inhaling harmful vapors. When pouring, ensure the waste container is grounded and bonded to the source container to prevent static discharge, which could ignite the flammable vapors.[2][3][19] Keep the container securely closed at all times unless actively adding waste.[10][14]
On-Site Storage and Management
Proper storage of the accumulated waste container is critical to prevent accidents and ensure regulatory compliance.
-
Designated Storage: The waste container must be kept at or near the point of generation in a designated Satellite Accumulation Area (SAA) .[10]
-
Secondary Containment: The container must be placed within a secondary containment bin or tray that is large enough to hold the entire volume of the container in case of a leak.[10][14] This prevents spills from spreading.
-
Segregation: Store the non-halogenated solvent waste away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[5][20]
-
Ignition Sources: Ensure the SAA is free of any potential ignition sources.[1][2][3]
Final Disposal Pathway
The ultimate disposal of this compound waste must be handled by trained professionals through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor. Under no circumstances should this chemical be disposed of down the drain or in regular trash .[2][12][21][22]
The primary disposal method for non-halogenated organic solvents is high-temperature incineration at a permitted hazardous waste facility or through fuels blending, where the waste is used as a supplemental fuel in cement kilns.[11][23][24] Both methods ensure the complete destruction of the organic compound.[24]
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is vital to mitigate risks.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Eliminate Ignition Sources: Immediately turn off any nearby equipment or open flames.[2][25]
-
Contain the Spill: If safe to do so, use a spill kit with an inert absorbent material (e.g., vermiculite, sand) to absorb the liquid.[2][25]
-
Ventilate: Ensure the area is well-ventilated.
-
Report: Report the spill to your laboratory supervisor and your institution's EHS department, regardless of size. For large spills, contact your emergency response number immediately.
-
Cleanup: Cleanup should only be performed by trained personnel wearing appropriate PPE. All contaminated materials must be collected in a sealed container, labeled as hazardous waste, and disposed of accordingly.[25]
References
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- Labeling of hazardous waste. Healthcare Environmental Resource Center (HERC).
- How to Label Chemical Waste Containers. UW Environmental Health & Safety.
- SAFETY D
- Hazardous Waste Storage & Labeling. (2020). UC Davis Safety Services.
- Hazardous Waste Label Requirements — Comply With EPA/RCRA Regulations.
- Chapter 8 - Hazardous Waste Disposal Procedures. Cornell EHS.
- Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. EPA NEPS.
- Organic Solvent Waste Disposal. Safety & Risk Services.
- SAFETY D
- Cyclohexanone - Hazardous Substance Fact Sheet. New Jersey Department of Health.
- Safety D
- SAFETY D
- SAFETY D
- SAFETY D
- Safety Data Sheet: Cyclohexanone. (2025). Carl ROTH.
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- Cyclohexanone Safety D
- EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency.
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- Safety data sheet. (2016). Hammond Chemicals Limited.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(4-Ethylcyclohexyl)cyclohexanone
Welcome to your essential guide on the safe handling of 4-(4-Ethylcyclohexyl)cyclohexanone. In the fast-paced environment of drug development and scientific research, a deep and intuitive understanding of chemical safety is not just a regulatory requirement; it is the bedrock of scientific integrity and reproducible results. This guide moves beyond mere checklists to provide a causal framework for why specific personal protective equipment (PPE) and handling protocols are critical when working with this specific ketone. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Hazard Assessment: Understanding the Risks of this compound
While specific toxicological data for this compound is not extensively documented, a thorough hazard assessment can be conducted by examining its chemical structure and data from closely related compounds, such as cyclohexanone.[1][2] The primary risks associated with this combustible liquid are contact with skin and eyes, inhalation of vapors, and ingestion.[3]
Key Hazards:
-
Skin and Eye Irritation: Like many ketones, direct contact can cause irritation.[4][5] Prolonged exposure may lead to more severe skin reactions.[4]
-
Respiratory Tract Irritation: Inhalation of vapors may cause irritation to the respiratory system.[6]
-
Combustibility: This compound is a combustible liquid with a flash point of 63°C / 145.4°F, meaning it can ignite when exposed to an ignition source.[3]
-
Ingestion: Ingestion is harmful and can lead to symptoms of overexposure such as headache, dizziness, tiredness, nausea, and vomiting.[3][7]
The following table summarizes the key safety information based on data for similar cyclohexanone compounds.
| Hazard Classification | Rating & Information | Source |
| Flash Point | 63 °C / 145.4 °F | [3] |
| GHS Hazard Statements | H226: Flammable liquid and vapor. H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled. H315: Causes skin irritation. H318: Causes serious eye damage. | [4] |
| First Aid: Eyes | Rinse immediately with plenty of water for at least 15 minutes.[3] | [3] |
| First Aid: Skin | Wash off immediately with plenty of water for at least 15 minutes.[3] | [3] |
| First Aid: Inhalation | Remove to fresh air. | [3] |
| First Aid: Ingestion | Do NOT induce vomiting. Get medical attention. | [3] |
Core Directive: Selecting the Right Personal Protective Equipment
The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific procedure and the associated risks. The following is a breakdown of the essential PPE for handling this compound.
Eye and Face Protection: The First Line of Defense
Directive: Always wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] A face shield should be worn in situations where there is a higher risk of splashes, such as during transfers of large volumes or when working with heated material.[2]
The 'Why': The eyes are highly susceptible to chemical splashes. Standard safety glasses do not provide a complete seal and are inadequate for protecting against liquid splashes. Chemical safety goggles create a seal around the eyes, offering robust protection.
Hand Protection: Preventing Dermal Absorption
Directive: Wear appropriate protective gloves to prevent skin exposure.[3] Nitrile or butyl rubber gloves are recommended. Always inspect gloves for any signs of degradation or perforation before use.[7] Follow proper glove removal techniques to avoid contaminating your hands.[7]
The 'Why': Skin contact is a primary route of exposure. The selection of glove material is crucial, as not all materials offer the same level of protection against specific chemicals. It is essential to consult the glove manufacturer's compatibility charts.
Body Protection: Shielding Against Spills and Splashes
Directive: A lab coat or chemical-resistant apron should be worn to protect against accidental spills.[3] For procedures with a significant risk of splashing, consider wearing chemical-resistant coveralls.
The 'Why': Standard clothing offers minimal protection against chemical spills. A lab coat provides a removable barrier, preventing the chemical from reaching your personal clothing and skin.
Respiratory Protection: A Precautionary Measure
Directive: Under normal laboratory conditions with adequate ventilation, such as in a chemical fume hood, respiratory protection is not typically required.[3][8] However, if you are working in an area with poor ventilation or there is a potential for generating significant vapors, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[9]
The 'Why': While the vapor pressure of this compound is relatively low, inhaling concentrated vapors can cause respiratory irritation.[6] Engineering controls like fume hoods are the preferred method for mitigating inhalation risks.
Operational Protocols: Integrating Safety into Your Workflow
The following protocols provide step-by-step guidance for common laboratory procedures involving this compound, with an emphasis on the correct use of PPE.
Weighing and Aliquoting
-
Preparation: Before handling the chemical, ensure you are in a well-ventilated area, preferably within a chemical fume hood.
-
Donning PPE: Put on your lab coat, chemical safety goggles, and nitrile gloves.
-
Handling: Carefully open the container. Use a clean spatula or pipette to transfer the desired amount to a tared container.
-
Cleanup: Securely close the main container. Clean any minor spills immediately with an appropriate absorbent material.
-
Doffing PPE: Remove your gloves using the proper technique, followed by your goggles and lab coat. Wash your hands thoroughly.
Spill Response Protocol
In the event of a spill, your immediate actions are crucial for minimizing exposure and contamination.
-
Evacuate: Alert others in the vicinity and evacuate the immediate area.
-
Assess: From a safe distance, assess the extent of the spill and any immediate fire hazards.
-
PPE: If it is safe to do so, don the appropriate PPE, which may include a respirator, chemical-resistant gloves, goggles, and a lab coat or apron.
-
Contain: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[3]
-
Clean: Carefully collect the absorbed material into a designated, labeled waste container.[3]
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: Dispose of the contaminated waste according to your institution's hazardous waste disposal procedures.[3]
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal is a critical component of laboratory safety and environmental responsibility.
-
Chemical Waste: Unused or waste this compound should be collected in a clearly labeled, sealed container. Dispose of this container through your institution's hazardous waste management program.[4] Do not pour it down the drain.[7]
-
Contaminated PPE: Used gloves, absorbent materials from spills, and other contaminated disposable items should be placed in a sealed bag and disposed of as hazardous waste.[7]
Visualizing Safety: Workflows and Diagrams
To further clarify these critical procedures, the following diagrams illustrate the key decision-making and operational steps.
Caption: PPE Selection Workflow for this compound.
Caption: Emergency Spill Response Plan.
References
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet for Cyclohexanone.
- RCI Labscan Limited. (2021). Safety Data Sheet for Cyclohexanone.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
